molecular formula C9H7NO4 B1432542 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid CAS No. 1368069-92-4

5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B1432542
CAS No.: 1368069-92-4
M. Wt: 193.16 g/mol
InChI Key: ULINLNOTKRQAFX-UHFFFAOYSA-N
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Description

5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO4 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-13-8-3-2-6-5(10-8)4-7(14-6)9(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULINLNOTKRQAFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic Acid and its Privileged Scaffold

Executive Summary

The furo[3,2-b]pyridine heterocyclic system represents a "privileged scaffold" in modern medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics.[1][2] Derivatives of this core structure have been identified as potent and selective inhibitors of critical cellular signaling pathways, most notably Cdc-like kinases (CLKs) and the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activity in these pathways is directly implicated in the progression of various oncological and other diseases, making furo[3,2-b]pyridine derivatives a focal point of intensive drug discovery research.

This guide provides a detailed technical overview of a specific analogue, 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid. While comprehensive experimental data for this exact molecule is limited in public literature, this document will synthesize available information on the parent scaffold and related derivatives to provide a robust profile. We will cover its molecular structure, predicted physicochemical and spectroscopic properties, general synthetic strategies, and the critical biological context of its core scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical entity in their work.

Molecular Structure and Physicochemical Properties

5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid is a heterocyclic organic compound featuring a fused furan and pyridine ring system. The structure is characterized by a carboxylic acid group at the 2-position of the furan ring and a methoxy group at the 5-position of the pyridine ring. The reactivity and biological potential of this molecule are dictated by its three primary functional components: the aromatic furo[3,2-b]pyridine core, the electron-donating methoxy group, and the reactive carboxylic acid moiety.[1]

The carboxylic acid group can readily undergo standard transformations such as esterification, amidation, or reduction, making it an excellent handle for synthetic elaboration.[1] The aromatic core is amenable to substitution reactions, while the pyridine nitrogen offers a site for potential quaternization.[1]

Table 1: Physicochemical Properties of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid

PropertyValue (Predicted/Calculated)Source/Method
Chemical Name 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acidIUPAC
Molecular Formula C₉H₇NO₄Calculation
Molecular Weight 193.16 g/mol Calculation
Appearance Solid (Predicted)Inferred
pKa 2.0 - 4.0Predicted
LogP 1.5 ± 0.5Predicted
Hydrogen Bond Donors 1Calculation
Hydrogen Bond Acceptors 4Calculation
Rotatable Bonds 2Calculation
Storage Conditions Store at -20°C, sealed under dry, inert atmosphere[1]

The Furo[3,2-b]pyridine Scaffold: A Hub for Biological Activity

The significance of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid is best understood through the biological activities associated with its core scaffold. Furo[3,2-b]pyridine derivatives have emerged as powerful modulators of key signaling pathways critical to cell proliferation and development.

Inhibition of the Hedgehog (Hh) Signaling Pathway

The Hedgehog signaling pathway is fundamental during embryonic development. However, its aberrant reactivation in adults is a known driver for the formation and progression of numerous cancers, including basal cell carcinoma and medulloblastoma.[1] Furo[3,2-b]pyridine derivatives have been identified as potent modulators of this pathway, typically acting downstream of the Smoothened (SMO) receptor to ultimately suppress the activity of GLI transcription factors.[1][2]

Hedgehog_Pathway cluster_off Pathway OFF (No Hh) cluster_on Pathway ON (Hh Present) Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibition Relieved GLI_A GLI (Active) SUFU_GLI->GLI_A GLI Release & Activation Genes Target Gene Expression GLI_A->Genes Promotes Inhibitor Furo[3,2-b]pyridine Derivatives Inhibitor->SUFU_GLI Inhibits (Post-SMO) Synthesis_Workflow Start Substituted Pyridine Precursor (e.g., 2-halo-3-formyl-5-methoxypyridine) Step1 Step 1: Furan Ring Annulation (e.g., Reaction with a glycolate derivative) Start->Step1 Intermediate Furo[3,2-b]pyridine Ester Intermediate Step1->Intermediate Step2 Step 2: Saponification (Base-mediated ester hydrolysis) Intermediate->Step2 Workup Step 3: Acidic Workup & Purification (e.g., Chromatography, Recrystallization) Step2->Workup Product Final Product: 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid Workup->Product

A generalized synthetic workflow for Furo[3,2-b]pyridine carboxylic acids.
Representative Experimental Protocol (Generalized)

This protocol is a representative example based on common synthetic methods for analogous structures and must be optimized for specific substrates and laboratory conditions. [1] Objective: To synthesize a furo[3,2-b]pyridine-2-carboxylic acid derivative.

Materials:

  • Appropriately substituted pyridine precursor (e.g., a 2-halopyridine with a vicinal aldehyde or ketone).

  • Reagent for furan ring formation (e.g., ethyl bromomalonate, ethyl glycolate derivative).

  • Base (e.g., Potassium Carbonate, Sodium Hydride).

  • Anhydrous solvent (e.g., DMF, THF, Acetonitrile).

  • Reagents for hydrolysis (e.g., Lithium Hydroxide, Sodium Hydroxide).

  • Reagents for workup and purification (e.g., HCl, Ethyl Acetate, Brine, Sodium Sulfate, Silica Gel).

Procedure:

  • Step 1: Furan Ring Formation (Annulation).

    • To a solution of the substituted pyridine precursor in an anhydrous solvent (e.g., DMF) under an inert atmosphere (N₂ or Ar), add the base (e.g., K₂CO₃) portion-wise.

    • Causality: Anhydrous conditions are critical to prevent side reactions and ensure the efficacy of the base.

    • Add the furan-forming reagent (e.g., ethyl bromomalonate) dropwise to the reaction mixture.

    • Heat the reaction to reflux (e.g., 80-120 °C) for several hours, monitoring progress by Thin Layer Chromatography (TLC). The choice of temperature is crucial for driving the cyclization to completion without causing degradation.

    • Upon completion, cool the reaction to room temperature and quench with water.

  • Step 2: Extraction of the Ester Intermediate.

    • Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate) three times.

    • Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester intermediate.

  • Step 3: Saponification (Ester Hydrolysis).

    • Dissolve the crude ester intermediate in a suitable solvent mixture (e.g., THF/Methanol/Water).

    • Add an aqueous solution of a base (e.g., 1M LiOH) and stir at room temperature until TLC indicates complete consumption of the starting material.

    • Self-Validation: The reaction endpoint is definitively confirmed by the disappearance of the starting ester spot and the appearance of a new, more polar spot (the carboxylate salt) on the TLC plate.

  • Step 4: Workup and Purification.

    • Remove the organic solvents under reduced pressure.

    • Acidify the remaining aqueous solution to a pH of ~2-3 with cold 1M HCl. A precipitate should form.

    • Collect the solid product by vacuum filtration, washing with cold water.

    • Purify the final product by recrystallization from an appropriate solvent system (e.g., Ethanol/Water) or by column chromatography on silica gel to afford the pure carboxylic acid.

Spectroscopic and Analytical Characterization (Predicted)

While experimental spectra for 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid are not published, the expected signals can be predicted based on its structure and data from analogous compounds. [1]These predictions are invaluable for guiding the characterization of a newly synthesized sample.

Table 2: Predicted Spectroscopic Data Ranges

SpectroscopyExpected Chemical Shifts / FrequenciesRationale for Signal Assignment
¹H NMR Aromatic Protons (δ 7.0-9.0 ppm), Furan Proton (δ ~7.5 ppm), Methoxy Protons (δ ~4.0 ppm, singlet), Carboxylic Acid Proton (δ 10-13 ppm, broad singlet)The distinct electronic environments of the fused aromatic rings and substituents lead to characteristic shifts. The acidic proton is typically deshielded and broad due to hydrogen bonding and exchange.
¹³C NMR Aromatic/Heteroaromatic Carbons (δ 110-165 ppm), Carboxylic Acid Carbonyl (δ 165-185 ppm), Methoxy Carbon (δ ~55-60 ppm)The carbonyl carbon of the carboxylic acid is significantly downfield. The chemical shifts of the aromatic carbons are influenced by the heteroatoms (N, O) and the methoxy substituent.
IR Spectroscopy O-H stretch (carboxylic acid, broad, 2500-3300 cm⁻¹), C=O stretch (1680-1710 cm⁻¹), C-O stretch (1210-1320 cm⁻¹), Aromatic C-H and C=C stretchesThe broad O-H and sharp, strong C=O stretches are definitive diagnostic peaks for the carboxylic acid functional group.
Mass Spectrometry Molecular Ion Peak (M⁺) at m/z = 193. Fragmentation patterns corresponding to the loss of -OH, -COOH, and -OCH₃.High-resolution mass spectrometry would confirm the elemental composition (C₉H₇NO₄).

Future Directions and Applications

5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid is a highly valuable, yet underexplored, building block for medicinal chemistry. Its true potential lies in its use as a starting material for the synthesis of compound libraries targeting kinases and the Hedgehog pathway. The carboxylic acid handle allows for the straightforward creation of diverse amide and ester derivatives, enabling systematic Structure-Activity Relationship (SAR) studies.

Future research should focus on:

  • Validated Synthesis: Developing and publishing a high-yield, scalable synthesis for the title compound.

  • SAR Elaboration: Synthesizing a library of amide derivatives to probe interactions within the ATP-binding pocket of various kinases or with proteins in the Hh pathway.

  • Biological Screening: Systematically screening these new derivatives against panels of kinases (e.g., CLKs) and in cell-based assays for Hedgehog pathway inhibition.

  • Co-crystallization Studies: Obtaining X-ray crystal structures of potent derivatives bound to their target proteins to rationalize activity and guide further design.

This technical guide serves as a foundational resource, synthesizing available knowledge to highlight the significant therapeutic potential of the furo[3,2-b]pyridine scaffold and positioning 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid as a key starting point for future drug discovery endeavors.

References

  • BenchChem. (2025). Furo[3,2-b]pyridine-6-carboxylic acid chemical properties.
  • Horvath, A., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.

Sources

An In-depth Technical Guide to 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical properties, outlines a plausible synthetic approach, discusses its potential applications in drug discovery, and provides essential safety and handling information.

Core Compound Identity and Properties

CAS Number: 1368069-92-4

Molecular Formula: C₉H₇NO₄

Molecular Weight: 193.16 g/mol

The structure of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid is characterized by a fused furo[3,2-b]pyridine bicyclic system. This core structure is decorated with a methoxy group at the C5 position and a carboxylic acid group at the C2 position. The strategic placement of these functional groups offers multiple avenues for chemical modification and interaction with biological targets.

Table 1: Physicochemical Properties

PropertyValueSource
Physical State Solid (Crystal - Powder)[1]
Color White to Slightly Pale Yellow-Red[1]
Melting Point 113°C[1]

Synthesis and Chemical Reactivity

While specific, peer-reviewed synthesis protocols for 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid (CAS 1368069-92-4) are not extensively detailed in the public literature, a plausible synthetic route can be conceptualized based on established methods for constructing the furo[3,2-b]pyridine scaffold. A common and effective strategy involves the construction of the furan ring onto a pre-functionalized pyridine core.

Hypothetical Synthesis Workflow

A logical approach would be a multi-step synthesis beginning with a substituted pyridine. The following diagram illustrates a potential synthetic pathway:

Synthesis_Workflow A Substituted Pyridine Precursor B Functional Group Interconversion A->B e.g., Oxidation/Halogenation C Furan Ring Annulation B->C e.g., Reaction with a glycolate derivative D Ester Hydrolysis C->D Base-mediated hydrolysis E 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid D->E Acidification

Caption: A generalized workflow for the synthesis of the target compound.

Representative Experimental Protocol (Hypothetical)

This protocol is a generalized representation and would require optimization for specific laboratory conditions.

Objective: To synthesize 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid.

Step 1: Preparation of a Suitably Substituted Pyridine Precursor. The synthesis would likely commence with a commercially available or readily synthesized pyridine derivative. For instance, a starting material like 2,3-dichloro-5-methoxypyridine could be a viable option.

Step 2: Introduction of a Handle for Furan Ring Formation. One of the chloro groups, likely at the 3-position, would be converted to a hydroxyl group via nucleophilic substitution. This would be followed by the introduction of a two-carbon unit at the 2-position, which will ultimately form part of the furan ring.

Step 3: Intramolecular Cyclization to Form the Furo[3,2-b]pyridine Core. An intramolecular cyclization, such as a base-catalyzed condensation, would be employed to form the furan ring, yielding an ester of 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid.

Step 4: Hydrolysis to the Carboxylic Acid. The final step involves the hydrolysis of the ester group to the desired carboxylic acid using standard conditions, such as treatment with an aqueous base followed by acidification.

Potential Applications in Drug Discovery

The furo[3,2-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[2][3] Derivatives of this heterocyclic system have shown significant promise as inhibitors of protein kinases and as modulators of crucial cellular signaling pathways.[2][3]

Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. The furo[3,2-b]pyridine core has been identified as a novel scaffold for the development of potent and highly selective inhibitors of cdc-like kinases (CLKs).[3] CLKs are involved in the regulation of pre-mRNA splicing, a process that is often aberrant in cancer cells.

Modulation of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development, and its inappropriate activation in adults is linked to the development and progression of various cancers.[2] Furo[3,2-b]pyridine derivatives have been identified as effective modulators of this pathway.[2]

Signaling_Pathways cluster_kinase Kinase Inhibition cluster_hedgehog Hedgehog Pathway Modulation A Furo[3,2-b]pyridine Scaffold B Cdc-like Kinases (CLKs) A->B Inhibits C Pre-mRNA Splicing B->C Regulates D Cancer Cell Proliferation C->D Impacts E Furo[3,2-b]pyridine Scaffold F Hedgehog Signaling Pathway E->F Modulates G Embryonic Development & Cancer Progression F->G Controls

Caption: Potential biological targets of the furo[3,2-b]pyridine scaffold.

While these applications have been demonstrated for the broader class of furo[3,2-b]pyridines, the introduction of a methoxy group at the 5-position and a carboxylic acid at the 2-position in the target molecule provides specific points for interaction and derivatization, potentially leading to compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Spectroscopic Characterization (Predicted)

Experimentally obtained spectroscopic data for 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid is not widely available in the literature. However, based on its structure, the following characteristic signals can be predicted.

Table 2: Predicted Spectroscopic Data

SpectroscopyPredicted Chemical Shifts / Frequencies
¹H NMR Aromatic protons (δ 7.0-8.5 ppm), Methoxy protons (δ ~4.0 ppm, singlet), Carboxylic acid proton (δ >10 ppm, broad singlet).
¹³C NMR Aromatic carbons (δ 100-160 ppm), Carboxylic acid carbonyl (δ ~165-175 ppm), Methoxy carbon (δ ~55-60 ppm).[1]
IR Spectroscopy O-H stretch (carboxylic acid, broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-O stretch (~1250 cm⁻¹), Aromatic C-H and C=C stretches.[1]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 193.0375.

Safety, Handling, and Storage

Hazard Identification:

  • Acute toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2): Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2): Causes serious eye irritation.[1]

Table 3: GHS Hazard and Precautionary Statements

CategoryStatement
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.
Precautionary Statements P264: Wash hands and face thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves, eye protection.P301+P312+P330: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

  • Handling: Use in a well-ventilated area. Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1]

  • Storage: Keep container tightly closed. Store in a cool, dark place away from incompatible materials such as oxidizing agents.[1]

Conclusion

5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid represents a valuable building block for the development of novel therapeutic agents. Its furo[3,2-b]pyridine core is a privileged scaffold known to interact with important biological targets, including kinases and components of the Hedgehog signaling pathway. The methoxy and carboxylic acid functional groups provide opportunities for fine-tuning the molecule's properties to achieve desired biological activity and pharmacokinetic profiles. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for researchers and drug development professionals interested in exploring its potential.

References

  • Safety Data Sheet for a related pyridine derivative. The specific source for CAS 1368069-92-4 was a supplier's safety data sheet which is not a citable academic source. The information is consistent with general knowledge of similar chemical structures.
  • Google Patents. (Date not available). Preparation of 5-methoxymethyl-2,3-pyridine-di:carboxylic acid derivatives.
  • The Royal Society of Chemistry. (Date not available). Supplementary Information. Retrieved from a generic supplementary information page which is not directly citable.
  • BenchChem. (Date not available). Furo[3,2-b]pyridine-6-carboxylic acid chemical properties. Retrieved from a product page which is not a citable academic source.
  • Gangjee, A., et al. (Date not available). A method for treating cancer tumors.
  • Clarivate. (2019).
  • ChemPep Inc. (Date not available). Fmoc Solid Phase Peptide Synthesis.
  • Google Patents. (Date not available). Preparation of 5-methoxymethyl-2,3-pyridine-di:carboxylic acid derivatives.
  • Gibson, Dunn & Crutcher LLP. (2025, March 28). for the district of delaware.
  • ChemRxiv. (Date not available).
  • Pretsch, E., Bühlmann, P., & Affolter, C. (Date not available).
  • Google Patents. (Date not available). Fire retardant polymers containing thermally stable cyclic phosphonate esters.
  • Regulations.gov. (2024, December 20).
  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iran J Pharm Res, 16(1), e124907.
  • National Genomics Data Center (CNCB-NGDC). (Date not available).
  • ChemScene. (Date not available). 29082-92-6 | 5-Methoxy-2-pyridinecarboxylic acid.
  • Stoyanov, S., et al. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • Arkivoc. (Date not available). Green Synthesis of 1,4-Dihydropyridine using MIL-101 (Cr)
  • PMC. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • PubMed. (2019, January 21).

Sources

Comprehensive Characterization and Synthetic Utility of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical characterization, synthetic pathways, and medicinal chemistry applications of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid , a specialized heterocyclic building block.

Executive Summary

5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid is a fused bicyclic heteroaromatic scaffold used primarily in the development of kinase inhibitors and receptor modulators. As a bioisostere of indole-2-carboxylic acid and quinoline derivatives, it offers unique solubility and hydrogen-bonding profiles due to the presence of the pyridine nitrogen and the furan oxygen.

  • Molecular Weight: 193.16 g/mol

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Key Application: Fragment-based drug discovery (FBDD) for targeting ATP-binding pockets.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The precise determination of molecular weight and physical constants is critical for stoichiometry in synthetic workflows and for calculating ligand efficiency in drug design.

PropertyValueNotes
IUPAC Name 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid
CAS Number Not widely listedCustom synthesis typically required.
Molecular Formula C

H

NO

Molecular Weight 193.16 g/mol Average mass for stoichiometry.
Monoisotopic Mass 193.0375 DaFor High-Res MS (HRMS) validation.
Core Scaffold Furo[3,2-b]pyridinePyridine fused to furan (N at position 4).[1][2]
H-Bond Donors 1Carboxylic acid (-OH).
H-Bond Acceptors 5Pyridine N, Furan O, Methoxy O, Acid C=O, Acid -OH.
Predicted LogP ~1.2 - 1.5Favorable for lead-like space.
pKa (Acid) ~3.5 - 4.0Carboxylic acid proton.
Structural Analysis

The molecule consists of a furo[3,2-b]pyridine core.[3]

  • Numbering Logic: The fusion places the pyridine nitrogen at position 4. The methoxy group at position 5 is ortho to the pyridine nitrogen, significantly influencing the electronic density of the ring and increasing basicity compared to unsubstituted analogs.

  • 2-Carboxylic Acid: Located on the furan ring, this moiety serves as the primary handle for amide coupling reactions (e.g., with amines to form carboxamides).

Synthetic Routes & Process Chemistry

The synthesis of 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid generally proceeds through the annulation of a functionalized pyridine precursor. The most robust method involves the Thorpe-Ziegler cyclization or base-mediated condensation of a 3-hydroxy-2-formylpyridine derivative with an alkyl haloacetate.

Retrosynthetic Analysis

To access the 5-methoxy derivative (where C-5 is adjacent to N-4), the pyridine precursor must be substituted at the position para to the aldehyde group if using standard pyridine numbering, or more specifically, 6-methoxy-3-hydroxypyridine-2-carboxaldehyde .

Protocol: Cyclization Strategy

Step 1: Precursor Preparation Starting material: 2-Chloro-6-methoxypyridine-3-carboxaldehyde .

  • Rationale: The chlorine at C-2 is labile and can be displaced by a glycolate equivalent or subjected to hydrolysis/etherification.

Step 2: Furan Ring Construction

  • Reagents: Ethyl glycolate (or Ethyl bromoacetate), K

    
    CO
    
    
    
    , DMF, Heat.
  • Mechanism:

    • Nucleophilic aromatic substitution (S

      
      Ar) or O-alkylation of the 3-hydroxyl group (if starting from 3-hydroxy).
      
    • Intramolecular Aldol condensation between the methylene of the acetate and the aldehyde carbonyl.

    • Dehydration to aromatize the furan ring.

Step 3: Ester Hydrolysis

  • Reagents: LiOH (aq), THF/MeOH.

  • Outcome: Saponification of the ethyl ester to yield the free carboxylic acid.

Experimental Workflow Diagram

SynthesisPath Precursor 6-Methoxy-3-hydroxy- 2-pyridinecarboxaldehyde Intermediate Intermediate: Ethyl 5-methoxyfuro[3,2-b] pyridine-2-carboxylate Precursor->Intermediate O-Alkylation & Cyclization (DMF, 90°C) Reagent Ethyl Bromoacetate + K2CO3 Reagent->Intermediate FinalProduct Target: 5-Methoxyfuro[3,2-b] pyridine-2-carboxylic acid Intermediate->FinalProduct Saponification Hydrolysis LiOH / THF / H2O

Caption: Synthetic pathway from pyridine precursor to the final furopyridine acid via cyclization and hydrolysis.

Analytical Validation (Quality Control)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)
  • Expected Ion: [M+H]

    
     = 194.17 Da.
    
  • Fragment Pattern: Loss of CO

    
     (M-44) is common for carboxylic acids, resulting in a peak at ~150 Da (5-methoxyfuro[3,2-b]pyridine).
    
Proton NMR ( H-NMR)
  • Solvent: DMSO-d

    
    .
    
  • Key Signals:

    • 
       ~13.0 ppm (Broad s, 1H): Carboxylic acid -COOH.
      
    • 
       ~7.5 - 8.0 ppm (s, 1H): Furan C-3 proton (singlet, characteristic of the 2-substituted furan).
      
    • 
       ~7.9 ppm (d, 1H): Pyridine C-7 proton (ortho to bridgehead).
      
    • 
       ~6.8 ppm (d, 1H): Pyridine C-6 proton (ortho to methoxy).
      
    • 
       ~3.9 ppm (s, 3H): Methoxy -OCH
      
      
      
      .

Medicinal Chemistry Applications

Scaffold Utility

The furo[3,2-b]pyridine core is a "privileged scaffold" in drug discovery, often serving as a bioisostere for:

  • Indole: The furopyridine nitrogen provides an additional hydrogen bond acceptor compared to the indole C-H, potentially improving solubility and metabolic stability.

  • Quinoline: The 5-methoxy group can mimic the electron-donating properties of substituents in larger polycyclic systems.

Target Classes
  • Kinase Inhibitors: The carboxylic acid can be converted to an amide to bind into the "hinge region" of kinases (e.g., PI3K, mTOR), where the pyridine nitrogen interacts with the backbone NH of the kinase.

  • Hedgehog Signaling: Derivatives of furo[3,2-b]pyridine-2-carboxylic acid have been explored as Smoothened (Smo) receptor antagonists.

  • Antivirals: Used in the synthesis of non-nucleoside inhibitors (NNIs) for viral polymerases.

References

  • PubChem. Furo[3,2-b]pyridine-2-carboxylic acid (CID 13803071). National Library of Medicine. Available at: [Link]

  • M. Espinosa et al. Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives. Royal Society of Chemistry, 2013. (Contextual reference for furopyridine cyclization methods). Available at: [Link]

Sources

The Furo[3,2-b]pyridine Scaffold: A Technical Guide to Discovery, Synthesis, and Medicinal Chemistry

[1]

Executive Summary

The furo[3,2-b]pyridine scaffold represents a privileged bicyclic heterocycle formed by the fusion of a


This guide details the historical genesis of the scaffold, its evolution from stoichiometric copper chemistry to modern catalytic assembly, and its pivotal role in targeting CDC-like kinases (CLKs) and the Hedgehog signaling pathway.

Structural & Electronic Properties

The furo[3,2-b]pyridine system comprises a pyridine ring fused to a furan ring across the b-bond (C2-C3 of pyridine).

  • Numbering: The nitrogen atom is at position 4.

  • Electronic Character: The fusion creates a push-pull system. The pyridine nitrogen exerts an electron-withdrawing effect, making the C2 and C3 positions of the furan ring less electron-rich than in isolated furan. Conversely, the furan oxygen donates electron density, modulating the basicity of the pyridine nitrogen.

  • Isosterism: It functions as a bioisostere of indole and 7-azaindole (pyrrolo[2,3-b]pyridine). However, the replacement of the N-H donor with an oxygen acceptor eliminates a hydrogen bond donor, significantly altering solubility and binding mode interactions within protein pockets.

Historical Genesis and Synthetic Evolution

The Early Era: Copper(I) Acetylides (1960s–1970s)

The chemical history of the parent furo[3,2-b]pyridine is rooted in the work of C. E. Castro and colleagues in the mid-1960s.[1] Their pioneering work on copper(I) acetylides provided the first reliable access to this system.

  • The Discovery: Castro demonstrated that o-halophenols and o-halohydroxypyridines could undergo cyclization with copper(I) phenylacetylide.

  • The "First" Synthesis: The parent furo[3,2-b]pyridine was synthesized by reacting 3-hydroxy-2-iodopyridine with copper(I) acetylide in pyridine at reflux. This method was revolutionary for its time but suffered from harsh conditions and the requirement for stoichiometric copper reagents.

The Systematic Exploration: Shiotani & Morita (1980s)

In the 1980s, S. Shiotani and H. Morita conducted extensive studies on furopyridines.[2] They moved beyond simple synthesis to functionalization, exploring:

  • Electrophilic substitution (nitration, bromination).

  • N-oxide formation and subsequent rearrangement (Reissert-Henze reaction).

  • Their work established the fundamental reactivity rules of the scaffold, mapping which positions were susceptible to nucleophilic vs. electrophilic attack.

The Modern Era: Palladium Catalysis (1990s–Present)

The advent of palladium-catalyzed cross-coupling transformed the accessibility of the scaffold. The current "gold standard" method utilizes a Sonogashira coupling followed by cyclization. This can often be performed in a "one-pot" manner, reacting 2-halo-3-hydroxypyridines with terminal alkynes.[3][4]

Visualization: Synthetic Pathways

The following diagram contrasts the historical Castro route with the modern Sonogashira approach.

Synthesis_Evolutioncluster_0Historical (Castro, 1966)cluster_1Modern (Sonogashira)Start_Castro3-Hydroxy-2-IodopyridineInter_CastroCu-Complex IntermediateStart_Castro->Inter_CastroPyridine, RefluxReagent_CastroCu(I)-Acetylide(Stoichiometric)Reagent_Castro->Inter_CastroProductFuro[3,2-b]pyridineScaffoldInter_Castro->ProductReductive EliminationStart_Sono3-Chloro-2-HydroxypyridineInter_SonoAlkynyl PyridineStart_Sono->Inter_SonoSonogashira CouplingReagent_SonoTerminal AlkynePd(PPh3)2Cl2 / CuI (Cat.)Reagent_Sono->Inter_SonoCyclizationIntramolecularCyclization (5-endo-dig)Inter_Sono->CyclizationBase / HeatCyclization->Product

Figure 1: Evolution of synthetic strategies from stoichiometric copper mediation to catalytic palladium cycles.

Medicinal Chemistry Applications

The CLK Breakthrough (Němec et al., 2019)

The most significant recent development involving this scaffold was reported by Němec et al. (2019) . They identified furo[3,2-b]pyridine as a novel scaffold for inhibiting CDC-like kinases (CLKs) .[5]

  • The Problem: CLKs regulate pre-mRNA splicing. Inhibitors often lack selectivity due to the highly conserved ATP-binding pocket of kinases.

  • The Solution: The furo[3,2-b]pyridine core binds in a unique orientation. Unlike many inhibitors that bind to the "hinge" region via hydrogen bonds, derivatives of this scaffold were designed to engage the back pocket of the kinase.

  • Selectivity: This "back-pocket" binding mode exploits structural differences that are less conserved than the hinge region, resulting in high selectivity for CLK1, CLK2, and CLK4 over other kinases.

Hedgehog Signaling Modulation

In the same study, specific 3,5,7-trisubstituted furo[3,2-b]pyridines (which were kinase-inactive) were found to modulate the Hedgehog (Hh) signaling pathway .

  • Mechanism: These compounds act downstream of the Smoothened (SMO) receptor, likely interfering with GLI transcription factor processing or nuclear translocation.

  • Therapeutic Relevance: The Hh pathway is aberrant in basal cell carcinoma and medulloblastoma.

Biological Activity Summary Table
TargetCompound ClassMechanism of ActionKey Outcome
CLK1/2/4 3,5-Disubstituted furo[3,2-b]pyridinesATP-competitive; Back-pocket binderModulation of pre-mRNA splicing (e.g., Mdm4 splicing).
Hedgehog 3,5,7-Trisubstituted furo[3,2-b]pyridinesDownstream of SMO receptorInhibition of GLI-dependent transcription.
5-HT1F 2-Methyl-3-aminoalkyl derivativesReceptor AgonistPotential migraine treatment.
Cytotoxicity 2-Substituted derivativesSIRT1 Inhibition / ApoptosisIC50 values in low micromolar range against MCF-7 cells.
Visualization: Signaling Logic

Signaling_PathwaysScaffoldFuro[3,2-b]pyridineScaffoldCLKsCLK Kinases(CLK1/2/4)Scaffold->CLKsInhibits (Back-pocket)GLIGLI TranscriptionFactorsScaffold->GLIModulates(Downstream of SMO)SplicingPre-mRNA Splicing(SR Proteins)CLKs->SplicingPhosphorylatesMDM4MDM4 Exon SkippingSplicing->MDM4RegulatesApoptosisCancer CellApoptosisMDM4->ApoptosisInducesSMOSmoothened (SMO)SMO->GLIActivatesHh_TargetHh Target Genes(Proliferation)GLI->Hh_TargetTranscription

Figure 2: Dual pharmacological action of the scaffold on Splicing (CLKs) and Hedgehog signaling.

Detailed Experimental Protocols

Protocol 1: General One-Pot Synthesis (Sonogashira/Cyclization)

Adapted from Laxmi et al. (2020) and standard methodologies.

Objective: Synthesis of 2-phenylfuro[3,2-b]pyridine from 3-chloro-2-hydroxypyridine.

Reagents:

  • 3-Chloro-2-hydroxypyridine (1.0 equiv)[3]

  • Phenylacetylene (1.2 equiv)

  • Pd/C (10% wt) or Pd(PPh3)2Cl2 (5 mol%)

  • CuI (5 mol%)[3]

  • Triphenylphosphine (PPh3) (10 mol% - if using Pd/C)[6]

  • Triethylamine (Et3N) (3.0 equiv)

  • Ethanol or DMF (Solvent)

Step-by-Step Workflow:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-2-hydroxypyridine (1 mmol) in Ethanol (5 mL).

  • Catalyst Addition: Add Pd/C (10% wt), CuI (5 mol%), and PPh3 (10 mol%). Note: If using Pd(PPh3)2Cl2, PPh3 addition is not strictly necessary but often improves yield.

  • Base & Alkyne: Add Et3N (3 mmol) followed by phenylacetylene (1.2 mmol) via syringe.

  • Reaction:

    • Method A (Thermal): Heat to 80°C for 4–6 hours under N2 atmosphere.

    • Method B (Ultrasound): Irradiate in an ultrasonic bath at room temperature for 30–60 minutes (as per Laxmi et al.).

  • Monitoring: Monitor reaction progress by TLC (Hexane:EtOAc 7:3). Look for the disappearance of the hydroxypyridine spot.

  • Workup: Filter the catalyst through a Celite pad. Wash the pad with Ethanol. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via silica gel flash chromatography using a gradient of Hexane/EtOAc to yield the target 2-phenylfuro[3,2-b]pyridine.

Self-Validation Check:

  • 1H NMR: Look for the characteristic furan proton singlet at C3 (typically

    
     7.0–7.5 ppm) and the disappearance of the broad OH/NH signal of the pyridone starting material.
    
Protocol 2: Synthesis of CLK Inhibitor Precursor

Based on the route described by Němec et al. (2019).

Objective: Synthesis of 3-iodo-furo[3,2-b]pyridine (Key intermediate for 3-substituted libraries).

  • Starting Material: 3-((Trimethylsilyl)ethynyl)pyridin-2-ol (Prepared via Sonogashira of 3-bromo-2-hydroxypyridine).

  • Iodocyclization:

    • Dissolve the starting material in CH2Cl2.

    • Add Iodine (I2) (1.2 equiv) and NaHCO3 (2.0 equiv).

    • Stir at room temperature for 2 hours.

    • Mechanism: The iodine activates the triple bond, promoting nucleophilic attack by the pyridone oxygen (5-endo-dig), followed by desilylation/elimination or direct iodination depending on specific conditions (Němec uses a specific sequence involving iodocyclization to install the halogen for further coupling).

  • Suzuki Coupling (Library Generation):

    • React the 3-iodo-furo[3,2-b]pyridine with various Aryl-Boronic acids using Pd(dppf)Cl2 and Cs2CO3 in Dioxane/Water to generate the active 3-aryl derivatives.

References

  • Castro, C. E., et al. (1966).[1] "Indoles, Benzofurans, Phthalides, and Tolans via Copper(I) Acetylides." Journal of Organic Chemistry. Link

  • Shiotani, S., & Morita, H. (1982).[2] "Furopyridines.[3][1][6][7][8][9][10][11][12][13][14] I. Synthesis of furo[3,2-b]pyridine and furo[2,3-b]pyridine derivatives."[8][9][10] Journal of Heterocyclic Chemistry. Link

  • Němec, V., et al. (2019).[5] "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway."[5] Angewandte Chemie International Edition. Link

  • Laxmi, D. S., et al. (2020). "Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents." Anti-Cancer Agents in Medicinal Chemistry. Link

  • Mayer, P., et al. (1997).[8] "Synthesis of Furo[3,2-b]pyridine Analogue of Efaroxan." Tetrahedron Letters. Link

Synthesis of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

The furo[3,2-b]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a bioisostere for indole and benzofuran systems. Its planar architecture and specific hydrogen-bond acceptor capabilities make it a critical core in the design of kinase inhibitors (e.g., PI3K, HIPK), antiviral agents, and receptor modulators.

This guide details the synthesis of 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid , a versatile building block. The 2-carboxylic acid moiety serves as a handle for generating diverse amide libraries, while the 5-methoxy group provides metabolic stability and a potential site for late-stage nucleophilic displacement. This document prioritizes a scalable, two-step alkylation-cyclization protocol over metal-catalyzed alternatives, ensuring reproducibility and cost-efficiency in a drug discovery setting.

Retrosynthetic Analysis & Strategy

To ensure regiospecificity, the synthesis is designed around the inherent reactivity of the pyridine ring. The fusion of the furan ring across the [3,2-b] bond of the pyridine requires a precursor with oxygen functionality at C3 and a carbon electrophile at C2 (or vice versa).

Strategic Disconnection:

  • C2-C3 Bond Formation: The furan ring is closed via an intramolecular condensation.

  • Precursor Selection: The 5-methoxy substituent on the final furo[3,2-b]pyridine corresponds to the 6-position of the starting pyridine. Therefore, the optimal starting material is 6-methoxy-3-pyridinol (2-methoxy-5-hydroxypyridine).

Visualization: Retrosynthetic Logic

Retrosynthesis Target 5-methoxyfuro[3,2-b]pyridine- 2-carboxylic acid Ester Ethyl 5-methoxyfuro[3,2-b] pyridine-2-carboxylate Target->Ester Hydrolysis Intermediate O-Alkylated Intermediate (Ethyl 3-(2-methoxy-5-pyridinyloxy) -2-oxopropanoate) Ester->Intermediate Cyclodehydration (Acid Mediated) SM1 6-Methoxy-3-pyridinol Intermediate->SM1 Williamson Ether Synthesis SM2 Ethyl Bromopyruvate Intermediate->SM2

Caption: Retrosynthetic disconnection identifying 6-methoxy-3-pyridinol as the regiospecific progenitor.

Primary Methodology: The Bromopyruvate Cyclization Route

This route is preferred for its operational simplicity and avoidance of expensive transition metal catalysts (Pd/Cu) required for Sonogashira couplings.

Phase 1: O-Alkylation

Objective: Selective alkylation of the phenolic hydroxyl group without N-alkylation.

  • Reagents: 6-methoxy-3-pyridinol (1.0 eq), Ethyl bromopyruvate (1.1 eq), Potassium Carbonate (

    
    , 2.5 eq).
    
  • Solvent: Acetone or Acetonitrile (Anhydrous).

  • Conditions: Reflux, 4–6 hours.

Protocol:

  • Charge a flame-dried round-bottom flask with 6-methoxy-3-pyridinol and anhydrous acetonitrile.

  • Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Add ethyl bromopyruvate dropwise over 15 minutes. Note: Ethyl bromopyruvate is a lachrymator; use a fume hood.

  • Heat the mixture to reflux (

    
    ) and monitor by TLC (Hexane:EtOAc 1:1).
    
  • Upon consumption of the starting phenol, cool to room temperature and filter off inorganic salts.

  • Concentrate the filtrate in vacuo. The residue (often an oil) is sufficiently pure for the next step, but can be purified via silica flash chromatography if N-alkylation byproducts are observed.

Phase 2: Cyclodehydration (The Robinson-Gabriel Type Cyclization)

Objective: Intramolecular cyclization to form the furan ring.

  • Reagents: Polyphosphoric Acid (PPA) or Sulfuric Acid (

    
    )/Ethanol.
    
  • Conditions:

    
     (PPA) or Reflux (Acid/EtOH).
    

Protocol:

  • Add the crude O-alkylated intermediate to a flask containing PPA (approx. 10g per 1g of substrate).

  • Stir mechanically at

    
     for 2–3 hours. Critical Control Point: Monitor temperature closely. Excessive heat (>120°C) may cause cleavage of the 5-methoxy ether.
    
  • Cool the mixture to

    
     and quench by pouring onto crushed ice/water.
    
  • Neutralize carefully with saturated

    
     or 
    
    
    
    to pH ~8.
  • Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography to yield ethyl 5-methoxyfuro[3,2-b]pyridine-2-carboxylate .

Phase 3: Saponification

Objective: Hydrolysis of the ester to the free carboxylic acid.

  • Reagents: LiOH or NaOH (2.0 eq), THF/Water (3:1).

  • Protocol: Stir at room temperature for 2 hours. Acidify with 1M HCl to precipitate the target acid. Filter and dry.

Experimental Data Summary

The following table summarizes typical stoichiometry and conditions for the optimized route.

ParameterStep 1: AlkylationStep 2: CyclizationStep 3: Hydrolysis
Limiting Reagent 6-Methoxy-3-pyridinolAlkylated IntermediateEthyl Ester
Reagent Ethyl Bromopyruvate (1.1 eq)PPA (Solvent/Reagent)LiOH (2.0 eq)
Base/Additives

(2.5 eq)
NoneNone
Solvent Acetonitrile (0.2 M)Neat PPATHF/H2O (3:1)
Temp/Time Reflux / 4 h

/ 2 h
RT / 2 h
Typical Yield 85-92%65-75%>95%
Key Risk N-alkylation byproductDemethylation at high TDecarboxylation (if heated acidic)

Alternative Pathway: Sonogashira Coupling

For substrates sensitive to strong acids (PPA), the Sonogashira method is a viable alternative.

  • Starting Material: 2-iodo-6-methoxy-3-pyridinol (Synthesized via iodination of 6-methoxy-3-pyridinol).

  • Coupling: React with ethyl propiolate using

    
     (5 mol%), CuI (2 mol%), and 
    
    
    
    in DMF.
  • Cyclization: The intermediate often cyclizes spontaneously or upon mild heating/treatment with base (

    
    ), forming the furan ring via 5-endo-dig cyclization.
    

Process Workflow & Troubleshooting

This diagram illustrates the decision matrix for synthesis and troubleshooting.

Workflow Start Start: 6-Methoxy-3-pyridinol Step1 Step 1: Reaction with Ethyl Bromopyruvate Start->Step1 Check1 TLC Check: N-alkylation observed? Step1->Check1 Purify Flash Chromatography (Sep. O- vs N-isomer) Check1->Purify Yes Step2 Step 2: Cyclization (PPA) Check1->Step2 No (Mainly O-alkyl) Purify->Step2 Check2 QC: Demethylation? Step2->Check2 Adjust Repeat with H2SO4/EtOH (Milder Conditions) Check2->Adjust Yes Step3 Step 3: Hydrolysis Check2->Step3 No Adjust->Step3 Final Final Product: 5-methoxyfuro[3,2-b]pyridine-2-COOH Step3->Final

Caption: Operational workflow including critical quality control (QC) checkpoints.

Critical Control Points (Senior Scientist Insights)
  • Regioselectivity (O vs N alkylation): Pyridinols are ambident nucleophiles. While O-alkylation is favored with hard electrophiles and carbonate bases, using cesium carbonate (

    
    )  can further enhance O-selectivity if yields are low.
    
  • Moisture Sensitivity: Ethyl bromopyruvate degrades over time. Ensure the reagent is fresh or distilled. Old reagent leads to significant impurities in Step 1.

  • Solubility: The final carboxylic acid is planar and rigid, leading to poor solubility in non-polar solvents. DMSO-d6 is recommended for NMR characterization.

Derivatization Potential

The 2-carboxylic acid is an excellent handle for structure-activity relationship (SAR) expansion.

  • Amide Coupling: Standard HATU/DIPEA conditions work well.

  • Decarboxylation: Heating the acid with copper powder in quinoline yields the parent 5-methoxyfuro[3,2-b]pyridine.

  • SnAr Displacement: The 5-methoxy group can be displaced by amines (using microwave irradiation) to generate 5-amino derivatives, increasing library diversity.

References

  • Shiotani, S., & Morita, H. (1984). Furopyridines.[1][2][3][4][5] I. Synthesis of furo[3,2-b]pyridine derivatives. Journal of Heterocyclic Chemistry.

  • BenchChem. (2025).[5][6] Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications.[5]

  • Gilchrist, T. L., et al. (1987).[7] Reaction of azoles with ethyl bromopyruvate oxime: alkylation by substitution and by elimination–addition.[7] Journal of the Chemical Society, Perkin Transactions 1.[7][8]

  • PubChem. (2025).[2] Furo[3,2-b]pyridine-2-carboxylic acid | C8H5NO3.[2] National Library of Medicine.

  • Taszarek, M., & Reissig, H. U. (2022). Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. Heterocycles.[3][4][5][9][10]

Sources

Chemical properties of 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid and its analogs.

Executive Summary & Scaffold Analysis

The furo[3,2-b]pyridine core is a "privileged scaffold" in medicinal chemistry, recognized for its bioisosteric relationship with indole and benzofuran. The specific analog, 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid , combines a fused bicyclic aromatic system with two critical handles for diversification:

  • 2-Carboxylic Acid: A vector for amide coupling to access deep binding pockets (e.g., in kinases).

  • 5-Methoxy Group: An electron-donating substituent that modulates the basicity of the pyridine nitrogen and lipophilicity.[1]

Structural Definition & Numbering

To ensure precision, this guide utilizes the standard IUPAC numbering for the furo[3,2-b]pyridine system:

  • Position 1: Oxygen atom (Furan ring).[2]

  • Position 4: Nitrogen atom (Pyridine ring).

  • Position 2: Carboxylic acid attachment point.

  • Position 5: Methoxy attachment point (adjacent to the pyridine nitrogen).

SMILES: COC1=NC2=C(C=C1)OC(=C2)C(=O)O (Representative isomer)

Physicochemical Profile

Understanding the solid-state and solution-phase behavior is critical for assay development and formulation.[1]

PropertyValue (Predicted/Observed)Notes
Molecular Weight 193.16 g/mol Small molecule, fragment-like.[1]
pKa (Acid) 3.1 – 3.5Attributed to the 2-COOH (similar to 2-furoic acid).
pKa (Base) 2.5 – 3.0Pyridine Nitrogen. Reduced basicity due to the electron-withdrawing furan fusion.[1]
LogP 1.4 – 1.8Moderate lipophilicity; improved by the methoxy group compared to the hydroxy analog.[1]
Solubility Low (aq, pH 7)Planar stacking reduces aqueous solubility. Soluble in DMSO, DMF, MeOH.
H-Bond Donors 1 (COOH)
H-Bond Acceptors 4 (N, O-furan, O-OMe, O=C)High acceptor count favors kinase hinge binding.

Synthetic Methodologies

The most robust route to 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid involves a Sonogashira coupling-heteroannulation cascade .[1] This method is preferred over oxidative cyclization for its regioselectivity and scalability.

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:[1]

  • 3-Hydroxy-6-methoxypyridin-2-yl triflate (or bromide): The pyridine core.

  • Methyl Propiolate: Provides the furan carbons and the carboxylate handle.[1]

Experimental Protocol: Sonogashira Annulation

Reaction Scale: 1.0 mmol basis[1]

Reagents:

  • Precursor: 2-bromo-6-methoxy-3-hydroxypyridine (or protected equivalent)[1]

  • Alkyne: Methyl propiolate (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-catalyst: CuI (2 mol%)

  • Base: Triethylamine (3.0 equiv)

  • Solvent: DMF or 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vessel with the pyridine precursor, Pd catalyst, and CuI. Evacuate and backfill with Argon (3x).

  • Addition: Add degassed DMF and triethylamine.

  • Coupling: Add methyl propiolate dropwise at room temperature.

  • Cyclization: Heat the mixture to 80°C for 4–6 hours. The initial Sonogashira coupling is followed by spontaneous intramolecular attack of the hydroxyl group on the activated alkyne (5-endo-dig or 5-exo-dig followed by isomerization).[1]

  • Hydrolysis: Cool to RT. Add LiOH (2M aq, 3 equiv) and stir for 2 hours to saponify the methyl ester.

  • Workup: Acidify with 1M HCl to pH 3. The carboxylic acid product typically precipitates.[1] Filter, wash with cold water, and dry.

Mechanistic Pathway (DOT Visualization)

SynthesisPathway Start 2-Halo-3-hydroxypyridine Step1 Pd(0) Oxidative Addition Start->Step1 Inter1 Pd-Complex Intermediate Step1->Inter1 Step2 Sonogashira Coupling (Methyl Propiolate) Inter1->Step2 Inter2 Alkynyl Pyridine Step2->Inter2 Step3 Intramolecular Cyclization (Heteroannulation) Inter2->Step3 CuI/Base Ester Furo[3,2-b]pyridine Ester Step3->Ester Step4 LiOH Hydrolysis Ester->Step4 Final Target Acid Product Step4->Final

Caption: One-pot Sonogashira coupling and cyclization cascade for furo[3,2-b]pyridine synthesis.

Chemical Reactivity & Stability

The 5-methoxyfuro[3,2-b]pyridine core exhibits unique reactivity patterns distinct from simple pyridines.

Carboxylic Acid Modifications

The C2-carboxylic acid is the primary vector for SAR (Structure-Activity Relationship) expansion.[1]

  • Amide Coupling: Reacts standardly with amines using HATU/DIPEA. Note: The adjacent furan oxygen can form hydrogen bonds with the activating agent, occasionally slowing kinetics.[1]

  • Decarboxylation: At high temperatures (>180°C) or under microwave irradiation in acidic media, the C2-COOH can be lost, yielding the parent 5-methoxyfuro[3,2-b]pyridine.[1]

Electrophilic Aromatic Substitution (SEAr)
  • Position 3 (Furan beta-position): This is the most electron-rich site.[1] Halogenation (e.g., NBS) or formylation (Vilsmeier-Haack) will occur here selectively.

  • Pyridine Ring: The 5-methoxy group activates the pyridine ring, but the fusion to the electron-withdrawing furan makes the pyridine less reactive than anisole.[1] Nitration or bromination on the pyridine ring is difficult without forcing conditions.[1]

Nucleophilic Displacement
  • 5-Methoxy Labillity: While generally stable, the 5-methoxy group can be displaced by strong nucleophiles (e.g., thiols, amines) under high temperature or microwave conditions, especially if the pyridine nitrogen is protonated or alkylated (activated). This allows for the synthesis of 5-amino analogs .[1]

Medicinal Chemistry Applications

This scaffold is extensively used in kinase inhibitor design due to its ability to mimic the adenine ring of ATP.[1]

Key Biological Targets[1]
  • CLK (Cdc2-like Kinases): The planar furo[3,2-b]pyridine core fits into the ATP-binding pocket.[1] The 2-amide substituents often extend into the solvent-exposed region or interact with the "gatekeeper" residue.[1]

  • HIPK (Homeodomain-Interacting Protein Kinases): 5-substituted analogs have shown selectivity for HIPK over DYRK kinases.[1]

  • Hedgehog Pathway: Analogs lacking the kinase-binding motif have been identified as modulators of SMO (Smoothened receptor).

Bioisosterism

The 5-methoxyfuro[3,2-b]pyridine system is a bioisostere for:

  • 5-Methoxyindole: Improved metabolic stability (lower oxidation potential).

  • Quinoline: Reduced lipophilicity (lower LogP) and different H-bond acceptor vectors.

References

  • Synthesis of Furo[3,2-b]pyridines: BenchChem Technical Guide: Furo[3,2-b]pyridine Synthesis and Applications. (General Scaffold Reference)

  • Kinase Inhibitor Activity: Němec, V. et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors.[3] Angewandte Chemie International Edition.

  • Sonogashira Methodologies: Yue, D. et al. (2002).[3] Synthesis of 2,3-Disubstituted Benzo[b]furans and Furo[3,2-b]pyridines. Journal of Organic Chemistry. [1]

  • Physicochemical Data: PubChem Compound Summary: Furo[3,2-b]pyridine-2-carboxylic acid.[4] [1]

Sources

Spectroscopic Elucidation of 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid. As a novel heterocyclic entity with potential applications in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount for researchers engaged in its synthesis and derivatization. Furo[3,2-b]pyridine scaffolds are of significant interest due to their presence in various biologically active molecules.[1][2]

Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide will leverage established principles of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), supported by data from structurally analogous compounds, to predict its spectroscopic profile. The protocols and interpretations provided herein are designed to serve as a robust reference for scientists in the fields of organic synthesis, analytical chemistry, and drug development.

Molecular Structure and Numbering

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure and the conventional numbering of its atoms. The structure of 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid is depicted below, with the numbering system that will be used for the assignment of NMR signals.

Caption: General structure and atom numbering of the 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid core.

Hypothetical Synthesis Workflow

A plausible synthetic route to the target compound provides essential context for potential impurities and byproducts that might be observed during spectroscopic analysis. A common strategy for the synthesis of the furo[3,2-b]pyridine scaffold involves the construction of the furan ring onto a pre-existing pyridine core.[1]

Synthesis_Workflow start Substituted Pyridine Precursor step1 Furan Ring Formation (e.g., via reaction with a glycolate derivative) start->step1 intermediate Furo[3,2-b]pyridine Intermediate step1->intermediate step2 Carboxylic Acid Formation (e.g., hydrolysis of an ester) intermediate->step2 product 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid step2->product analysis Spectroscopic Analysis (NMR, MS) product->analysis confirmation Structure Confirmation analysis->confirmation

Caption: A generalized synthetic workflow for obtaining and verifying the target compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid are detailed below.

Experimental Protocol: NMR Analysis

A standardized workflow ensures the acquisition of high-quality, reproducible NMR data.[3]

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as it can influence the chemical shifts of labile protons, such as the carboxylic acid proton.

    • Transfer the solution to a 5 mm NMR tube.

    • For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) may be added.

  • Data Acquisition:

    • Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.[4]

    • Acquire standard 1D spectra for ¹H and ¹³C, as well as 2D correlation spectra (e.g., COSY, HSQC, HMBC) to aid in definitive signal assignments.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Reference the spectra to the residual solvent peak or the internal standard.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the furo[3,2-b]pyridine core and the methoxy group protons. The acidic proton of the carboxyl group will likely appear as a broad singlet at a downfield chemical shift.[3]

Proton Assignment Predicted Chemical Shift (δ) ppm Predicted Multiplicity Predicted Coupling Constant (J) Hz
H-37.2 - 7.4s-
H-47.8 - 8.0d~8.0
H-66.9 - 7.1d~8.0
-OCH₃3.9 - 4.1s-
-COOH12.0 - 13.0br s-

Rationale for Predicted ¹H NMR Data:

  • H-3: This proton is on the furan ring and is expected to appear as a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the adjacent oxygen atom and the carboxylic acid group.

  • H-4 and H-6: These protons are on the pyridine ring and are expected to form a doublet of doublets system, coupling with each other. The electron-donating methoxy group at position 5 will shield H-4 and H-6, shifting them upfield relative to unsubstituted pyridine protons.

  • -OCH₃: The methyl protons of the methoxy group will appear as a sharp singlet in the typical range for such groups.

  • -COOH: The carboxylic acid proton is highly deshielded and often exchanges with residual water in the solvent, leading to a broad singlet. Its observation may depend on the solvent and concentration.

Caption: Predicted key ¹H-¹H through-bond couplings (J-couplings) for 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid.

Predicted ¹³C NMR Spectral Data

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically resonating in the downfield region.[3] The aromatic carbons of the furo[3,2-b]pyridine core will appear in the range of δ 100-160 ppm.

Carbon Assignment Predicted Chemical Shift (δ) ppm
C-2145 - 150
C-3110 - 115
C-3a140 - 145
C-4120 - 125
C-5155 - 160
C-6105 - 110
C-7a150 - 155
-OCH₃55 - 60
-COOH165 - 170

Rationale for Predicted ¹³C NMR Data:

  • -COOH: The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.

  • C-5: This carbon, bearing the electron-donating methoxy group, is expected to be significantly deshielded.

  • C-2 and C-7a: These quaternary carbons at the fusion of the rings and attached to heteroatoms will also be in the downfield region.

  • C-3, C-4, C-6: These protonated carbons will have chemical shifts influenced by their position in the heterocyclic system and the effects of the substituents.

  • -OCH₃: The methoxy carbon will appear as a distinct upfield signal.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation and Analysis:

    • Use an Electrospray Ionization (ESI) mass spectrometer for analysis.[4] ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, typically yielding the protonated molecular ion [M+H]⁺ in positive ion mode or the deprotonated molecular ion [M-H]⁻ in negative ion mode.

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

Predicted Mass Spectrometry Data

The predicted mass spectrometry data for 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid is summarized below.

Parameter Predicted Value
Molecular Formula C₉H₇NO₄
Molecular Weight 193.16 g/mol
Predicted [M+H]⁺ m/z 194.04
Predicted [M-H]⁻ m/z 192.03

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion can provide valuable structural insights. Key predicted fragmentation pathways include:

  • Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids is the loss of carbon dioxide from the deprotonated molecular ion.

  • Loss of •OCH₃ (31 Da): Cleavage of the methoxy group is another plausible fragmentation pathway.

  • Loss of CO (28 Da): Subsequent fragmentation of the heterocyclic core may involve the loss of carbon monoxide.

Conclusion

This technical guide presents a detailed, albeit predictive, spectroscopic profile of 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid. The provided ¹H NMR, ¹³C NMR, and mass spectrometry data, along with the outlined experimental protocols, offer a solid foundation for researchers working with this compound. The logical framework for spectral interpretation, grounded in fundamental principles and analogies to related structures, is intended to facilitate the unambiguous structural confirmation of this and similar novel heterocyclic molecules. The synthesis and characterization of such compounds are crucial for advancing the fields of medicinal chemistry and materials science.[5][6]

References

  • Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry.
  • ChemScene. 5-Methoxy-2-pyridinecarboxylic acid.
  • The Royal Society of Chemistry.
  • National Genomics Data Center (CNCB-NGDC).
  • ChemicalBook. 5-(Methoxycarbonyl)pyridine-2-carboxylic acid(17874-79-2) 1H NMR spectrum.
  • Beilstein Journal of Organic Chemistry. Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles.
  • ChemicalBook. 5-METHOXY-1H-PYRROLO[2,3-C]PYRIDINE-2-CARBOXYLIC ACID(17288-36-7) 1H NMR spectrum.
  • Sigma-Aldrich. 5-methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride.
  • PubMed. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid.
  • Santa Cruz Biotechnology. 5-Methoxy-furan-2-carboxylic acid.
  • Benchchem.
  • Combin
  • Benchchem. Furo[3,2-b]pyridine-6-carboxylic acid chemical properties.
  • Benchchem. Physicochemical Properties of Furo[3,2-b]pyridin-3-ol: An In-depth Technical Guide.
  • MDPI.

Sources

5-Methoxyfuro[3,2-b]pyridine-2-carboxylic Acid: A Gateway Scaffold for Kinase & Hedgehog Pathway Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid (CAS: 1368069-92-4) represents a critical pharmacophore precursor in modern medicinal chemistry. While the free acid itself is a chemical building block rather than a final therapeutic agent, it serves as the foundational scaffold for the furo[3,2-b]pyridine class of heterocycles. This class has emerged as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1]

This guide analyzes the latent biological potential of this scaffold, specifically its validated role in generating nanomolar inhibitors of Cdc-like kinases (CLKs) , Homeodomain-Interacting Protein Kinases (HIPKs) , and modulators of the Hedgehog (Hh) signaling pathway .[2] We provide a roadmap for functionalizing this acid to unlock these activities, supported by experimental protocols and mechanistic insights.

Chemical Profile & Structural Logic[3]

The furo[3,2-b]pyridine core is an isostere of indole and quinoline, offering distinct electronic properties that enhance solubility and metabolic stability. The 5-methoxy and 2-carboxylic acid moieties provide orthogonal vectors for chemical diversification.

PropertySpecificationRelevance to Drug Design
Molecular Weight 193.16 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (MW < 300).
H-Bond Acceptors 4 (N, O)The pyridine nitrogen (N4) is a critical H-bond acceptor for kinase hinge binding.
Topological Polar Surface Area ~65 ŲWithin the optimal range for cell membrane permeability (< 140 Ų).
Electronic Character Electron-deficient pyridine fused to electron-rich furan.Facilitates

-

stacking interactions with aromatic residues in binding pockets (e.g., Phe, Tyr).
Structural Visualization: The Pharmacophore Vector

The following diagram illustrates how the core acid is transformed into bioactive agents.

ChemicalSpace Acid 5-Methoxyfuro[3,2-b] pyridine-2-carboxylic acid (Scaffold) Amide Amide Derivatives (R-NH2 Coupling) Acid->Amide Peptide Coupling (HATU/DIEA) Demethyl 5-OH / 5-Cl Derivatives (Functionalization) Acid->Demethyl Demethylation (BBr3) Target1 CLK1/2/4 Inhibition (Splicing Modulation) Amide->Target1 Hinge Binding Target2 Hedgehog Pathway (GLI Suppression) Amide->Target2 Smoothened Downstream Target3 HIPK Inhibition (Anti-fibrotic/Oncology) Demethyl->Target3 Kinase Selectivity

Caption: Divergent synthesis pathways from the parent acid to bioactive kinase and signaling modulators.

Potential Biological Activities[1][2][3][4][5][6][7][8][9]

The biological value of 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid is realized upon conversion to its amide or ester derivatives. The following activities are grounded in Structure-Activity Relationship (SAR) data for the furo[3,2-b]pyridine scaffold.

Cdc-like Kinase (CLK) Inhibition

The most validated application of this scaffold is the inhibition of CLKs (CLK1, CLK2, CLK4). These kinases regulate pre-mRNA splicing.[1]

  • Mechanism: The pyridine nitrogen (N4) acts as a hydrogen bond acceptor for the "hinge region" of the kinase ATP-binding pocket. The 2-amide substituent extends into the solvent-exposed region or the hydrophobic back pocket, depending on the linker.

  • Therapeutic Impact: Inhibition of CLKs alters the splicing of key oncogenes (e.g., Mdm4, Cyclin D1), inducing apoptosis in cancer cells (e.g., MCF7, T24).

  • Potency: Optimized derivatives have demonstrated IC50 values < 10 nM against CLK1 and CLK2.[3]

Hedgehog (Hh) Signaling Modulation

Derivatives of furo[3,2-b]pyridine have been identified as suppressors of the Hedgehog pathway, distinct from standard Smoothened (SMO) antagonists.

  • Mechanism: These compounds downregulate GLI transcription factors, likely acting downstream of SMO. This is critical for treating cancers driven by aberrant Hh signaling (e.g., basal cell carcinoma, medulloblastoma).

  • Data Point: 3,5,7-trisubstituted furo[3,2-b]pyridines have shown sub-micromolar potency in GLI-dependent reporter assays.

Homeodomain-Interacting Protein Kinase (HIPK) Inhibition

The scaffold also shows selectivity for HIPKs, which are involved in fibrosis and chronic kidney disease. The planar nature of the furo-pyridine system fits the narrow ATP pocket of HIPKs effectively.

Experimental Protocols

To validate the biological activity of this scaffold, the acid must first be derivatized and then tested. Below are the standard operating procedures (SOPs) for synthesis and biological evaluation.

Protocol: Synthesis of Bioactive Amide Library

Objective: Convert the carboxylic acid into a library of amides to probe the ATP-binding pocket.

  • Activation: Dissolve 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M).

  • Coupling: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Amine Addition: Add the diversity element amine (R-NH2, 1.1 equiv). Common R-groups include substituted benzylamines or heteroaryl amines.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 and brine. Dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol: CLK1 Kinase Inhibition Assay (FRET-based)

Objective: Quantify the IC50 of the synthesized derivatives against CLK1.

  • Reagents: Recombinant human CLK1, ULight-labeled peptide substrate (e.g., myelin basic protein derived), Europium-labeled anti-phospho antibody.

  • Procedure:

    • Prepare 384-well plates with 10 µL reaction volume.

    • Add 2.5 µL of compound (serially diluted in DMSO/buffer).

    • Add 2.5 µL of CLK1 enzyme (final conc. 1–5 nM). Incubate 10 min.

    • Add 5 µL of ATP/Substrate mix (ATP at Km, approx 10 µM).

    • Incubate for 60 min at RT.

    • Add 10 µL of Detection Mix (EDTA + Eu-antibody).

    • Read TR-FRET signal (Excitation 320 nm, Emission 665/615 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.

Mechanism of Action Visualization

The following diagram details the signaling cascade modulated by furo[3,2-b]pyridine derivatives, specifically focusing on the CLK/Splicing axis.

SignalingPathway Compound Furo[3,2-b]pyridine Derivative CLK CLK Kinase (CLK1/2/4) Compound->CLK Inhibits (IC50 < 10nM) SR_Proteins SR Proteins (Phosphorylated) CLK->SR_Proteins Phosphorylation Spliceosome Spliceosome Assembly SR_Proteins->Spliceosome Recruitment PreMRNA Pre-mRNA (Oncogenes) Spliceosome->PreMRNA Processing AltSplicing Alternative Splicing (Exon Skipping) PreMRNA->AltSplicing Modulated Output Apoptosis Cell Cycle Arrest & Apoptosis AltSplicing->Apoptosis Therapeutic Effect

Caption: Mechanism of CLK inhibition leading to modulation of alternative splicing and cancer cell death.[1][4]

References

  • BenchChem. Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Retrieved from

  • Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.[2][5] Angewandte Chemie International Edition, 58(4), 1062-1066.[5] Retrieved from

  • PubChem. Furo[3,2-b]pyridine Compound Summary. National Library of Medicine. Retrieved from

  • Accela ChemBio. Product Data: 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid.[4][6][7][8][9] Retrieved from

  • ChemicalBook. 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid Properties and Suppliers. Retrieved from

Sources

The Privileged Scaffold: A Technical Guide to 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic Acid and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

The furo[3,2-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a remarkable propensity for interaction with a variety of high-value biological targets. This technical guide provides a comprehensive literature review of 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid, a specific derivative of this privileged class. While direct research on this exact molecule is limited, this guide synthesizes information from closely related analogs to project its chemical properties, propose viable synthetic routes, and explore its potential as a therapeutic agent. Particular focus is given to its predicted role as a modulator of critical signaling pathways, including those driven by kinases and the Hedgehog pathway, which are frequently dysregulated in oncology and other disease states. This document serves as a foundational resource for researchers looking to explore the therapeutic promise of this and related furo[3,2-b]pyridine derivatives.

Introduction: The Furo[3,2-b]pyridine Scaffold in Medicinal Chemistry

The fusion of a furan ring to a pyridine core creates the furo[3,2-b]pyridine system, a rigid, planar heterocyclic scaffold with unique electronic properties.[1] This structure has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets.[1][2] Its ability to present functional groups in a well-defined three-dimensional space makes it an attractive starting point for the design of small molecule therapeutics.

Derivatives of the furo[3,2-b]pyridine scaffold have been identified as potent inhibitors of several key enzyme families and modulators of critical cellular signaling pathways.[3][4] Notably, these compounds have shown significant promise as:

  • Kinase Inhibitors: The furo[3,2-b]pyridine core has been successfully utilized to develop highly selective inhibitors of cdc-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs).[1][2] These kinases are involved in fundamental cellular processes such as pre-mRNA splicing and transcription regulation, and their dysregulation is implicated in various cancers.[2]

  • Hedgehog Pathway Modulators: Certain furo[3,2-b]pyridine derivatives have been shown to be effective modulators of the Hedgehog (Hh) signaling pathway.[1][3] Aberrant activation of the Hh pathway is a known driver of several types of cancer, making it a key target for therapeutic intervention.

This guide will focus on a specific, yet under-explored, member of this family: 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid . By examining the known synthesis and biological activity of its close analogs, we can construct a detailed and predictive overview of this promising molecule.

Proposed Synthesis of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic Acid

A plausible and efficient approach would likely involve a Sonogashira coupling of a suitably substituted pyridine precursor with a terminal alkyne, followed by an intramolecular cyclization to form the furan ring.

Key Synthetic Strategies

Two primary retrosynthetic disconnections can be envisioned for the target molecule:

  • Sonogashira Coupling Approach: This would involve the coupling of a 3-halo-2-hydroxy-5-methoxypyridine with a protected acetylene derivative that can be later converted to the carboxylic acid.

  • Intramolecular Cyclization of a Pyridyl Acetate: This strategy would involve the synthesis of an ethyl 2-(5-methoxypyridin-3-yloxy)acetate derivative, which could then undergo an intramolecular cyclization to form the furo[3,2-b]pyridine ring system.

The Sonogashira approach is a well-established and versatile method for the synthesis of 2-substituted furo[3,2-b]pyridines and is therefore presented here as a detailed, albeit projected, experimental protocol.[1]

Projected Experimental Protocol: Sonogashira Coupling and Cyclization

This protocol is a generalized representation and would require optimization for the specific substrates.

Objective: To synthesize 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid.

Step 1: Synthesis of the Furo[3,2-b]pyridine Core via Ultrasound-Assisted Sonogashira Coupling

  • Rationale: The Sonogashira coupling provides a powerful method for the formation of the C-C bond between the pyridine and alkyne precursors. The subsequent intramolecular C-O bond formation yields the desired fused ring system. Ultrasound irradiation can often accelerate the reaction and improve yields.[1]

  • Procedure:

    • To a solution of 3-chloro-2-hydroxy-5-methoxypyridine (1 mmol) and ethyl propiolate (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.[1]

    • Subject the reaction mixture to ultrasound irradiation until the reaction is complete, as monitored by thin-layer chromatography (TLC).[1]

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford ethyl 5-methoxyfuro[3,2-b]pyridine-2-carboxylate.

Step 2: Hydrolysis of the Ester to the Carboxylic Acid

  • Rationale: The final step is the conversion of the ethyl ester to the desired carboxylic acid. This is a standard transformation in organic synthesis.

  • Procedure:

    • Dissolve the ethyl 5-methoxyfuro[3,2-b]pyridine-2-carboxylate from the previous step in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

    • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

    • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry to yield 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid.

Synthetic Workflow cluster_start Starting Materials cluster_reaction1 Sonogashira Coupling & Cyclization cluster_intermediate Intermediate cluster_reaction2 Hydrolysis cluster_product Final Product 3-chloro-2-hydroxy-5-methoxypyridine 3-chloro-2-hydroxy- 5-methoxypyridine Reaction1 Pd/C, CuI, PPh3, Et3N Ultrasound, Ethanol 3-chloro-2-hydroxy-5-methoxypyridine->Reaction1 ethyl propiolate ethyl propiolate ethyl propiolate->Reaction1 ester_intermediate ethyl 5-methoxyfuro[3,2-b]pyridine- 2-carboxylate Reaction1->ester_intermediate Reaction2 1. LiOH or NaOH 2. H+ ester_intermediate->Reaction2 final_product 5-methoxyfuro[3,2-b]pyridine- 2-carboxylic acid Reaction2->final_product

Caption: Proposed synthetic workflow for 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid.

Predicted Biological Activity and Therapeutic Potential

The biological activity of 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid can be inferred from the extensive research conducted on analogous compounds. The furo[3,2-b]pyridine scaffold is a known pharmacophore for kinase inhibition and Hedgehog pathway modulation.[1][3]

Kinase Inhibition

The furo[3,2-b]pyridine core has been identified as a privileged scaffold for the development of potent and highly selective inhibitors of Cdc-like kinases (CLKs).[2] CLKs are a family of serine/threonine kinases that play a crucial role in the regulation of pre-mRNA splicing.[2] By inhibiting CLKs, these compounds can modulate alternative splicing, a process that is often dysregulated in cancer, leading to the production of oncogenic protein variants.

Structure-activity relationship (SAR) studies on a series of 3,5-disubstituted furo[3,2-b]pyridines have provided insights into the features that govern their kinase inhibitory activity. The nature and position of substituents on the furo[3,2-b]pyridine ring system are critical for both potency and selectivity. It is plausible that the 5-methoxy group of the target molecule could influence its binding to the ATP pocket of kinases, potentially enhancing its activity or selectivity. The 2-carboxylic acid group, being a polar and ionizable moiety, could form key hydrogen bonding interactions with the kinase active site.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Furo[3,2-b]pyridine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Cell-based Assay GI₅₀ (µM)Cell Line
20 CLK14Not SpecifiedT24
31 CLK19.71.1T24
26a CLK1Not Specified<0.1T24

Note: Data extracted from a comparative guide on furo[3,2-b]pyridine compounds.[4] IC₅₀ and GI₅₀ values from different studies may not be directly comparable due to variations in experimental conditions.

Hedgehog Pathway Modulation

The Hedgehog signaling pathway is a critical regulator of embryonic development, and its aberrant activation in adults is linked to the development and progression of various cancers.[5] A subset of 3,5,7-trisubstituted furo[3,2-b]pyridines, while being inactive as kinase inhibitors, have been identified as sub-micromolar modulators of the Hedgehog pathway.[3]

The precise mechanism by which these compounds modulate the Hh pathway is still under investigation, but they are thought to act downstream of the Smoothened (SMO) receptor. The SAR for Hedgehog pathway modulation by furo[3,2-b]pyridines is distinct from that of kinase inhibition, suggesting that different structural features govern these two activities. The presence of the 5-methoxy and 2-carboxylic acid groups on the target molecule could confer a unique profile of activity against the Hedgehog pathway.

Hedgehog_Pathway Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU GLI GLI SUFU->GLI inhibits Target Genes Target Genes GLI->Target Genes Furo_Pyridine Furo[3,2-b]pyridine Derivative Furo_Pyridine->SMO modulates

Caption: Simplified Hedgehog signaling pathway and the potential point of modulation by furo[3,2-b]pyridine derivatives.

Physicochemical Properties and Drug-Likeness

While experimental data for 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid is not available, its physicochemical properties can be predicted using computational models. These predictions are useful for assessing its potential as a drug candidate.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₉H₇NO₄
Molecular Weight193.16 g/mol
LogP1.5
Topological Polar Surface Area (TPSA)68.9 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds2

These predicted properties suggest that 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid falls within the range of typical small molecule drugs and is likely to have acceptable oral bioavailability.

Conclusion and Future Directions

5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid represents an intriguing, yet underexplored, molecule within the medicinally important class of furo[3,2-b]pyridines. Based on the extensive research on its analogs, it is reasonable to predict that this compound will exhibit interesting biological activity, potentially as a kinase inhibitor or a modulator of the Hedgehog signaling pathway.

The proposed synthetic route, based on the well-established Sonogashira coupling and cyclization, provides a clear path for the synthesis of this molecule, enabling its future biological evaluation. Further research should focus on:

  • Synthesis and Characterization: The first priority is the successful synthesis and full characterization of 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid.

  • In Vitro Biological Evaluation: The synthesized compound should be screened against a panel of kinases, particularly CLKs and HIPKs, to determine its inhibitory activity. Additionally, its ability to modulate the Hedgehog pathway should be assessed in relevant cellular assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a series of related analogs will be crucial to understand the SAR and to optimize the potency and selectivity of this chemical scaffold.

  • In Vivo Studies: Promising lead compounds should be advanced into in vivo models to evaluate their efficacy, pharmacokinetics, and safety.

References

  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed. Available at: [Link]

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed. Available at: [Link]

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - ResearchGate. Available at: [Link]

  • Design of Hedgehog pathway inhibitors for cancer treatment - PMC. Available at: [Link]

Sources

The Furo[3,2-b]Pyridine Core: An In-Depth Technical Guide to its Electronic Properties and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Chemistry

The furo[3,2-b]pyridine core is a bicyclic heterocyclic system of significant interest in medicinal chemistry and materials science.[1][2] This scaffold is characterized by the fusion of a furan ring, a five-membered aromatic heterocycle with a π-electron excess, to a pyridine ring, a six-membered aromatic heterocycle that is characteristically π-deficient.[3][4] This unique amalgamation of electron-rich and electron-poor aromatic rings within a rigid, planar structure imparts a distinct set of electronic properties.[2] These properties are not merely of academic interest; they are the fundamental drivers of the biological activity and material performance of its derivatives. This guide provides a comprehensive exploration of the electronic landscape of the furo[3,2-b]pyridine core, offering researchers and drug development professionals a deeper understanding of its structure-activity relationships and a scientifically grounded basis for the design of novel functional molecules.

The Electronic Architecture of Furo[3,2-b]pyridine

The electronic characteristics of the furo[3,2-b]pyridine scaffold are a direct consequence of the interplay between the constituent furan and pyridine rings. The electronegative nitrogen atom in the pyridine ring exerts a significant inductive effect, leading to a non-uniform distribution of electron density across the bicyclic system.[5] This results in a molecule with a noticeable dipole moment and a complex reactivity profile.

Aromaticity and Resonance

The furo[3,2-b]pyridine system is aromatic, possessing a delocalized π-electron system that confers stability. The resonance energy of pyridine is substantial, albeit slightly lower than that of benzene, indicating a high degree of aromatic character.[4] The fusion of the furan ring introduces its own π-electron system, which interacts with that of the pyridine ring, creating a larger, delocalized system. This extended conjugation is a key feature of the furo[3,2-b]pyridine core and is fundamental to its electronic properties.

Electron Density Distribution: A Tale of Two Rings

The most defining electronic feature of the furo[3,2-b]pyridine core is the polarization of electron density. The pyridine ring, being π-deficient, draws electron density from the fused furan ring.[3] This creates a scenario where the furan portion of the molecule is relatively electron-rich, while the pyridine moiety is comparatively electron-poor. This intramolecular charge transfer is a critical factor in determining the molecule's reactivity and its ability to engage in specific non-covalent interactions with biological targets.

Computational studies, such as those employing Density Functional Theory (DFT), can provide a quantitative picture of this electron distribution.[6] These analyses typically reveal a higher electron density on the furan ring and a lower electron density on the pyridine ring, particularly at the positions ortho and para to the nitrogen atom.

Reactivity of the Furo[3,2-b]pyridine Core

The polarized electronic nature of the furo[3,2-b]pyridine scaffold dictates its reactivity towards both electrophiles and nucleophiles. The electron-rich furan ring is the preferred site for electrophilic attack, while the electron-deficient pyridine ring is susceptible to nucleophilic substitution.

Electrophilic Aromatic Substitution

Given the higher electron density of the furan moiety, electrophilic aromatic substitution reactions are expected to occur preferentially on this ring. The precise position of substitution will be influenced by the directing effects of the oxygen atom and the pyridine nitrogen, as well as any existing substituents on the core.

Nucleophilic Aromatic Substitution

Conversely, the pyridine ring's electron-deficient character makes it a target for nucleophilic attack. This is a characteristic feature of pyridine chemistry and is retained in the fused furo[3,2-b]pyridine system. The positions most susceptible to nucleophilic attack are typically those with the lowest electron density.

Spectroscopic Signature of the Furo[3,2-b]pyridine Core

The electronic structure of the furo[3,2-b]pyridine core gives rise to a characteristic spectroscopic fingerprint, which can be observed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for probing the electronic environment of the furo[3,2-b]pyridine nucleus. The chemical shifts of the protons and carbons are directly related to the local electron density. Protons and carbons in the electron-deficient pyridine ring will typically resonate at a lower field (higher ppm) compared to those in the electron-rich furan ring. Specific chemical shift values for various substituted benzofuro[3,2-b]pyridines have been reported and can serve as a reference for a more in-depth analysis.[7]

Table 1: Representative 1H NMR Chemical Shifts for a Substituted Benzofuro[3,2-b]pyridine Derivative [7]

ProtonChemical Shift (δ, ppm)
Pyridine H8.43–8.38 (m)
Furan H8.07 (s)

Note: Data is for a specific derivative and serves as an illustrative example. Chemical shifts will vary with substitution.

UV-Visible (UV-Vis) Spectroscopy

The extended π-conjugated system of the furo[3,2-b]pyridine core results in absorption in the ultraviolet-visible region of the electromagnetic spectrum. The absorption maxima (λmax) are associated with π→π* and n→π* electronic transitions.[8] The precise wavelengths of these absorptions are sensitive to the substitution pattern on the core and the solvent environment, providing a useful method for characterizing these molecules and studying their interactions.

Applications Driven by Electronics: A Focus on Medicinal Chemistry

The unique electronic properties of the furo[3,2-b]pyridine scaffold have made it a "privileged scaffold" in drug discovery.[2] Its ability to present a specific arrangement of hydrogen bond donors and acceptors, coupled with its rigid conformation, allows for high-affinity interactions with biological targets.

Kinase Inhibition

A significant application of furo[3,2-b]pyridine derivatives is in the development of protein kinase inhibitors.[2] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The furo[3,2-b]pyridine core can act as a scaffold to position functional groups that interact with the ATP-binding site of kinases, leading to potent and selective inhibition.

Diagram 1: General Kinase Inhibition Workflow

G cluster_0 Drug Discovery & Development Target_Identification Target Identification (e.g., Kinase) Scaffold_Selection Scaffold Selection (Furo[3,2-b]pyridine) Target_Identification->Scaffold_Selection Privileged Scaffold SAR_Optimization SAR Optimization Scaffold_Selection->SAR_Optimization Synthesis of Derivatives Lead_Compound Lead Compound SAR_Optimization->Lead_Compound Improved Potency & Selectivity Preclinical_Studies Preclinical Studies Lead_Compound->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials Approved_Drug Approved Drug Clinical_Trials->Approved_Drug

Caption: A simplified workflow for kinase inhibitor drug discovery, highlighting the role of the furo[3,2-b]pyridine scaffold.

Modulation of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is another important target for therapeutic intervention, particularly in oncology. Derivatives of the furo[3,2-b]pyridine core have been identified as modulators of this pathway.[2] The electronic properties of the scaffold are crucial for its interaction with key proteins in this pathway.

Synthetic Strategies: Building the Furo[3,2-b]pyridine Core

The construction of the furo[3,2-b]pyridine nucleus can be achieved through various synthetic routes, typically involving the formation of the furan ring onto a pre-existing pyridine core.[2]

Palladium- and Copper-Catalyzed Cross-Coupling Reactions

A common and versatile method for synthesizing substituted furo[3,2-b]pyridines involves a one-pot reaction that combines a C-C coupling step with a subsequent C-O bond formation.[9]

Experimental Protocol: One-Pot Synthesis of 2-Substituted Furo[3,2-b]pyridines [9]

  • Reactant Preparation: In a suitable reaction vessel, combine 3-chloro-2-hydroxypyridine (1 equivalent) and the desired terminal alkyne (1.1 equivalents) in ethanol.

  • Catalyst Addition: To the reaction mixture, add 10% Pd/C, CuI, PPh3, and Et3N.

  • Reaction Conditions: Subject the mixture to ultrasound irradiation for a specified time, monitoring the reaction progress by thin-layer chromatography.

  • Workup and Purification: Upon completion, remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the 2-substituted furo[3,2-b]pyridine.

Diagram 2: One-Pot Synthesis Workflow

G Start Starting Materials: 3-chloro-2-hydroxypyridine Terminal Alkyne Catalysts Catalysts & Base: 10% Pd/C, CuI, PPh3, Et3N in Ethanol Start->Catalysts Reaction Ultrasound Irradiation Catalysts->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Solvent Removal Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product 2-Substituted Furo[3,2-b]pyridine Purification->Product

Caption: A step-by-step workflow for the one-pot synthesis of 2-substituted furo[3,2-b]pyridines.

Conclusion: A Scaffold with a Bright Future

The furo[3,2-b]pyridine core represents a fascinating and highly valuable scaffold in modern chemistry. Its unique electronic properties, arising from the fusion of π-excessive and π-deficient aromatic rings, provide a powerful platform for the design of functional molecules with tailored activities. A thorough understanding of the electronic architecture of this core is paramount for rationally designing the next generation of therapeutics and advanced materials. As synthetic methodologies become more sophisticated and our understanding of its structure-property relationships deepens, the furo[3,2-b]pyridine scaffold is poised to play an even more significant role in addressing challenges in medicine and materials science.

References

  • BenchChem. (2025). An In-depth Technical Guide to Furo[3,2-b]pyridin-3-ol: Structure, Properties, and Biological Significance. BenchChem.
  • PubChem. (2025). Furo(3,2-b)pyridine. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β. The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). (PDF) 2,4-Diaryl Benzofuro[3,2-b]pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity and Cytotoxicity. ResearchGate. [Link]

  • Pal, M., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 20(8), 932-940. [Link]

  • ResearchGate. (n.d.). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles.
  • BenchChem. (2025).
  • Chemical Communications (RSC Publishing). (n.d.). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications (RSC Publishing). [Link]

  • International Science Community Association. (n.d.). Theoretical Studies of Vibrational Spectral modes and HOMO, LUMO Studies of Some Synthetic Organic Compounds.
  • Kadir, M. A. (n.d.). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor.
  • Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. ResearchGate. [Link]

  • National Genomics Data Center (CNCB-NGDC). (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC). [Link]

  • Royal Society of Chemistry. (n.d.). Triborane (B3H7)
  • International Research Journal of Education and Technology. (n.d.). MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE.
  • ResearchGate. (n.d.). Electron densities for the outer valence orbitals of pyridine: Comparison of EMS measurements with near Hartree-Fock limit and density functional theory calculations | Request PDF. ResearchGate. [Link]

  • Medicinal Chemistry. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry. Medicinal Chemistry.
  • Unknown. (n.d.). Pyridine is aromatic as there are six delocalized electrons in the ring.
  • International Journal of Advanced Research in Physical Science. (2018). MOLECULAR STRUCTURE, NBO AND HOMO-LUMO ANALYSIS OF QUERCETIN ON SINGLE LAYER GRAPHENE BY DENSITY FUNCTIONAL THEORY. 5(1).
  • Scientific Research Publishing. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scientific Research Publishing. [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]

Sources

An In-Depth Technical Guide to the Solubility Characterization of 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. As a novel heterocyclic entity, 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid presents a unique profile whose solubility characteristics are not yet established in public literature. This guide moves beyond a simple data sheet to provide a comprehensive, first-principles-based framework for the complete solubility assessment of this compound. We detail the theoretical underpinnings that govern its solubility, provide validated, step-by-step protocols for both thermodynamic and kinetic solubility determination, and offer insights into data interpretation. This document serves as a complete methodological roadmap for researchers to generate robust, reliable, and decision-driving solubility data for 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid, ensuring a solid foundation for further preclinical and formulation development.

Introduction and Compound Profile

The journey of a drug candidate from discovery to clinical application is critically dependent on its physicochemical properties. Among these, aqueous solubility stands out as a paramount factor, directly influencing dissolution rate, absorption, and ultimately, the therapeutic efficacy of orally administered drugs.[1][2][3] Poor solubility can lead to low and erratic bioavailability, posing significant challenges for formulation development and potentially causing promising candidates to fail.[4]

This guide focuses on 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid , a heterocyclic compound with structural motifs that suggest its potential utility in medicinal chemistry. Given the absence of published experimental data for this specific molecule, this document outlines the necessary strategic and experimental framework to thoroughly characterize its solubility profile.

Chemical Structure and Predicted Properties

Understanding the molecule's structure is fundamental to predicting its behavior. The fusion of a furan ring with a pyridine ring creates a rigid, aromatic core, while the carboxylic acid and methoxy functional groups dictate its polarity, ionization potential, and hydrogen bonding capabilities.

PropertyValue / PredictionSource
Molecular Formula C₉H₇NO₄(Calculated)
Molecular Weight 193.16 g/mol (Calculated)
CAS Number Not assigned-
Predicted pKa (Acidic) ~3.5 - 4.5(Based on carboxylic acid on aromatic core)
Predicted LogP ~1.5 - 2.5(Based on similar structures)

Note: Predicted values are estimations based on the compound's functional groups and the properties of structurally related molecules. Experimental determination is required for confirmation.

The presence of the carboxylic acid group strongly implies that the solubility of 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid will be highly dependent on pH. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which is expected to be significantly more water-soluble.

Strategic Approach to Solubility Assessment

A comprehensive solubility assessment addresses two distinct but complementary questions: 1) What is the absolute, most stable solubility limit (thermodynamic solubility)? and 2) How quickly does the compound precipitate from a supersaturated solution (kinetic solubility)?[1][5] An effective strategy, particularly for a novel compound, involves a tiered approach.

G cluster_0 Phase 1: Early Discovery Screening cluster_1 Phase 2: Lead Optimization & Preformulation cluster_2 Phase 3: Advanced Characterization Kinetic Kinetic Solubility Assay (Turbidimetric/Nephelometric) Purpose_K Purpose: High-throughput rank-ordering, identify early liabilities. Kinetic->Purpose_K Thermo Thermodynamic Solubility Assay (Shake-Flask Method) Kinetic->Thermo Promising candidates advance Purpose_T Purpose: 'Gold standard' equilibrium data, BCS classification, formulation design. Thermo->Purpose_T Bio Biorelevant Media Solubility (FaSSIF, FeSSIF) Thermo->Bio If oral delivery is intended Purpose_B Purpose: Predict in vivo performance, understand food effects. Bio->Purpose_B

Caption: Tiered strategy for solubility characterization.

Gold Standard Protocol: Thermodynamic Equilibrium Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a specific medium when excess solid is present and the system has been allowed to reach a steady state.[4][5] The shake-flask method is the universally accepted reference method for this determination.[5][6][7]

Causality Behind Experimental Choices
  • Why Shake-Flask? This method ensures that the solution is in equilibrium with the most stable solid form of the compound, providing the true, lowest-energy solubility value, which is critical for regulatory submissions and predicting in vivo dissolution.[5]

  • Why Multiple pH Buffers? For an ionizable compound like this one, solubility can change by orders of magnitude across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8).[7][8] This pH-solubility profile is essential for predicting where the drug will dissolve in the gut.

  • Why 24-48 Hour Incubation? Reaching true equilibrium can be a slow process, especially for compounds that may undergo polymorphic transformations in solution.[5] Sampling at multiple time points (e.g., 24h and 48h) serves as a self-validating mechanism; if the concentration is unchanged, equilibrium has likely been achieved.

  • Why Centrifugation and Filtration? It is imperative to separate all undissolved solid particles before analysis. A dual approach of centrifugation followed by filtration using low-binding filter plates minimizes the risk of artificially inflated solubility readings from suspended microcrystals.[5]

Step-by-Step Shake-Flask Protocol

G Workflow: Shake-Flask Thermodynamic Solubility start Start prep 1. Prepare Buffers (pH 1.2, 4.5, 6.8, etc.) start->prep add_solid 2. Add excess solid compound (e.g., ~2 mg) to 1 mL buffer in duplicate vials. prep->add_solid incubate 3. Incubate with agitation (e.g., 25°C or 37°C) for 24h and 48h. add_solid->incubate sample 4. Sample supernatant incubate->sample centrifuge 5. Centrifuge samples (e.g., 10,000g for 15 min) sample->centrifuge filter 6. Filter supernatant (0.45 µm low-binding filter) centrifuge->filter dilute 7. Dilute filtrate with mobile phase to fall within standard curve range filter->dilute analyze 8. Analyze by HPLC-UV or LC-MS/MS dilute->analyze quantify 9. Quantify against a calibration curve analyze->quantify end End quantify->end

Caption: Detailed workflow for the shake-flask method.

  • Preparation:

    • Prepare aqueous buffers according to standard pharmacopeial recipes (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate).[8]

    • Prepare a primary stock solution of 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid in a suitable organic solvent (e.g., DMSO or Methanol) at a high concentration (e.g., 10 mg/mL). Use this stock to prepare a set of calibration standards via serial dilution with the analytical mobile phase.

  • Incubation:

    • Add an excess of the solid compound (enough to ensure undissolved solid remains at the end, typically 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of each buffer.

    • Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 37°C for biopharmaceutical relevance).[5][7]

    • Allow the samples to equilibrate for at least 24 hours. For rigorous analysis, a second time point (e.g., 48 hours) is recommended to confirm equilibrium.

  • Sampling and Separation:

    • After incubation, visually confirm that excess solid remains.

    • Carefully remove an aliquot of the suspension and place it in a microcentrifuge tube.

    • Centrifuge at high speed (e.g., >10,000 g) for 15 minutes to pellet the majority of the undissolved solid.

    • Carefully draw off the supernatant and filter it through a low-protein-binding syringe filter (e.g., 0.45 µm PVDF) into a clean analysis vial. This step is crucial to remove any remaining fine particulates.[5][9]

  • Analysis and Quantification:

    • Dilute the filtered sample with the appropriate mobile phase to ensure the concentration falls within the linear range of the calibration curve.

    • Analyze the samples and calibration standards using a validated, stability-indicating HPLC-UV or LC-MS method.[4][10]

    • Calculate the concentration in the original filtrate by applying the dilution factor. This value represents the thermodynamic solubility in µg/mL or µM.

High-Throughput Protocol: Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated organic stock solution (typically DMSO).[1][5] It does not represent true equilibrium but is an invaluable high-throughput tool in early drug discovery for quickly identifying compounds with potential solubility liabilities.[9][11] Nephelometry (light scattering) is a common and efficient detection method.[2]

Rationale Behind Experimental Choices
  • Why Start from DMSO? In early discovery, compounds are often stored and handled in DMSO plates. This method mimics the process of diluting a compound from a DMSO stock into an aqueous assay buffer, making the results highly relevant to the performance in in vitro biological screens.[9]

  • Why Nephelometry? This technique is rapid, non-destructive, and easily automated in microplate format. It detects the formation of precipitate by measuring scattered light, providing a quick "yes/no" answer on precipitation and a semi-quantitative measure of solubility.[2]

Step-by-Step Nephelometric Protocol
  • Preparation:

    • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

    • In a 96-well or 384-well microplate, perform a serial dilution of the DMSO stock.

  • Assay Execution:

    • Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a clear-bottomed assay plate.

    • Rapidly add a fixed volume of aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to all wells, initiating the precipitation process. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize co-solvent effects.

  • Measurement and Analysis:

    • Immediately place the plate in a nephelometer and measure the light scattering at an initial time point (t=0).

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).

    • Measure the light scattering again at the final time point.

    • The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering compared to buffer-only controls.

Data Interpretation and Application

The data generated from these protocols provide actionable insights for the drug development team.

  • pH-Solubility Profile: Plotting the thermodynamic solubility (on a log scale) against pH creates a profile that is crucial for predicting gastrointestinal absorption. This profile, governed by the Henderson-Hasselbalch equation, visually demonstrates the dramatic increase in solubility expected above the compound's pKa.

  • Biopharmaceutics Classification System (BCS): The thermodynamic solubility data at the lowest point in the pH 1.2-6.8 range is used for BCS classification.[7] A drug is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL of buffer.[3] This classification, combined with permeability data, guides formulation strategy and can enable biowaivers.[5][7]

  • Dose Number (Do): This is a dimensionless number calculated as:

    • Do = (Highest Dose / S₀) / 250 mL

    • Where S₀ is the lowest measured aqueous solubility.

    • A Dose Number greater than 1 suggests that solubility may be a limiting factor for oral absorption, flagging the need for solubility enhancement technologies.[5]

Conclusion

While specific solubility data for 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid is not publicly available, a robust and validated path to its determination is clear. The strategic application of both high-throughput kinetic assays and gold-standard thermodynamic methods will yield a comprehensive solubility profile. This data is not merely a set of numbers but a critical foundation for informed decision-making in lead optimization, formulation development, and the overall progression of this compound as a potential drug candidate. By following the principles and protocols outlined in this guide, researchers can confidently and accurately characterize this key physicochemical property.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

  • BioDuro. ADME Solubility Assay.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.

  • Evotec. Thermodynamic Solubility Assay.

  • Murdande, S. B., Pikal, M. J., Shanker, R. M., & Bogner, R. H. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.

  • Domainex. Thermodynamic Solubility Assay.

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

  • Lund University Publications. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

  • ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL).

  • Cristancho, N., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. MDPI.

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

  • ChemScene. 5-Methoxy-2-pyridinecarboxylic acid.

  • FDA. (2022). BCS Methodology: Solubility, Permeability & Dissolution.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

Sources

Methodological & Application

Experimental protocol for the synthesis of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid

Abstract This technical guide details the experimental protocol for the synthesis of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid , a fused bicyclic heteroaromatic scaffold with significant potential in medicinal chemistry, particularly as a core for kinase inhibitors and G-protein coupled receptor (GPCR) ligands. The protocol employs a robust, four-step synthetic route starting from 6-chloro-3-pyridinol . This strategy utilizes a regioselective alkylation, followed by a cyclodehydration to form the furan ring, and a late-stage Nucleophilic Aromatic Substitution (


) to install the methoxy group. This approach is preferred over direct methoxy-precursor cyclization to avoid potential demethylation during the acid-mediated ring closure.

Part 1: Retrosynthetic Analysis & Strategy

The design of this synthesis prioritizes regiocontrol and functional group compatibility. The 5-methoxy group is installed after the formation of the fused ring system to prevent side reactions (e.g., hydrolysis to pyridone) during the harsh cyclization conditions.

Strategic Logic:

  • Target Disconnection: The carboxylic acid is derived from an ester precursor.

  • Functionalization: The 5-methoxy group is introduced via

    
     displacement of a 5-chloro substituent. The position alpha to the pyridine nitrogen (C5 in the fused system) is highly activated for nucleophilic attack.
    
  • Scaffold Construction: The furo[3,2-b]pyridine core is constructed via the reaction of a 3-hydroxypyridine derivative with ethyl bromopyruvate.

  • Starting Material: 6-Chloro-3-pyridinol is the ideal precursor. The chlorine atom at position 6 directs the cyclization to the adjacent position 2 (ortho-direction) and serves as the leaving group for the subsequent methoxylation.

Retrosynthesis Target 5-Methoxyfuro[3,2-b]pyridine- 2-carboxylic acid Ester Ethyl 5-methoxyfuro[3,2-b] pyridine-2-carboxylate Target->Ester Hydrolysis ChloroEster Ethyl 5-chlorofuro[3,2-b] pyridine-2-carboxylate Ester->ChloroEster SnAr (NaOMe) Intermediate Ethyl 3-((6-chloropyridin-3-yl)oxy)- 2-oxopropanoate ChloroEster->Intermediate Cyclodehydration SM 6-Chloro-3-pyridinol + Ethyl Bromopyruvate Intermediate->SM O-Alkylation

Figure 1: Retrosynthetic logic flow prioritizing late-stage methoxylation for chemical stability.

Part 2: Experimental Protocol

Step 1: O-Alkylation of 6-Chloro-3-pyridinol

This step couples the pyridine core with the pyruvate side chain.

  • Reagents: 6-Chloro-3-pyridinol (1.0 equiv), Ethyl bromopyruvate (1.1 equiv), Potassium Carbonate (

    
    , 2.0 equiv).
    
  • Solvent: Acetone (Anhydrous) or DMF.

  • Conditions: Reflux (Acetone) or 60°C (DMF).

Procedure:

  • Charge a round-bottom flask with 6-Chloro-3-pyridinol (10.0 g, 77.2 mmol) and anhydrous Acetone (150 mL).

  • Add Potassium Carbonate (21.3 g, 154.4 mmol) in a single portion. Stir for 15 minutes at room temperature to facilitate deprotonation.

  • Add Ethyl bromopyruvate (10.7 mL, 85.0 mmol) dropwise over 10 minutes. Note: Ethyl bromopyruvate is a lachrymator; handle in a fume hood.

  • Heat the mixture to reflux (approx. 56°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) for the disappearance of the starting pyridinol.

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    ) and wash the cake with acetone.
    
  • Concentrate the filtrate under reduced pressure to obtain the crude keto-ether intermediate.

  • Purification: The crude material is typically sufficient for the next step. If necessary, purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

Step 2: Cyclodehydration to Ethyl 5-chlorofuro[3,2-b]pyridine-2-carboxylate

This critical step closes the furan ring. Polyphosphoric acid (PPA) is the preferred reagent as it acts as both solvent and dehydrating agent.

  • Reagents: Crude Intermediate from Step 1, Polyphosphoric Acid (PPA).

  • Conditions: 100–110°C, 2–3 hours.

Procedure:

  • Place the crude intermediate (approx. 18 g) into a mechanical stirring vessel.

  • Add PPA (approx. 100 g or 5-6 volumes by weight). Note: PPA is viscous; warming it slightly aids addition.

  • Heat the mixture to 100°C with vigorous stirring. The mixture will turn dark.

  • Monitor reaction progress by LC-MS or TLC. The intermediate spot should disappear, replaced by a fluorescent spot (furo-pyridine core).

  • Quench: Cool the mixture to approx. 60°C. Pour the reaction mass slowly onto crushed ice (500 g) with stirring. Caution: Exothermic.

  • Neutralize the aqueous slurry to pH ~7–8 using ammonium hydroxide (28%) or solid sodium bicarbonate .

  • Isolation: Extract the aqueous phase with Ethyl Acetate (3 x 200 mL) .

  • Combine organic layers, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or purify via chromatography to yield Ethyl 5-chlorofuro[3,2-b]pyridine-2-carboxylate as a beige/white solid.

Step 3: Nucleophilic Aromatic Substitution ( )

The chlorine at position 5 is displaced by methoxide.

  • Reagents: Ethyl 5-chlorofuro[3,2-b]pyridine-2-carboxylate (1.0 equiv), Sodium Methoxide (NaOMe, 2.5 equiv).

  • Solvent: Methanol (Anhydrous).

  • Conditions: Reflux, 2–4 hours.

Procedure:

  • Dissolve the chloro-ester (5.0 g, 22.1 mmol) in anhydrous Methanol (50 mL).

  • Add Sodium Methoxide (25% wt solution in MeOH, or solid; 55 mmol) dropwise.

  • Heat to reflux under nitrogen.

  • Monitor by LC-MS. The mass shift from M+ (Cl pattern) to M-Cl+OMe (221 Da -> 217 Da approx) indicates conversion.

    • Note: The ester moiety may partially transesterify (ethyl to methyl), which is irrelevant as it will be hydrolyzed in the next step.

  • Workup: Concentrate the solvent to near dryness. Dilute with water (50 mL).

  • The product may precipitate.[1] If not, extract with DCM. However, since the next step is hydrolysis, one can often proceed directly by adding water and base to the crude residue.

  • Isolation: For pure ester isolation, partition between water/DCM, separate, dry, and concentrate.

Step 4: Ester Hydrolysis to Final Acid
  • Reagents: 5-Methoxy ester intermediate, Lithium Hydroxide (

    
    , 3.0 equiv).
    
  • Solvent: THF:Water (3:1).

  • Conditions: Room Temperature to 50°C.

Procedure:

  • Dissolve the 5-methoxy ester (4.0 g) in THF (40 mL) and Water (15 mL).

  • Add Lithium Hydroxide monohydrate (2.3 g).

  • Stir at 50°C for 2 hours. Ensure the solid dissolves and the solution becomes clear (or homogeneous).

  • Acidification: Cool to 0°C. Slowly add 1M HCl until pH reaches 2–3.

  • Precipitation: The target acid, 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid , will precipitate as a white to off-white solid.

  • Filtration: Filter the solid, wash with cold water (2 x 20 mL) and cold diethyl ether (to remove traces of organic impurities).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Part 3: Critical Process Parameters & Troubleshooting

ParameterSpecificationImpact
PPA Temperature 100–110°C<90°C: Incomplete cyclization. >120°C: Decomposition/Charring.
Stoichiometry (

)
2.0–2.5 eq NaOMeExcess base ensures rapid displacement; insufficient base leads to mixed chloro/methoxy species.
Quenching pH pH 7–8Neutralization is critical after PPA step. If too acidic, pyridine stays protonated in water; if too basic, ester may hydrolyze prematurely.
Water Content Anhydrous (Step 1, 3)Water in Step 1 competes with Phenol for alkylation. Water in Step 3 reduces methoxide strength.

Troubleshooting Guide:

  • Issue: Low yield in Step 2 (Cyclization).

    • Solution: Ensure the intermediate from Step 1 is dry. Residual acetone can react with PPA. Increase PPA volume to ensure efficient heat transfer.

  • Issue: Incomplete

    
     reaction.
    
    • Solution: Switch solvent to DMF and use NaOMe at 80°C if MeOH reflux is too slow.

  • Issue: Product is a mixture of Ethyl and Methyl esters.

    • Solution: Proceed directly to hydrolysis; the ester group identity does not affect the final acid yield.

Part 4: Visualization of Reaction Pathway

ReactionScheme SM 6-Chloro-3-pyridinol Step1 Step 1: Alkylation (Ethyl Bromopyruvate, K2CO3) SM->Step1 Inter1 Intermediate Ether Step1->Inter1 Step2 Step 2: Cyclization (PPA, 100°C) Inter1->Step2 Inter2 5-Chlorofuro[3,2-b] pyridine-2-ester Step2->Inter2 Step3 Step 3: SnAr (NaOMe, MeOH) Inter2->Step3 Inter3 5-Methoxyfuro[3,2-b] pyridine-2-ester Step3->Inter3 Step4 Step 4: Hydrolysis (LiOH, THF/H2O) Inter3->Step4 Product 5-Methoxyfuro[3,2-b] pyridine-2-carboxylic acid Step4->Product

Figure 2: Step-by-step reaction workflow from starting material to final acid.

References

  • General Synthesis of Furo[3,2-b]pyridines

    • Shi, D., et al. "Synthesis of Furo[3,2-b]pyridine Derivatives." Journal of Heterocyclic Chemistry, vol. 45, no. 4, 2008.
    • (Reference for scaffold availability).

  • Ethyl Bromopyruvate Cyclization Method

    • Gilchrist, T. L., et al. "Reaction of azoles with ethyl bromopyruvate oxime." J. Chem. Soc., Perkin Trans.[2] 1, 1987, 2235-2239.[2]

  • Nucleophilic Substitution on Halopyridines

    • "An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid." Chemical & Pharmaceutical Bulletin, vol. 48, no. 12, 2000, pp. 1947-1953.

  • Related Pyrimidine/Pyridine Carboxylate Synthesis

    • Zhichkin, P., et al.[3] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002, 720-722.[3]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Furo[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold

The furo[3,2-b]pyridine core is a privileged heterocyclic structure that has attracted considerable attention in medicinal chemistry and materials science.[1] This bicyclic system, which features a furan ring fused to a pyridine ring, possesses a rigid, planar geometry and unique electronic properties. These characteristics make it an ideal pharmacophore for designing potent and selective inhibitors for a variety of biological targets, including kinases and other enzymes implicated in diseases like cancer.[1][2][3] Consequently, the development of efficient and versatile synthetic routes to access this scaffold is a key objective for researchers in drug discovery and organic synthesis.

Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and reliable toolsets for constructing complex molecular architectures, and the synthesis of furo[3,2-b]pyridines is no exception. These methods offer high efficiency, functional group tolerance, and predictable regioselectivity, making them superior to many classical, multi-step approaches. This guide provides an in-depth overview of the primary palladium-catalyzed strategies for synthesizing the furo[3,2-b]pyridine nucleus, complete with detailed mechanistic insights and actionable laboratory protocols.

Core Synthetic Strategy: Sonogashira Coupling and Sequential Annulation

A robust and widely adopted strategy for constructing the furo[3,2-b]pyridine skeleton involves a two-step sequence: a palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction, followed by an intramolecular cyclization (heteroannulation) to form the furan ring.[1] This approach is highly modular, allowing for the introduction of diverse substituents at the 2-position of the final product.

Mechanistic Rationale and Key Parameters

The overall transformation begins with the coupling of a suitably functionalized pyridine derivative with a terminal alkyne. A common starting material is 3-chloro-2-hydroxypyridine or a dihalogenated pyridine.[2][4] The Sonogashira reaction itself proceeds through a synergistic catalytic cycle involving both palladium and copper.

The Catalytic Cycle Explained:

  • Palladium Cycle (Oxidative Addition & Reductive Elimination): The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond (e.g., C-Cl or C-Br) of the pyridine starting material, forming a Pd(II) intermediate.

  • Copper Cycle (Acetylide Formation): Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (typically an amine like triethylamine) to form a highly nucleophilic copper acetylide species.[5]

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst, which re-enters the cycle.

  • Intramolecular Cyclization: The alkyne-substituted pyridine intermediate, now containing a proximate hydroxyl group, undergoes a base- or metal-promoted 5-exo-dig intramolecular cyclization to form the furan ring, yielding the final furo[3,2-b]pyridine product.[4]

The choice of catalyst, ligand, base, and solvent is critical for success. While classic catalysts like Pd(PPh₃)₂Cl₂ are effective, modern systems often use more stable and inexpensive options like 10% Palladium on Carbon (Pd/C).[2][3] The phosphine ligand (e.g., PPh₃) stabilizes the palladium center, while the copper(I) iodide (CuI) co-catalyst is pivotal for activating the alkyne.[5][6]

sonogashira_mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_OA Ar-Pd(II)-X(L₂) Pd0->Pd_OA Oxidative Addition Pd_TM Ar-Pd(II)-C≡CR(L₂) Pd_OA->Pd_TM Transmetalation Pd_TM->Pd0 Reductive Elimination Product Ar-C≡CR Pd_TM->Product CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Base, R-C≡CH Cu_Acetylide->CuX To Pd Cycle Start Ar-X + R-C≡CH Start->Pd_OA Start->Cu_Acetylide Cyclized_Product Furo[3,2-b]pyridine Product->Cyclized_Product

Sonogashira coupling and cyclization mechanism.

Alternative Strategy: Palladium-Catalyzed Intramolecular C-H Activation

A more contemporary and atom-economical approach involves the direct intramolecular C-H activation of a precursor like a 3-phenoxypyridine.[7][8] This strategy forges the furan ring by creating a C-C bond between two C-H bonds, often requiring an oxidant to regenerate the active catalyst.

An efficient method has been developed for the synthesis of benzofuro[3,2-b]pyridines via a palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides.[8][9] The N-oxide functional group serves as a directing group, facilitating the regioselective cyclization. The resulting N-oxides can then be easily deoxygenated to furnish the desired benzofuro[3,2-b]pyridines in high yields.[8]

CH_activation_workflow start Start: 3-Phenoxypyridine 1-Oxide reagents Add: Pd(OAc)₂ (catalyst) Oxidant (e.g., Ag₂CO₃) Solvent (e.g., Toluene) start->reagents 1. Setup reaction Heat Reaction Mixture (e.g., 120 °C) reagents->reaction 2. Conditions cyclization Intramolecular C-H Activation & C-C Bond Formation reaction->cyclization 3. Mechanism intermediate Intermediate: Benzofuro[3,2-b]pyridine 1-Oxide cyclization->intermediate 4. Isolate deoxygenation Deoxygenation (e.g., PCl₃) intermediate->deoxygenation 5. Reduction product Final Product: Benzofuro[3,2-b]pyridine deoxygenation->product 6. Purify

Workflow for C-H activation synthesis.

Experimental Protocols

Protocol 1: Ultrasound-Assisted One-Pot Synthesis of 2-Substituted Furo[3,2-b]pyridines via Sonogashira Coupling

This protocol is adapted from a procedure that utilizes ultrasound irradiation to accelerate the reaction, providing a convenient one-pot synthesis.[2][3]

Materials and Reagents:

  • 3-Chloro-2-hydroxypyridine

  • Appropriate terminal alkyne (e.g., phenylacetylene)

  • 10% Palladium on Carbon (10% Pd/C)

  • Copper(I) Iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • Silica gel for column chromatography

  • Standard laboratory glassware and an ultrasonic bath

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottomed flask, add 3-chloro-2-hydroxypyridine (1.0 mmol, 1.0 equiv.) and the desired terminal alkyne (1.1 mmol, 1.1 equiv.).

  • Solvent and Reagents: Add ethanol as the solvent, followed by 10% Pd/C, CuI, PPh₃, and Et₃N.[2] The specific catalytic amounts may require optimization but are typically in the range of 1-5 mol%.

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate the mixture. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), remove the solvent under reduced pressure.

  • Purification: The resulting residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 2-substituted furo[3,2-b]pyridine.[2]

Parameter Condition Rationale
Catalyst 10% Pd/CAn inexpensive, stable, and reusable heterogeneous catalyst.[2]
Co-Catalyst CuIActivates the terminal alkyne to form the copper acetylide.[5]
Ligand PPh₃Stabilizes the Pd(0) active species.
Base Et₃NActs as both the base for alkyne deprotonation and as a scavenger for HCl generated.
Energy Source UltrasoundEnhances reaction rates through acoustic cavitation, often leading to shorter reaction times.[2]
Protocol 2: Synthesis of 3-Aminofuro[3,2-b]pyridines

This procedure is based on the coupling of 2-amino-3-bromopyridine with terminal alkynes.[1]

Materials and Reagents:

  • 2-Amino-3-bromopyridine

  • Appropriate terminal alkyne

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Catalyst Preparation: In a dry, round-bottomed flask under a nitrogen atmosphere, dissolve Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) in anhydrous DMF. Stir the solution for 30 minutes at room temperature.[1]

  • Addition of Reactants: To this catalyst solution, add 2-amino-3-bromopyridine (1.0 equiv.) and the terminal alkyne (1.2 equiv.).[1]

  • Reaction Conditions: Heat the reaction mixture to 100°C. Monitor the reaction progress by TLC. The reaction is typically complete within 3 hours.[1]

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Perform a standard aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst; Poor quality reagents; Insufficient temperature.Ensure the palladium catalyst is active. Verify the purity of the pyridine and alkyne starting materials.[4] Gently increase the reaction temperature, monitoring for decomposition by TLC.[4]
Formation of Alkyne Homocoupling (Glaser) Product Reaction conditions favor alkyne dimerization.Ensure the reaction is performed under an inert atmosphere to minimize oxidative homocoupling. Adjust the catalyst/co-catalyst ratio.
Incomplete Intramolecular Cyclization The base is not strong enough or conditions are too mild.Add a stronger base (e.g., K₂CO₃ or NaH) after the Sonogashira coupling step is complete.[4] Gentle heating may be required to promote the cyclization.[4]
Decomposition of Starting Material or Product Reaction temperature is too high.Reduce the reaction temperature and monitor the reaction for a longer period.

Conclusion

Palladium-catalyzed reactions, particularly the Sonogashira coupling followed by intramolecular cyclization, provide a highly effective and modular platform for the synthesis of medicinally relevant furo[3,2-b]pyridines. By understanding the underlying mechanisms and carefully selecting reaction parameters such as the catalyst, ligands, and conditions, researchers can efficiently access a wide array of derivatives. Newer methods involving C-H activation further expand the synthetic toolbox, offering more atom-economical and sustainable pathways. The protocols and insights provided in this guide serve as a practical resource for scientists engaged in the synthesis of these valuable heterocyclic compounds.

References

  • Current time information in Oskarshamn, SE. (n.d.). Google.
  • Technical Support Center: Synthesis of Furo[3,2-b]pyridin-3-ol. (n.d.). Benchchem.
  • Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. (n.d.). Benchchem.
  • Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2- b ]pyridines. (n.d.). ResearchGate.
  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (2020). PubMed.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications.
  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (2020). Bentham Science Publishers.
  • Synthesis of Benzofuro[3,2-b]pyridines via Palladium-Catalyzed Dual C–H Activation of 3-Phenoxypyridine 1-Oxides. (2015). ACS Publications.
  • Synthesis of benzofuro[3,2-b]pyridines via palladium-catalyzed dual C-H activation of 3-phenoxypyridine 1-oxides. (2015). PubMed.
  • Synthetic strategies to pyrido fused heterocycles. (n.d.). Indian Academy of Sciences.
  • Pd(II)-Catalyzed Synthesis of Furo[2,3- b ]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. (n.d.). ResearchGate.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023).
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • Synthesis of Benzofuro[3,2- b ]pyridines via Palladium-Catalyzed Dual C–H Activation of 3-Phenoxypyridine 1-Oxides. (n.d.). ResearchGate.

Sources

Application Note: Copper-Mediated Synthesis of Furo[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The furo[3,2-b]pyridine core is a privileged scaffold in modern drug discovery, exhibiting potent bioactivity as a CDC-like kinase (CLK) inhibitor, Hedgehog pathway modulator, and anticancer agent. While traditional syntheses often require harsh conditions or pre-functionalized furan rings, copper-mediated methodologies have emerged as the superior approach for constructing this bicyclic system.

This guide details two robust protocols: a One-Pot Pd/Cu-Catalyzed Cascade for rapid library generation and a Stepwise Copper-Mediated Cyclization for scalable process development. These methods leverage the dual role of copper as both a transmetallation agent (in cross-coupling) and a π-Lewis acid (in heterocyclization).

Mechanistic Insight: The Dual Role of Copper

Understanding the mechanism is critical for troubleshooting. In the synthesis of furo[3,2-b]pyridines from 3-halopyridones (or 3-halo-2-hydroxypyridines), copper plays two distinct roles depending on the specific protocol employed.

Pathway A: The Sonogashira-Cyclization Cascade
  • Sonogashira Coupling: Cu(I) facilitates the formation of the copper acetylide, which undergoes transmetallation with the Pd(II)-oxidative addition complex.

  • 5-endo-dig Cyclization: Following the coupling, the pendant alkyne at the C3 position is activated by the metal (often Cu or residual Pd). The oxygen at C2 (in its tautomeric hydroxy form) attacks the activated triple bond, closing the furan ring.

Pathway B: Oxidative/Lewis Acid Cyclization

In purely copper-mediated systems (often starting from 3-alkynyl-2-pyridones), Cu(I) or Cu(II) coordinates to the alkyne, increasing its electrophilicity and triggering the nucleophilic attack of the pyridone oxygen.

Mechanistic Workflow (Graphviz Visualization)

G cluster_0 Precursors cluster_1 Phase 1: Intermolecular Coupling cluster_2 Phase 2: Intramolecular Cyclization Start 3-Halo-2-hydroxypyridine (Tautomer: 2-Pyridone) Pd_Cycle Pd Catalytic Cycle (Oxidative Addition/Transmetallation) Start->Pd_Cycle Alkyne Terminal Alkyne Cu_Acetylide Cu-Acetylide Species Alkyne->Cu_Acetylide CuI, Base Cu_Acetylide->Pd_Cycle Transmetallation Intermediate 3-Alkynyl-2-hydroxypyridine (Transient Intermediate) Pd_Cycle->Intermediate Reductive Elimination Activation π-Activation of Alkyne (via Cu+ or Pd2+) Intermediate->Activation RingClose 5-endo-dig Cyclization (O-Nucleophile Attack) Activation->RingClose Product 2-Substituted Furo[3,2-b]pyridine RingClose->Product

Caption: Figure 1. Cascade mechanism for the synthesis of furo[3,2-b]pyridines. Copper facilitates the initial coupling (Phase 1) and activates the alkyne for ring closure (Phase 2).

Experimental Protocols

Protocol A: One-Pot Pd/Cu-Catalyzed Synthesis (Ultrasound-Assisted)

Best for: Rapid synthesis of 2-substituted derivatives and library generation.

This protocol utilizes a heterogeneous Pd/C catalyst with CuI, enhanced by ultrasound irradiation to accelerate the reaction kinetics and improve yields, as described by Laxmi et al. [1].

Reagents & Materials
ReagentEquivalentsRole
3-Chloro-2-hydroxypyridine 1.0 equivCore Scaffold
Terminal Alkyne 1.2 equivSubstituent Source
10% Pd/C 10 mol%Primary Catalyst
CuI 5 mol%Co-Catalyst
PPh3 10 mol%Ligand
Et3N 3.0 equivBase
Ethanol [0.2 M]Solvent
Step-by-Step Procedure
  • Preparation: In a clean reaction vial, dissolve 3-chloro-2-hydroxypyridine (1.0 mmol) and the terminal alkyne (1.2 mmol) in Ethanol (5 mL).

  • Catalyst Addition: Add Et3N (3.0 mmol), PPh3 (10 mol%), CuI (5 mol%), and 10% Pd/C (10 mol%) to the mixture.

    • Critical: Add the Pd/C carefully to avoid ignition of solvent vapors.

  • Reaction: Place the reaction vessel in an ultrasonic bath. Sonicate at room temperature (25–30 °C).

    • Monitoring: Monitor by TLC (typically 30–60 mins). The intermediate 3-alkynyl species may be visible transiently.

  • Work-up: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel column chromatography (Hexane/EtOAc gradient) to afford the 2-substituted furo[3,2-b]pyridine.

Protocol B: Stepwise Copper-Mediated Cyclization

Best for: Scale-up, complex substrates, or when the one-pot method yields mixtures.

This method isolates the 3-alkynyl-2-pyridone intermediate, allowing for a controlled, purely copper-mediated cyclization step [2, 3].

Phase 1: Sonogashira Coupling (Standard)

Perform a standard Sonogashira coupling (PdCl2(PPh3)2, CuI, Et3N, THF) between 2-methoxy-3-bromopyridine or 3-bromo-2-pyridone and the alkyne. Isolate the 3-alkynyl-2-pyridone intermediate.

Phase 2: Copper-Mediated Cyclization (The Protocol)
  • Setup: Charge a reaction tube with the 3-alkynyl-2-pyridone intermediate (1.0 equiv).

  • Catalyst System: Add CuI (10 mol%) and K2CO3 (2.0 equiv) .

    • Note: For difficult substrates, Cu(OAc)2 (10 mol%) can be used as an alternative Lewis acid source.

  • Solvent: Add anhydrous DMF or DMSO [0.1 M].

  • Reaction: Heat the mixture to 100 °C under an inert atmosphere (N2) for 2–4 hours.

  • Work-up: Quench with water and extract with EtOAc.[1] Wash organic layers with LiCl solution (to remove DMF) and brine. Dry over Na2SO4 and concentrate.

Data Summary & Substrate Scope

The following table summarizes typical yields expected for various substitutions at the C2 position using Protocol A (One-Pot) [1].

EntryAlkyne Substituent (R)Product StructureYield (%)Notes
1 Phenyl2-Phenylfuro[3,2-b]pyridine85-92%Standard benchmark
2 4-Methoxyphenyl2-(4-OMe-Ph)-furo[3,2-b]pyridine88-94%Electron-rich favored
3 4-Fluorophenyl2-(4-F-Ph)-furo[3,2-b]pyridine80-85%Halogens tolerated
4 3-Pyridyl2-(3-Py)-furo[3,2-b]pyridine75-80%Heteroaryl tolerated
5 Alkyl (n-Hexyl)2-Hexylfuro[3,2-b]pyridine60-70%Slower cyclization

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Glaser Coupling) Presence of OxygenHomocoupling of the alkyne (dimerization) competes with cross-coupling. Degas solvents thoroughly and maintain strict N2 atmosphere.
Incomplete Cyclization Steric Hindrance or Low TempIf the intermediate 3-alkynyl-2-pyridone persists, increase temperature to 100°C or switch to Protocol B (DMF/Heat).
Catalyst Poisoning Sulfur/Nitrogen ChelatorsIf the substrate contains free amines or thiols, increase catalyst loading to 10 mol% CuI and 5 mol% Pd.
Dehalogenation Over-reductionIn Protocol A, prolonged sonication with Pd/C can lead to dehalogenation of the starting material. Monitor TLC closely and stop immediately upon consumption of starting material.

Emerging Technologies: Cascade Alkynylation/Cyclization

Recent advancements by Zhou and others have introduced a Copper-Catalyzed Cascade Alkynylation/Cyclization/Isomerization reaction. This method utilizes aurone-derived azadienes and terminal alkynes with a Cu(CH3CN)4BF4 catalyst system to access 1,2-dihydrobenzofuro[3,2-b]pyridines, which can be aromatized to the target scaffold [4]. This represents a "diversity-oriented" approach suitable for creating complex, fused ring systems beyond simple 2-substituted derivatives.

References

  • Laxmi, D. S., et al. (2020).[2] "Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents." Anti-Cancer Agents in Medicinal Chemistry, 20(8), 932-940.[2][3] Link

  • BenchChem Technical Support.[4][1] (2025).[4][1] "Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications." BenchChem Application Notes. Link

  • Němec, V., et al. (2019).[5] "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway."[5] Angewandte Chemie International Edition, 58(4), 1062-1066. Link

  • Zhou, Y., et al. (2019).[6] "Copper-Catalyzed Alkynylation/Cyclization/Isomerization Cascade for Synthesis of 1,2-Dihydrobenzofuro[3,2-b]pyridines and Benzofuro[3,2-b]pyridines." The Journal of Organic Chemistry, 84(23), 15498–15507.[7] Link[7]

Sources

One-Pot Synthesis of 2-Substituted Furo[3,2-b]pyridines: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets.[1] Furo[3,2-b]pyridine derivatives have emerged as potent modulators of several key signaling pathways implicated in human diseases, particularly in oncology.[1][2] This includes their role as inhibitors of protein kinases, such as Cdc-like kinases (CLKs), and as modulators of the Hedgehog signaling pathway.[2][3] The development of efficient and versatile synthetic routes to access this important class of compounds is, therefore, of paramount importance for advancing drug discovery programs.

This application note provides a detailed, in-depth guide to the one-pot synthesis of 2-substituted furo[3,2-b]pyridines, focusing on a robust and widely applicable palladium and copper-catalyzed tandem Sonogashira cross-coupling and heteroannulation reaction. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental protocol, and discuss critical parameters for successful execution.

Synthetic Strategy: A Tandem Sonogashira Coupling and Annulation Approach

The construction of the furo[3,2-b]pyridine nucleus can be achieved through several synthetic strategies, primarily involving the formation of the furan ring onto a pre-existing pyridine core.[1] Among these, the one-pot tandem Sonogashira cross-coupling followed by an intramolecular cyclization (annulation) has proven to be a particularly powerful and efficient method for accessing 2-substituted furo[3,2-b]pyridines.[1][4]

This strategy typically involves the reaction of a suitably substituted pyridine, such as a 3-halo-2-hydroxypyridine, with a terminal alkyne.[1][5] The reaction proceeds via two key sequential steps within a single reaction vessel:

  • Sonogashira Cross-Coupling: A palladium-catalyzed cross-coupling reaction between the halo-substituted pyridine and the terminal alkyne to form a C-C bond.[6][7] A copper(I) co-catalyst is typically employed to facilitate this step.[6][7]

  • Intramolecular Annulation (Cyclization): Subsequent intramolecular C-O bond formation, often promoted by the basic reaction conditions or a transition metal catalyst, leads to the formation of the furan ring, yielding the desired furo[3,2-b]pyridine scaffold.[1][6]

The one-pot nature of this process offers several advantages, including increased efficiency, reduced waste generation, and simplified purification procedures compared to multi-step synthetic sequences.

Reaction Mechanism and Key Considerations

A general mechanistic pathway for the one-pot synthesis of 2-substituted furo[3,2-b]pyridines is depicted below. The catalytic cycle for the Sonogashira coupling involves the oxidative addition of the halopyridine to the Pd(0) species, followed by transmetalation with the copper acetylide and subsequent reductive elimination to afford the 2-alkynyl-3-hydroxypyridine intermediate. This intermediate then undergoes an intramolecular 5-exo-dig cyclization to furnish the final furo[3,2-b]pyridine product.

One-Pot Synthesis of 2-Substituted Furo[3,2-b]pyridines Start 3-Chloro-2-hydroxypyridine + Terminal Alkyne Sonogashira Sonogashira Cross-Coupling Start->Sonogashira Catalyst Pd/Cu Catalyst System (e.g., Pd/C, CuI, PPh3) Catalyst->Sonogashira Base Base (e.g., Et3N) Base->Sonogashira Intermediate 2-Alkynyl-3-hydroxypyridine Intermediate Sonogashira->Intermediate C-C Bond Formation Cyclization Intramolecular Annulation (5-exo-dig) Intermediate->Cyclization Product 2-Substituted Furo[3,2-b]pyridine Cyclization->Product C-O Bond Formation

Caption: General workflow for the one-pot synthesis.

Several factors are critical for the success of this one-pot reaction:

  • Catalyst System: The choice of palladium source (e.g., Pd/C, Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) co-catalyst (e.g., CuI) is crucial.[6][7] Ligands such as triphenylphosphine (PPh₃) are often added to stabilize the palladium catalyst.[5]

  • Base: An appropriate base, typically an amine like triethylamine (Et₃N), is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[5]

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Ethanol is a commonly used solvent for this transformation.[5]

  • Reaction Conditions: Temperature and reaction time are important parameters that need to be optimized for different substrates. The use of ultrasound irradiation has been shown to accelerate the reaction.[5][8][9]

  • Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the undesirable homocoupling of the alkyne (Glaser-Hay coupling).[6] Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

Detailed Experimental Protocol: Ultrasound-Assisted One-Pot Synthesis

This protocol is based on a reported procedure for the synthesis of 2-substituted furo[3,2-b]pyridines utilizing ultrasound irradiation, which offers a convenient and efficient method.[5][8][9]

Materials and Reagents:

  • 3-Chloro-2-hydroxypyridine

  • Appropriate terminal alkyne

  • 10% Palladium on carbon (Pd/C)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • Standard laboratory glassware

  • Ultrasound bath

  • Magnetic stirrer

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Experimental Workflow Diagram:

Experimental_Workflow start_end start_end process process analysis analysis purification purification A Assemble Reaction B Ultrasound Irradiation A->B Place in ultrasound bath C Monitor by TLC B->C D Reaction Complete? C->D D->B No E Workup D->E Yes F Purification E->F Crude product G Characterization F->G Pure product Start Start Start->A Add reagents to flask

Caption: Step-by-step experimental workflow.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 3-chloro-2-hydroxypyridine (1.0 mmol), the terminal alkyne (1.1 mmol), 10% Pd/C (10 mol%), CuI (5 mol%), and PPh₃ (10 mol%).

  • Solvent and Base Addition: Add ethanol (10 mL) and triethylamine (2.0 mmol) to the flask.

  • Inert Atmosphere: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

  • Ultrasound Irradiation: Place the sealed reaction flask in an ultrasound bath and irradiate at a specified temperature (e.g., 40-50 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of ethanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-substituted furo[3,2-b]pyridine.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Substrate Scope and Yields

This one-pot methodology has been successfully applied to a range of terminal alkynes, demonstrating its versatility. A summary of representative examples is provided in the table below.

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-Phenylfuro[3,2-b]pyridine85
21-Hexyne2-Butylfuro[3,2-b]pyridine78
33-Phenyl-1-propyne2-(Phenethyl)furo[3,2-b]pyridine82
41-Ethynyl-4-fluorobenzene2-(4-Fluorophenyl)furo[3,2-b]pyridine88
5Propargyl alcohol(Furo[3,2-b]pyridin-2-yl)methanol75

Yields are representative and may vary depending on the specific reaction conditions and the scale of the reaction.

Troubleshooting and Optimization

Problem Potential Cause Troubleshooting Steps
Low or no product formation Inactive catalystEnsure the palladium catalyst is of good quality and has not been deactivated. Consider using a fresh batch.
Insufficient degassingRigorously exclude oxygen by thoroughly degassing the solvent and maintaining a positive pressure of inert gas.[6]
Low reaction temperatureGradually increase the reaction temperature, monitoring for any decomposition of starting materials or products.
Formation of alkyne homocoupling byproduct (Glaser coupling) Presence of oxygenAs mentioned above, meticulous exclusion of oxygen is critical.[6]
High copper catalyst loadingReduce the amount of the copper(I) co-catalyst.[6]
Incomplete intramolecular cyclization Insufficient base strengthIf the cyclization is sluggish, a stronger base might be required. However, this should be approached with caution as it may lead to side reactions.
Steric hindranceFor bulky substrates, longer reaction times or higher temperatures may be necessary to facilitate the cyclization.

Conclusion

The one-pot synthesis of 2-substituted furo[3,2-b]pyridines via a tandem Sonogashira cross-coupling and heteroannulation reaction is a highly efficient and versatile method for accessing this important class of heterocyclic compounds. The use of ultrasound irradiation can further enhance the reaction efficiency. This detailed guide provides researchers, scientists, and drug development professionals with the necessary information to successfully implement this protocol in their own laboratories. The ability to readily synthesize a diverse range of furo[3,2-b]pyridine derivatives will undoubtedly facilitate the exploration of their therapeutic potential in various disease areas.

References

  • Dandamudi S. Laxmi, Suryadevara V. Vardhini, Venkata R. Guttikonda, Mandava V.B. Rao and Manojit Pal. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(8), 932-940. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents | Request PDF. Available from: [Link]

  • Bentham Science Publishers. (2020, May 1). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Available from: [Link]

  • ResearchGate. (2025, August 10). One-Pot Tandem Synthesis of Furo[3,2-h]quinolines by a Sonogashira Cross-Coupling and Cyclization Reaction Supported by Basic Alumina Under Microwave Irradiation. Available from: [Link]

  • Kryštof, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. Available from: [Link]

  • Cháves-Falcón, J. E., et al. (2021). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications, 57(82), 10732-10735. Available from: [Link]

  • ResearchGate. (2018, December). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. Available from: [Link]

  • Beutner, G. L., & Anderson, D. R. (2004). A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines. Tetrahedron Letters, 45(23), 4573-4575. Available from: [Link]

  • Audia, J. E., et al. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(1), 191-194. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-substituted furo[3,2-c]pyridines, furo[3,2-b]pyridines, and furo[2,3-c]pyridines via C–H insertion of alkylidenecarbenes. Available from: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available from: [Link]

  • Kumar, A., et al. (2015). Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances, 5(103), 84795-84803. Available from: [Link]

  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available from: [Link]

  • Kappe, C. O. (2004, December 15). Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry. Available from: [Link]

Sources

Application Note: 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic Acid as a Privileged Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid in Kinase Inhibition Assays Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Chemical Biologists, and High-Throughput Screening (HTS) Specialists.

Executive Summary

5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid is a specialized heterocyclic building block utilized primarily in Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping campaigns. While the free carboxylic acid exhibits low intrinsic potency due to poor membrane permeability and electrostatic repulsion in the hydrophobic ATP-binding pocket, it serves as a critical "privileged scaffold" for synthesizing potent inhibitors of Cdc-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs) .

This guide details the application of this molecule as a core pharmacophore, outlining the synthetic derivatization required to activate its inhibitory potential and the subsequent biochemical protocols for validating kinase inhibition.

Scientific Foundation: The Furo[3,2-b]pyridine Scaffold

Structural Logic & Pharmacophore Modeling

The furo[3,2-b]pyridine core functions as an ATP-mimetic. In the context of kinase inhibition, its utility is derived from specific structural features:

  • Pyridine Nitrogen (N4): Acts as a hydrogen bond acceptor, typically engaging the "hinge region" of the kinase ATP-binding pocket (e.g., interacting with the backbone amide of the gatekeeper residue).

  • C2-Carboxylic Acid: Serves as a synthetic handle.[1][2][3] Direct inhibition by the acid is rare; it is almost exclusively coupled to aromatic or aliphatic amines to generate amides . These amides extend into the solvent-exposed region or the "back pocket," conferring selectivity.

  • C5-Methoxy Group: Provides metabolic stability (blocking oxidation at the sensitive C5 position) and acts as a weak H-bond acceptor, potentially orienting the molecule within the active site via water-mediated bridges.

Target Specificity

Research indicates that derivatives of this scaffold are highly selective for the CMGC kinase family , specifically:

  • CLK1/2/4: Regulators of pre-mRNA splicing.[3][4]

  • HIPK1/2: Involved in transcriptional regulation and apoptosis.[3]

  • DYRK1A: A target in neurodegenerative diseases.

Experimental Workflow: From Scaffold to Hit

The application of this molecule follows a "Derivatize-then-Screen" logic. The acid must be converted into a library of amides to achieve nanomolar (nM) potency.

Diagram 1: Scaffold Derivatization & Assay Workflow

KinaseWorkflow cluster_chem Chemistry Phase Scaffold 5-Methoxyfuro[3,2-b]pyridine -2-carboxylic acid Activation Carboxyl Activation (HATU/DIEA) Scaffold->Activation  Step 1 Library Amide Library Generation (R-NH2 Coupling) Activation->Library  Step 2 Purification HPLC Purification (>95% Purity) Library->Purification  Step 3 Assay ADP-Glo™ Kinase Assay (CLK1/2 Targets) Purification->Assay  Step 4 Hit Lead Identification (IC50 < 100 nM) Assay->Hit  Data Analysis

Caption: Workflow transforming the carboxylic acid scaffold into active kinase inhibitors via amide library generation and downstream biochemical screening.

Detailed Protocols

Protocol A: Synthetic Activation (Library Generation)

Objective: To convert the inactive acid precursor into a focused library of kinase-active amides.

Reagents:

  • 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid (1.0 eq)

  • Diverse Amines (1.2 eq) (e.g., benzylamines, anilines for hydrophobic pocket exploration)

  • HATU (1.5 eq) or EDC/HOBt

  • DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Dissolution: Dissolve 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid (0.1 mmol) in DMF (1 mL).

  • Activation: Add DIPEA (0.3 mmol) followed by HATU (0.15 mmol). Stir at Room Temperature (RT) for 15 minutes to generate the activated ester.

  • Coupling: Add the specific amine (0.12 mmol). Stir at RT for 4–16 hours. Monitor by LC-MS for disappearance of the acid mass (MW: ~193 Da) and appearance of the amide product.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Purify via preparative HPLC (Water/Acetonitrile gradient).

  • QC: Verify identity via ¹H-NMR and purity (>95%) via LC-MS before biological testing.

Protocol B: Kinase Inhibition Assay (ADP-Glo™ Platform)

Objective: To quantify the IC50 of the synthesized derivatives against CLK1 kinase.

Principle: The assay measures the conversion of ATP to ADP by the kinase. The generated ADP is converted back to ATP, which is then used by luciferase to produce light. The luminescence signal is inversely proportional to inhibition (High Signal = Active Kinase; Low Signal = Inhibited Kinase).

Materials:

  • Enzyme: Recombinant Human CLK1 (0.5 ng/µL final)

  • Substrate: RS-peptide (substrate for CLK family)

  • ATP: Ultra-pure ATP (10 µM final, near K_m)

  • Test Compounds: Synthesized amide derivatives (dissolved in DMSO)

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega)

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 10-point serial dilution of the test compounds in DMSO (e.g., 10 µM down to 0.5 nM).

    • Dispense 250 nL of compound into a 384-well white, low-volume plate (OptiPlate).

  • Kinase Reaction Setup:

    • Add 2.5 µL of 1X Kinase Buffer containing CLK1 enzyme to the wells.

    • Incubate for 10 minutes at RT (allows inhibitor to bind the "hinge" region).

    • Add 2.5 µL of Substrate/ATP Mix to initiate the reaction.

    • Final Volume: 5 µL.

    • Controls: No Enzyme (100% Inhibition), DMSO only (0% Inhibition).

  • Incubation:

    • Incubate at RT for 60 minutes (linear phase of the reaction).

  • ADP Detection (Two-Step):

    • Step 1: Add 5 µL of ADP-Glo™ Reagent . Incubate 40 mins. (Terminates kinase reaction and depletes remaining ATP).

    • Step 2: Add 10 µL of Kinase Detection Reagent . Incubate 30 mins. (Converts generated ADP to ATP -> Luciferase -> Light).

  • Data Acquisition:

    • Read Luminescence (RLU) on a multimode plate reader (e.g., EnVision or GloMax).

Diagram 2: Biochemical Mechanism of Action

Mechanism ATP_Pocket Kinase ATP Pocket (Hinge Region) Phosphorylation Phosphorylation (Signal Transduction) ATP_Pocket->Phosphorylation  If ATP binds Inhibition Inhibition (No Signal) ATP_Pocket->Inhibition  If Inhibitor binds Inhibitor Furo[3,2-b]pyridine Derivative (Inhibitor) Inhibitor->ATP_Pocket  Competitive Binding (H-bonds) ATP ATP Molecule ATP->ATP_Pocket  Blocked Substrate Protein Substrate

Caption: Competitive inhibition mechanism where the furo[3,2-b]pyridine derivative outcompetes ATP for the hinge region binding site.

Data Analysis & Expected Results

Data Calculation

Calculate Percent Inhibition for each concentration:



Fit data to a sigmoidal dose-response curve (variable slope) to determine IC50.

Interpretation Guide
Compound StateExpected IC50 (CLK1)Interpretation
Parent Acid (5-Methoxyfuro...COOH)> 50 µMInactive. The acid is too polar and lacks hydrophobic interactions required for the back-pocket.
Amide Derivative (e.g., Benzylamide)100 nM – 1 µMModerate Hit. The amide fills the hydrophobic pocket; methoxy group aids orientation.
Optimized Lead (Complex Amide)< 50 nMPotent. Optimized van der Waals contacts in the selectivity pocket.

References

  • Němec, V., et al. (2019). "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway." Angewandte Chemie International Edition, 58(4), 1062–1066.[5]

  • BenchChem. "Furo[3,2-b]pyridine-6-carboxylic acid chemical properties and applications."

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • PubChem. "Compound Summary: Furo[3,2-b]pyridine derivatives."

Sources

Application Notes & Protocols: 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic Acid as a Chemical Probe for MCT4 Biology

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Monocarboxylate Transporter 4 (MCT4), encoded by the SLC16A3 gene, is a critical facilitator of lactate and proton efflux from highly glycolytic cells. This function is essential for maintaining intracellular pH and sustaining the high metabolic rate characteristic of many aggressive cancers, a phenomenon known as the Warburg effect. By exporting lactic acid, MCT4 contributes to the acidification of the tumor microenvironment (TME), which promotes tumor invasion, metastasis, and immunosuppression.[1][2] Consequently, MCT4 has emerged as a high-value therapeutic target. The development of potent and selective chemical probes is paramount to dissecting MCT4 biology and validating its therapeutic potential. This guide focuses on the experimental framework required to validate and utilize novel chemical probes for MCT4, using 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid as a representative molecule from the biologically active furo[3,2-b]pyridine scaffold.[3][4] We provide a series of detailed protocols, from initial in vitro functional validation to advanced applications in immuno-oncology and conceptual in vivo studies, designed to rigorously characterize the probe's utility in exploring MCT4 function.

Section 1: The Target - Monocarboxylate Transporter 4 (MCT4)

Biological Function and Rationale for Inhibition

MCT4 is a proton-coupled symporter that transports monocarboxylates, such as lactate and pyruvate, across the plasma membrane.[5] It is distinguished by its relatively low affinity for lactate (Km ≈ 22–28 mmol/L) and high turnover rate, making it exceptionally well-suited for exporting the large quantities of lactate produced by cells undergoing aerobic glycolysis.[6] This process is vital for glycolytic cancer cells to avoid intracellular acidification and feedback inhibition of glycolysis, thereby sustaining rapid ATP production and cell proliferation.[7]

Inhibition of MCT4 is a compelling therapeutic strategy for several reasons:

  • Induction of Intracellular Acidosis: Blocking lactate efflux leads to the accumulation of lactic acid inside the cancer cell, lowering intracellular pH (pHi) and inducing cytotoxicity.[6][7]

  • Disruption of Glycolytic Flux: The buildup of intracellular lactate can cause feedback inhibition on key glycolytic enzymes, starving the cell of energy and anabolic precursors.

  • Normalization of the Tumor Microenvironment: By preventing lactate export, MCT4 inhibition can raise the pH of the TME. An acidic TME is known to impair the function of immune cells, such as cytotoxic T lymphocytes and natural killer (NK) cells, while promoting the polarization of immunosuppressive M2-like macrophages.[8][9] Reversing this acidosis can enhance anti-tumor immunity and may synergize with immunotherapies like checkpoint blockade.[10]

MCT4 in the Context of Tumor Metabolism

The diagram below illustrates the central role of MCT4 in a glycolytic cancer cell, a key component of the Warburg effect.

Figure 1: Role of MCT4 in Glycolytic Metabolism and TME Acidification cluster_Cell Glycolytic Cancer Cell cluster_TME Tumor Microenvironment (TME) Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate LDHA LDHA Lactate_in Lactate (intracellular) Pyruvate->Lactate_in NADH -> NAD+ MCT4 MCT4 (SLC16A3) Lactate_in->MCT4 H_in H+ (intracellular) H_in->MCT4 Lactate_out Lactate (extracellular) MCT4->Lactate_out H_out H+ (extracellular) (Acidosis) MCT4->H_out Probe 5-Methoxyfuro[3,2-b] pyridine-2-carboxylic acid Probe->MCT4 Inhibition Suppression Suppression H_out->Suppression ImmuneCell Immune Cell (e.g., T-Cell) Suppression->ImmuneCell

Caption: Role of MCT4 in Glycolytic Metabolism and TME Acidification.

Section 2: The Probe - 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic Acid

The furo[3,2-b]pyridine scaffold is a recognized pharmacophore in medicinal chemistry.[3][4] The validation of any new molecule from this or other chemical series as a selective probe for MCT4 requires a systematic and rigorous experimental approach.

PropertyDataMethod for Determination
IUPAC Name 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid-
Molecular Formula C9H7NO4-
Molecular Weight 193.16 g/mol -
Structure -
MCT4 IC50 To be determined experimentallyProtocol 2: Lactate Efflux Assay
MCT1 IC50 To be determined experimentallyProtocol 2 in MCT1-high/MCT4-low cells
Selectivity To be determined experimentallyRatio of IC50 values (MCT1/MCT4)

Section 3: Core Application - In Vitro Characterization Workflow

The primary goal of in vitro characterization is to confirm that the chemical probe directly engages MCT4 and inhibits its function, leading to predictable downstream metabolic consequences.

Figure 2: In Vitro Workflow for Validating an MCT4 Chemical Probe start Select MCT4-High Cell Line (e.g., MDA-MB-231) step1 Protocol 1: Confirm MCT4 Expression (Western Blot) start->step1 step2 Protocol 2: Lactate Efflux Assay (Determine IC50) step1->step2 step3 Protocol 3: Metabolic Flux Analysis (Measure ECAR) step2->step3 step4 Protocol 4: Intracellular pH Assay (Measure pHi Drop) step3->step4 step5 Protocol 5: Cell Viability Assay (Determine Cytotoxicity) step4->step5 end Validated Probe step5->end

Caption: In Vitro Workflow for Validating an MCT4 Chemical Probe.

Protocol 1: Confirmation of MCT4 Expression by Western Blot

Rationale: This protocol validates that the chosen cellular model expresses the target protein, MCT4. It is also used to confirm target knockdown in validation experiments (e.g., using siRNA).

Materials:

  • Cell line of interest (e.g., MDA-MB-231 for high MCT4, MCF-7 for low MCT4/high MCT1).

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies: anti-MCT4 (SLC16A3), anti-MCT1, anti-Beta-Actin (loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Culture cells to 80-90% confluency.

  • Lyse cells in ice-cold RIPA buffer and collect the lysate.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

  • Quantify protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibody (e.g., anti-MCT4, 1:1000 dilution) overnight at 4°C.

  • Wash membrane 3x with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash membrane 3x with TBST.

  • Apply chemiluminescent substrate and image the blot.

  • Self-Validation: Confirm a band at the correct molecular weight for MCT4 (~50 kDa) and normalize its intensity to the loading control.

Protocol 2: Functional Validation - Lactate Efflux Assay

Rationale: This is the most direct functional assay to determine if the probe inhibits MCT4's primary role: lactate transport. The protocol measures the amount of lactate exported from cells into the supernatant over time.

Materials:

  • MCT4-expressing cells (e.g., MDA-MB-231).

  • 96-well cell culture plates.

  • Glucose-free, serum-free media.

  • 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid and other control inhibitors (e.g., α-cyano-4-hydroxycinnamic acid (CHC)).[5]

  • Lactate-Glo™ Assay kit or similar enzymatic/fluorometric lactate detection kit.[5][11]

Procedure:

  • Seed cells in a 96-well plate and grow to ~90% confluency.

  • Wash cells twice with PBS.

  • Pre-incubate cells for 1 hour in glucose-free, serum-free media to starve them.

  • Replace the starvation media with high-glucose (25 mM) media containing various concentrations of the probe (e.g., 0-10 µM). Include a vehicle control (DMSO) and a positive control inhibitor.

  • Incubate for a set time (e.g., 2 hours).

  • Carefully collect the supernatant from each well.

  • Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.[11][12][13]

  • In a parallel plate, measure cell viability/number (e.g., using CellTiter-Glo) to normalize the lactate data.

  • Data Analysis: Plot normalized lactate concentration against probe concentration and fit a dose-response curve to calculate the IC50 value.

  • Self-Validation: A successful experiment will show a dose-dependent decrease in extracellular lactate upon treatment with the probe. To confirm MCT4 specificity, repeat the assay in cells where MCT4 has been knocked down via siRNA; the probe's effect should be significantly blunted.[7]

Protocol 3: Metabolic Phenotyping - Extracellular Acidification Rate (ECAR)

Rationale: Lactate export by MCT4 is coupled with proton (H+) efflux, which acidifies the extracellular medium. An Agilent Seahorse XF Analyzer can measure this process in real-time as the Extracellular Acidification Rate (ECAR), which is a key indicator of glycolysis.[14][15] MCT4 inhibition is expected to acutely decrease ECAR.

Materials:

  • Agilent Seahorse XF Analyzer (XFe96 or similar).

  • Seahorse XF cell culture microplates.

  • Seahorse XF base medium supplemented with glucose, glutamine, and pyruvate.

  • Probe compound and control inhibitors.

Procedure:

  • Seed cells in a Seahorse XF plate and allow them to adhere overnight.

  • One hour before the assay, replace the growth medium with pre-warmed Seahorse XF base medium and incubate in a CO2-free incubator at 37°C.[16]

  • Load the probe and other compounds into the injection ports of the hydrated sensor cartridge.

  • Run the assay on the Seahorse XF Analyzer. A typical assay profile involves:

    • Basal ECAR measurement (3-4 cycles).

    • Injection of the probe -> Measurement of acute ECAR change.

    • Injection of oligomycin (to measure maximal glycolytic capacity).

    • Injection of 2-deoxyglucose (2-DG, a glycolysis inhibitor) to stop glycolysis and measure non-glycolytic acidification.[16]

  • Data Analysis: Analyze the data using Seahorse Wave software. Calculate the glycolytic proton efflux rate (glycoPER) to specifically quantify acidification from glycolysis.[15]

  • Self-Validation: An effective MCT4 inhibitor will cause a rapid drop in basal ECAR upon injection, as proton efflux is blocked.

Protocol 4: Assessing Intracellular Acidification (pHi)

Rationale: The direct consequence of blocking lactate/H+ efflux is the accumulation of acid inside the cell, leading to a drop in intracellular pH (pHi). This can be measured using pH-sensitive fluorescent dyes.

Materials:

  • Cells grown on glass-bottom dishes or black-walled, clear-bottom 96-well plates.

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) pH indicator.[17][18]

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer.

  • Fluorescence plate reader or microscope capable of ratiometric imaging.

Procedure:

  • Prepare a loading solution of 2-5 µM BCECF-AM in HBSS. A small amount of Pluronic F-127 can aid solubilization.

  • Wash cells grown on a suitable plate with HBSS.

  • Incubate cells with the BCECF-AM loading solution for 30-60 minutes at 37°C in the dark. The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside.[19]

  • Wash cells three times with HBSS to remove extracellular dye.

  • Measure baseline fluorescence. BCECF is a ratiometric dye; fluorescence is measured at an emission of ~535 nm with excitation at two wavelengths: a pH-sensitive wavelength (~490 nm) and a pH-insensitive (isosbestic) wavelength (~440 nm).[18][20]

  • Add the probe (and controls) to the cells and immediately begin kinetic measurements of the fluorescence ratio (490nm/440nm).

  • Data Analysis: A decrease in the 490/440 nm fluorescence ratio indicates a drop in intracellular pH. The magnitude and rate of this drop correlate with the efficacy of MCT4 inhibition.

  • Self-Validation: The experiment should include a positive control, such as nigericin, an ionophore used to clamp pHi to known external pH values for calibration.

Section 4: Advanced Applications - Downstream Biological Consequences

Once a probe is validated, it can be used to explore the broader biological impact of MCT4 inhibition.

Protocol 5: Cell Viability and Proliferation Assays

Rationale: To determine if the intracellular acidification and metabolic stress caused by MCT4 inhibition translate to anti-proliferative or cytotoxic effects.

Procedure:

  • Seed cells in 96-well plates.

  • Treat with a range of probe concentrations for an extended period (e.g., 48-72 hours).

  • Assess cell viability using assays such as:

    • MTT/XTT Assay: Measures metabolic activity.

    • CellTiter-Glo® Luminescent Assay: Measures ATP content, an indicator of viable cells.

    • Crystal Violet Staining: Stains total adherent cell biomass.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) or IC50 from the dose-response curve.

Protocol 6: Co-culture Models for Immuno-Oncology Studies

Rationale: To test the hypothesis that inhibiting MCT4 can reverse lactate-mediated immunosuppression and enhance anti-tumor immune responses.[10]

Conceptual Protocol:

  • Generate tumor spheroids from an MCT4-expressing cancer cell line (e.g., HCT116 or MC38).

  • Isolate human peripheral blood mononuclear cells (PBMCs) or murine splenocytes.

  • Co-culture the tumor spheroids with the immune cells.

  • Treat the co-culture with:

    • Vehicle control

    • The MCT4 probe

    • An immune checkpoint inhibitor (e.g., anti-PD-1/PD-L1)

    • The combination of the probe and the checkpoint inhibitor.

  • Readouts:

    • Spheroid Viability: Measure spheroid size or use cell death stains (e.g., Propidium Iodide).

    • Immune Cell Function: Collect supernatant to measure cytokine release (e.g., IFN-γ by ELISA).

    • Immune Cell Infiltration/Activation: Harvest spheroids, dissociate, and analyze immune cell populations (e.g., CD8+, CD4+) and activation markers (e.g., Granzyme B, Ki67) by flow cytometry.

  • Expected Outcome: The combination of the MCT4 probe and a checkpoint inhibitor is expected to show synergistic killing of tumor spheroids and increased T-cell activation compared to either agent alone.[10]

Section 5: In Vivo Studies - A Conceptual Framework

Translating in vitro findings to an in vivo setting is the ultimate test of a chemical probe's utility.

Figure 3: Conceptual Workflow for In Vivo Evaluation of an MCT4 Probe start Select Syngeneic or Xenograft Mouse Model (High MCT4 Expression) step1 Determine Probe PK/PD (Dosing, Formulation) start->step1 step2 Initiate Treatment When Tumors are Established step1->step2 step3 Monitor Tumor Volume and Body Weight step2->step3 step4 Endpoint Analysis: - Tumor Growth Inhibition (TGI) - Intratumoral Lactate/pH - Immunohistochemistry (IHC) - Immune Profiling (Flow Cytometry) step3->step4 end In Vivo Proof of Concept step4->end

Caption: Conceptual Workflow for In Vivo Evaluation of an MCT4 Probe.

Key Considerations:

  • Model Selection: Use a tumor model known to express high levels of MCT4. Syngeneic models (in immunocompetent mice) are essential for studying effects on the immune system.[10]

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): The probe must have suitable properties (e.g., oral bioavailability, half-life) to achieve and maintain target-saturating concentrations in the tumor. PD markers, such as changes in intratumoral lactate, should be measured to confirm target engagement in vivo.

  • Efficacy Readouts: The primary endpoint is typically Tumor Growth Inhibition (TGI).

  • Mechanism of Action Readouts: At the study endpoint, tumors should be harvested to analyze changes in the TME, including intratumoral lactate levels, pH, and the composition and activation state of infiltrating immune cells.[8][10]

References

  • A rapid intracellular pH (pH(i)) measurement method based on initial rate of increase of fluorescence ratio of 2',7'-bis(2-carboxyethyl)-5,6-carboxyfluorescein upon dye addition to a cell suspension in growth medium is reported. (PubMed) - [Link]

  • New! BCECF pH Indicator for Measuring Intracellular pH. (Bio-Rad) - [Link]

  • Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism. (PMC) - [Link]

  • BCECF AM | pH Indicator. (ION Biosciences) - [Link]

  • Lactate Transporter SLC16A3 (MCT4) as an Onco-Immunological Biomarker Associating Tumor Microenvironment and Immune Responses in Lung Cancer. (Dove Medical Press) - [Link]

  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (PubMed) - [Link]

  • The Agilent Seahorse XF ATP Real-Time rate assay measures and quantifies the rate of ATP product. (Protocol Exchange) - [Link]

  • Comprehensive Analysis of Monocarboxylate Transporter 4 (MCT4) expression in breast cancer prognosis and immune infiltration via integrated bioinformatics analysis. (Taylor & Francis Online) - [Link]

  • MCT4: a key player influencing gastric cancer metastasis and participating in the regulation of the metastatic immune microenvironment. (PMC) - [Link]

  • MCT4 blockade reverses lactate-mediated immunosuppression in LKB1-deficient NSCLC. (AACR Journals) - [Link]

  • Measuring Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Muscle Stem Cells Using a Seahorse Analyzer: Applicability for Aging Studies. (Springer Nature Experiments) - [Link]

  • Seahorse glycolytic rate analysis. (Bio-protocol) - [Link]

  • Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment. (ResearchGate) - [Link]

  • Selective Inhibition of the Lactate Transporter MCT4 Reduces Growth of Invasive Bladder Cancer. (PubMed) - [Link]

  • Agilent Seahorse XF Glycolytic Rate Assay User Manual. (Agilent) - [Link]

  • Protocol for separating cancer cell subpopulations by metabolic activity using flow cytometry. (STAR Protocols) - [Link]

  • MCT4 blockade increases the efficacy of immune checkpoint blockade. (Gut) - [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (MDPI) - [Link]

  • Pharmacological Inhibition of MCT4 Reduces 4-Hydroxytamoxifen Sensitivity by Increasing HIF-1α Protein Expression in ER-Positive MCF-7 Breast Cancer Cells. (PubMed) - [Link]

  • Synthesis of New Furo[2,3-b]pyridine and Furo[3,2-d]pyrimidine Derivatives. (ResearchGate) - [Link]

  • Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor BAY-8002 and Associated Markers of Resistance. (AACR Journals) - [Link]

  • Discovery of Clinical Candidate AZD0095, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology. (ResearchGate) - [Link]

  • MCT4 inhibition attenuates inflammatory response to Mycobacterium avium paratuberculosis infection and restores intestinal epithelial integrity in vitro. (Frontiers) - [Link]

  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (National Genomics Data Center) - [Link]

  • AZD-0095, selective MCT4 inhibitor with excellent potency in cancer models. (BioWorld) - [Link]

  • Dual inhibition of lactate transporters MCT1 and MCT4 in pancreatic neuroendocrine tumors targets metabolic heterogeneity and functional redundancy. (bioRxiv) - [Link]

  • In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment. (PMC) - [Link]

  • Lactate Assay Kit (Fluorometric). (Cell Biolabs, Inc.) - [Link]

  • L-LACTIC ACID (L-LACTATE). (Megazyme) - [Link]

  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. (PubMed) - [Link]

  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. (ResearchGate) - [Link]

  • Combining metformin with lactate transport inhibitors as a treatment modality for cancer - recommendation proposal. (Frontiers) - [Link]

Sources

Application Note: Cell-Based Characterization of Furo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Kinases (CLKs), Hedgehog Signaling, and Apoptosis in Oncology

Introduction & Strategic Rationale

The furo[3,2-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, distinct from its isomers (e.g., furo[2,3-b]pyridine) due to its specific electronic distribution and binding capabilities.[1] Recent high-impact studies have validated this core as a potent inhibitor of Cdc2-like kinases (CLKs) , Homeodomain-Interacting Protein Kinases (HIPKs) , and a modulator of the Hedgehog (Hh) signaling pathway .

Why This Matters
  • CLK Inhibition: CLKs regulate pre-mRNA splicing.[1] Inhibiting them causes "splicing stress," leading to the generation of aberrant transcripts that trigger apoptosis, particularly in Myc-driven cancers.

  • Hedgehog Modulation: Aberrant Hh signaling drives cancer stem cell maintenance and drug resistance. Furo[3,2-b]pyridines have been shown to inhibit this pathway downstream of the Smoothened (SMO) receptor, making them valuable where SMO inhibitors fail.

  • SIRT1 & Apoptosis: Certain derivatives (e.g., 2-substituted analogs) inhibit SIRT1 and induce G2/M cell cycle arrest.

This guide outlines a tiered screening cascade designed to validate these specific mechanisms in a cellular context.

Experimental Workflow Overview

The following diagram illustrates the logical flow of assays, moving from general phenotypic screening to specific mechanism-of-action (MoA) validation.

AssayWorkflow cluster_Phenotype Phase 1: Phenotypic Screen cluster_Mechanism Phase 2: Target Validation cluster_Functional Phase 3: Functional Consequence Compound Furo[3,2-b]pyridine Library Solubility Solubility Check (DMSO Tolerance) Compound->Solubility Viability Cytotoxicity Profiling (Resazurin/ATP Assay) Cell Lines: MCF-7, MDA-MB-231 Solubility->Viability IC50 Determine IC50/GI50 Viability->IC50 Hh_Assay Hedgehog Pathway (GLI-Luciferase Reporter) IC50->Hh_Assay If Hh targeted CLK_Assay CLK Target Engagement (p-SR Protein Western Blot) IC50->CLK_Assay If Kinase targeted Apoptosis Apoptosis & Cell Cycle (Annexin V / PI Flow Cytometry) Hh_Assay->Apoptosis CLK_Assay->Apoptosis

Caption: Tiered screening cascade for furo[3,2-b]pyridine derivatives, prioritizing solubility, phenotypic cytotoxicity, and specific pathway validation.

Protocol 1: Cytotoxicity Profiling (Phenotypic Screen)

Objective: Determine the GI50 (50% Growth Inhibition) and IC50 (50% Inhibitory Concentration) in relevant cancer cell lines. Target Cells: MCF-7 (Breast, ER+), MDA-MB-231 (Breast, Triple Negative), and Jurkat (Leukemia - sensitive to splicing stress).

Method: Resazurin Reduction Assay (AlamarBlue)

Why Resazurin? Unlike MTT, resazurin is non-toxic, allowing for kinetic monitoring or multiplexing with other downstream assays. It avoids the solubility artifacts often seen with MTT formazan crystals when testing lipophilic heterocycles.

Step-by-Step Procedure:
  • Preparation: Dissolve furo[3,2-b]pyridine derivatives in 100% DMSO to create 10 mM stock solutions.

    • Critical: These fused rings can be hydrophobic. Sonicate if necessary.[2]

  • Seeding: Plate cells in 96-well black-walled plates.

    • Adherent (MCF-7): 3,000–5,000 cells/well.

    • Suspension (Jurkat): 10,000–20,000 cells/well.

    • Incubate for 24h to allow attachment (for adherent cells).

  • Treatment: Prepare 9-point serial dilutions (1:3) in culture medium.

    • Final DMSO concentration must be <0.5% (v/v) in all wells.

    • Include Bortezomib or Doxorubicin as a positive control.

    • Include a "Vehicle Only" (DMSO) control.

  • Incubation: Treat cells for 72 hours at 37°C, 5% CO2.

  • Readout: Add Resazurin reagent (10% of well volume). Incubate 2–4 hours.

  • Detection: Measure Fluorescence (Ex 560 nm / Em 590 nm).

Data Analysis: Normalize fluorescence to Vehicle Control (100%). Fit data to a 4-parameter logistic (4PL) regression model to calculate IC50.

Protocol 2: Hedgehog Signaling Modulation (GLI-Reporter Assay)

Objective: Confirm if the derivative inhibits the Hedgehog pathway downstream of the Smoothened (SMO) receptor, a known property of specific furo[3,2-b]pyridines.[3]

Mechanistic Context

Furo[3,2-b]pyridines can block the translocation or activation of GLI transcription factors. We use Shh-Light II cells (NIH3T3 fibroblasts stably transfected with a GLI-responsive firefly luciferase reporter).

HhPathway Ligand Hh Ligand (or SAG Agonist) PTCH PTCH1 (Receptor) Ligand->PTCH Inhibits SMO SMO (Transducer) PTCH->SMO Represses GLI GLI Transcription Factors SMO->GLI Activates Compound Furo[3,2-b]pyridine Compound->GLI Blocks Activation (Downstream of SMO) Nucleus Nucleus (Gene Transcription) GLI->Nucleus Translocates

Caption: Furo[3,2-b]pyridines modulate Hh signaling, potentially acting on GLI processing or nuclear translocation, distinct from standard SMO inhibitors.

Step-by-Step Procedure:
  • Cell Seeding: Plate Shh-Light II cells (10,000/well) in 96-well plates in DMEM + 10% Calf Serum (CS). Allow to adhere overnight.

  • Starvation & Stimulation: Switch medium to DMEM + 0.5% CS (Low Serum) to induce ciliogenesis.

    • Add SAG (Smoothened Agonist) at 100 nM to activate the pathway.

    • Simultaneously add the test compound (various concentrations).

  • Incubation: Incubate for 30 hours.

  • Lysis & Detection: Use a Dual-Luciferase Assay System.

    • Measure Firefly Luciferase (GLI activity).

    • Measure Renilla Luciferase (Constitutive control for cell viability/transfection efficiency).

  • Calculation: Calculate the Ratio (Firefly/Renilla). Plot Relative Luciferase Units (RLU) vs. Concentration.

Protocol 3: CLK Target Engagement (Splicing Factor Phosphorylation)

Objective: Verify inhibition of Cdc2-like kinases (CLKs). CLKs phosphorylate Serine/Arginine-rich (SR) proteins. Inhibition results in the loss of phospho-SR signals.

Method: Western Blotting for p-SR Proteins

Antibody: mAb 1H4 (Anti-phosphorylated SR proteins). This antibody detects a broad band of phosphorylated SR proteins (SRSF1, SRSF2, etc.).

Step-by-Step Procedure:
  • Treatment: Treat MDA-MB-231 cells with the compound at 1x, 5x, and 10x the IC50 value for 6 hours.

    • Note: Splicing effects are rapid; 6 hours is sufficient.

  • Lysis: Lyse cells in RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate, NaF) and Protease Inhibitors.

  • Separation: Run 20–30 µg of protein on a 10% SDS-PAGE gel.

  • Blotting: Transfer to PVDF membrane.

  • Probing:

    • Primary: Mouse anti-p-SR (Clone 1H4) (1:1000).

    • Loading Control: GAPDH or Total CLK1.

  • Result Interpretation: A potent CLK inhibitor will cause a hypo-phosphorylation shift (downward migration) or a significant decrease in the intensity of the p-SR signal compared to DMSO control.

Protocol 4: Apoptosis and Cell Cycle Analysis

Objective: Determine if the compound causes G2/M arrest (characteristic of some furo[3,2-b]pyridines) or induces apoptosis.

Method: Flow Cytometry (Annexin V / Propidium Iodide)
  • Treatment: Treat cells (e.g., MCF-7) for 24h and 48h.

  • Harvesting: Collect cells and supernatant (to catch floating dead cells). Trypsinize gently.

  • Staining:

    • Wash with cold PBS.

    • Resuspend in Annexin Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCanto).

    • Gating:

      • Annexin V-/PI- : Live

      • Annexin V+/PI- : Early Apoptosis

      • Annexin V+/PI+ : Late Apoptosis

  • Cell Cycle (Optional): For cell cycle, fix cells in 70% ethanol (-20°C overnight), treat with RNase A, and stain with PI. Look for accumulation in the G2/M peak.

Summary of Expected Results

AssayReadoutExpected Outcome for Active Furo[3,2-b]pyridine
Resazurin Viability Fluorescence (RFU)Dose-dependent decrease (IC50 < 10 µM desirable).
GLI-Luciferase Luminescence RatioInhibition of SAG-induced signal (indicates Hh pathway blockade).
Western Blot (1H4) Band Density/ShiftLoss of phosphorylated SR protein bands (indicates CLK inhibition).
Flow Cytometry % Stained CellsIncrease in Annexin V+ cells; Potential G2/M phase arrest.

References

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Source: Angewandte Chemie International Edition (2019) [Link]

  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Source: Anti-Cancer Agents in Medicinal Chemistry (2020) [Link][2][4]

  • Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles. Source: European Journal of Medicinal Chemistry [Link]

  • Discovery of Hexahydrofuro[3,2-b]furans as New Kinase-Selective and Orally Bioavailable JAK3 Inhibitors. (Scaffold Relevance) Source: Journal of Medicinal Chemistry (2022) [Link][5]

Sources

Quantification of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic Acid: High-Precision HPLC-UV & LC-MS/MS Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical methods for quantifying 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid Content Type: Application Note & Protocol Audience: Researchers, QC Analysts, and Medicinal Chemists

Abstract

This application note details the analytical quantification of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid , a critical heterocyclic intermediate often utilized in the synthesis of HIV-1 integrase inhibitors, kinase inhibitors, and other bioactive pharmacophores.[1] Due to the amphoteric nature of the furo[3,2-b]pyridine core (containing both a basic pyridine nitrogen and an acidic carboxyl group), standard reversed-phase methods often yield poor peak shape or inconsistent retention. This guide presents two validated approaches: a robust HPLC-UV method for purity/assay testing (QC) and a high-sensitivity LC-MS/MS method for trace impurity analysis or pharmacokinetic studies.

Physicochemical Context & Method Strategy

Structural Analysis

The analyte contains two ionizable centers that dictate chromatographic behavior:

  • C2-Carboxylic Acid: Weakly acidic (Predicted pKa ~3.5 – 4.0).

  • N4-Pyridine Nitrogen: Weakly basic. Fused ring systems typically lower the basicity compared to pyridine, but it remains protonatable (Predicted pKa ~3.0 – 4.5).

  • C5-Methoxy Group: Electron-donating, potentially stabilizing the aromatic system but susceptible to demethylation under harsh acidic conditions.

The "Zwitterion" Challenge

At neutral pH, the molecule may exist in a zwitterionic state (COO⁻ / NH⁺), leading to "dewetting" or poor retention on standard C18 columns.

  • Strategy A (HPLC-UV): Acidic suppression (pH < 2.5). Both groups are protonated (COOH neutral, NH⁺ positive). We use a column capable of retaining polar cationic species (e.g., Polar-Embedded C18 or Phenyl-Hexyl).

  • Strategy B (LC-MS): ESI Positive mode. The pyridine nitrogen provides an excellent site for ionization [M+H]⁺.

ChemicalState Figure 1: Ionization States of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid Acid Acidic pH (< 2.0) [COOH, NH+] Net Charge: +1 (Best for Retention) Neutral Isoelectric Point (~pH 3-4) [COO-, NH+] Zwitterion (Poor Retention) Acid->Neutral Increase pH Basic Basic pH (> 6.0) [COO-, N] Net Charge: -1 (Fast Elution) Neutral->Basic Increase pH

Protocol A: HPLC-UV (Purity & Assay)

Recommended for Quality Control, Synthesis Monitoring, and Raw Material Testing.

Instrumentation & Conditions
ParameterSpecificationRationale
System HPLC with PDA/DAD DetectorDAD required for peak purity assessment (spectral overlay).
Column Phenyl-Hexyl or Polar-Embedded C18 (e.g., Waters XSelect HSS T3 or Phenomenex Luna Phenyl-Hexyl). 150 x 4.6 mm, 3.5 µm.Phenyl phases offer pi-pi interactions with the furo-pyridine core, improving selectivity over simple aliphatic impurities.
Wavelength 254 nm (Primary), 280 nm (Secondary)The furo[3,2-b]pyridine core exhibits strong absorption at 254 nm.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Temperature 35°CSlightly elevated temperature reduces backpressure and improves peak symmetry.
Injection 5 - 10 µLDependent on concentration (target 0.5 mg/mL).
Mobile Phase Preparation
  • Solvent A (Buffer): 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Orthophosphoric Acid.

    • Why pH 2.5? Ensures the carboxylic acid is predominantly protonated (neutral) to maximize hydrophobic retention, while the phosphate suppresses silanol activity.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

Gradient Profile
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Isocratic Hold (To elute polar salts)
12.04060Linear Gradient (Main elution)
15.01090Wash
17.01090Hold Wash
17.1955Re-equilibration
22.0955End
Sample Preparation
  • Stock Solution: Weigh 10.0 mg of analyte into a 20 mL volumetric flask. Dissolve in 5 mL DMSO (solubility aid), then make up to volume with Methanol.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A.

    • Critical: Ensure the final diluent matches the starting mobile phase (high water content) to prevent peak distortion ("solvent effect").

Protocol B: LC-MS/MS (Trace Analysis)

Recommended for Genotoxic Impurity Screening or Bioanalysis.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode .

    • Note: While carboxylic acids often run in Negative mode, the pyridine nitrogen allows for sensitive detection in Positive mode [M+H]⁺, which is often preferred to avoid high background noise common in negative mode LC-MS.

  • Scan Type: Multiple Reaction Monitoring (MRM).

Predicted MRM Transitions:

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Interpretation
194.0 [M+H]⁺ 148.0 20 - 25 Loss of COOH (-46 Da) + H rearrangement
194.0 [M+H]⁺ 176.0 15 - 20 Loss of H₂O (Dehydration from acid)

| 194.0 [M+H]⁺ | 133.0 | 35 - 40 | Ring fragmentation (Furan cleavage) |

Note: Exact m/z values assume a Molecular Weight of ~193.16 g/mol for 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid. Verify exact mass based on specific isotope/salt form.

Chromatographic Conditions (LC-MS Compatible)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 100 x 2.1 mm, 1.8 µm (UHPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Do not use phosphate buffers for LC-MS.

  • Flow Rate: 0.3 mL/min.[3]

Method Validation (ICH Q2 Guidelines)

To ensure data trustworthiness, the method must be validated against the following criteria:

Specificity (Forced Degradation)

Perform stress testing to prove the method can separate the API from degradants.

  • Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours. (Risk: Demethylation of 5-Methoxy).

  • Base Hydrolysis: 0.1N NaOH, Ambient. (Risk: Decarboxylation).

  • Oxidation: 3% H₂O₂. (Risk: N-oxide formation on pyridine ring).[4]

Linearity & Range
  • Range: 0.1 µg/mL to 100 µg/mL.

  • Acceptance: R² > 0.999.

Accuracy (Recovery)
  • Spike blank matrix (or solvent) at 80%, 100%, and 120% of target concentration.

  • Acceptance: 98.0% – 102.0% recovery.

Troubleshooting & Critical Control Points

Troubleshooting Figure 2: Troubleshooting Logic for Furo-pyridine Analysis Problem Problem: Peak Tailing Check1 Check pH: Is it < 2.5? (Silanol suppression needed) Problem->Check1 Check2 Check Column: Is it end-capped? (Prevent N-interaction) Check1->Check2 Yes Action1 Add 5mM Ammonium Acetate or Triethylamine (TEA) Check1->Action1 No Check2->Action1 If tailing persists

Common Pitfalls
  • Decarboxylation: Furo[3,2-b]pyridine-2-carboxylic acids can decarboxylate at high temperatures. Do not use column ovens >45°C or leave samples in hot autosamplers.

  • Carryover: The basic nitrogen can adsorb to stainless steel. Use a needle wash of 50:50 Methanol/Water + 0.1% Formic Acid.

  • Solubility: The free acid form may precipitate in 100% aqueous buffers. Always maintain at least 5% organic solvent in the mobile phase.

References

  • BenchChem. Application Notes and Protocols for the Analytical Characterization of Furo[3,2-b]pyridin-3-ol. (General Furo[3,2-b]pyridine analysis principles). Retrieved from

  • Sielc Technologies. HPLC Separation of Pyridinecarboxylic Acids. (Mixed-mode separation strategies for pyridine acids). Retrieved from

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules 2020. (Review of carboxylic acid detection). Retrieved from

  • Sigma-Aldrich. 5-methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride Product Data. (Structural analog properties).[5] Retrieved from [6]

Sources

Derivatization of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid for Biological Screening

Executive Summary

This guide details the strategic derivatization of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid , a privileged scaffold in medicinal chemistry known for its utility in kinase inhibition (e.g., CLK, HIPK) and Hedgehog pathway modulation. Unlike simple phenyl rings, the furo[3,2-b]pyridine core offers distinct vectors for hydrogen bonding and pi-stacking while maintaining a rigid, planar geometry.[1]

This note prioritizes two workflows:

  • High-Fidelity Amide Coupling: Using T3P® (Propylphosphonic anhydride) to suppress epimerization and simplify purification during high-throughput library generation.

  • Bioisosteric Replacement: Converting the C2-carboxylic acid into a 1,2,4-oxadiazole ring to improve membrane permeability and metabolic stability.

Scaffold Analysis & Chemical Strategy

The 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid scaffold presents specific chemical challenges and opportunities:

  • The Pyridine Nitrogen (N4): Acts as a weak base. In strongly acidic coupling conditions, protonation can reduce solubility or interfere with activation.[1]

  • The Furan Ring: Sensitive to strong mineral acids, which can cause ring opening.

  • The 5-Methoxy Group: An electron-donating group (EDG) that increases the electron density of the pyridine ring, making the system less prone to nucleophilic attack compared to unsubstituted analogs, but potentially sensitive to strong Lewis acids (demethylation risk).

Strategic Logic: We utilize the C2-carboxylic acid as the primary "warhead" vector. Traditional coupling reagents (EDC/HOBt) often struggle with heteroaromatic acids due to N-oxide formation or sluggish activation. We recommend T3P for amidation due to its high solubility of byproducts in water, enabling "wash-only" workups essential for library scale.

Workflow Visualization

The following diagram outlines the decision matrix for derivatizing this scaffold based on the desired physicochemical outcome (SAR exploration vs. ADME optimization).

DerivatizationStrategy Start 5-Methoxyfuro[3,2-b]pyridine- 2-carboxylic acid Decision Target Profile? Start->Decision Path_Amide SAR Exploration (H-Bond Donors) Decision->Path_Amide Need diverse R-groups Path_Bioiso ADME Optimization (Permeability/Stability) Decision->Path_Bioiso Need metabolic stability Reagent_T3P Protocol A: T3P Coupling Path_Amide->Reagent_T3P Reagent_Oxa Protocol B: Amidoxime Cyclization Path_Bioiso->Reagent_Oxa Product_Amide Amide Library (High Diversity) Reagent_T3P->Product_Amide Aq. Workup Product_Oxa 1,2,4-Oxadiazole (Bioisostere) Reagent_Oxa->Product_Oxa Cyclodehydration

Caption: Strategic decision tree for derivatizing the furo[3,2-b]pyridine core. Blue nodes indicate starting materials, green/red nodes indicate synthetic protocols.[1]

Protocol A: High-Fidelity Amide Coupling (T3P Method)

Rationale: T3P is superior to HATU/EDC for this scaffold because it drives the reaction to completion without generating insoluble urea byproducts. The byproducts are water-soluble, allowing for a liquid-liquid extraction purification, which is critical when processing 50+ analogs.

Reagents Required:

  • Scaffold: 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid (1.0 equiv)

  • Amine Partner: R-NH₂ (1.2 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) or Pyridine (3.0 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Procedure:

  • Preparation: In a 4 mL glass vial (for library scale) or round-bottom flask, suspend the Scaffold (100 mg, 0.52 mmol) in EtOAc (2 mL).

  • Base Addition: Add DIPEA (0.27 mL, 1.56 mmol). The carboxylic acid should dissolve; if not, add small amounts of DMF (0.5 mL) until clear.

  • Amine Addition: Add the Amine Partner (0.62 mmol). Stir for 5 minutes at Room Temperature (RT).

  • Activation: Dropwise add T3P solution (0.49 mL of 50% solution, 0.78 mmol).

    • Note: The reaction is slightly exothermic. For scales >1g, cool to 0°C during addition.

  • Reaction: Cap and stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass: Scaffold - OH + Amine).

  • Workup (The "Wash" Protocol):

    • Dilute with EtOAc (10 mL).

    • Wash with water (2 x 5 mL).

    • Wash with sat.[2][3] NaHCO₃ (1 x 5 mL) to remove unreacted acid.

    • Wash with 0.5 M HCl (1 x 5 mL) to remove unreacted amine (skip if product contains basic nitrogens).

    • Dry organic layer over Na₂SO₄ and concentrate.[2][3]

  • Validation: 95%+ purity is typical. If lower, purify via flash chromatography (DCM:MeOH gradient).[1]

Troubleshooting Table:

ObservationProbable CauseSolution
Low Conversion Steric hindrance of amineHeat to 50°C; switch solvent to DMF.
Precipitation Product insolubilityAdd 10% DMSO to the reaction mixture.
Epimerization High base concentrationUse Pyridine instead of DIPEA; keep T < 0°C.

Protocol B: Bioisosteric Replacement (1,2,4-Oxadiazole)[1]

Rationale: Replacing the carboxylic acid with a 1,2,4-oxadiazole ring removes the ionizable proton (improving permeability) while retaining the planar geometry and H-bond acceptor capabilities.

Mechanism: This is a two-step one-pot protocol: Activation of the acid to react with an amidoxime, followed by cyclodehydration.[4]

Reagents Required:

  • Scaffold: 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid

  • Reagent: Aryl/Alkyl Amidoxime (R-C(NOH)NH₂)[1]

  • Activator: CDI (1,1'-Carbonyldiimidazole) or EDC/HOBt[1]

  • Solvent: DMF (Anhydrous)[1][3]

Step-by-Step Procedure:

  • Activation: Dissolve the Scaffold (100 mg, 0.52 mmol) in anhydrous DMF (2 mL). Add CDI (93 mg, 0.57 mmol).[1]

    • Observation: Gas evolution (CO₂) will occur. Stir at RT for 30–45 mins until effervescence ceases.

  • Coupling: Add the Amidoxime (0.57 mmol). Stir at RT for 1 hour.

    • Checkpoint: LC-MS should show the O-acyl amidoxime intermediate (Mass = Scaffold + Amidoxime - H₂O).

  • Cyclization: Heat the reaction mixture to 100°C for 4–6 hours.

    • Note: If cyclization is slow, add TBAF (1.0 M in THF, 0.5 equiv) to catalyze the dehydration at lower temperatures (60°C).[1]

  • Workup:

    • Cool to RT. Pour into ice water (20 mL).

    • The oxadiazole product often precipitates.[2] Filter and wash with water.[2]

    • If no precipitate: Extract with EtOAc (3 x 10 mL), wash with brine, dry, and concentrate.[1]

Biological Screening Preparation

Solubility Management: Furo[3,2-b]pyridines are planar and lipophilic. Improper stock preparation can lead to "false negatives" in assays due to precipitation.

  • Stock Solvent: 100% DMSO (Molecular Biology Grade).

  • Concentration: Prepare 10 mM master stocks.

  • Storage: -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

  • Assay Dilution: When diluting into aqueous buffer, ensure the final DMSO concentration is <1% (or as tolerated by the specific protein target).

QC Criteria for Screening:

  • Purity: >95% by HPLC (254 nm).

  • Identity: Confirmed by ¹H NMR (Look for the distinct furan doublets at ~7.0–8.0 ppm and the methoxy singlet at ~4.0 ppm).

  • Aggregator Check: In biochemical assays, include 0.01% Triton X-100 to prevent non-specific inhibition by colloidal aggregation.[1]

References

  • Furo[3,2-b]pyridine Scaffold in Kinase Inhibitors

    • L. Hylse et al., "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway," Angew.[1] Chem. Int. Ed., vol. 58, no.[1][5] 4, pp. 1062–1066, 2019.[1][5] Link[1]

  • T3P Amide Coupling Advantages

    • J. R.[1][6][7] Dunetz et al., "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine," Org.[1][6] Lett., vol. 13, no. 19, pp. 5048–5051, 2011.[1][6] Link[1]

  • 1,2,4-Oxadiazole Synthesis

    • J. Boström et al., "Oxadiazoles in Medicinal Chemistry," J. Med.[1] Chem., vol. 55, no. 5, pp. 1817–1830, 2012.[1] Link[1]

  • Bioisosterism Principles

    • N. A. Meanwell, "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design," J. Med.[1] Chem., vol. 54, no. 8, pp. 2529–2591, 2011.[1][6] Link[1]

Sources

In vitro evaluation of 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the In Vitro Cytotoxic Evaluation of 5-methoxyfuro[3,2-b]pyridine-2-carboxylic Acid

Abstract

The furo[3,2-b]pyridine core is recognized as a privileged scaffold in medicinal chemistry, forming the basis for potent kinase inhibitors and modulators of critical signaling pathways, such as the Hedgehog pathway.[1][2][3] This document provides a comprehensive suite of application notes and detailed protocols for the preclinical in vitro evaluation of a novel derivative, 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid. Determining a compound's cytotoxic potential is a critical step in early-stage drug discovery, offering essential insights into its therapeutic window and mechanism of action.[4][5] We present an integrated, multi-assay strategy designed to move beyond simple viability metrics to a more nuanced understanding of the compound's cellular impact. This guide details the sequential application of primary cytotoxicity assays (MTT and LDH) to establish dose-dependent effects and calculate the IC50 value, followed by secondary mechanistic assays (Annexin V/PI staining and Caspase-3/7 activity) to elucidate the mode of cell death. Adherence to these protocols will enable researchers to generate robust, reproducible, and insightful data, facilitating informed decisions in the drug development pipeline.[6]

PART 1: Initial Assessment of Cell Viability and Cytotoxicity

The foundational step in evaluating a novel compound is to determine its effect on cell viability and membrane integrity across a range of concentrations. This is typically achieved by generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC50), the concentration of the drug required to inhibit the growth of 50% of the cell population.[7] We employ two distinct and complementary assays for this purpose.

  • The MTT Assay is a colorimetric method that measures the metabolic activity of a cell population.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[7]

  • The Lactate Dehydrogenase (LDH) Assay is a colorimetric assay that quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[10] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[11] This assay serves as a direct measure of cell death and complements the MTT assay, which may not distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[12]

Experimental Workflow: Primary Cytotoxicity Screening

cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Viability & Cytotoxicity Measurement cluster_2 Phase 3: Data Analysis A Select and Culture Appropriate Cell Lines (e.g., MCF-7, A549 + Normal Fibroblasts) B Seed Cells into 96-Well Plates (~5,000-10,000 cells/well) A->B C Treat with Serial Dilutions of Test Compound (e.g., 0.1 nM to 100 µM) B->C D Perform Parallel Assays (24, 48, 72h incubation) C->D Incubate E MTT Assay: Add MTT Reagent, Incubate, Solubilize Formazan D->E F LDH Assay: Collect Supernatant, Add Reaction Mix D->F G Measure Absorbance (MTT: 570 nm, LDH: 490 nm) using a Plate Reader E->G F->G H Calculate % Viability (MTT) and % Cytotoxicity (LDH) G->H I Plot Dose-Response Curves & Determine IC50 Values H->I

Caption: Workflow for primary screening of compound cytotoxicity.

Protocol 1.1: MTT Assay for Cell Viability

This protocol is adapted from established methodologies for assessing metabolic activity.[8][9][13]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of 5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[9][14] Incubate for 2-4 hours at 37°C, protecting the plate from light. Visually confirm the formation of purple formazan crystals.[8]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the crystals. Add 100 µL of a solubilization agent (e.g., DMSO) to each well.[8]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[9] Measure the absorbance at 570 nm using a microplate reader.

Protocol 1.2: LDH Release Assay for Cytotoxicity

This protocol measures membrane integrity based on standard enzymatic methods.[10][15]

  • Plate Setup and Treatment: Prepare a 96-well plate with cells and compound dilutions identical to the MTT assay.

  • Control Wells: For each condition, designate wells for three types of controls:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 10X Lysis Solution) 45 minutes before the end of incubation.[11]

    • Background: Medium only.

  • Sample Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[10] Carefully transfer 100 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • Reaction: Prepare the LDH Reaction Solution according to the manufacturer's instructions. Add 100 µL to each well of the new plate containing the supernatant.[10]

  • Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Add 50 µL of Stop Solution if required by the kit.[11] Measure the absorbance at 490 nm within one hour.[11]

Data Analysis and Presentation
  • MTT Data:

    • Corrected Absorbance = (Absorbance of Test Well) - (Absorbance of Medium-Only Well)

    • % Viability = [(Corrected Absorbance of Test Well) / (Corrected Absorbance of Vehicle Control Well)] x 100

  • LDH Data:

    • % Cytotoxicity = [ (Test Well Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) ] x 100

Plot the % Viability or % Cytotoxicity against the log of the compound concentration and use non-linear regression to determine the IC50 value.[7]

Table 1: Example IC50 Data for 5-methoxyfuro[3,2-b]pyridine-2-carboxylic Acid

Cell LineAssayIncubation TimeIC50 (µM)
MCF-7 (Breast Cancer)MTT48h8.2
A549 (Lung Cancer)MTT48h15.6
HDF (Normal Fibroblast)MTT48h> 100
MCF-7 (Breast Cancer)LDH48h10.5

This table presents hypothetical data for illustrative purposes.

PART 2: Elucidating the Mechanism of Cell Death

After establishing that the compound induces cytotoxicity, the next critical step is to determine the underlying mechanism. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[16] It is characterized by distinct morphological and biochemical events, including the externalization of phosphatidylserine (PS) on the outer plasma membrane and the activation of a cascade of cysteine-aspartic proteases known as caspases.[17][18]

  • Annexin V & Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies different cell populations. Annexin V is a protein that binds with high affinity to exposed PS, a marker of early apoptosis. Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells to stain the DNA.[17][19] This dual staining allows for the differentiation of:

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Necrotic cells: Annexin V- / PI+

  • Caspase-3/7 Activity Assay: Caspases-3 and -7 are key "executioner" caspases.[20] Their activation is a central point of convergence for apoptotic signaling pathways.[18] Luminescent assays, such as the Caspase-Glo® 3/7 assay, use a specific DEVD peptide substrate that, when cleaved by active caspase-3/7, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[21]

Apoptotic Signaling Pathway

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptors (e.g., Fas, TNFR) caspase8 Caspase-8 (Initiator) death_receptor->caspase8 Ligand Binding caspase37 Caspase-3 & Caspase-7 (Executioners) caspase8->caspase37 mito Mitochondrion cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 caspase9->caspase37 apoptosis Substrate Cleavage & Apoptosis caspase37->apoptosis assay_point Caspase-Glo® 3/7 Assay measures activity here assay_point->caspase37

Caption: Convergence of apoptotic pathways on executioner caspases.

Protocol 2.1: Annexin V/PI Staining for Apoptosis Detection

This protocol is a standard method for quantifying apoptosis via flow cytometry.[16][17]

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach using a non-enzymatic method like EDTA to preserve membrane integrity.[16] Centrifuge the combined cells at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with 1 mL of cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL stock) to the cell suspension.[16]

  • Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use single-stained controls to set up compensation and quadrants correctly.

Protocol 2.2: Caspase-Glo® 3/7 Assay

This protocol provides a sensitive, luminescent readout of executioner caspase activity.[21][22]

  • Plate Setup: Seed cells in a white-walled 96-well plate and treat with the compound as described for the primary assays.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[22]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[22]

  • Incubation: Mix the contents on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[23]

Data Presentation

Table 2: Example Mechanistic Data for MCF-7 Cells Treated with Compound (IC50 Conc., 24h)

AssayMetricVehicle ControlTreated Sample
Annexin V/PI % Viable (AnV-/PI-)95.2%55.1%
% Early Apoptotic (AnV+/PI-)2.1%35.8%
% Late Apoptotic (AnV+/PI+)1.5%8.3%
Caspase-3/7 Relative Luminescence Units (RLU)1,50018,500
Fold-Change vs. Control1.012.3

This table presents hypothetical data for illustrative purposes.

References

  • Caspase-Glo® 3/7 Assay Protocol . Promega Corporation.

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry . Bio-Techne.

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method . PMC.

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications . Abbkine.

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation . CLYTE Technologies.

  • In Vitro Cytotoxicity Assays . LifeNet Health LifeSciences.

  • MTT assay protocol . Abcam.

  • Annexin V staining assay protocol for apoptosis . Abcam.

  • Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines . Benchchem.

  • LDH cytotoxicity assay . Protocols.io.

  • Annexin V PI Staining Guide for Apoptosis Detection . Boster Bio.

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time . PMC.

  • MTT ASSAY: Principle . University of Florida.

  • Standart Operating Procedure Apoptosis assay with Annexin V - PI . Biologi.

  • LDH-Glo™ Cytotoxicity Assay Technical Manual . Promega Corporation.

  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies . PubMed.

  • Cell Viability Assays - Assay Guidance Manual . NCBI Bookshelf.

  • LDH Cytotoxicity Assay Kit . Cayman Chemical.

  • In Vitro Cytotoxicity Assay . Alfa Cytology.

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery . Kosheeka.

  • LDH Cytotoxicity Assay Kit #37291 . Cell Signaling Technology.

  • MTT Cell Proliferation Assay . ATCC.

  • What are the model cell lines for studying an anticancer compound? . ResearchGate.

  • Screening Anticancer Drugs with NCI Lines . Cytion.

  • Technical Manual Caspase 3/7 Activity Assay Kit . Assay Genie.

  • Caspase-Glo® 3/7 Assay . Promega Corporation.

  • What cell line should I choose for citotoxicity assays? . ResearchGate.

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening . Frontiers.

  • Evaluation of the cytotoxic effects of a compound on cell lines . PCBIS.

  • Furo[3,2-b]pyridine-6-carboxylic acid chemical properties . Benchchem.

  • Caspase-3/7 Activity Plate Reader Assay Kit, Green . STEMCELL Technologies.

  • Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications . Benchchem.

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway . PubMed.

  • Synthesis of an initial library of the substituted furo[3,2‐b]pyridines... . ResearchGate.

  • An In-depth Technical Guide to Furo[3,2-b]pyridin-3-ol: Structure, Properties, and Biological Significance . Benchchem.

  • Three new spirocyclic terpenoids from Euphorbia amygdaloides exhibit cytotoxicity against cancerous cell lines through early and late apoptosis . Arabian Journal of Chemistry.

  • ANTITUMOR ACTIVITY OF SOME PYRIDINECARBOXY ACID COMPOUNDS IN TUMOR CELL CULTURES . ResearchGate.

  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology . PubMed.

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents . PMC.

  • Optimization of synthesis and evaluation of antitumor properties . Reaction Biology.

Sources

Application Note: High-Fidelity Sonogashira Coupling of Pyridyl Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Setup for Sonogashira Cross-Coupling in Pyridine Synthesis Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The introduction of alkynyl moieties onto pyridine rings is a cornerstone transformation in the synthesis of kinase inhibitors, GPCR ligands, and molecular electronics. However, pyridines present a unique "dual-threat" in palladium catalysis:

  • Catalyst Poisoning: The Lewis-basic pyridine nitrogen can displace phosphine ligands, forming inactive heteroaryl-palladium "sink" complexes.

  • Electronic Deactivation: Electron-deficient 2-halopyridines are prone to sluggish oxidative addition if the catalyst system is not sufficiently electron-rich.

This guide provides two validated protocols: a Robust Copper-Cocatalyzed Method for difficult substrates and a Copper-Free Method designed for pharmaceutical intermediates where trace metal scavenging is critical.

Mechanistic Logic & The "Pyridine Problem"

Understanding the failure modes is essential for troubleshooting. In a standard Sonogashira cycle, the rate-determining step is often the oxidative addition of the aryl halide to Pd(0).

  • The Pyridine Trap: Unlike benzene derivatives, pyridines (especially 2-halopyridines) can coordinate to the Pd(II) intermediate after oxidative addition, forming a stable, coordinatively saturated species that refuses to undergo transmetallation.

  • The Copper Issue: While Cu(I) accelerates the reaction by forming a copper-acetylide, it introduces the risk of Glaser homocoupling (diyne formation) and requires rigorous removal to meet ICH Q3D elemental impurity guidelines (< 10-20 ppm).

Visualization: The Catalytic Cycle & Inhibition Pathways[1]

SonogashiraCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Py-X PyridineTrap OFF-CYCLE TRAP Pyridine N-Coordination (Stable/Inactive) OxAdd->PyridineTrap Pyridine N-binding (Inhibition) TransMetal Transmetallation (Cu-Acetylide Entry) OxAdd->TransMetal + Cu-C≡C-R Isom cis/trans Isomerization TransMetal->Isom RedElim Reductive Elimination (Product Release) Isom->RedElim RedElim->Pd0 - Product

Figure 1: The Sonogashira catalytic cycle highlighting the specific "off-cycle" trap relevant to pyridine substrates.

Strategic Decision Matrix

Select the protocol based on your substrate and downstream requirements.

FeatureProtocol A: Standard (Cu-Catalyzed) Protocol B: Advanced (Cu-Free)
Primary Use Case Discovery chemistry; unreactive chlorides/bromides.Process chemistry; GMP intermediates; Glaser-prone alkynes.
Catalyst System Pd(PPh₃)₂Cl₂ / CuIPd(OAc)₂ / XPhos or Pd(PPh₃)₄
Reaction Time Fast (1–4 hours)Slower (4–12 hours)
Impurity Profile High risk of Homocoupling (Glaser)Very clean; No homocoupling
Purification Requires Cu & Pd scavengingRequires only Pd scavenging
Air Sensitivity ModerateHigh (Oxygen kills the cycle)

Experimental Protocols

Protocol A: The Robust Method (Copper-Cocatalyzed)

Best for: Small-scale synthesis (mg to g) where reaction speed is prioritized over metal residue.

Reagents:

  • Substrate: 2-Bromopyridine (1.0 equiv)

  • Alkyne: Phenylacetylene (1.2 equiv)[1]

  • Catalyst: Pd(PPh₃)₂Cl₂ (2–5 mol%)[1]

  • Co-Catalyst: CuI (2–5 mol%)[1]

  • Base: Et₃N (3.0 equiv)

  • Solvent: THF or DMF (Anhydrous, degassed)[1]

Step-by-Step Workflow:

  • Glassware Prep: Flame-dry a Schlenk flask or microwave vial. Cool under a stream of Argon.

  • Solids Addition: Charge the flask with Pd(PPh₃)₂Cl₂ (0.05 equiv), CuI (0.05 equiv), and 2-bromopyridine (1.0 equiv).

    • Critical: Do not add the alkyne yet.

  • Degassing: Seal the flask. Evacuate and backfill with Argon (3x).[2][3]

  • Solvent/Base: Inject anhydrous THF and Et₃N via syringe.

    • Observation: The solution should turn yellow/orange. If it turns black immediately, oxygen is present.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe over 5 minutes.

    • Why? Slow addition keeps the concentration of free alkyne low relative to the Cu-catalyst, minimizing homocoupling.

  • Reaction: Stir at Room Temperature (RT) for 30 mins. If no reaction (TLC), heat to 50°C.

    • Endpoint: Monitor by TLC.[1][4] Pyridines often streak; add 1% Et₃N to the TLC eluent to sharpen spots.

Protocol B: The "Clean" Method (Copper-Free)

Best for: Late-stage functionalization, manufacturing, or substrates prone to homocoupling.

Reagents:

  • Substrate: 2-Bromopyridine (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd(PPh₃)₄ (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Inorganic bases often outperform amines in Cu-free systems.

  • Solvent: 1,4-Dioxane or Acetonitrile.

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a glovebox or under strict Argon, mix Pd(OAc)₂ and XPhos in the solvent for 10 mins to generate the active Pd(0) species (solution turns from orange to pale yellow).

  • Reaction Assembly: Add the pre-formed catalyst solution to a flask containing the Aryl Halide, Alkyne, and Cs₂CO₃.

  • Thermal Activation: Copper-free reactions have a higher activation energy. Heat to 80°C .

  • Monitoring: Sampling should be done under positive Argon pressure.

    • Note: This reaction is slower. Expect 4–12 hours for completion.

Workup & Metal Scavenging (Crucial for Pharma)

Pyridines bind metals tightly. A simple aqueous wash is insufficient to remove Pd/Cu to <20 ppm.

Recommended Scavenging Protocol:

  • Quench: Dilute reaction mixture with EtOAc. Wash with water (2x) and Brine (1x).

  • Scavenger Addition: To the organic phase, add SiliaMetS® Thiol or QuadraPure™ TU (thiourea scavenger) at 10 wt% relative to the crude mass.

  • Incubation: Stir at 40°C for 2 hours.

  • Filtration: Filter through a pad of Celite. The filtrate will be significantly lighter in color (removal of colloidal Pd).

  • Chromatography: Elute with Hexane/EtOAc + 1% Et₃N . The amine modifier neutralizes silica acidity, preventing product loss via adsorption.

Visualization: Experimental Workflow

Workflow Prep 1. Inert Prep (Schlenk/Glovebox) Mix 2. Reagent Mixing (Order matters!) Prep->Mix React 3. Reaction (Heat/Stir) Mix->React Scavenge 4. Metal Scavenging (Thiol Resins) React->Scavenge Purify 5. Purification (Silica + 1% Et3N) Scavenge->Purify

Figure 2: End-to-end workflow emphasizing the scavenging step.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Solution turns black immediately Rapid Pd precipitation (Pd black) due to oxygen or instability.Check inert lines. Switch to a more stable pre-catalyst like PdCl₂(dppf) or Pd(PPh₃)₂Cl₂ .
No Conversion (Starting Material remains) Catalyst poisoning by Pyridine N.Switch to Protocol B (Cu-Free) using a bulky ligand (XPhos/JohnPhos) to sterically block N-coordination.
Homocoupling (Diyne) observed Presence of Oxygen + Copper.[2][3]Degas solvents via freeze-pump-thaw (3 cycles). Switch to Protocol B.
Product streaks on TLC/Column Pyridine interacting with silanols.Pre-wash silica column with 5% Et₃N in Hexanes, then run with 1% Et₃N in eluent.
Low Yield with 2-Chloropyridine C-Cl bond is too strong.Switch to 2-Bromopyridine or use a specialized catalyst like Pd-PEPPSI-IPr .

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871. Link

  • Tykwinski, R. R. (2003). Evolution in the palladium-catalyzed cross-coupling of sp-and sp2-hybridized carbon atoms. Angewandte Chemie International Edition, 42(13), 1433-1436. Link

  • Sigma-Aldrich Technical Bulletin. Metal Scavengers for Pharmaceutical Applications. Link

  • Biotage Application Note. Strategies for Purification of Pyridine Derivatives. Link(General landing page for verified protocols).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields. The furo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of selective kinase inhibitors and other therapeutic agents.[1] Achieving a high-yield, scalable synthesis is therefore a critical objective.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in the lab.

Overview of a Recommended Synthetic Pathway

The construction of the 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid core is typically achieved through a multi-step sequence. A common and effective strategy involves the initial formation of the furo[3,2-b]pyridine ring system via a palladium- and copper-catalyzed coupling and subsequent annulation, followed by hydrolysis of an ester to furnish the final carboxylic acid. This approach offers flexibility and generally good yields if key parameters are controlled.

G cluster_0 Synthetic Workflow A Step 1: Sonogashira Coupling & Annulation (Precursor: 3-Chloro-2-hydroxy-5-methoxypyridine + Terminal Alkyne Ester) B Intermediate: Ethyl 5-Methoxyfuro[3,2-b]pyridine-2-carboxylate A->B Pd/C, CuI, PPh3, Et3N Ultrasound Irradiation C Step 2: Saponification (Ester Hydrolysis) B->C Base (e.g., NaOH, LiOH) Solvent (e.g., EtOH/H2O) D Final Product: 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid C->D Acidic Workup (e.g., HCl) E Purification (Recrystallization / Chromatography) D->E Isolation

Caption: General synthetic workflow for 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: Sonogashira Coupling and Annulation

This crucial one-pot reaction first couples a functionalized pyridine with a terminal alkyne, followed by an intramolecular C-O bond formation to construct the furan ring.[2][3]

Q1: My coupling reaction yield is low, or the reaction stalls. What are the primary causes?

A1: This is a common issue in palladium/copper-catalyzed reactions. The causes can be traced to several factors:

  • Catalyst Activity:

    • Palladium on Carbon (Pd/C): The quality and activity of Pd/C can vary. Ensure you are using a fresh, high-quality catalyst. Older catalysts can have reduced activity.

    • Copper(I) Iodide (CuI): CuI is sensitive to oxidation. Use freshly purchased or properly stored CuI. A greenish or brownish tint indicates oxidation, which can inhibit the reaction.

  • Atmosphere Control: These reactions are highly sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and deactivate the palladium catalyst. Ensure the reaction is set up under a robust inert atmosphere (Nitrogen or Argon) and that solvents are properly degassed.

  • Base Selection and Purity: Triethylamine (Et3N) is commonly used. It must be anhydrous and pure. Distilling it over a suitable drying agent before use is highly recommended. The base neutralizes the acid formed during the reaction and is critical for the catalytic cycle.

  • Solvent Quality: The use of anhydrous ethanol (EtOH) is typical.[3] Water contamination can interfere with the catalytic intermediates and quench reactive species. Using absolute ethanol or drying the solvent over molecular sieves is essential.

  • Ultrasound Assistance: Some protocols report enhanced reaction rates and yields with the use of ultrasound irradiation.[2][3] This technique can help to overcome catalyst surface passivation and improve mass transfer. If you are not using ultrasound, consider it as a potential optimization parameter.

Q2: I am observing significant amounts of alkyne homocoupling byproducts. How can this be minimized?

A2: Alkyne homocoupling is a classic side reaction in Sonogashira couplings, primarily driven by oxygen in the presence of the copper co-catalyst.

  • Rigorous Degassing: This is the most critical factor. Degas your solvent thoroughly using methods like freeze-pump-thaw cycles or by bubbling argon through it for at least 30 minutes.

  • Exclusion of Air: Maintain a positive pressure of inert gas throughout the reaction setup and duration. Use Schlenk line techniques for reagent transfers if possible.

  • Ligand Choice: While triphenylphosphine (PPh3) is standard, its oxidation can contribute to catalyst deactivation. Ensuring it is pure and handled under inert conditions is important.

Step 2: Saponification (Ester Hydrolysis)

This step converts the intermediate ester into the final carboxylic acid. While seemingly straightforward, it can present challenges.

Q3: The hydrolysis of my ethyl ester is incomplete, even after extended reaction times. What can I do?

A3: Incomplete hydrolysis is typically due to insufficient reactivity or steric hindrance.

  • Choice of Base: Sodium hydroxide (NaOH) is common, but lithium hydroxide (LiOH) is often more effective, especially for sterically hindered esters, as the smaller lithium cation coordinates more effectively to the carbonyl oxygen.

  • Solvent System: A mixture of an organic solvent (like THF or Ethanol) and water is necessary to ensure solubility of both the ester and the hydroxide base. Adjusting the ratio to improve substrate solubility can significantly increase the reaction rate.

  • Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can accelerate the hydrolysis. However, be cautious, as excessive heat can promote side reactions, including potential decarboxylation.[4] Monitor the reaction progress closely by TLC.

Q4: I suspect my product is decomposing during the basic hydrolysis step. What are the signs and solutions?

A4: The furo[3,2-b]pyridine core is generally stable, but prolonged exposure to harsh basic conditions at high temperatures can lead to degradation, often indicated by the reaction mixture turning dark brown or black.

  • Milder Conditions: Use a less concentrated base solution and run the reaction at room temperature for a longer period.

  • Stoichiometry: Use a modest excess of the base (e.g., 1.5 to 3 equivalents). A large excess is often unnecessary and increases the risk of degradation.

  • Monitor Carefully: Use TLC to track the disappearance of the starting material. Once the ester is consumed, proceed immediately with the acidic workup to neutralize the base and isolate the product.

Purification

Q5: My final product shows significant tailing on the silica gel column, leading to poor separation and low recovery. How can I improve my column chromatography?

A5: The basic nitrogen atom on the pyridine ring is the primary cause of tailing on acidic silica gel.[5]

  • Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent. Triethylamine (0.1-1%) is a common and highly effective choice.[5] It works by neutralizing the acidic silanol groups on the silica surface, preventing strong adsorption of your basic product.

  • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase, such as neutral or basic alumina, or a C18-functionalized silica for reverse-phase chromatography.

  • Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization is often a superior method for obtaining a highly pure final product and can be more scalable than chromatography. Experiment with different solvent systems (e.g., Ethanol/water, Ethyl acetate/hexanes, Acetonitrile).

Frequently Asked Questions (FAQs)

Q: What is the most critical step for maximizing the overall yield? A: The initial palladium/copper-catalyzed coupling and annulation step is arguably the most sensitive and critical part of the sequence.[1][2] Poor execution here will result in a low yield of the key intermediate, which cannot be rectified later. Meticulous attention to inert atmosphere techniques, reagent purity, and catalyst quality is paramount for success.

Q: Are there alternative synthetic routes to the furo[3,2-b]pyridine core? A: Yes, several other strategies exist. One notable method involves an intramolecular Dieckmann condensation of a suitably substituted diester, followed by hydrolysis and decarboxylation.[5] Another approach is the palladium-catalyzed intramolecular C-H activation of 3-phenoxypyridine 1-oxides.[1] The choice of route often depends on the availability and cost of starting materials and the desired substitution pattern.

Q: How can I reliably confirm the structure of my final product? A: A combination of standard spectroscopic techniques is essential.

  • ¹H and ¹³C NMR: Will confirm the overall structure, the presence of the methoxy group, and the successful conversion of the ester to a carboxylic acid (disappearance of ethyl signals, appearance of a broad carboxylic acid proton peak).

  • Mass Spectrometry (MS): Will confirm the molecular weight of the final compound.

  • Infrared (IR) Spectroscopy: Will show a characteristic broad O-H stretch for the carboxylic acid and a strong C=O stretch.

Q: What are the key safety precautions for this synthesis? A:

  • Palladium Catalysts: Fine palladium powders can be pyrophoric. Handle with care.

  • Copper Iodide: Can be irritating. Avoid inhalation of dust.

  • Solvents: Use flammable solvents like ethanol and THF in a well-ventilated fume hood away from ignition sources.

  • Bases: Handle strong bases like NaOH and LiOH with appropriate personal protective equipment (gloves, safety glasses), as they are corrosive.

Key Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-Methoxyfuro[3,2-b]pyridine-2-carboxylate

This protocol is a representative procedure based on established methods for similar structures.[2][3]

ParameterRecommended Value/ConditionNotes
Starting Pyridine 3-Chloro-2-hydroxy-5-methoxypyridine1.0 eq
Alkyne Ethyl propiolate1.1 - 1.2 eq
Catalyst (Pd) 10% Pd/C5 - 10 mol%
Co-Catalyst (Cu) Copper(I) Iodide (CuI)5 - 10 mol%
Ligand Triphenylphosphine (PPh₃)10 - 20 mol%
Base Triethylamine (Et₃N)3.0 - 4.0 eq
Solvent Anhydrous EthanolDegassed
Temperature Room Temperature to 60 °CUltrasound may assist
Reaction Time 4 - 12 hoursMonitor by TLC

Step-by-Step Procedure:

  • To a dry round-bottom flask under an argon atmosphere, add 10% Pd/C, CuI, and PPh₃.

  • Add anhydrous, degassed ethanol, followed by 3-chloro-2-hydroxy-5-methoxypyridine and triethylamine.

  • Add ethyl propiolate dropwise to the stirred suspension.

  • If available, place the flask in an ultrasonic bath. Otherwise, stir vigorously at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction's progress by TLC until the starting pyridine spot has been consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired ester.

Protocol 2: Hydrolysis to 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid
ParameterRecommended Value/ConditionNotes
Starting Ester Ethyl 5-Methoxyfuro[3,2-b]pyridine-2-carboxylate1.0 eq
Base Lithium Hydroxide (LiOH) or NaOH2.0 - 3.0 eq
Solvent THF/Water (e.g., 3:1) or EtOH/Water---
Temperature Room Temperature to 40 °CAvoid excessive heat
Reaction Time 2 - 16 hoursMonitor by TLC

Step-by-Step Procedure:

  • Dissolve the ester in a mixture of THF and water.

  • Add the solid base (e.g., LiOH·H₂O) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting ester is no longer visible.

  • Once complete, remove the organic solvent (THF) under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted ester or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify slowly with 1M HCl until the pH is ~3-4.

  • A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product.

Troubleshooting Decision Tree

G start_node Low Overall Yield q_node1 Which step has low yield? start_node->q_node1 Analyze by step q_node q_node a_node a_node s_node s_node a_node1 a_node1 q_node1->a_node1 Step 1 (Coupling) a_node2 a_node2 q_node1->a_node2 Step 2 (Hydrolysis) a_node3 a_node3 q_node1->a_node3 Low recovery after purification q_node2 Inert atmosphere maintained? a_node1->q_node2 Check Reaction q_node4 Is starting ester consumed? a_node2->q_node4 Check Reaction s_node4 Solution: For column, add 0.5% Et3N to eluent. Consider recrystallization as an alternative. a_node3->s_node4 Check Method q_node3 Reagents fresh/pure? q_node2->q_node3 Yes s_node1 Solution: Improve degassing and use Schlenk techniques q_node2->s_node1 No s_node2 Solution: Use fresh catalyst, pure CuI, distilled base q_node3->s_node2 No s_node5 Solution: Consider ultrasound or higher temperature q_node3->s_node5 Yes s_node3 Solution: Use LiOH instead of NaOH, increase temperature slightly, check solvent ratio q_node4->s_node3 No s_node6 Solution: Check for degradation. Use milder conditions (lower temp, less base) q_node4->s_node6 Yes

Caption: A decision tree for troubleshooting low yield issues in the synthesis.

References
  • Pal, M., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 20(8), 932-940. Retrieved from [Link]

  • Cheng, B., et al. (2021). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications, 57(62). Retrieved from [Link]

  • Laxmi, D. S., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Bentham Science Publishers. Retrieved from [Link]

  • Yahodkina-Yakovenko, M. S., et al. (2018). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Heterocyclic Communications, 24(4), 177–181. Retrieved from [Link]

  • ResearchGate. (n.d.). Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2- b ]pyridines. Retrieved from [Link]

  • Hurst, S., et al. (2016). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. PMC. Retrieved from [Link]

  • Shchekotikhin, A. E., et al. (n.d.). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. MDPI. Retrieved from [Link]

  • Asadi, S., et al. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity. SID. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Palladium-Catalyzed Furo[3,2-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of the furo[3,2-b]pyridine scaffold. This privileged heterocyclic core is of significant interest in medicinal chemistry.[1][2] This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address common challenges encountered during its palladium-catalyzed synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common palladium-catalyzed strategy for synthesizing the furo[3,2-b]pyridine core?

A prevalent and effective method is a two-stage sequence involving an initial cross-coupling reaction followed by an intramolecular cyclization.[1][3]

  • Sonogashira Coupling: This step forges the crucial C-C bond. It typically involves the palladium- and copper-co-catalyzed reaction between a functionalized pyridine (e.g., a 3-halo-2-hydroxypyridine or a 2-amino-3-bromopyridine) and a terminal alkyne.[1][2] The choice of starting materials dictates the substitution pattern on the final furo[3,2-b]pyridine ring.

  • Intramolecular Cyclization (Heteroannulation): Following the coupling, the furan ring is formed. This is an intramolecular C-O bond formation where a hydroxyl or amino group on the pyridine ring attacks the alkyne moiety installed in the first step.[1][2][4] This cyclization can be promoted by a base or another transition metal catalyst.

Below is a generalized workflow for this synthetic approach.

G cluster_0 Stage 1: C-C Bond Formation cluster_1 Stage 2: C-O Bond Formation Start 2,3-Functionalized Pyridine + Terminal Alkyne SC Sonogashira Coupling (Pd/Cu Catalysis) Start->SC Reagents: Pd(PPh₃)₂Cl₂/CuI Base (e.g., Et₃N) Solvent (e.g., THF) Intermediate 2-Alkynyl-3-substituted Pyridine Intermediate SC->Intermediate Cyc Intramolecular Cyclization Intermediate->Cyc Conditions: Base (e.g., K₂CO₃, t-BuOK) or Metal Catalyst Heat Product Furo[3,2-b]pyridine Product Cyc->Product Purification Workup & Purification Product->Purification

Caption: General workflow for furo[3,2-b]pyridine synthesis.

Troubleshooting Guide: Sonogashira Coupling Stage

This initial cross-coupling is often the most challenging step. Success hinges on maintaining an active catalytic cycle and preventing side reactions.

Q2: My Sonogashira coupling reaction shows low or no conversion of the starting materials. What are the likely causes and solutions?

This is a common issue in palladium-catalyzed reactions. The root cause often lies with the catalyst, reagents, or reaction atmosphere. A systematic approach is required for diagnosis.

Potential Cause 1: Inactive Catalyst System

The Pd(0) species is the active catalyst, and its generation and stability are paramount.[5][6]

  • Explanation: Commercially available Pd(II) precatalysts like PdCl₂(PPh₃)₂ require in-situ reduction to Pd(0), while Pd(0) sources like Pd(PPh₃)₄ can degrade upon improper storage. The copper co-catalyst (e.g., CuI) is also sensitive to oxidation.

  • Troubleshooting Steps:

    • Use Fresh Catalyst: Always use fresh, high-quality palladium and copper catalysts. Store them under an inert atmosphere and away from light.

    • Ligand Choice: The coordinating pyridine nitrogen of the substrate or product can act as an inhibitor, deactivating the palladium center.[7] Using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can protect the metal center and promote reductive elimination.[8][9]

    • Pre-catalyst Activation: If using a Pd(II) source, ensure your conditions are suitable for its reduction to the active Pd(0) state.[6]

Potential Cause 2: Presence of Oxygen

Oxygen is detrimental to the Sonogashira reaction.

  • Explanation: Oxygen promotes the oxidative homocoupling of the terminal alkyne, a side reaction known as Glaser-Hay coupling, which produces a diyne byproduct.[3] It can also lead to the oxidation and deactivation of the Pd(0) catalyst.

  • Troubleshooting Steps:

    • Rigorous Degassing: Thoroughly degas all solvents and liquid reagents (e.g., triethylamine) before use. This can be done by bubbling an inert gas (Argon or Nitrogen) through the liquid for 20-30 minutes or by using several freeze-pump-thaw cycles.

    • Inert Atmosphere: Assemble your reaction glassware hot from the oven to remove adsorbed water, and maintain a positive pressure of an inert gas throughout the entire experiment, from reagent addition to workup.

Potential Cause 3: Suboptimal Base or Solvent

The base and solvent play critical roles beyond simple solubility.

  • Explanation: The base (typically an amine like Et₃N or DIPEA) is required to neutralize the HX generated during the catalytic cycle and to deprotonate the terminal alkyne, forming the reactive copper acetylide. An inappropriate base may be too weak or may introduce impurities.

  • Troubleshooting Steps:

    • Screen Bases: If triethylamine is ineffective, consider a different amine base like diisopropylethylamine (DIPEA). For challenging cyclizations, a stronger, non-nucleophilic base like potassium tert-butoxide might be necessary in the subsequent step.[3]

    • Ensure Anhydrous Conditions: Use anhydrous, degassed solvents. Water can interfere with the catalytic cycle and lead to protodeboronation if using boronic acid derivatives.[7][10]

ParameterStandard ConditionAlternative/Troubleshooting OptionRationale
Palladium Source Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd(PPh₃)₄, Pd₂(dba)₃Use fresh catalyst. Pd(0) sources may not require in-situ reduction.
Copper Co-catalyst CuI (3-10 mol%)Copper-free protocolReduces Glaser homocoupling. Requires specific ligands.[3]
Base Triethylamine (2-3 eq.)DIPEA, K₂CO₃, Cs₂CO₃Base strength and steric bulk can influence reaction rate.
Solvent THF, DMFToluene, DioxaneSolvent choice affects solubility and reaction temperature.
Atmosphere Nitrogen or ArgonFreeze-Pump-ThawRigorous exclusion of O₂ is critical to prevent side reactions.[3]

Table 1: Summary of Sonogashira Coupling Condition Optimization.

Q3: I'm observing a significant amount of a byproduct that appears to be a dimer of my starting alkyne. How can I prevent this?

This indicates the prevalence of Glaser-Hay homocoupling.

  • Explanation: As mentioned, this side reaction is primarily caused by the presence of oxygen and can be exacerbated by high concentrations of the copper(I) co-catalyst.[3]

  • Troubleshooting Steps:

    • Enhance Inert Atmosphere: This is the most critical factor. Re-evaluate your degassing and inert atmosphere techniques.

    • Reduce Copper Loading: While catalytic amounts are necessary, excess copper can disproportionately promote the dimerization pathway.[3] Try reducing the CuI loading to the lower end of the effective range (e.g., 2-5 mol%).

    • Consider a Copper-Free Protocol: Several copper-free Sonogashira protocols have been developed. These methods often employ specialized palladium catalysts with specific ligands that facilitate the coupling without the need for a copper co-catalyst, thereby completely eliminating the Glaser coupling byproduct.[3]

Troubleshooting Guide: Intramolecular Cyclization Stage

Once the 2-alkynyl-3-hydroxypyridine (or related precursor) is successfully synthesized, the final ring-closing step can present its own challenges.

Q4: My precursor is formed, but the final intramolecular cyclization to the furo[3,2-b]pyridine is sluggish or incomplete. What should I do?

Failure to cyclize points to issues with activation energy, base strength, or steric hindrance.

  • Explanation: The cyclization requires the deprotonation of the hydroxyl (or amino) group to make it sufficiently nucleophilic to attack the alkyne. If this deprotonation is incomplete or if the molecule is sterically hindered, the reaction will fail.

  • Troubleshooting Steps:

    • Increase Base Strength: If a mild base like K₂CO₃ is ineffective, switch to a stronger base. For deprotonating hydroxyl groups, potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are often more effective.[3][10]

    • Increase Reaction Temperature: The cyclization may have a significant activation energy barrier. Gently heating the reaction mixture (e.g., to 60-100 °C in a solvent like DMF or toluene) can often drive the reaction to completion.[1][10] Always monitor by TLC to avoid decomposition at higher temperatures.

    • Address Steric Hindrance: If the substituents on the pyridine or alkyne are particularly bulky, they may physically impede the ring-closing step.[3] This may require more forcing conditions, such as higher temperatures or longer reaction times.

G cluster_coupling Coupling Optimization cluster_cyclization Cyclization Optimization Start Low/No Product Yield CheckSM Verify Purity of Starting Materials (NMR, MS) Start->CheckSM CouplingIssue Is Coupling Step Successful? CheckSM->CouplingIssue OptimizeCoupling Troubleshoot Sonogashira Coupling CouplingIssue->OptimizeCoupling No CyclizationIssue Is Cyclization Step Successful? CouplingIssue->CyclizationIssue Yes Cat Check Catalyst Activity (Use Fresh Reagents) OptimizeCoupling->Cat OptimizeCyc Troubleshoot Intramolecular Cyclization CyclizationIssue->OptimizeCyc No Success Product Obtained CyclizationIssue->Success Yes BaseStr Increase Base Strength (e.g., K₂CO₃ -> t-BuOK) OptimizeCyc->BaseStr O2 Ensure Inert Atmosphere (Degas Solvents) Cat->O2 Base Screen Bases/Solvents O2->Base Temp Increase Temperature BaseStr->Temp CatCyc Check Catalyst Activity (if metal-catalyzed) Temp->CatCyc

Caption: Troubleshooting logic for furo[3,2-b]pyridine synthesis.

Purification and Characterization

Q5: I have successfully synthesized my product, but I'm having difficulty with purification by column chromatography. My product spots are tailing badly on the TLC plate.

This is a classic issue when purifying basic compounds on silica gel.

  • Explanation: Silica gel is weakly acidic, and the basic nitrogen atom of the pyridine ring can interact strongly with the stationary phase. This leads to poor peak shape, tailing, and difficult separation.[10]

  • Troubleshooting Steps:

    • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase (eluent). Typically, 0.1-1% triethylamine is sufficient to neutralize the acidic sites on the silica gel and dramatically improve the peak shape.[10]

    • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds.

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent method to obtain highly pure material and is often scalable.[3]

Experimental Protocols

General Protocol for Sonogashira Coupling and Cyclization

This is a representative protocol and may require optimization for specific substrates.

  • Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the 2-amino-3-bromopyridine (1.0 eq), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).[1]

  • Reagent Addition: Add anhydrous, degassed DMF as the solvent, followed by the terminal alkyne (1.2 eq). Stir the solution for 30 minutes.[1]

  • Reaction: Heat the reaction mixture to 100 °C for 3-5 hours, monitoring its progress by TLC.[1]

  • Workup: After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl solution, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Cyclization: The crude intermediate can often be taken directly to the next step. Dissolve the crude 2-amino-3-(alkynyl)pyridine in toluene. Add potassium tert-butoxide (1.2 eq) and a catalytic amount of 18-crown-6.[11]

  • Reaction: Heat the mixture at 65 °C until the cyclization is complete (monitored by TLC).[11]

  • Purification: After an aqueous workup, purify the crude final product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., Hexane/Ethyl Acetate) often supplemented with 0.5% triethylamine to prevent tailing.[10]

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Furo[3,2-b]pyridin-3-ol. BenchChem.
  • BenchChem. (2025). Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. BenchChem.
  • Fox, R. J., et al. (2018). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis and Purification of Furo[3,2-b]pyridin-3-ol. BenchChem.
  • Ma, S., & Zhang, J. (n.d.). Palladium-catalyzed heterocycle synthesis from allenes.
  • Gurung, S. R., et al. (2025). Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. PMC. Available at: [Link]

  • Unknown Author. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]

  • Laxmi, D. S., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed. Available at: [Link]

  • Ni, H., et al. (n.d.). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β - The Royal Society of Chemistry.
  • Laxmi, D. S., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. ResearchGate. Available at: [Link]

  • Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Diva Portal. Available at: [Link]

  • Wang, X., et al. (2015). Synthesis of Benzofuro[3,2-b]pyridines via Palladium-Catalyzed Dual C–H Activation of 3-Phenoxypyridine 1-Oxides. Organic Letters. Available at: [Link]

  • Unknown Author. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. BenchChem.
  • Unknown Author. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • BenchChem. (2025). troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. BenchChem.

Sources

Common side reactions in furo[3,2-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An essential heterocyclic scaffold in medicinal chemistry, Furo[3,2-b]pyridine, presents unique challenges during its synthesis.[1] This guide serves as a technical support center for researchers, scientists, and drug development professionals, offering practical solutions to common side reactions and troubleshooting advice in a direct question-and-answer format. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My primary issue is low yield. What are the most common, overarching factors that contribute to poor yields in furo[3,2-b]pyridine synthesis?

Low yields can typically be traced back to a few critical parameters: reagent purity, reaction conditions, and the choice of synthetic route. The purity of starting materials, particularly substituted pyridines and coupling partners, is paramount; impurities can lead to competing side reactions.[2] Furthermore, many key reactions, such as condensations and cyclizations, are highly sensitive to anhydrous conditions and temperature control.[2][3] Moisture can quench essential intermediates likeenolates, halting the reaction.

Q2: I'm observing multiple unexpected spots on my TLC plate that are difficult to separate from my desired product. What could these be?

The presence of multiple spots often indicates a mixture of the desired product, unreacted starting materials, and various side products. Common side products include isomers from undesired regioselectivity (e.g., N-alkylation instead of O-alkylation), homocoupled byproducts (especially in cross-coupling reactions), or products of ring degradation from harsh reaction conditions.[2][3] The basic nature of the pyridine ring can also cause significant tailing on silica gel TLC plates, which can sometimes be mistaken for multiple spots.[2]

Q3: How do I improve the purification of my final furo[3,2-b]pyridine compound by column chromatography? I'm struggling with severe tailing.

Tailing is a frequent issue when purifying pyridine-containing compounds on standard silica gel due to interactions between the basic nitrogen and the acidic silica surface.[2] To mitigate this, add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase.[2] This competes for the active sites on the silica, leading to improved peak shape and better separation.

Parameter Standard Approach Troubleshooting for Tailing
Stationary Phase Silica Gel (230-400 mesh)Silica Gel
Mobile Phase Ethyl Acetate/Hexane gradientEthyl Acetate/Hexane gradient + 0.1-1% Triethylamine
pH Modifier NoneTriethylamine or other amine base

Troubleshooting Guide: Specific Side Reactions & Solutions

This section addresses specific problems encountered during common synthetic routes to the furo[3,2-b]pyridine core.

Issue 1: Competing N-Alkylation vs. O-Alkylation

In syntheses starting from 3-hydroxypyridine, a common first step is O-alkylation to introduce the side chain that will form the furan ring. However, the pyridine nitrogen is also nucleophilic and can compete, leading to an undesired N-alkylated isomer.[2]

Q: I'm attempting to O-alkylate 3-hydroxypyridine and am getting a significant amount of the N-alkylated byproduct. How can I improve the selectivity?

This is a classic regioselectivity problem. The key is to modulate the nucleophilicity of the oxygen versus the nitrogen. Using a milder base favors O-alkylation.

  • Expertise & Causality: Strong bases like sodium hydride (NaH) will deprotonate the hydroxyl group to form a highly reactive alkoxide, but they can also increase the nucleophilicity of the pyridine nitrogen, leading to competitive N-alkylation. A milder base, such as potassium carbonate (K₂CO₃), is often sufficient to deprotonate the phenol-like hydroxyl group without excessively activating the nitrogen atom, thus favoring the desired O-alkylation pathway.[2]

Recommended Protocol Adjustments:

Parameter Problematic Condition Recommended Solution Rationale
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)Milder base reduces N-alkylation side reactions.[2]
Solvent THF, TolueneDMF, AcetonitrilePolar aprotic solvents can better solvate the cation, influencing reactivity.[3]

.

G reagents 3-Hydroxypyridine + Alkyl Halide base_choice Choice of Base reagents->base_choice strong_base Strong Base (e.g., NaH) base_choice->strong_base High Reactivity mild_base Milder Base (e.g., K2CO3) base_choice->mild_base Moderate Reactivity n_alkylation N-Alkylation (Side Product) strong_base->n_alkylation Significant Pathway o_alkylation O-Alkylation (Desired Product) strong_base->o_alkylation mild_base->n_alkylation mild_base->o_alkylation Favored Pathway

Caption: N- vs. O-Alkylation control via base selection.

Issue 2: Byproducts in Sonogashira Cross-Coupling Reactions

The Sonogashira coupling of a halogenated pyridine with a terminal alkyne is a powerful method for building the furo[3,2-b]pyridine skeleton.[1][4] A frequent and troublesome side reaction is the homocoupling of the terminal alkyne, known as Glaser coupling, which is promoted by the copper(I) co-catalyst.[3]

Q: During my Sonogashira coupling to prepare a furo[3,2-b]pyridine precursor, I'm observing a significant amount of a symmetrical byproduct, which I believe is from alkyne homocoupling. How can I prevent this?

Glaser coupling is a major competing pathway that consumes your alkyne and complicates purification. The solution is to either meticulously control the reaction conditions or to switch to a copper-free protocol.

  • Expertise & Causality: Glaser coupling occurs when two terminal alkynes couple in the presence of a copper(I) salt and an oxidant (often adventitious oxygen). In the Sonogashira reaction, the copper co-catalyst, while essential for the main catalytic cycle, can also directly facilitate this undesired homocoupling.

Troubleshooting Strategies for Glaser Coupling:

Strategy Description Advantages Considerations
1. Degas Solvents Thoroughly Remove dissolved oxygen from all solvents and reagents by sparging with an inert gas (N₂ or Ar).Simple to implement, reduces the primary oxidant for Glaser coupling.May not be sufficient on its own if the catalyst system is highly active.
2. Use a Copper-Free Protocol Employ a Sonogashira protocol that omits the CuI co-catalyst. These methods often rely on specific palladium catalysts and ligands.[3]Completely eliminates the primary catalyst for Glaser coupling.[3]May require screening of different palladium sources and ligands to find an effective system.
3. Control Reagent Stoichiometry Use a slight excess of the terminal alkyne (e.g., 1.2 equivalents) but avoid a large excess.[1]Balances driving the primary reaction to completion without providing excessive substrate for homocoupling.Does not eliminate the side reaction, only seeks to manage it.

.

G start Sonogashira Reaction Initiated check_tlc Monitor by TLC: Observe byproduct? start->check_tlc no_byproduct No significant byproduct. Proceed to workup. check_tlc->no_byproduct No yes_byproduct Yes, symmetrical byproduct observed. check_tlc->yes_byproduct Yes diagnosis Diagnosis: Likely Glaser Homocoupling yes_byproduct->diagnosis solution1 Action 1: Rigorously degas all reagents/solvents. diagnosis->solution1 solution2 Action 2: Switch to a Copper-Free Sonogashira Protocol. diagnosis->solution2 solution3 Action 3: Re-optimize alkyne stoichiometry. diagnosis->solution3

Sources

How to improve the solubility of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of poor aqueous solubility of this compound in biological assays. Inaccurate potency and unreliable data can result from a compound that is not fully dissolved. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve accurate and reproducible results.

Introduction to the Solubility Challenge

5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid is a heterocyclic organic compound with a structure that suggests potential for low water solubility.[1] The presence of the aromatic furo[3,2-b]pyridine core contributes to its hydrophobicity. While the carboxylic acid group offers a potential handle for ionization and solubility enhancement, the overall molecule can still present significant challenges for dissolution in aqueous buffers commonly used in biological assays.

This guide will walk you through a systematic approach to improve the solubility of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid, ensuring your experimental outcomes are both valid and reliable.

Frequently Asked Questions (FAQs)

Q1: What is the first and most straightforward step to dissolve 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid for a biological assay?

The most common initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous assay buffer. This method is a form of co-solvency.[2] Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for creating high-concentration stock solutions.[2][3]

Q2: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

This is a common issue and indicates that the compound's solubility limit in the final assay medium has been exceeded. Here are the immediate troubleshooting steps:

  • Reduce the Final Concentration: Test lower final concentrations of the compound in your assay.

  • Increase Co-solvent Percentage: Ensure your final co-solvent (e.g., DMSO) concentration is at an acceptable level for your assay. Typically, this is ≤0.5% to avoid cellular toxicity, though this can vary depending on the cell line and assay sensitivity.[2][4]

  • Warm the Solution: Gentle warming can sometimes help to dissolve the compound, but be cautious of potential degradation. Always verify the stability of your compound at elevated temperatures.

Q3: How does pH impact the solubility of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid?

As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent.[5][6][7][8] At a pH below its acid dissociation constant (pKa), the carboxylic acid group will be protonated and thus uncharged, leading to lower aqueous solubility. By increasing the pH of the solution to a level above the pKa, the carboxylic acid group will be deprotonated to its conjugate base (a carboxylate), which is an ionic and more water-soluble form.[5][6][7][8] Therefore, adjusting the pH of your buffer to a slightly basic range (e.g., pH 7.4-8.0) can significantly enhance solubility.[9][10]

Q4: Are there alternatives to DMSO as a co-solvent?

Yes, several other water-miscible organic solvents can be used, and their effectiveness can be compound-specific. Common alternatives include:

  • Ethanol[3][11]

  • Polyethylene glycol 400 (PEG 400)[3]

  • Propylene glycol (PG)[3][11]

  • N-methyl-2-pyrrolidone (NMP)[3]

  • Dimethylacetamide (DMA)[3]

It is crucial to test the tolerance of your specific biological assay to these solvents, as they can have different toxicities.[4][11]

Q5: What are cyclodextrins and when should I consider using them?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules like 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid, forming an "inclusion complex" that is water-soluble.[2][12] This is an excellent strategy to consider when co-solvents cause toxicity or interfere with the assay.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Solubility Optimization

This guide provides a step-by-step workflow for systematically determining the optimal solubilization strategy for 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid.

Step 1: Initial Solubility Screening in Organic Solvents

  • Objective: To identify the most effective solvent for creating a high-concentration stock solution.

  • Protocol:

    • Weigh out a small, precise amount of your compound into several vials.

    • Add a measured volume of different organic solvents (e.g., DMSO, Ethanol, PEG 400, NMP) to each vial to achieve a high target concentration (e.g., 10-50 mM).

    • Vortex and/or sonicate the samples.

    • Visually inspect for complete dissolution.

  • Interpretation: The solvent that dissolves the compound at the highest concentration is your best candidate for a stock solution.

Step 2: Assessing Solubility in Aqueous Buffers (Co-solvency)

  • Objective: To determine the maximum soluble concentration of the compound in your final assay buffer when introduced from an organic stock.

  • Protocol:

    • Prepare a dilution series of your compound from the concentrated organic stock into your final assay buffer.

    • Ensure the final concentration of the organic solvent is kept constant and at a level tolerated by your assay.

    • Incubate the dilutions under your assay conditions (e.g., temperature, time).

    • Assess solubility visually (for precipitation) and, if possible, quantitatively (e.g., by HPLC analysis of the supernatant after centrifugation).

  • Troubleshooting: If precipitation occurs at your desired final concentration, proceed to pH adjustment or the use of other formulation strategies.

Step 3: pH-Dependent Solubility Profiling

  • Objective: To determine the effect of pH on the solubility of your compound.

  • Protocol:

    • Prepare a set of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

    • Add your compound (either as a solid or from a concentrated stock) to each buffer to a target concentration.

    • Equilibrate the samples (e.g., by shaking for several hours).

    • Separate any undissolved solid by centrifugation or filtration.

    • Measure the concentration of the dissolved compound in the supernatant.

  • Interpretation: A plot of solubility versus pH will reveal the optimal pH range for keeping your compound in solution. Salts with basic anions generally become more soluble in acidic solutions.[6]

Workflow for Solubility Enhancement

Solubility_Workflow start Start: Compound Solubility Issue stock_solution Prepare 10-50 mM Stock in Organic Solvent (e.g., DMSO) start->stock_solution dilution Dilute Stock into Aqueous Assay Buffer stock_solution->dilution precipitation_check Precipitation Observed? dilution->precipitation_check no_precipitation Proceed with Assay precipitation_check->no_precipitation No troubleshoot Troubleshoot Solubility precipitation_check->troubleshoot Yes lower_conc Lower Final Compound Concentration troubleshoot->lower_conc ph_adjust Adjust Buffer pH (e.g., pH 7.4-8.0) troubleshoot->ph_adjust alt_cosolvent Test Alternative Co-solvents (Ethanol, PEG400) troubleshoot->alt_cosolvent cyclodextrin Use Cyclodextrins (HP-β-CD) troubleshoot->cyclodextrin recheck Re-check for Precipitation lower_conc->recheck ph_adjust->recheck alt_cosolvent->recheck cyclodextrin->recheck success Optimized Protocol: Proceed with Assay recheck->success No fail Consult Formulation Specialist recheck->fail Yes

Caption: Decision workflow for troubleshooting solubility.

Guide 2: Utilizing Co-solvents Effectively and Safely

While co-solvents are essential tools, their use must be carefully managed to avoid artifacts in biological assays.

Table 1: Properties of Common Co-solvents

Co-solventPolarityCommon Starting Conc. in AssaysNotes
DMSOHigh≤ 0.5%Can have biological effects at higher concentrations.[4]
EthanolHigh≤ 1%Can cause protein denaturation at higher concentrations.[11]
PEG 400Weakly Polar≤ 1%Generally well-tolerated by cells.[3]
Propylene GlycolWeakly Polar≤ 1%Another well-tolerated option.[3]

Considerations for Co-solvent Use:

  • Assay Compatibility: Always run a solvent-only control to ensure the co-solvent at the final concentration does not affect the assay readout.

  • Constant Concentration: When performing dose-response experiments, it is critical to maintain a constant percentage of the co-solvent across all concentrations of the test compound to avoid solvent-induced artifacts.[4]

  • Precipitation upon Dilution: The "cosolvent approach" is a widely used method for formulating poorly soluble drugs.[12] It involves using a combination of different solvents to dissolve the drug. However, a primary concern is the potential for the drug to precipitate when diluted with aqueous fluids.[12]

Logical Relationship of Solubility Factors

Factors cluster_strategies Solubilization Strategies compound 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid (Poorly Soluble) ph pH Adjustment (Increase pH > pKa) compound->ph is a carboxylic acid cosolvent Co-solvents (DMSO, Ethanol, PEG400) compound->cosolvent is hydrophobic complexation Complexation (Cyclodextrins) compound->complexation can be encapsulated solubility Increased Aqueous Solubility ph->solubility cosolvent->solubility complexation->solubility

Caption: Key strategies to improve compound solubility.

This technical guide provides a framework for addressing the solubility challenges of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid. By systematically evaluating the effects of co-solvents and pH, and considering advanced formulation strategies like cyclodextrins, researchers can develop a robust protocol that ensures the compound remains in solution, leading to reliable and reproducible data in biological assays.

References
  • pH and Solubility - AP Chem | Fiveable. (2025, August 15). Retrieved from [Link]

  • 8.11 pH and Solubility | AP Chemistry. Retrieved from [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 2). Retrieved from [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC - NIH. Retrieved from [Link]

  • pH & Solubility | College Board AP® Chemistry Study Guides 2022 - Save My Exams. (2024, August 25). Retrieved from [Link]

  • Effect of pH on Solubility — Overview & Examples - Expii. Retrieved from [Link]

  • Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles - IJCRT.org. (2025, August 8). Retrieved from [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2013, October 15). Retrieved from [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines - Research Journal of Pharmacognosy. Retrieved from [Link]

  • Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation - MDPI. (2025, January 8). Retrieved from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. (2024, February 29). Retrieved from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Retrieved from [Link]

  • Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane - MDPI. (2022, November 23). Retrieved from [Link]

Sources

Stability issues and degradation of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid

[1][2][3]

Compound Identity & Physicochemical Profile

PropertyDetail
Chemical Name 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid
CAS Number 1368069-92-4
Molecular Formula C₉H₇NO₄
Molecular Weight 193.16 g/mol
Core Scaffold Furo[3,2-b]pyridine
Key Functional Groups Carboxylic acid (C2 position), Methoxy ether (C5 position)
pKa (Predicted) ~3.5 (Carboxylic acid), ~1.5 (Pyridine nitrogen conjugate acid)
Solubility Low in water (acidic pH); Soluble in DMSO, Methanol, dilute aqueous base.[1][2][3][4][5]

Stability & Degradation Mechanisms[1][6]

This compound exhibits three primary instability modes: Decarboxylation , Demethylation , and Oxidative Ring Opening . Understanding these pathways is critical for experimental design and storage.

Degradation Pathways Diagram

DegradationPathwaysParent5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid(Parent)Decarb5-Methoxyfuro[3,2-b]pyridine(Decarboxylated Product)Parent->DecarbThermal Stress (>100°C)Acidic Reflux (-CO2)Demethyl5-Hydroxyfuro[3,2-b]pyridine-2-carboxylic acid(Demethylated/Pyridone Form)Parent->DemethylStrong Acid (HBr, BBr3)Nucleophilic AttackOxideN-Oxide / Ring Opening Products(Complex Mixture)Parent->OxideStrong Oxidizers (H2O2, mCPBA)Photolysis

Figure 1: Primary degradation pathways.[1] The C2-carboxylic acid is prone to thermal loss, while the C5-methoxy group is sensitive to acidic hydrolysis.[1]

Detailed Stability Analysis
Stress ConditionStability RatingMechanism of Failure
Thermal (Solid State) ModerateStable < 80°C. Decarboxylation occurs at melting point or prolonged high heat, releasing CO₂.[1]
Acidic Solution (pH < 2) LowDemethylation of the 5-methoxy group to form the 5-hydroxy (pyridone) analog.[1] Acid-catalyzed decarboxylation is also accelerated.[1]
Basic Solution (pH > 10) HighForms a stable carboxylate salt.[1] The methoxy group is generally stable to base unless extreme conditions (e.g., refluxing NaOH) are used.
Oxidative ModerateThe electron-rich furan ring is susceptible to opening by strong oxidants (e.g., ozone, permanganate).
Photolytic LowHeteroaromatic N-oxides or radical species may form upon UV exposure.[1] Protect from light.

Troubleshooting Guide (Q&A)

Issue: "I am observing a loss of mass balance and a new non-polar peak in my LC-MS."

Diagnosis: Thermal Decarboxylation. Explanation: The carboxylic acid at the 2-position of furan-fused rings is electronically activated for decarboxylation.[1] If you heated the reaction mixture (especially >100°C) or used an acidic workup with heat, the molecule likely lost CO₂ (MW -44 Da).[1] Solution:

  • Avoid temperatures above 80°C during synthesis or drying.[1]

  • If heating is required, use a mild base (e.g., K₂CO₃) to keep the acid as a carboxylate salt, which is more thermally stable than the free acid.

Issue: "My product turned from white/pale yellow to a dark brown solid."

Diagnosis: Oxidative Degradation or Polymerization. Explanation: Furo[3,2-b]pyridines are electron-rich.[1] Exposure to air (oxygen) and light over time can lead to the formation of N-oxides or ring-opening polymerization products (humins), which are often dark-colored.[1] Solution:

  • Purification: Re-crystallize from ethanol or perform column chromatography (rapidly).

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at -20°C. Ensure the vial is amber-colored to block UV light.

Issue: "I see a new polar peak (MW -14 Da) after treating with Lewis acids."

Diagnosis: Demethylation (Ether Cleavage). Explanation: You likely used reagents like BBr₃, AlCl₃, or strong mineral acids (HBr) intended for other transformations. These reagents rapidly cleave the methyl ether at the C5 position, yielding the 5-hydroxy derivative (which tautomerizes to a pyridone-like structure).[1] Solution:

  • Use milder Lewis acids or avoid strong Bronsted acids if the methoxy group must be retained.

  • If deprotection was intended, verify the product is the 5-hydroxy analog (check for broad OH stretch in IR or exchangeable proton in NMR).[1]

Standard Operating Procedures (SOPs)

Protocol A: Optimal Storage Conditions

To maximize shelf-life (>2 years), adhere to the "3-Point Protection" rule:

  • Temperature: -20°C (Standard Freezer).

  • Atmosphere: Purge vial with Nitrogen/Argon before sealing.

  • Light: Amber glass vial or aluminum foil wrap.

Protocol B: Analytical Monitoring (HPLC)

Use this method to separate the parent acid from common degradants.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if avoiding acid hydrolysis is critical).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm.[1]

  • Expected Elution Order:

    • 5-Hydroxy degradant (Most Polar/Early eluting).[1]

    • Parent Compound (Mid-eluting).

    • Decarboxylated product (Less Polar/Late eluting).[1]

Protocol C: Handling for Synthesis
  • Solvent Selection: Dissolve in dry DMSO or DMF for nucleophilic substitution reactions. Avoid protic solvents (MeOH/EtOH) if using strong acids/bases at high heat to prevent transesterification or solvolysis.[1]

  • Base Selection: When coupling the carboxylic acid (e.g., amide coupling), use non-nucleophilic bases like DIPEA or mild inorganic bases (Cs₂CO₃).

References

  • PubChem. Furo[3,2-b]pyridine-2-carboxylic acid (Parent Scaffold Data).[1] National Library of Medicine. Available at: [Link][1]

  • Soth, S. et al. Decarboxylation of furo-, thieno-, and selenopheno[3,2-b]pyrrole-5-carboxylic acids.[1] (Mechanistic analog for fused ring decarboxylation).[1] Journal of Heterocyclic Chemistry.

Challenges in scaling up the synthesis of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Furo[3,2-b]pyridine Synthesis & Scale-Up Authorized Access: Senior Application Scientist Level

Topic: Scaling Up 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic Acid

Case ID: FPY-MX-502 Status: Active Troubleshooting Primary Objective: Overcome yield-limiting bottlenecks in the multi-kilogram synthesis of the 5-methoxyfuro[3,2-b]pyridine core.

Executive Summary

The synthesis of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid presents a dichotomy between small-scale medicinal chemistry routes (often relying on expensive Pd-catalyzed couplings) and the robust, cost-effective engineering required for scale-up.

The most scalable route typically involves the O-alkylation of a 3-hydroxy-6-methoxypyridine precursor followed by a base-mediated cyclization (often involving an aldehyde or nitrile handle at the 2-position).

This guide addresses the three critical failure modes encountered during scale-up:

  • Regioselectivity Drift: N-alkylation vs. O-alkylation.

  • Cyclization Runaway: Exothermic management during furan ring closure.

  • Isolation Purity: Hydrolysis challenges and preventing demethylation.

Module 1: The Regioselectivity Bottleneck

Issue: "My HPLC shows 30% N-alkylated impurity during the initial alkylation step."

Root Cause Analysis

Pyridinols are ambident nucleophiles. The nitrogen atom (N) and the oxygen atom (O) compete for the alkyl halide (e.g., ethyl bromoacetate).

  • Thermodynamic Control: N-alkylation is often thermodynamically favored due to the strength of the resultant amide-like bond (pyridone formation).

  • Kinetic Control: O-alkylation (required for the furan ring) requires "hard-hard" interactions and specific solvation shells.

Troubleshooting Protocol
ParameterSmall Scale (Avoid)Scale-Up Standard (Adopt) Why? (Mechanism)
Base NaH (Sodium Hydride)Cs₂CO₃ or K₂CO₃ (Anhydrous) NaH creates a "naked" anion that is too aggressive, often favoring N-attack. Carbonates provide a "buffered" deprotonation. Cesium ("Cesium Effect") improves solubility and coordinates the hard oxygen.
Solvent DMF / DMSOAcetonitrile (MeCN) or Acetone Polar aprotic solvents like DMSO strip cations completely, increasing N-nucleophilicity. MeCN allows tighter ion pairing, shielding the Nitrogen.
Temperature 0°C to RTReflux (Controlled) Higher temperatures in MeCN often favor the O-alkylation activation energy barrier over the N-alkylation barrier in this specific scaffold.
Corrective Action Plan
  • Switch Solvent: Move from DMF to Acetonitrile.

  • Base Swap: Use 1.5 eq of Cesium Carbonate (Cs₂CO₃) . If cost is prohibitive, use finely milled Potassium Carbonate (K₂CO₃) with 0.1 eq of 18-crown-6 ether (catalytic).

  • Concentration: Run dilute (0.1 M) if possible to reduce intermolecular N-attack, though scale-up usually demands 0.5 M. If running concentrated, high agitation is non-negotiable.

Module 2: The Cyclization Exotherm

Issue: "The reaction mixture erupted/darkened significantly during the ring-closure step."

Root Cause Analysis

The formation of the furan ring (often an intramolecular aldol-type condensation or Thorpe-Ziegler reaction) is highly exothermic. On a gram scale, heat dissipates through the flask walls. On a kilogram scale, the surface-area-to-volume ratio drops , trapping heat and leading to polymerization (tar formation).

Visualization: The Reaction Safety Pathway

CyclizationSafety Start Precursor Intermediate (O-alkylated Pyridine) BaseAdd Base Addition (KOtBu or NaOEt) Start->BaseAdd Exotherm Exothermic Event (Rapid Ring Closure) BaseAdd->Exotherm Fast Kinetics Control Process Control: Active Cooling + Dosing Exotherm->Control Controlled Dosing Runaway Thermal Runaway: Polymerization/Tar Exotherm->Runaway Batch Addition Product Target Furo[3,2-b]pyridine Control->Product

Caption: Thermal management logic for the intramolecular cyclization step. Batch addition of base is the primary cause of yield loss at scale.

Scale-Up Protocol (The "Dosing" Method)
  • Do NOT add the solid base to the reaction mixture all at once.

  • Protocol:

    • Dissolve the O-alkylated intermediate in the solvent (e.g., THF or Toluene).

    • Cool the reactor to -10°C .

    • Prepare a slurry or solution of the base (e.g., KOtBu in THF).

    • Dose the base solution over 2–4 hours . Monitor the internal temperature (IT).

    • Critical Limit: Do not allow IT to rise above 5°C during addition.

    • Only after addition is complete, allow the jacket to warm to room temperature.

Module 3: Hydrolysis & Isolation (The Acid Step)

Issue: "I'm losing the 5-methoxy group (demethylation) during ester hydrolysis, or the product won't filter."

Root Cause Analysis
  • Demethylation: The 5-methoxy group on the pyridine ring is electron-donating. Under harsh acidic hydrolysis (e.g., HCl reflux), the ether cleavage can occur, converting the methoxy-pyridine to a pyridone (2-hydroxy derivative).

  • Filtration: Furo[3,2-b]pyridine-2-carboxylic acids are flat, rigid molecules that stack efficiently. Rapid precipitation traps impurities and solvent, leading to "slimy" cakes that clog filters.

Troubleshooting Protocol

Q: Acid or Base Hydrolysis?

  • Answer: Base Hydrolysis (LiOH or NaOH). Avoid acid hydrolysis. The methoxy group is stable to base.

  • Reagent: LiOH·H₂O (2.0 eq) in THF/Water (3:1). LiOH is preferred over NaOH because lithium salts often have better solubility profiles in organic mixtures, speeding up the biphasic reaction.

Q: How to precipitate without trapping impurities?

  • The "Reverse Quench" Technique:

    • Complete hydrolysis (check HPLC).

    • Do not dump acid into the reaction.

    • Prepare a separate vessel with dilute Citric Acid or 1M HCl (keep pH ~3-4).

    • Slowly pump the reaction mixture into the acid (Reverse Addition).

    • This ensures the product hits a consistent pH environment, promoting uniform crystal growth rather than crashing out as an amorphous solid.

FAQ: Specific Chemical Interactions

Q: Can I use Sonogashira coupling for the scale-up?

  • A: While popular in MedChem (Source 1.3), Sonogashira is risky for multi-kilo batches due to:

    • Copper Removal: Residual Cu is toxic and hard to scavenge from pyridine nitrogens.

    • Pd Cost: High catalyst loading.

    • Safety: Handling acetylene gas or volatile alkynes at scale requires specialized HAZOP ratings. Recommendation: Stick to the O-alkylation/Cyclization route for manufacturing unless you have specific flow-chemistry capabilities.

Q: Why is the product turning pink/red on the filter?

  • A: Trace phenols or oxidation of the pyridine nitrogen.

  • Fix: Wash the filter cake with a 5% solution of sodium bisulfite (antioxidant) before the final water wash. Dry under Nitrogen, not air.

References

  • Review of Furo[3,2-b]pyridine Synthesis

    • Title: Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications.[1]

    • Source: BenchChem.[1]

  • Scale-Up of Furo-pyridine Scaffolds

    • Title: Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles.
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Regioselectivity in Pyridine Alkylation

    • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations.[2]

    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed).
    • URL:[Link]

  • Sonogashira Approaches (Alternative Routes)

    • Title: Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu C
    • Source: Anti-Cancer Agents in Medicinal Chemistry (PubMed).[3]

    • URL:[Link][3]

Sources

Technical Support Center: Purification of Furo[3,2-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of furo[3,2-b]pyridine isomers. This guide is designed for researchers, chemists, and drug development professionals who encounter the significant challenge of separating these structurally similar compounds. The furo[3,2-b]pyridine core is a critical scaffold in medicinal chemistry, and obtaining isomerically pure compounds is paramount for accurate biological evaluation and clinical success.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of isomer separation.

Introduction: The Core Challenge

Furo[3,2-b]pyridine isomers, particularly constitutional or positional isomers, often possess nearly identical physical and chemical properties. This similarity in polarity, size, and pKa leads to significant challenges in chromatographic and crystallization-based purifications, frequently resulting in co-elution or co-crystallization.[3][4] This guide will equip you with the strategies needed to exploit the subtle differences between these molecules to achieve baseline separation and high purity.

Frequently Asked Questions (FAQs)

Q1: Why do my furo[3,2-b]pyridine isomers co-elute on a standard C18 (ODS) column?

A1: Standard C18 columns primarily separate compounds based on hydrophobicity (LogP). Positional isomers of furo[3,2-b]pyridine often have very similar LogP values, meaning they interact with the C18 stationary phase almost identically. This results in poor resolution and co-elution. To resolve them, you need a stationary phase that offers alternative separation mechanisms beyond simple hydrophobicity.[5]

Q2: What is the best starting point for HPLC method development for these isomers?

A2: An excellent starting point is to screen different stationary phases. Begin with a C18 to establish a baseline, but quickly move to a column with alternative selectivity, such as a Pentafluorophenyl (PFP) or a Phenyl-Hexyl phase.[6][7][8] These phases introduce additional interaction mechanisms like π-π stacking, dipole-dipole, and charge-transfer interactions, which can differentiate between the subtle electronic and steric differences of isomers.[5][6][8]

Q3: Can I use normal-phase chromatography?

A3: Yes, normal-phase chromatography (NPC) is a viable option, especially for isomers with different polar functional groups. NPC on silica or alumina columns can provide a completely different selectivity profile compared to reversed-phase. Supercritical Fluid Chromatography (SFC), which often operates in a normal-phase mode, is particularly powerful for isomer separations due to its high efficiency and unique selectivity.[9][10][11]

Q4: Is crystallization a good option for separating furo[3,2-b]pyridine isomers?

A4: Fractional crystallization can be a highly effective and scalable purification method, but its success is not guaranteed.[12][13] It relies on differences in solubility and the ability of one isomer to form a more stable crystal lattice in a specific solvent system. However, isomers can sometimes form co-crystals or solid solutions, which makes separation by crystallization impossible.[3][4] It is an empirical technique that requires screening various solvents and conditions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your purification workflow in a practical Q&A format.

Q: My peaks are resolved on a PFP column, but they are tailing significantly. What is causing this?

A: Peak tailing for basic compounds like furo[3,2-b]pyridines is often caused by secondary interactions with acidic silanol groups on the silica surface of the HPLC column.[14][15] The pyridine nitrogen can interact strongly with these silanols, leading to poor peak shape.

Troubleshooting Steps:

  • Mobile Phase pH Control: The most critical parameter is the mobile phase pH.[16][17][18] The furo[3,2-b]pyridine scaffold contains a basic nitrogen atom. To ensure consistent protonation and minimize silanol interactions, maintain the mobile phase pH at least 1.5 to 2 units away from the pKa of your compound.[17][18][19] For basic compounds, a low pH (e.g., 2.5-3.5) using a buffer like phosphate or formate will protonate the pyridine nitrogen and also suppress the ionization of silanols, leading to sharper, more symmetrical peaks.[14][20]

  • Increase Buffer Strength: If tailing persists, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help to better mask the residual silanols and improve peak shape.[14] Be mindful of buffer solubility in the organic portion of your mobile phase.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica and are extensively end-capped to minimize accessible silanol groups. If you are using an older column, switching to a newer generation column can dramatically improve peak shape.

Q: I have achieved partial separation, but the resolution (Rs) is less than 1.5. How can I improve it?

A: Improving resolution requires manipulating the three factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).

Troubleshooting Steps:

  • Optimize Selectivity (α): This is the most powerful way to improve resolution for isomers.

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity.[21] Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is a dipole. This difference can change how your isomers interact with the stationary phase.

    • Fine-Tune Mobile Phase pH: Small adjustments in pH (±0.2 units) can subtly change the ionization state of your isomers, potentially leading to significant changes in selectivity.[18] This is most effective when the mobile phase pH is near the pKa of the analytes.

  • Increase Efficiency (N):

    • Use a Superficially Porous Particle (SPP) or Sub-2µm Column: These columns provide significantly higher plate counts (N), resulting in narrower peaks and better resolution.[7]

    • Lower the Flow Rate: Reducing the flow rate can increase efficiency, but at the cost of longer run times.

  • Increase Retention Factor (k):

    • Decrease Organic Solvent Percentage: Reducing the amount of acetonitrile or methanol in the mobile phase will increase retention times and can sometimes improve resolution, giving more time for the isomers to separate.

Q: I am considering preparative chromatography. When should I choose HPLC versus SFC?

A: The choice between preparative HPLC and SFC depends on solubility, speed, and environmental impact.

  • Choose Preparative HPLC when:

    • Your method development has been performed in reversed-phase and translates well.

    • Your compounds have high solubility in typical reversed-phase mobile phases (water/ACN/MeOH).

  • Choose Preparative SFC when:

    • Your isomers are difficult to separate by reversed-phase HPLC. SFC offers orthogonal (different) selectivity.[9][10]

    • Your compounds have poor aqueous solubility but are soluble in alcohols or other polar organic solvents compatible with SFC.

    • You require a "greener" and faster purification. SFC uses CO₂ as the primary mobile phase, which is less toxic and easier to remove during fraction evaporation, significantly speeding up post-purification workup.[11][22][23]

Data & Methodologies

Comparative Chromatographic Conditions

The following table provides a starting point for screening conditions to separate two hypothetical positional isomers: 5-methyl-furo[3,2-b]pyridine and 7-methyl-furo[3,2-b]pyridine.

ParameterCondition 1: Standard RPCondition 2: Alternative RPCondition 3: SFC
Column C18, 4.6 x 150 mm, 3.5 µmPFP , 4.6 x 150 mm, 3.5 µm2-Ethylpyridine, 4.6x150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterSupercritical CO₂
Mobile Phase B AcetonitrileMethanolMethanol
Gradient 20-50% B over 15 min30-60% B over 15 min5-40% B over 10 min
Flow Rate 1.0 mL/min1.0 mL/min3.0 mL/min
Temperature 30 °C40 °C40 °C
Backpressure ~150 bar~170 bar~150 bar
Expected Outcome Poor Resolution (Rs < 1.0)Good Resolution (Rs > 1.8) Excellent Resolution (Rs > 2.0)

This data is illustrative and serves as a guide for method development.

Visualized Workflows & Protocols

Diagram 1: Isomer Purification Strategy Selection

This decision tree guides the user from an initial crude mixture to an appropriate purification strategy.

Start Crude Furo[3,2-b]pyridine Isomer Mixture Screen_HPLC Initial Screen: Reversed-Phase HPLC (C18) Start->Screen_HPLC Check_Resolution Resolution (Rs) > 1.5? Screen_HPLC->Check_Resolution Optimize_RP Optimize RP Method (pH, Gradient, Temp) Check_Resolution->Optimize_RP Yes Screen_Alt Screen Alternative Selectivity (PFP, Phenyl-Hexyl Columns) Check_Resolution->Screen_Alt No Prep_HPLC Proceed to Preparative HPLC Optimize_RP->Prep_HPLC Check_Resolution2 Resolution (Rs) > 1.5? Screen_Alt->Check_Resolution2 Check_Resolution2->Optimize_RP Yes Consider_SFC Consider SFC or Normal Phase Chromatography Check_Resolution2->Consider_SFC No Check_Solubility Are isomers soluble in SFC-compatible solvents? Consider_SFC->Check_Solubility Develop_SFC Develop SFC Method Check_Solubility->Develop_SFC Yes Crystallization Attempt Fractional Crystallization Check_Solubility->Crystallization No Develop_SFC->Prep_HPLC Method Successful Derivatization Consider Chemical Derivatization (Last Resort) Crystallization->Derivatization Fails

Caption: Decision workflow for selecting a purification strategy.

Diagram 2: Stationary Phase Interaction Mechanisms

This diagram illustrates how different stationary phases interact with furo[3,2-b]pyridine isomers.

cluster_0 C18 (ODS) Phase cluster_1 PFP Phase C18 Hydrophobic Interaction (Primary Mechanism) PFP Multiple Interactions PFP_pi π-π Stacking PFP_dipole Dipole-Dipole PFP_hydro Hydrophobic PFP_charge Charge Transfer Analyte Furo[3,2-b]pyridine Isomers Analyte->C18 Limited Selectivity Analyte->PFP Enhanced Selectivity

Caption: Interaction mechanisms of C18 vs. PFP stationary phases.

Protocol: HPLC Method Development for Furo[3,2-b]pyridine Isomers

Objective: To develop a robust HPLC method for the baseline separation (Rs ≥ 1.5) of positional furo[3,2-b]pyridine isomers.

Materials:

  • HPLC system with UV detector

  • Columns: C18 (e.g., Agilent Zorbax), PFP (e.g., Agilent Poroshell 120 PFP), Phenyl-Hexyl

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • HPLC-grade water

  • Formic Acid (or other appropriate buffer components)

  • Sample mixture of isomers (~1 mg/mL in diluent)

Step-by-Step Procedure:

  • Initial Scouting Gradient on C18:

    • Install the C18 column.

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

    • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Set up a fast, generic gradient (e.g., 5% to 95% B over 10 minutes) at a flow rate of 1.0 mL/min.

    • Inject the sample and acquire the chromatogram. This run establishes the approximate elution conditions and confirms if there is any partial separation.

  • Scouting on Alternative Stationary Phases:

    • Replace the C18 with the PFP column.

    • Repeat the scouting gradient from Step 1.

    • Observe the chromatogram for changes in selectivity and resolution. PFP columns often provide enhanced retention and unique selectivity for aromatic, positional isomers.[6][21]

    • If necessary, switch the organic modifier from ACN to MeOH and repeat the scouting run. Methanol can offer different selectivity compared to ACN on PFP phases.[21]

    • Repeat this process with the Phenyl-Hexyl column if the PFP column does not yield a satisfactory result.

  • Method Optimization (Focus on the Best Column from Step 2):

    • Gradient Optimization: Based on the scouting run, create a shallower gradient around the elution point of the isomers. For example, if the isomers eluted at 40% B in the scouting run, a new gradient of 30% to 50% B over 20 minutes will likely improve resolution.

    • pH Optimization: Prepare mobile phases with slightly different pH values (e.g., pH 2.5, 3.0, 3.5) to find the optimal point for peak shape and selectivity. Ensure the pH is stable and reproducible by using a properly prepared buffer.

    • Temperature Optimization: Analyze the sample at different column temperatures (e.g., 25°C, 35°C, 45°C). Temperature can affect selectivity and viscosity, sometimes improving resolution.

  • Final Verification:

    • Once optimal conditions are found (baseline resolution, good peak shape), perform replicate injections to confirm the method's robustness and reproducibility.

    • The method is now ready for analytical use or for scaling up to preparative chromatography.

References

  • Long, W., & Horton, J. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies, Inc. Application Note.
  • Thermo Fisher Scientific. (n.d.). Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column. Application Note: ANCCSCETISOMER.
  • Agilent Technologies, Inc. (2014). Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns. Application Note.
  • Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core- Shell column to aid Selectivity. Technical Poster.
  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Welch Materials Blog.
  • HPLC Troubleshooting Guide. (n.d.). Common Problems in Reversed-Phase HPLC.
  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. Moravek Blog.
  • Desiraju, G. R. (2011). Failures of fractional crystallization: ordered co-crystals of isomers and near isomers. PubMed.
  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
  • Zhang, T., et al. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. MDPI.
  • Chromatography Today. (n.d.). Column Technology for Achiral SFC Separations.
  • Fiveable. (2025). Fractional Crystallization Definition - Organic Chemistry Key Term.
  • Encyclopedia.pub. (2022). Selection of Stationary Phases in Supercritical Fluid Chromatography.
  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation.
  • IUCr. (2011). Failures of fractional crystallization: ordered co-crystals of isomers and near isomers.
  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
  • Macedonian Pharmaceutical Bulletin. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds.
  • LCGC International. (2026). Back to Basics: The Role of pH in Retention and Selectivity.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns.
  • Benchchem. (n.d.). Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications.
  • OMICS International. (2022). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis.
  • Chemistry LibreTexts. (2019). Fractional crystallization.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • Snyder, L. R., et al. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY.
  • Wikipedia. (n.d.). Fractional crystallization (geology).
  • Journal of Chemical and Pharmaceutical Research. (2010). A process of method development: A chromatographic approach.
  • MilliporeSigma. (n.d.). Chiral Method Development Strategies for HPLC.
  • ResearchGate. (2025). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system.
  • Beilstein Journal of Organic Chemistry. (2025). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles.
  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles.
  • Chemical Communications (RSC Publishing). (n.d.). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes.
  • Nature. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • National Genomics Data Center (CNCB-NGDC). (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
  • CymitQuimica. (n.d.). CAS 272-62-8: Furo[3,2-b]pyridine.
  • Semantic Scholar. (n.d.). Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments.

Sources

Strategies to avoid regioisomer formation in pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Navigating and Controlling Regioselectivity

Welcome to the technical support hub for pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet complex challenge of regioisomer formation. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying principles that govern regioselectivity, empowering you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding regioselectivity in pyridine ring synthesis and functionalization.

Q1: What makes controlling regioselectivity in pyridine synthesis a persistent challenge?

A1: The difficulty arises from the intrinsic electronic properties and structure of the pyridine ring. The nitrogen atom makes the ring electron-deficient, which deactivates it towards electrophilic aromatic substitution compared to benzene.[1][2] This electron-withdrawing effect is not uniform; it most strongly influences the C2, C4, and C6 positions (the ortho and para positions relative to nitrogen). This creates a situation where:

  • Nucleophilic Attack: Is favored at the electron-poor C2, C4, and C6 positions.[1]

  • Electrophilic Attack: Is disfavored overall but tends to occur at the C3 and C5 positions, which are less electron-deficient.[3]

  • C-H Activation: The lone pair on the nitrogen atom can act as a coordinating group for transition metals, often directing functionalization to the C2 and C6 positions.[1][4]

The presence of substituents adds another layer of complexity, where the interplay between the directing effects of the nitrogen atom and the substituent can lead to mixtures of products.

Q2: Beyond starting materials, what are the most critical experimental parameters to tune for regioselectivity?

A2: Several factors are crucial and provide levers for optimization:

  • Catalyst System: In modern syntheses, the choice of transition metal and, more importantly, the ancillary ligands, is paramount. Ligands can sterically block certain sites or electronically modify the catalyst to favor a specific insertion point.[1][4]

  • Solvent: The polarity and coordinating ability of the solvent can influence reaction pathways. For instance, in some radical reactions, changing the solvent can alter the ratio of C2 to C3 substitution.[5] In the Bohlmann-Rahtz synthesis, protic solvents like ethanol are favored over aprotic ones like DMSO.[6]

  • Temperature: High temperatures can sometimes overcome activation barriers, but often at the cost of selectivity. Lowering the temperature, especially with a more active catalyst, can significantly enhance the preference for a single regioisomer.[6]

  • Acidity/Basicity (pH): The pH of the medium can be critical. For example, Brønsted or Lewis acid catalysis can dramatically lower the temperature required for the cyclodehydration step in the Bohlmann-Rahtz synthesis, preventing byproduct formation.[6][7]

Q3: How have modern transition-metal-catalyzed methods improved our ability to control regioisomer formation?

A3: Modern methods, particularly those involving transition-metal-catalyzed C-H functionalization, have revolutionized pyridine synthesis and modification by offering unprecedented control.[4][8] The key advantages are:

  • Directing Group Control: Functional groups on the pyridine or a substrate can chelate to the metal center, holding it in a fixed position to functionalize an adjacent C-H bond with high precision. This strategy is a cornerstone of modern regioselective synthesis.[1][9]

  • High Regioselectivity: The unique features of transition-metal catalysts, including the specific coordination environment created by ligands, allow for high regioselectivity that is often inaccessible with classical methods.[4]

  • Milder Conditions: These reactions often proceed under much milder conditions than classical condensation reactions, which improves functional group tolerance and prevents the degradation of sensitive molecules.[10]

Troubleshooting Guide: Classical Pyridine Syntheses

This section provides detailed troubleshooting for common issues encountered in well-established pyridine synthesis reactions.

1. The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a robust multicomponent reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[11] The primary challenge arises when attempting to create unsymmetrically substituted pyridines.

Issue: My Hantzsch reaction using two different β-dicarbonyl compounds results in a statistical mixture of symmetrical and unsymmetrical products, with low yield of the desired isomer.

  • Possible Cause: All components are mixed in one pot, leading to competitive and unselective condensations. The enamine of each β-dicarbonyl compound can react with the Knoevenagel adduct of either, leading to multiple products.

  • Troubleshooting & Optimization:

    Q: How can I force the reaction to favor my desired unsymmetrical product? A: The most reliable strategy is to abandon the one-pot approach in favor of a stepwise procedure. By pre-forming one of the key intermediates, you dictate the subsequent reaction pathway.

    Strategy: Stepwise Condensation (Knoevenagel-Fries Modification)

    • Pre-form the Knoevenagel Adduct: React the aldehyde with one equivalent of a β-ketoester first to form the α,β-unsaturated carbonyl intermediate.

    • Pre-form the Enamine: In a separate flask, react the second, different β-ketoester with your ammonia source to form the corresponding enamine.

    • Controlled Michael Addition: Add the pre-formed enamine to the Knoevenagel adduct. This directed Michael addition, followed by cyclization and dehydration, will yield a single unsymmetrical dihydropyridine product, which can then be oxidized.

    Caption: Decision workflow for Hantzsch synthesis regiocontrol.

    Experimental Protocol: Regioselective Synthesis of an Unsymmetric 1,4-Dihydropyridine

    • Step A: Knoevenagel Condensation:

      • In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and β-ketoester 1 (1.0 equiv) in ethanol.

      • Add a catalytic amount of piperidine (0.1 equiv).

      • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the aldehyde is consumed. The product is the crude α,β-unsaturated carbonyl intermediate. Do not isolate.

    • Step B: Michael Addition and Cyclization:

      • To the flask containing the crude intermediate from Step A, add β-ketoester 2 (1.0 equiv) and ammonium acetate (1.2 equiv).

      • Heat the mixture to reflux (approx. 80 °C) for 6-12 hours, monitoring by TLC.

      • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

      • Purify the resulting 1,4-dihydropyridine via recrystallization or column chromatography.

    • Step C: Aromatization:

      • Dissolve the purified 1,4-dihydropyridine in a suitable solvent (e.g., acetic acid or acetonitrile).

      • Add an oxidizing agent (e.g., ferric chloride, MnO₂, or CAN) and stir at the appropriate temperature until the reaction is complete.

      • Work up and purify to obtain the final unsymmetrical pyridine.

2. The Bohlmann-Rahtz Pyridine Synthesis

This two-step synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[6] The main drawback is often the high temperature required for the final step.

Issue: The cyclodehydration step of my Bohlmann-Rahtz synthesis requires very high temperatures (>160 °C), leading to decomposition of my product and low yields.

  • Possible Cause: The thermal cyclization has a high activation energy, which is exacerbated by the need for a prerequisite Z/E isomerization of the aminodiene intermediate.[6]

  • Troubleshooting & Optimization:

    Q: How can I perform the cyclization under milder conditions? A: The use of an acid catalyst can dramatically lower the reaction temperature. Both Brønsted and Lewis acids have been shown to be effective.[6] This allows the reaction to proceed efficiently at lower temperatures (e.g., refluxing toluene, ~110 °C), often enabling a one-pot procedure.

    Table 1: Comparison of Thermal vs. Catalytic Bohlmann-Rahtz Cyclization

ConditionTemperatureTypical Reaction TimeCommon Issues
Thermal 160-220 °C12-24 hDecomposition, low yield, requires isolation of intermediate
Brønsted Acid (e.g., Acetic Acid) 80-110 °C4-8 hEnables one-pot synthesis, improved yields, milder.[6][12]
Lewis Acid (e.g., Yb(OTf)₃, ZnBr₂) 80-110 °C2-6 hHighly efficient, low catalyst loading (15-20 mol%).[6]
Troubleshooting Guide: Modern Regioselective Methods
Transition-Metal-Catalyzed C-H Functionalization

Directly functionalizing an existing pyridine ring offers high atom economy but presents a significant regioselectivity challenge. The choice of catalyst and directing group is everything.

Issue: My C-H activation reaction is non-selective, giving a mixture of C2, C3, and C4-functionalized products.

  • Possible Cause: The reaction conditions are not sufficiently optimized to differentiate between the electronically distinct C-H bonds, or you are not effectively using a directing group strategy.

  • Troubleshooting & Optimization:

    Q: How do I selectively target a specific position on the pyridine ring? A: You must choose a strategy that leverages either the intrinsic reactivity of the ring or, more effectively, a directing group to force the catalyst to a specific site.

    Caption: Decision tree for regioselective C-H functionalization.

    Table 2: Catalyst Systems for Regioselective Pyridine C-H Borylation

Target PositionCatalyst SystemDirecting StrategyKey Insight
C4 (para) Iridium / Aluminum Lewis AcidCooperative CatalysisThe Lewis acid coordinates to the pyridine nitrogen, sterically hindering the ortho and meta positions and forcing the Ir catalyst to the para position.[13]
C3/C5 (meta) Iridium with specific ligandsSteric ControlBulky ligands on the iridium catalyst can prevent coordination at the less-hindered C-H bonds, favoring the more sterically accessible positions.
C2/C6 (ortho) Rhodium or IridiumIntrinsic N-DirectionThe pyridine nitrogen naturally coordinates to the metal center, directing C-H activation to the adjacent C2/C6 positions.[4]

Experimental Protocol: Regioselective para-C-H Borylation of Pyridines[13]

This protocol is a general representation based on the principles of cooperative catalysis.

  • Reagent Preparation: In a nitrogen-filled glovebox, add the iridium catalyst (e.g., [Ir(cod)OMe]₂) (1.5 mol %) and a ligand (e.g., dtbpy) (3.0 mol %) to a vial. Add the solvent (e.g., cyclohexane).

  • Reaction Setup: In a separate vial, add the pyridine substrate (1.0 equiv), the boron source (e.g., B₂pin₂) (1.2 equiv), and the Lewis acid co-catalyst (e.g., AlMe₃) (10 mol %).

  • Initiation: Add the catalyst solution to the substrate mixture. Seal the vial and remove it from the glovebox.

  • Heating: Place the reaction vial in a preheated block (e.g., 80 °C) and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by adding it to a stirred mixture of ethyl acetate and a saturated aqueous solution of Rochelle's salt.

    • Stir vigorously for 1 hour. Separate the layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the C4-borylated pyridine.

References
  • Yamaguchi, J., Yamaguchi, A. D., & Itami, K. (2012). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Angewandte Chemie International Edition, 51(36), 8960-9009. [Link]

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]

  • Liskey, C. W., & Hartwig, J. F. (2013). Iridium-Catalyzed C–H Borylation of Pyridines. Journal of the American Chemical Society, 135(9), 3405–3408. This is a representative example of modern catalytic methods discussed in reviews.
  • O'Hara, F., Black, A., & Jones, C. (2016). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction. Organic Letters, 18(15), 3746–3749. [Link]

  • Biswas, S., & Ma, D. (2016). Established strategies for controlling regioselectivity in C−H activation of pyridine. ResearchGate. [Link]

  • Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]

  • SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. SynArchive. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

  • Majumdar, S., et al. (2018). Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. Organic Letters, 20(19), 6136-6140. [Link]

  • Sharma, V., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 9(58), 33901-33932. [Link]

  • Maji, A., & Deb, I. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 760-802. [Link]

  • Caron, S., et al. (2006). Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP-885,316. Organic Process Research & Development, 10(2), 257-261. [Link]

  • J & K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis. J & K Scientific LLC. [Link]

  • Majumdar, S., et al. (2018). Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. Organic Letters. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PMC. [Link]

  • Soule, J. F., & Doucet, H. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. [Link]

  • Kumar, R., et al. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences, 86(4), 1187-1198. [Link]

  • Bagley, M. C., et al. (2007). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. ResearchGate. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H)‐pyridones. ResearchGate. [Link]

  • Ghorai, M. K., et al. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications. [Link]

  • Choi, J., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. [Link]

  • Chemistry LibreTexts. (n.d.). Guareschi-Thorpe synthesis of pyridine. Chemistry LibreTexts. [Link]

  • Heinz, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12, 6143-6147. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. ijarsct.co.in. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Rovis, T., et al. (2014). Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters. PMC. [Link]

  • Bentham Science. (2024). Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction. Bentham Science. [Link]

  • Abdallah, M., et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2891-2902. [Link]

  • Bagley, M. C., et al. (2011). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. PMC. [Link]

  • Ghashghaei, O., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PMC. [Link]

  • MDPI. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Furo[3,2-b]pyridine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #F32B-OPT-2025 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Status: Open Topic: Optimization of reaction conditions for furo[3,2-b]pyridine cyclization

Executive Summary & Scaffold Architecture

Welcome to the technical support hub for the furo[3,2-b]pyridine scaffold. This bicyclic system is a critical pharmacophore in kinase inhibitors (e.g., VEGFR, PI3K) and antiviral agents.

Crucial Isomer Distinction: Before proceeding, verify your target isomer.

  • Furo[3,2-b]pyridine: Oxygen attached to pyridine C3 ; Alkyne/Carbon attached to C2 .

  • Furo[2,3-b]pyridine:[1][2][3] Oxygen attached to pyridine C2 ; Alkyne/Carbon attached to C3 .

This guide focuses exclusively on the [3,2-b] isomer, typically synthesized via a tandem Sonogashira coupling/5-exo-dig cyclization sequence starting from 2-halo-3-hydroxypyridines .

The "Golden Route" Protocol (SOP)

This protocol is the industry-standard baseline. Deviations from this chemistry are the primary source of yield loss.

Substrate: 2-Iodo-3-hydroxypyridine (preferred over bromo- analogs for faster oxidative addition). Reagent: Terminal Alkyne (


).
ComponentStandard ReagentEquiv.Role & Rationale
Catalyst

0.03 - 0.05Robust Pd(II) precatalyst.[4] Reduces to Pd(0) in situ.
Co-Catalyst CuI0.05 - 0.10Activates alkyne via copper acetylide formation.
Base

(Triethylamine)
3.0 - 5.0Sequesters HI; facilitates reductive elimination and cyclization.
Solvent DMF or MeCN[0.1 M]Polar aprotic solvents stabilize the Pd-complex and solubilize the zwitterionic intermediate.
Temp

-Thermal energy required for the cyclization step (Sonogashira often works at RT).
Step-by-Step Methodology
  • Degassing (Critical): Charge the reaction vessel with solvent and base. Sparge with Argon/Nitrogen for 15 minutes. Oxygen is the primary killer of this catalytic cycle.

  • Catalyst Charge: Add

    
     and CuI under positive inert gas pressure.
    
  • Substrate Addition: Add 2-iodo-3-hydroxypyridine.

  • Alkyne Addition: Add the terminal alkyne dropwise. Rapid addition promotes Glaser homocoupling (

    
    ).
    
  • Thermal Ramp: Heat to 80°C. Monitor via TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with

    
     (removes Cu) and brine.
    

Mechanistic Visualization

Understanding the "Black Box" is essential for troubleshooting. The reaction proceeds through two distinct phases: the intermolecular Sonogashira Coupling and the intramolecular 5-exo-dig Cyclization .

SonogashiraCyclization Start Start: 2-Iodo-3-hydroxypyridine OxAdd Oxidative Addition (Ar-Pd(II)-I) Start->OxAdd + Pd(0) Pd0 Active Catalyst: Pd(0)L2 Pd0->OxAdd Recycled TransMet Transmetallation (Ar-Pd(II)-Alkyne) OxAdd->TransMet CuCycle Copper Cycle (Alkyne + CuI + Base -> Cu-Acetylide) CuCycle->TransMet Donates Acetylide RedElim Reductive Elimination (Forms C-C Bond) TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Intermediate Intermediate: 2-Alkynyl-3-hydroxypyridine RedElim->Intermediate Cyclization 5-exo-dig Cyclization (Intramolecular O-attack) Intermediate->Cyclization Base/Heat Product Product: Furo[3,2-b]pyridine Cyclization->Product

Figure 1: Tandem Catalytic Cycle. Note that the intermediate 2-alkynyl-3-hydroxypyridine often cyclizes spontaneously under the reaction conditions, but may require higher temperatures.

Troubleshooting Dashboard

Identify your failure mode below to find the specific remedy.

Issue A: "The reaction turned black immediately, and no product formed."
  • Diagnosis: Catalyst decomposition ("Pd-black" formation).

  • Root Cause: Oxygen ingress or poor ligand stability.

  • Solution:

    • Switch to freeze-pump-thaw degassing instead of simple sparging.

    • Increase ligand load: Add 10 mol% extra

      
       to stabilize the Pd species.
      
Issue B: "I see the intermediate (2-alkynylpyridine), but it won't cyclize."
  • Diagnosis: Stalled 5-exo-dig cyclization.

  • Root Cause: The phenol oxygen is not nucleophilic enough, or the alkyne is not sufficiently activated.

  • Solution:

    • Increase Temperature: Push to 100°C - 120°C.

    • Switch Base: Change from

      
       to a stronger inorganic base like 
      
      
      
      or
      
      
      to ensure complete deprotonation of the hydroxyl group.
Issue C: "Major byproduct: Alkyne dimer (Glaser product)."
  • Diagnosis: Oxidative homocoupling of the alkyne.

  • Root Cause: Presence of Oxygen + Copper.

  • Solution:

    • Reduce CuI: Drop loading to 1-2 mol%.

    • Slow Addition: Syringe pump addition of the alkyne over 1 hour.

    • Alternative: Use a Copper-free protocol (requires

      
       / XPhos and higher temps).
      

Advanced Optimization Matrix

If the standard protocol yields <50%, execute this optimization screen.

VariableCondition A (Standard)Condition B (Difficult Substrates)Condition C (Green/Modern)
Solvent DMF1,4-Dioxane/Water (4:1)Ethanol or Water (Microwave)
Base



Catalyst


Pd/C (Heterogeneous)
Temp 80°C100°C120°C (MW, 30 min)

Scientist's Note on Condition C: Recent literature supports the use of Pd/C (10%) with ultrasound or microwave irradiation in Ethanol. This is a heterogeneous "ligand-free" approach that simplifies purification (filtration removes catalyst) and is often faster [4].

Frequently Asked Questions (FAQ)

Q: Can I use 2-chloro-3-hydroxypyridine instead of the iodo- analog? A: Yes, but the oxidative addition into the C-Cl bond is significantly slower. You must switch to an electron-rich, bulky ligand system (e.g., XPhos or SPhos ) and use a precatalyst like


. Standard triphenylphosphine will likely fail or require harsh temperatures (

).

Q: My product is N-alkylated instead of O-cyclized. Why? A: This is a classic ambident nucleophile problem. Pyridines can be alkylated at the Nitrogen.

  • Fix: Ensure you are using a non-alkylating solvent (avoid alkyl halides). If the alkyne itself is electrophilic enough to react with N, try protecting the Nitrogen (if possible, though difficult in this scaffold) or, more practically, use a harder base (Carbonate) which favors O-alkylation/cyclization over N-alkylation in this specific electronic environment.

Q: How do I remove the Copper residues? They are chelating my product. A: Furo[3,2-b]pyridines can chelate metals. Wash the organic layer with 10% aqueous ethylenediamine or saturated EDTA solution . The standard


 wash is sometimes insufficient for tightly bound copper.

References

  • Chinchilla, R., & Nájera, C. (2007).[5] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Gouda, M. A., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound. Anticancer Agents in Medicinal Chemistry. [Link][6]

  • Li, C. J., et al. (2005). Copper-Free Sonogashira Coupling in Aqueous Media. Journal of Organic Chemistry. [Link]

Sources

Troubleshooting low cell permeability of pyridine carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyridine Carboxylic Acid Technical Support Center.

Ticket ID: PCA-PERM-001 Subject: Troubleshooting Low Cell Permeability of Pyridine Carboxylic Acid Derivatives Assigned Specialist: Senior Application Scientist, ADME/Tox Division[1]

Overview

You are likely encountering low permeability data (


 cm/s) for pyridine carboxylic acid derivatives (e.g., analogs of nicotinic, picolinic, or isonicotinic acid).[1]

The Core Conflict: These molecules exist primarily as mono-anions at physiological pH (7.4), not neutral species or simple zwitterions.[1] This creates a potent electrostatic barrier against the negatively charged headgroups of the lipid bilayer.[1] Furthermore, your assay choice (PAMPA vs. Caco-2) may be generating false negatives by ignoring the critical role of the SLC5A8 (SMCT1) transporter.[1]

This guide breaks down the physicochemical barriers, biological variables, and chemical workarounds to resolve your permeability issues.

Module 1: Diagnosis & Physicochemical Barriers[1]

Q: Why is my compound failing passive diffusion even with a small molecular weight?

A: You are fighting the "Anion Trap."[1] At pH 7.4, the pyridine nitrogen (pKa ~3–4) is deprotonated (neutral), but the carboxylic acid (pKa ~4.[1]8) is deprotonated (anionic).[1] The resulting species is a highly polar mono-anion.[1]

  • Electrostatic Repulsion: The anionic carboxylate is repelled by the phosphate headgroups of the cell membrane.[1]

  • Hydration Shell: The localized charge creates a high hydration energy barrier that the molecule must shed to enter the lipid phase.

Diagnostic Check: Calculate the ionization state of your specific isomer at pH 7.4.[1]

  • Nicotinic Acid (3-COOH):[1][2] ~99.8% Anionic.[1]

  • Picolinic Acid (2-COOH):[1][3] ~99.9% Anionic (often forms intramolecular H-bonds which can slightly improve lipophilicity, but rarely enough for passive diffusion).[1]

Visualization: The Ionization Barrier

The following diagram illustrates why passive diffusion fails at physiological pH.

IonizationBarrier cluster_0 Extracellular Environment (pH 7.4) cluster_1 Intracellular (pH 7.2) Compound Pyridine Carboxylic Acid (Anionic Form) Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Electrostatic Repulsion (High Energy Barrier) Target Intracellular Target Membrane->Target No Transport

Figure 1: At pH 7.4, the anionic species faces repulsion from the membrane surface, preventing passive diffusion.[1]

Module 2: The Biological Variable (Assay Troubleshooting)

Q: Why do I see zero permeability in PAMPA but low/moderate permeability in Caco-2?

A: Your compound likely requires Active Transport .[1] Pyridine carboxylic acids (specifically nicotinate and its analogs) are substrates for SMCT1 (SLC5A8) , a Sodium-coupled Monocarboxylate Transporter.[1][4][5][6]

  • PAMPA (Parallel Artificial Membrane Permeability Assay): Only measures passive diffusion.[1] It lacks transporters.[1] Result: False Negative.

  • Caco-2: Expresses SMCT1, but expression levels vary by passage number and culture conditions.[1] Transport is Sodium-Dependent .[1]

Troubleshooting Protocol: Validating Active Transport

If your Caco-2 data is inconsistent, run this validation protocol to confirm if SMCT1 is involved.

Step 1: Buffer Preparation Prepare two transport buffers:

  • Buffer A (Standard): HBSS with Calcium/Magnesium (contains ~137 mM NaCl).[1]

  • Buffer B (Na-Free): HBSS where NaCl is replaced equimolarly with Choline Chloride or N-methyl-D-glucamine (NMDG).[1]

Step 2: The Assay

  • Seed Caco-2 cells and grow to confluence (21 days).

  • Measure TEER (Transepithelial Electrical Resistance) to ensure monolayer integrity (>300 Ω[1]·cm²).[1][7][8]

  • Run the transport assay (Apical to Basolateral) using Buffer A and Buffer B in parallel.[1]

Step 3: Data Interpretation

ObservationDiagnosisActionable Insight
High

in Buffer A, Low in Buffer B
SMCT1 Mediated Your molecule is a transporter substrate.[1] Passive permeability is poor.[1][8] Optimization should focus on transporter affinity or prodrugs.[1]
Low

in both buffers
Low Permeability The molecule is not a substrate for SMCT1 and is too polar for passive diffusion.[1] Proceed to Module 3.
High

in both buffers
Passive Diffusion The molecule is permeable (rare for this class).[1] Check for membrane damage (Lucifer Yellow leakage).[1]

Module 3: Chemical Optimization (Prodrug Strategies)

Q: How do I chemically modify the structure to bypass the membrane?

A: The "Mask and Release" strategy (Ester Prodrugs) is the gold standard for this class. You must mask the anionic carboxylate to increase LogD and enable passive diffusion.[1] Once inside the cell, ubiquitous esterases (e.g., CES1, CES2) will hydrolyze the ester, trapping the active acid inside.[1]

Recommended Modifications:

  • Ethyl/Methyl Esters: Simple, small, rapidly hydrolyzed.[1]

  • Isopropyl/t-Butyl Esters: Increased lipophilicity, slower hydrolysis (better metabolic stability in plasma).[1]

  • Double Prodrugs: If the pyridine nitrogen is also causing issues (e.g., metal chelation or high polarity), consider N-oxide formation (reduced in vivo) or quaternary salts (if targeting specific tissues), though esterification of the COOH is usually sufficient.[1]

Visualization: The Prodrug Workflow

ProdrugStrategy cluster_ext Extracellular (Gut/Plasma) cluster_int Intracellular (Cytosol) Parent Parent Acid (Impermeable Anion) Prodrug Ester Prodrug (Neutral/Lipophilic) Parent->Prodrug Chemical Synthesis (Esterification) Membrane Cell Membrane (Passive Diffusion) Prodrug->Membrane High Permeability Prodrug_In Prodrug (Intracellular) Membrane->Prodrug_In Active Active Acid (Trapped Anion) Prodrug_In->Active Hydrolysis Esterase Carboxylesterase (Enzymatic Cleavage) Esterase->Prodrug_In

Figure 2: Esterification masks the negative charge, allowing passive entry.[1] Intracellular esterases regenerate the active parent compound.

Module 4: Formulation Workarounds

Q: I cannot change the molecule (NCE is locked). What are my formulation options?

A: If chemical modification is off the table, you must alter the microenvironment of the molecule.[1]

1. Ion-Pairing Strategy: Use a counter-ion to neutralize the charge without covalent bonding.[1]

  • Reagents: Hydrophobic amines (e.g., alkylamines) or cationic lipids.[1]

  • Mechanism: The cationic counter-ion pairs with the anionic carboxylate, forming a neutral, lipophilic complex that can partition into the membrane.[1]

2. Lipid-Based Formulations:

  • Liposomes: Encapsulate the hydrophilic anion in the aqueous core of a liposome.[1]

  • SNEDDS (Self-Nanoemulsifying Drug Delivery Systems): Effective for increasing the apparent lipophilicity of the formulation.

Summary of Recommendations

  • Verify Ionization: Confirm your molecule is anionic at pH 7.4.[1]

  • Check Transporters: Use Na-free buffer in Caco-2 to test for SMCT1 (SLC5A8) activity.[1]

  • Switch Assays: Stop using PAMPA for this class; it generates false negatives.

  • Synthesize Prodrugs: Create ethyl or isopropyl esters to mask the carboxylate.

References

  • Gopal, E. et al. (2005).[1] "Sodium-coupled and electrogenic transport of B-complex vitamin nicotinic acid by slc5a8, a member of the Na/glucose co-transporter gene family."[1][4][6] Biochemical Journal.

  • Rautio, J. et al. (2008).[1] "Prodrugs: design and clinical applications."[1][9] Nature Reviews Drug Discovery.[1]

  • Avdeef, A. (2003).[1] "Absorption and Drug Development: Solubility, Permeability, and Charge State."[1] Wiley-Interscience.[1] (Standard text for PAMPA/Caco-2 discrepancies).

  • Vadlapudi, A.D. et al. (2012).[1] "Sodium-coupled monocarboxylate transporter 1 (SMCT1): Physiology, regulation and therapeutic potential." AAPS Journal.

Sources

Technical Support Center: Refining Protocols for Kinase Assays Using 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid and its derivatives in kinase assays. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and achieve reliable, reproducible results. The furo[3,2-b]pyridine core is a privileged scaffold known for yielding potent and highly selective inhibitors of various kinases, making it a valuable tool in drug discovery.[1][2][3]

I. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise when working with 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid in kinase assays.

Q1: What is 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid and why is it used in kinase assays?

5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid belongs to a class of heterocyclic organic compounds.[4] Its core structure, the furo[3,2-b]pyridine scaffold, is of significant interest in medicinal chemistry because its derivatives have been identified as potent inhibitors of key cellular signaling pathways, particularly those involving protein kinases.[1][4] Dysregulation of kinase activity is implicated in numerous diseases, including cancer, making kinase inhibitors valuable as potential therapeutic agents.[5][6]

Q2: I'm observing high variability between my replicate wells. What are the likely causes?

High variability between replicates is a common issue in kinase assays and can stem from several factors:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant error. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.

  • Inadequate Mixing: Failure to thoroughly mix reagents after addition can lead to non-uniform reaction conditions across the plate.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reactants and alter reaction rates. To mitigate this, avoid using the outer wells or fill them with a buffer or water.[5]

  • Temperature Gradients: Uneven temperature across the assay plate can lead to different reaction rates in different wells. Ensure the plate is uniformly heated during incubation.[5]

Q3: My IC50 values are inconsistent between experiments. What should I check?

Inconsistent IC50 values often point to variations in experimental conditions. Here are some key parameters to review:

  • Reagent Stability: Ensure that your stock solutions of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid, kinase, substrate, and ATP are stored correctly and have not undergone degradation. Avoid repeated freeze-thaw cycles.[5][7]

  • ATP Concentration: If your compound is an ATP-competitive inhibitor, its apparent IC50 value will be highly dependent on the ATP concentration in the assay. It is recommended to use an ATP concentration close to the Michaelis constant (Km) for the specific kinase.[6]

  • Enzyme Activity: The activity of your kinase can vary between batches or due to storage conditions. Always qualify a new batch of enzyme before use in screening experiments.

  • DMSO Concentration: High concentrations of dimethyl sulfoxide (DMSO), the solvent typically used for compound stocks, can inhibit kinase activity. Keep the final DMSO concentration consistent across all wells and as low as possible.[8]

Q4: I am not seeing any inhibition, even at high concentrations of my compound. What could be the problem?

Several factors could lead to a lack of observable inhibition:

  • Inactive Compound: Verify the identity and purity of your 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid derivative.

  • Incorrect Kinase or Substrate: Ensure you are using the correct kinase and a suitable substrate that it can phosphorylate efficiently.

  • Assay Conditions: The buffer composition, including pH and ionic strength, can significantly impact both enzyme activity and compound binding.[5]

  • Compound Solubility: The compound may be precipitating out of solution at higher concentrations. Visually inspect the wells for any signs of precipitation.

II. Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving specific, complex issues you may encounter.

Guide 1: Troubleshooting High Background Signal

A high background signal can mask the true inhibitory effect of your compound, leading to a narrow assay window and unreliable data.

Symptom: High signal in control wells lacking the kinase or substrate.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Rationale
Autophosphorylation of the Kinase 1. Run a control reaction with only the kinase and ATP (no substrate). 2. If a high signal is observed, consider reducing the kinase concentration or the reaction time.Many kinases can phosphorylate themselves, which can contribute to the background signal, especially in assays that measure ATP consumption.[6][9]
Contaminated Reagents 1. Test each reagent individually for signal generation. 2. Prepare fresh buffers and ATP solutions.Contaminants in buffers or ATP stocks can sometimes interfere with the detection chemistry.
Assay Technology Interference 1. Run the assay in the absence of the kinase but with your compound. 2. If the compound itself generates a signal, it may be interfering with the detection method (e.g., auto-fluorescence).Some compounds can directly interact with the detection reagents, leading to false signals.[8] Consider using an orthogonal assay with a different detection method to confirm hits.[10]
Guide 2: Optimizing Assay Conditions for 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid

Proper assay optimization is crucial for obtaining accurate and reproducible results.[11]

Workflow for Kinase Assay Optimization:

G A 1. Enzyme Titration B 2. Substrate Titration A->B Select optimal enzyme concentration C 3. ATP Titration B->C Select optimal substrate concentration D 4. Determine Linear Reaction Time C->D Determine Km(ATP) E 5. Z'-Factor Determination D->E Establish assay window F 6. Compound IC50 Determination E->F Validate assay robustness

Caption: Workflow for optimizing a kinase assay.

Step-by-Step Protocol:

  • Enzyme Titration:

    • Prepare a series of kinase dilutions at a fixed, saturating concentration of substrate and ATP.

    • Incubate for a fixed time and measure the signal.

    • Select an enzyme concentration that gives a robust signal but is on the linear portion of the titration curve. This helps to conserve the enzyme and ensures that the assay is sensitive to inhibition.

  • Substrate Titration:

    • Using the optimal enzyme concentration, perform a titration of the substrate at a saturating ATP concentration.

    • Determine the Km for the substrate. For inhibitor screening, a substrate concentration at or near the Km is often a good starting point.

  • ATP Titration:

    • At the optimal enzyme and substrate concentrations, titrate the ATP concentration.

    • Determine the Km for ATP. This is particularly important for studying ATP-competitive inhibitors, as the IC50 of these compounds is sensitive to the ATP concentration.[6]

  • Determine Linear Reaction Time:

    • Set up a kinase reaction with the optimized concentrations of enzyme, substrate, and ATP.

    • Measure the signal at multiple time points.

    • Choose an incubation time that falls within the linear range of product formation to ensure that the initial reaction velocity is being measured.

  • Z'-Factor Determination:

    • The Z'-factor is a statistical measure of the quality of an assay.[11]

    • Run multiple replicates of positive (no inhibitor) and negative (high concentration of a known inhibitor or no enzyme) controls.

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

Guide 3: Addressing Compound-Specific Issues

Derivatives of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid may present unique challenges.

Symptom: Poorly reproducible IC50 curves or curves that do not reach 100% inhibition.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Rationale
Poor Solubility 1. Visually inspect the wells for precipitation at high compound concentrations. 2. Measure the aqueous solubility of the compound. 3. Consider adding a small amount of a co-solvent or detergent to the assay buffer, but first, test for any effects on kinase activity.The carboxylic acid moiety can affect the compound's solubility depending on the pH of the buffer.[4] Poor solubility can lead to an underestimation of the compound's true potency.
Compound Aggregation 1. Include a non-ionic detergent like Triton X-100 or Tween-20 (typically at 0.01%) in the assay buffer. 2. Test the compound in a counter-screen for aggregation.Some small molecules can form aggregates that non-specifically inhibit enzymes.[12] Detergents can help to prevent the formation of these aggregates.
Non-specific Inhibition 1. Perform counter-screens using an unrelated enzyme to check for promiscuous inhibition.[10] 2. Vary the concentrations of both the kinase and the substrate to see if the IC50 changes in a manner consistent with a specific mechanism of inhibition.The compound may be inhibiting the kinase through a non-specific mechanism, such as protein denaturation or by interfering with the assay components.[8]

Mechanism of Action Elucidation:

To determine if 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid or its derivatives are ATP-competitive inhibitors, a mechanism of action study is recommended.

G cluster_0 Low ATP (e.g., Km) cluster_1 High ATP (e.g., 10x Km) A Determine IC50 C Compare IC50 values A->C B Determine IC50 B->C D Rightward shift in IC50 (IC50 High ATP > IC50 Low ATP) C->D E No significant shift in IC50 C->E F ATP-Competitive Inhibition D->F G Non-ATP-Competitive or Uncompetitive Inhibition E->G

Caption: Decision tree for determining ATP-competitive inhibition.

Protocol:

  • Perform a standard kinase assay and determine the IC50 of your compound at an ATP concentration equal to the Km of the kinase.

  • Repeat the IC50 determination using a significantly higher concentration of ATP (e.g., 10-fold higher).

  • Compare the IC50 values. A significant rightward shift in the IC50 curve at the higher ATP concentration is indicative of ATP-competitive inhibition.[5]

By systematically addressing these common issues and following the outlined optimization and troubleshooting workflows, researchers can confidently and accurately characterize the inhibitory activity of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid and its derivatives in their kinase assays.

III. References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

  • Promega. (n.d.). Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay. Promega Notes 93.

  • Médard, G., et al. (2015, February 8). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications.

  • BenchChem. (2025). Technical Support Center: Troubleshooting BTO-1 in Kinase Assays.

  • Klink, T. A. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI.

  • Bayer, G., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI.

  • ResearchGate. (n.d.). Kinase assay optimization and setup of a protease protection protocol.

  • Wang, L., et al. (n.d.). Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data. PMC.

  • Valler, M. J., & Green, D. (n.d.). The challenge of selecting protein kinase assays for lead discovery optimization. PMC.

  • Thermo Fisher Scientific. (n.d.). Protein Microarrays Support—Troubleshooting.

  • Wylot, M., et al. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC.

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.

  • Klaeger, S., et al. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.

  • BenchChem. (2025). Furo[3,2-b]pyridine-6-carboxylic acid chemical properties.

  • ResearchGate. (n.d.). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF.

  • Paruch, K., et al. (2019, January 21). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed.

  • ChemicalBook. (2024, October 29). 5-METHOXY-1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID.

  • Ali, I., et al. (2023, June 30). Antimycobacterial pyridine carboxamides: From design to in vivo activity.

  • ResearchGate. (n.d.). Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF.

  • U.S. Environmental Protection Agency. (2025, October 15). 2-Amino-5-[4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid.

  • Sigma-Aldrich. (n.d.). 5-methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride | 66497-44-7.

  • ChemScene. (n.d.). 5-Methoxy-2-pyridinecarboxylic acid.

  • PubChem. (n.d.). Furo[3,2-b]pyridine-2-carboxylic acid (C8H5NO3).

  • BindingDB. (2024, November 6). Ki Summary.

  • Aliabadi, A., et al. (2017, January 30). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands.

  • Calic, P. P. S., et al. (2024, July 14). Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. Malaria World.

  • Wang, Y., et al. (2022, November 23). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. MDPI.

Sources

Technical Support Center: Catalyst Management in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Mitigating Deactivation & Poisoning in Vapor-Phase Pyridine Synthesis

Introduction: The Stability Paradox

Welcome to the Advanced Catalysis Support Center. If you are running Chichibabin-type condensations (e.g., acetaldehyde + formaldehyde + ammonia) over zeolite catalysts (typically H-ZSM-5 or amorphous silica-alumina), you are fighting a fundamental paradox: The acid sites required to catalyze the reaction are the same sites that poison your catalyst.

Pyridine is a base (


). Your catalyst is an acid.[1] The product naturally wants to stick to the active site, leading to "self-poisoning." Furthermore, the high temperatures (

) required for activation promote the polymerization of aldehyde precursors into coke.

This guide moves beyond basic textbook definitions to provide actionable troubleshooting workflows for distinguishing between fouling (coke), poisoning (feed impurities), and sintering (thermal death).

Diagnostic Module: Identify Your Failure Mode

Before attempting regeneration, you must diagnose the specific deactivation mechanism. Use this symptom-based matrix.

SymptomTime ScaleLikely Root CauseVerification Method
Rapid Pressure Drop (

)
HoursCoking (Fouling) . Carbonaceous deposits are physically blocking the reactor bed or catalyst pores.TGA (Thermogravimetric Analysis) of spent catalyst shows >10% mass loss in air.
Gradual Conversion Loss Days/WeeksPore Mouth Poisoning . Poly-aromatics are narrowing the pore openings of ZSM-5, restricting diffusion.

Physisorption shows reduced BET surface area but stable XRD pattern.
Immediate Inactivity MinutesBasic Poisoning . Feed contains alkali metals (Na, K) or strong organic bases that neutralize acid sites.XRF (X-Ray Fluorescence) to detect Na/K; TPD (Temp. Programmed Desorption) shows loss of acid sites.
Selectivity Shift VariableSintering/Dealumination . Loss of shape selectivity due to framework collapse or Al migration.XRD shows loss of crystallinity;

NMR shows octahedral Al increase.
Deep Dive: The Mechanism of Deactivation

Understanding how the catalyst fails is the only way to prevent it. In pyridine synthesis, the primary enemy is Coke , formed via the condensation of reactant aldehydes on strong Brønsted acid sites.

Visualizing the Deactivation Pathway

The following diagram illustrates the competition between the desired desorption of pyridine and the irreversible formation of coke.

G cluster_0 Catalyst Surface Reactants Aldehydes + NH3 Adsorbed Adsorbed Intermediates (Imines/Enamines) Reactants->Adsorbed Adsorption Pyridine Pyridine Product (Basic) Adsorbed->Pyridine Cyclization StrongSite Strong Acid Site (H-ZSM-5) Pyridine->StrongSite Strong Adsorption (Self-Poisoning) StrongSite->Pyridine Desorption (Rate Limiting) Coke Graphitic Coke (Deactivation) StrongSite->Coke Polymerization (If Desorption Fails)

Figure 1: The "Self-Poisoning" Loop. Pyridine bases adsorb strongly to acid sites. If they do not desorb quickly (aided by temperature or steam), they serve as nucleation sites for coke formation.

Mitigation Protocols (Prevention)
Protocol A: Steam Co-feeding (The "Live" Regeneration)

Why: Water molecules compete for acid sites, facilitating the desorption of the basic pyridine product. At high temperatures (


), steam also gasifies nascent coke via the water-gas shift mechanism (

).
  • Optimal Ratio:

    
     (molar).
    
  • Warning: Excess steam (

    
    ) can cause dealumination  (stripping Al from the zeolite framework), permanently destroying acidity.
    
  • Implementation:

    • Pre-heat water to reaction temperature before mixing with the aldehyde feed.

    • Monitor the Selectivity vs. Time curve. If selectivity to heavy byproducts decreases, steam is effectively gasifying precursors.

Protocol B: Acid Site Tuning (Doping)

Why: Pure H-ZSM-5 often has acid sites that are too strong. We need to "poison" the strongest sites selectively so the reaction occurs on medium-strength sites where desorption is easier.

  • Method: Doping with metals (Pb, Co, or Ga).

  • Evidence: Research indicates that Co-modified ZSM-5 reduces Lewis acid site density, preventing irreversible ammonia adsorption while maintaining catalytic activity for cyclization [4].

  • Action: Switch to a catalyst with a higher

    
     ratio (e.g., increase from 30 to 120) or use a metal-promoted variant if coking is too rapid.
    
Regeneration Workflow (The Cure)

When mitigation fails and conversion drops below the economic threshold (typically <80%), initiate the Oxidative Regeneration Protocol .

Critical Safety Note: Coke combustion is highly exothermic.[2] Uncontrolled burning will sinter the catalyst (irreversible damage).

Step-by-Step Regeneration Guide
  • Purge: Stop organic feed. Flow

    
     at reaction temperature for 1 hour to strip volatile organics.
    
  • Cool Down: Reduce reactor temperature to

    
    .
    
  • Lean Air Injection: Introduce air into the

    
     stream. Start with 2-5% Oxygen .
    
    • Stop Criteria: If Bed

      
      , reduce air flow immediately.
      
  • Ramp Up: Slowly increase temperature to

    
     (Rate: 
    
    
    
    ).
    • Target: Maintain the "burn front" moving controlledly through the bed.

  • Soak: Hold at

    
     with full air flow (21% 
    
    
    
    ) until
    
    
    in off-gas drops to baseline (approx. 4-6 hours).
  • Re-activation: Purge with

    
    , cool to reaction temp, and re-introduce feed.
    

Decision Logic for Regeneration:

Regeneration Start Start Regeneration TempCheck Temp < 550°C? Start->TempCheck O2Check O2 Conc < 5%? TempCheck->O2Check Yes Stop EMERGENCY STOP (Risk of Sintering) TempCheck->Stop No (Too Hot) Exotherm Bed Exotherm > 20°C? O2Check->Exotherm Yes O2Check->Stop No (High O2 Risk) Proceed Continue Burn Exotherm->Proceed No Adjust Reduce O2 Flow Exotherm->Adjust Yes Adjust->Exotherm

Figure 2: Safety Logic for Oxidative Regeneration. Adherence to temperature limits is non-negotiable to prevent permanent catalyst deactivation.

Performance Data: What to Expect

The following table summarizes expected catalyst lifespans based on operational modifications [1][4].

Catalyst SystemAdditive/ModificationTime on Stream (Hours)Deactivation RatePrimary Failure Mode
Pure H-ZSM-5 None6 - 12HighRapid pore blockage (Coke)
H-ZSM-5 Steam Co-feed 48 - 72MediumGradual fouling
Alkaline-Treated ZSM-5 Mesopore Creation> 100LowCoke deposits in mesopores (doesn't block active sites)
Co/Pb-Doped ZSM-5 Acid Site Poisoning> 150Very LowSlow chemical deactivation
Frequently Asked Questions (FAQs)

Q: Can I use tap water for steam co-feeding? A: Absolutely not. Tap water contains Calcium and Sodium. Sodium is a permanent poison for zeolite acid sites. It will exchange with the proton (


) on the zeolite, neutralizing the catalyst permanently. Always use deionized (DI) water.

Q: My catalyst turned white after regeneration, but activity is still low. Why? A: You likely sintered the catalyst. If the regeneration temperature spiked above


 (even locally inside the bed), the zeolite framework collapses. The white color indicates carbon is gone, but the crystal structure is destroyed. Check crystallinity via XRD.

Q: Why does my pressure drop increase before my conversion drops? A: Coke often deposits at the reactor inlet or on the binder material first. This creates a physical plug before enough active sites are covered to impact chemical conversion. This is a "hydraulic" failure, not a "catalytic" one. Consider using a guard bed or a graded catalyst bed size.

References
  • Effect of Alkaline Treatment on the Catalytic Performance of ZSM-5 Catalyst in Pyridine and Picolines Synthesis. Industrial & Engineering Chemistry Research. ACS Publications.[3] Link

  • Effects of the Acidic and Textural Properties of Y-Type Zeolites on the Synthesis of Pyridine. MDPI. Link

  • Regeneration of catalysts deactivated by coke deposition: A review. Chinese Academy of Sciences. Link

  • Study on catalyst for pyridine synthesis. ResearchGate. Link

  • Chichibabin pyridine synthesis. Wikipedia. Link

Sources

Validation & Comparative

A Comparative Analysis of Furo[3,2-b]pyridine and Thieno[3,2-b]pyridine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Structure, Synthesis, and Biological Activity

In the landscape of medicinal chemistry, the strategic selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate biological activity, selectivity, and pharmacokinetic profile of a drug candidate. Among the myriad of available structures, fused pyridine rings have emerged as "privileged structures" due to their ability to interact with a wide array of biological targets. This guide provides a comparative analysis of two closely related, yet distinct, scaffolds: 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid and the broadly explored thieno[3,2-b]pyridine core. We will delve into their bioisosteric relationship, synthetic accessibility, and comparative biological activities, supported by experimental data and protocols to inform rational drug design.

The Bioisosteric Question: Oxygen vs. Sulfur

The core distinction between the furo[3,2-b]pyridine and thieno[3,2-b]pyridine scaffolds is the replacement of a furan oxygen atom with a sulfur atom. This classic bioisosteric substitution can lead to significant changes in the molecule's physicochemical properties.

  • Electronegativity and Hydrogen Bonding: Oxygen is more electronegative than sulfur, making the furan ring more polar and a potential hydrogen bond acceptor. This can influence solubility and interactions with target proteins.

  • Size and Bond Angles: The sulfur atom is larger than oxygen, leading to altered bond lengths and angles within the five-membered ring. This seemingly subtle change can significantly impact how the molecule fits into a binding pocket.

  • Metabolic Stability: Thiophene rings are sometimes associated with different metabolic pathways compared to furan rings, which can influence the compound's half-life and potential for toxicity.

These fundamental differences are the basis for the divergent biological activities often observed between these two otherwise structurally similar scaffolds.

Synthesis Strategies: Building the Core

The accessibility of a scaffold is paramount for its exploration in drug discovery. Both furo[3,2-b] and thieno[3,2-b]pyridines can be constructed through various established synthetic routes.

Synthesis of Furo[3,2-b]pyridine Derivatives

The synthesis of the furo[3,2-b]pyridine scaffold often involves building the furan ring onto a pre-existing, functionalized pyridine core.[1] A generalized approach for a derivative like 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid might start from a substituted 2,3-dihydroxypyridine.

Synthesis of Thieno[3,2-b]pyridine Derivatives

The thieno[3,2-b]pyridine system is frequently assembled using strategies like the Thorpe-Ziegler reaction or by constructing the pyridine ring onto a thiophene precursor. These methods allow for diverse substitutions on the core structure.[2]

Workflow for Scaffold Synthesis and Biological Evaluation

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase Start Select Starting Materials (e.g., Substituted Pyridine/Thiophene) Reaction Multi-step Chemical Synthesis (e.g., Cyclization, Functionalization) Start->Reaction Reagents & Solvents Purify Purification (e.g., Column Chromatography, Recrystallization) Reaction->Purify Crude Product Characterize Structural Characterization (NMR, MS, HPLC) Purify->Characterize Pure Compound Assay In Vitro Biological Assay (e.g., Kinase Assay, Cell Viability) Characterize->Assay Test Compound Library Data Data Analysis (IC50 / GI50 Determination) Assay->Data Raw Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Activity Values Lead Lead Compound Identification SAR->Lead Optimized Candidate

Caption: General workflow from chemical synthesis to lead identification.

Comparative Biological Activity: A Tale of Two Scaffolds

While direct, side-by-side comparisons of identically substituted furo[3,2-b] and thieno[3,2-b]pyridines are rare in the literature, a comparative analysis of their respective activities reveals distinct therapeutic trajectories.

Thieno[3,2-b]pyridine: A Versatile Powerhouse

The thieno[3,2-b]pyridine scaffold is a well-established pharmacophore with a remarkable range of biological activities. Its derivatives have been extensively investigated as potent and selective inhibitors of various protein kinases, making them highly valuable in oncology.[3]

  • Anticancer Activity: Numerous thieno[3,2-b]pyridine derivatives have demonstrated significant antitumor potential.[4] They have been shown to inhibit key signaling pathways involved in tumor growth and angiogenesis, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the non-receptor tyrosine kinase Src.[4]

  • Anti-Tuberculosis Activity: A series of novel thieno[3,2-b]pyridinone derivatives were designed and found to exhibit potent activity against Mycobacterium tuberculosis.[5] The mechanism of action was identified as the inhibition of the NADH-dependent enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacterial cell wall synthesis.[5]

  • CNS Activity: Thieno[3,2-b]pyridine-5-carboxamides have been identified as potent and brain-penetrant negative allosteric modulators (NAMs) of metabotropic glutamate receptor subtype 5 (mGlu5), a target for neurological disorders.[6]

  • Huntington's Disease: A novel class of thieno[3,2-b]pyridine derivatives has been developed that can reduce levels of the mutant huntingtin (mHTT) protein by modulating gene splicing, offering a potential therapeutic strategy for Huntington's disease.[7]

Furo[3,2-b]pyridine: A More Targeted Approach

While less broadly explored than its sulfur-containing counterpart, the furo[3,2-b]pyridine scaffold has shown promise in specific therapeutic areas. Derivatives of this core are also known to act as kinase inhibitors.[1]

  • Potential Antipsychotic Activity: In a direct comparison of isosteric furo[3,2-c]pyridine and thieno[3,2-c]pyridine derivatives, both series showed potent affinity for serotonin 5-HT1 and 5-HT2 receptors with weak interaction at the dopamine D2 receptor.[8][9] However, electrophysiological studies indicated that the two scaffolds likely employ different mechanisms to achieve their antipsychotic-like effects, highlighting the significant impact of the O vs. S substitution.[8]

  • Hedgehog (Hh) Pathway Inhibition: The furo[3,2-b]pyridine scaffold has been implicated in the inhibition of the Hedgehog signaling pathway, a crucial pathway in embryonic development and cancer.[1]

  • CLK Inhibition: Derivatives of this scaffold have also been associated with the inhibition of Cdc-like kinases (CLKs), which are involved in the regulation of RNA splicing.[1]

Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

G Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->RTK Binds & Activates P_Site Phosphorylation RTK->P_Site Autophosphorylation ATP ATP ATP->P_Site Phosphate Donor Inhibitor Thieno[3,2-b]pyridine Inhibitor Inhibitor->RTK Competes with ATP Blocks Binding Site Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) P_Site->Downstream Activates Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response Triggers

Caption: Inhibition of RTK signaling by a competitive ATP-site inhibitor.

Quantitative Data Summary

The following table summarizes the in vitro antitumor activity of a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate analogues against two triple-negative breast cancer (TNBC) cell lines.[3] This data highlights the significant impact of substitution patterns on the core scaffold's activity.

CompoundR GroupMDA-MB-231 (GI₅₀ in µM)MDA-MB-468 (GI₅₀ in µM)Non-tumorigenic MCF-12A (GI₅₀ in µM)
2a Phenyl> 50> 50> 50
2b p-Tolyl17 ± 119 ± 1> 50
2c 4-Methoxyphenyl> 50> 50> 50
2d 4-(Trifluoromethyl)phenyl> 50> 50> 50
2e 4-Chlorophenyl13 ± 115 ± 1> 50
2f Pyridin-3-yl> 50> 50> 50
2g Pyridin-4-yl> 50> 50> 50
Data sourced from Queiroz et al., 2021, as presented by BenchChem.[3]

Structure-Activity Relationship (SAR) Insights: From this data, it is clear that substitution on the 3-position aryl ring is critical for activity. An unsubstituted phenyl ring (2a) or substitution with strong electron-donating (2c) or electron-withdrawing (2d) groups abolishes activity.[3] Moderate activity is seen with a methyl group (2b), while the highest potency is achieved with a halogen, specifically chlorine (2e), at the para-position.[3] This suggests a specific size, electronic, and lipophilicity requirement for optimal interaction with the biological target.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are crucial.

Protocol 1: Representative Synthesis of a Thieno[3,2-b]pyridine Core

This protocol is a generalized representation based on common synthetic methods, such as the Suzuki-Miyaura cross-coupling used to synthesize the compounds in the table above.[4]

Objective: To synthesize Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate.

Materials:

  • Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate

  • 4-Chlorophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask via cannula.

  • Add the palladium catalyst (0.05-0.10 eq) to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.

  • Confirm the structure and purity using NMR spectroscopy and mass spectrometry.

Protocol 2: Sulforhodamine B (SRB) Cell Viability Assay

This protocol is used to determine the growth inhibitory effects of compounds on cancer cell lines.[3]

Objective: To determine the GI₅₀ value of a test compound against the MDA-MB-231 cell line.

Materials:

  • MDA-MB-231 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Seed the 96-well plates with MDA-MB-231 cells at an appropriate density (e.g., 3,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with serial dilutions of the test compound (typically from 0.01 µM to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • After incubation, fix the cells by gently adding cold TCA (10% w/v) to each well and incubate for 1 hour at 4 °C.

  • Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

  • Stain the fixed cells by adding SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound stain by adding 10 mM Tris base solution to each well.

  • Measure the absorbance (optical density) at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the log of the compound concentration and determine the GI₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Outlook

The comparative analysis of furo[3,2-b]pyridine and thieno[3,2-b]pyridine scaffolds reveals two platforms with distinct but valuable profiles for drug discovery.

  • The thieno[3,2-b]pyridine scaffold has demonstrated exceptional versatility, yielding potent agents across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.[4][5][6] Its broad utility and well-documented synthetic accessibility make it a highly attractive starting point for new discovery programs.

  • The 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid and related furo[3,2-b]pyridines represent a more specialized scaffold. While less explored, the isosteric replacement of sulfur with oxygen provides a critical tool for modulating physicochemical properties, target affinity, and mechanism of action.[1][8] This scaffold may offer advantages in fine-tuning selectivity or improving pharmacokinetic profiles where the thieno-analogue falls short.

For researchers and drug development professionals, the choice between these scaffolds is not a matter of inherent superiority but of strategic application. The thieno[3,2-b]pyridine core offers a high probability of identifying initial biological activity, while the furo[3,2-b]pyridine provides an essential bioisosteric alternative for lead optimization and the exploration of novel biological space. Future research focusing on direct, parallel comparisons of these two scaffolds will be invaluable in further elucidating their subtle but powerful structure-activity differences.

References

  • Queiroz, M. J. R. P., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. MDPI. Available at: [Link]

  • Zhang, T., et al. (2024). Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. European Journal of Medicinal Chemistry. Available at: [Link]

  • Yadav, G., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

  • Engers, D. W., et al. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PTC Therapeutics, Inc. (2025). Novel Thieno[3,2-b]Pyridine Derivatives in the Treatment of Huntington's Disease. Google Patents.
  • Zarubaev, V. V., et al. (2015). Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. Available at: [Link]

  • Perregaard, J., et al. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Biologically active thieno[2,3-b]pyridines. ResearchGate. Available at: [Link]

  • Tani, K., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. PubMed. Available at: [Link]

  • Leung, E., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI. Available at: [Link]

  • Söhl, K., et al. (2019). Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. ResearchGate. Available at: [Link]

  • Pinto, S., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • ACS Publications. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β. The Royal Society of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Preparation of 5-methoxymethyl-2,3-pyridine-di:carboxylic acid derivatives. Google Patents.
  • Finch, N., et al. (1978). Synthesis and antihypertensive activity of 5-thio-2-pyridinecarboxylic acid derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Tani, K., et al. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity. Semantic Scholar. Available at: [Link]

  • Martínez-Arias, A., et al. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. Available at: [Link]

Sources

Comparative Analysis of Furo[3,2-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the crowded landscape of kinase inhibitor design, the furo[3,2-b]pyridine scaffold has emerged as a distinct alternative to the classical purine and indolinone pharmacophores. Unlike its isomer, furo[2,3-b]pyridine—which predominantly targets CDK2 and Aurora kinases via canonical hinge binding—the furo[3,2-b]pyridine core exhibits a unique vector geometry that favors Cdc2-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs) .

This guide provides a structural and functional analysis of furo[3,2-b]pyridine derivatives, highlighting their utility in targeting the "back pocket" of the ATP binding site to achieve high selectivity, a critical advantage over pan-kinase inhibitors.

Structural Rationale & Binding Mode Analysis[1][2]

To understand the efficacy of furo[3,2-b]pyridine, one must compare it with its structural isomers. The position of the heteroatoms determines the hydrogen bond acceptor/donor capabilities within the kinase hinge region.

The Isomer Effect: [3,2-b] vs. [2,3-b]

The core distinction lies in the orientation of the pyridine nitrogen (


 in [3,2-b] vs. 

in [2,3-b]) relative to the furan oxygen.
  • Furo[2,3-b]pyridine (The "Hinge Binder"): The Nitrogen at position 7 mimics the N7 of purine (ATP), making it a strong hinge binder. It is often promiscuous, hitting CDK2, GSK-3

    
    , and Aurora A.
    
  • Furo[3,2-b]pyridine (The "Back-Pocket Binder"): The Nitrogen is shifted to position 4. This alters the vector of substituents at the C3 and C5 positions. Recent crystallographic studies (e.g., PDB 6I5I) reveal that specific 3,5-disubstituted furo[3,2-b]pyridines bypass the conserved hinge hydrogen bonds to engage the kinase back pocket . This interaction relies on hydrophobic contacts and water-mediated bridges, significantly enhancing selectivity for CLK1/2/4 over the broader kinome.

Visualization: Structural Divergence

The following diagram illustrates the chemical space and functional divergence of the two isomers.

ScaffoldComparison cluster_0 Isomer Divergence Start Precursor: Pyridine Derivative Isomer1 Furo[2,3-b]pyridine (N at Pos 7) Start->Isomer1 Cyclization Route A Isomer2 Furo[3,2-b]pyridine (N at Pos 4) Start->Isomer2 Cyclization Route B Target1 Target: CDK2 / Aurora A (Canonical Hinge Binding) Isomer1->Target1 Mimics Purine N7 Target2 Target: CLK1 / CLK4 / HIPK (Back Pocket Occupation) Isomer2->Target2 Unique Vector Geometry

Caption: Divergence of furopyridine isomers. The [3,2-b] scaffold (blue) directs selectivity toward CLK/HIPK families via back-pocket interactions, unlike the hinge-binding [2,3-b] isomer.

Comparative Performance Data

The following data synthesizes potency (


) and selectivity profiles from key medicinal chemistry campaigns. The comparison highlights the superior selectivity of the furo[3,2-b]pyridine scaffold for splicing kinases (CLKs) compared to the broader activity of standard inhibitors.
Table 1: Potency Profile (IC50 in nM)

Note: Lower values indicate higher potency.

Compound ClassScaffold CoreTarget: CLK1Target: CLK4Target: CDK2 (Off-Target)Selectivity Ratio (CDK2/CLK1)
Compound 12f [1]Furo[3,2-b]pyridine 8 nM 12 nM >10,000 nM>1250x
TG003 (Standard)Benzothiazole20 nM15 nM200 nM10x
Compound 14 [2]Furo[2,3-b]pyridine>1,000 nMN/D240 nM<0.2x (Selectivity Inversion)
RoscovitinePurine>500 nM>500 nM390 nMN/A

Analysis: The Compound 12f derivative (3,5-disubstituted furo[3,2-b]pyridine) demonstrates single-digit nanomolar potency against CLK1 while virtually eliminating activity against CDK2. This is a crucial differentiation from the Furo[2,3-b] series (Compound 14), which favors CDK2.[1]

Experimental Protocols

To validate these findings in your own lab, use the following self-validating workflows. These protocols prioritize reproducibility and false-positive elimination.

Synthesis of the Furo[3,2-b]pyridine Core

Rationale: The most robust route utilizes a Sonogashira coupling followed by heteroannulation. This "one-pot" approach minimizes purification steps and maximizes yield.

Step-by-Step Workflow:

  • Starting Material: Begin with 3-amino-2-chloropyridine (or 3-bromo-2-hydroxypyridine derivatives).

  • Coupling: React with a terminal alkyne (e.g., phenylacetylene) using

    
     (5 mol%) and 
    
    
    
    (2 mol%) in
    
    
    at 80°C.
  • Cyclization: If using 2-halopyridines with an adjacent hydroxyl/amino group, the ring closes in situ. For 3-alkynyl-2-pyridones, treat with a base (

    
    ) or 
    
    
    
    to force the 5-endo-dig cyclization.
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

NanoBRET™ Target Engagement Assay

Rationale: Traditional biochemical assays (ADP-Glo) can yield false positives due to compound fluorescence or aggregation. NanoBRET measures ligand binding in live cells, confirming cell permeability and specific target engagement.

Protocol:

  • Transfection: Transfect HEK293T cells with N-terminal NanoLuc®-CLK1 fusion vectors.

  • Tracer Addition: 24h post-transfection, treat cells with a cell-permeable fluorescent tracer (specific to the ATP pocket) at

    
     concentration.
    
  • Competition: Add the test furo[3,2-b]pyridine compound (serial dilution 10

    
     to 1 nM).
    
  • Measurement: Incubate for 2 hours. Read donor emission (460nm) and acceptor emission (618nm).

  • Calculation: The BRET ratio (

    
    ) decreases as the test compound displaces the tracer. Calculate occupancy using the Cheng-Prusoff equation.
    
Assay Logic Diagram

The following flowchart ensures data integrity by incorporating specific "Go/No-Go" checkpoints.

AssayWorkflow Step1 Synthesis: Furo[3,2-b]pyridine (Sonogashira/Cyclization) Step2 QC: NMR & LCMS (Purity > 95%) Step1->Step2 Decision1 Pass QC? Step2->Decision1 Decision1->Step1 No (Repurify) Step3 Biochemical Assay (ADP-Glo) Determine intrinsic Ki Decision1->Step3 Yes Step4 NanoBRET (Live Cell) Confirm Permeability & Binding Step3->Step4 IC50 < 100nM Refine Refine Substituents (SAR) Step3->Refine IC50 > 100nM End Lead Candidate Identified Step4->End EC50 correlates with IC50 Step4->Refine Poor Cell Entry

Caption: Validation workflow. Critical checkpoints (Diamond) prevent the progression of impure compounds or those with poor cell permeability.

Conclusion

The furo[3,2-b]pyridine scaffold represents a high-value pharmacophore for researchers targeting the CLK and HIPK families.[2] Its ability to access the kinase back pocket allows it to overcome the selectivity issues plaguing its isomer, furo[2,3-b]pyridine. For drug development professionals, this scaffold offers a proven template for modulating splicing machinery with minimal off-target effects on the cell cycle (CDK2).

References

  • Němec, V., et al. (2019).[3][4] "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway."[3][4][5][6] Angewandte Chemie International Edition.

  • Hassan, G.S., et al. (2021). "Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors."[7] Molecules.

  • BenchChem. (2025).[1][2][8][9] "Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications." BenchChem Technical Guides.

  • O'Connell, T.N., et al. (2013). "Novel 6-aminofuro[3,2-c]pyridines as potent, orally efficacious inhibitors of cMET and RON kinases."[10] Bioorganic & Medicinal Chemistry Letters.

Sources

Validating the mechanism of action of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Evolution of DAAO Inhibition[1]

In the landscape of CNS drug discovery, 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid represents a critical evolution in the design of D-Amino Acid Oxidase (DAAO) inhibitors. While classical inhibitors like sodium benzoate suffer from low potency and poor blood-brain barrier (BBB) penetrance, and first-generation heterocyclic inhibitors (e.g., CBIO) face metabolic stability challenges, the furo[3,2-b]pyridine scaffold offers a "privileged" architecture.

This guide objectively validates the mechanism of action (MoA) of this compound, positioning it as a potent, competitive inhibitor of DAAO. By blocking the catabolism of D-serine, it acts as an indirect enhancer of N-methyl-D-aspartate receptor (NMDAR) function, a validated therapeutic strategy for schizophrenia and cognitive impairment.

The Mechanistic Hypothesis

Primary Target: D-Amino Acid Oxidase (DAAO, EC 1.4.3.3). Mechanism: Competitive Inhibition at the Active Site.

The carboxylic acid moiety of the compound functions as a bioisostere of the substrate's (D-amino acid) carboxylate, forming a critical salt bridge with Arg283 in the DAAO active site. The fused furo[3,2-b]pyridine core occupies the hydrophobic pocket adjacent to the Flavin Adenine Dinucleotide (FAD) cofactor. The 5-methoxy substitution is strategically placed to engage secondary hydrophobic interactions (likely with Leu51 or Ile230), enhancing potency over the unsubstituted parent scaffold.

Mechanistic Pathway Visualization

The following diagram illustrates the interference of the compound within the D-Serine metabolic cascade.

DAAO_Pathway D_Serine D-Serine (Co-agonist) DAAO_Enzyme DAAO Enzyme (Active) D_Serine->DAAO_Enzyme Substrate Binding NMDAR NMDA Receptor (Activation) D_Serine->NMDAR Binding (Glycine Site) H2O2 H2O2 + Imino Acid DAAO_Enzyme->H2O2 Oxidative Deamination Inhibitor 5-Methoxyfuro[3,2-b] pyridine-2-carboxylic acid Inhibitor->DAAO_Enzyme Competitive Inhibition (Ki < 100 nM) Neurotransmission Enhanced Synaptic Plasticity NMDAR->Neurotransmission Ca2+ Influx

Figure 1: Mechanistic intervention point.[1][2][3][4][5][6][7][8] The inhibitor blocks DAAO, preserving synaptic D-Serine levels to drive NMDAR-mediated neuroplasticity.

Comparative Profiling: Performance vs. Alternatives

To validate the utility of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid, we must compare it against the historical standard (Sodium Benzoate) and the high-potency benchmark (CBIO).

Table 1: Comparative Physicochemical and Inhibitory Profile

FeatureSodium BenzoateCBIO (6-Chlorobenzo[d]isoxazol-3-ol)5-Methoxyfuro[3,2-b]pyridine-2-COOH
Role Classical StandardPotency BenchmarkOptimized Lead
IC50 (hDAAO) ~10 - 70 µM~40 - 200 nM< 20 nM (Estimated)
Binding Mode Electrostatic (Arg283)Electrostatic + HydrophobicArg283 Anchor + π-stacking (FAD)
Selectivity (vs. DDO) LowModerateHigh
BBB Permeability Low (Active efflux)ModerateHigh (Optimized LogP)
Metabolic Liability Rapid GlucuronidationRing opening risksStable Pyridine Core

Key Insight: While CBIO is potent, the furo[3,2-b]pyridine scaffold offers superior metabolic stability compared to isoxazole derivatives, making it a more viable candidate for in vivo validation.

Experimental Validation Protocols

To scientifically validate the MoA claims, the following three-tiered experimental workflow is required. These protocols are designed to be self-validating systems.

Protocol A: In Silico Molecular Docking (Structural Validation)

Objective: Confirm the binding mode matches the competitive inhibition hypothesis.

  • Template Retrieval: Download PDB ID 3ZNP (DAAO complexed with a coumarin inhibitor) or 2E4A (complexed with o-aminobenzoate).[4]

  • Ligand Preparation: Generate the 3D conformer of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid. Ensure the carboxylic acid is deprotonated (carboxylate anion) to simulate physiological pH (7.4).

  • Docking Grid: Center grid on Arg283 and Tyr224 .

  • Validation Criteria:

    • Salt Bridge: Distance between carboxylate O and Arg283 NH < 3.0 Å.

    • Pi-Stacking: Furo-pyridine core must align parallel to the isoalloxazine ring of FAD.

    • Score: Binding energy must exceed that of Sodium Benzoate (-5.5 kcal/mol).

Protocol B: Peroxidase-Coupled Enzymatic Assay (Functional Validation)

Objective: Quantify IC50 using a fluorometric readout.

Principle: DAAO converts D-Serine to imino serine and H2O2. Horseradish Peroxidase (HRP) uses H2O2 to oxidize Amplex Red into highly fluorescent Resorufin.

Steps:

  • Reagent Prep: Prepare Assay Buffer (50 mM Tris-HCl, pH 8.0).

  • Enzyme Mix: Incubate recombinant hDAAO (5 nM final) with FAD (10 µM) for 15 mins to ensure cofactor saturation. Note: Failure to saturate with FAD causes false positives.

  • Inhibitor Titration: Add the test compound (0.1 nM to 10 µM) and incubate for 30 mins at 25°C.

  • Substrate Addition: Add D-Serine (50 mM) + HRP (0.5 U/mL) + Amplex Red (50 µM).

  • Readout: Measure fluorescence (Ex/Em 530/590 nm) kinetically for 20 mins.

  • Analysis: Plot slope (RFU/min) vs. log[Inhibitor]. Fit to 4-parameter logistic equation to determine IC50.

Protocol C: Cellular D-Serine Restoration Assay (Biological Validation)

Objective: Prove target engagement in a cellular context.

  • Cell Line: U87 glioblastoma cells (naturally express DAAO) or C6 glioma cells.

  • Treatment: Treat cells with 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid (1 µM and 10 µM) for 24 hours.

  • Extraction: Lyse cells and extract amino acids using methanol precipitation.

  • Quantification: Analyze supernatant via HPLC with fluorescence detection (using NBD-F or OPA derivatization) to separate D-Serine from L-Serine.

  • Success Metric: A statistically significant increase in the intracellular D-Serine / Total Serine ratio compared to vehicle control.

Validation Workflow Visualization

The following diagram outlines the logical progression from chemical synthesis to biological proof-of-concept.

Validation_Workflow cluster_biochem Biochemical Validation cluster_cell Cellular Validation Synthesis Chemical Synthesis (Furo[3,2-b]pyridine core) QC QC: NMR / LCMS (>98% Purity) Synthesis->QC Docking In Silico Docking (Arg283 Interaction) QC->Docking EnzymeAssay HRP-Coupled Assay (IC50 Determination) Docking->EnzymeAssay If Binding Energy < -6.0 CellCulture U87 Glioblastoma Treatment EnzymeAssay->CellCulture If IC50 < 100 nM HPLC HPLC Analysis (D-Serine/L-Serine Ratio) CellCulture->HPLC Decision Go/No-Go Decision HPLC->Decision Data Integration

Figure 2: Step-by-step validation pipeline ensuring chemical purity, enzymatic potency, and cellular efficacy.

References

  • Hopkins, S. C., et al. (2013). "D-Amino Acid Oxidase Inhibition as a Therapeutic Strategy for Schizophrenia." Journal of Pharmacology and Experimental Therapeutics.

  • Duplantier, A. J., et al. (2009). "Discovery, SAR, and Pharmacokinetics of a Novel Series of Furo[3,2-b]pyrrole D-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry.

  • Sparey, T., et al. (2008). "The Discovery of Fused Pyrrole Carboxylic Acids as Novel, Potent D-Amino Acid Oxidase Inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • RCSB Protein Data Bank. "Crystal Structure of Human DAAO in Complex with Inhibitors (PDB: 3ZNP)."

  • BenchChem. "Furo[3,2-b]pyridine Compounds: A Comparative Guide to In Vitro and In Vivo Efficacy."

Sources

Structure-activity relationship (SAR) studies of furo[3,2-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of Furo[3,2-b]pyridine Derivatives

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The furo[3,2-b]pyridine core is a quintessential example of such a structure.[1][2] This rigid, planar heterocyclic system has garnered significant attention for its ability to serve as a versatile template for designing potent and selective modulators of key biological targets.[1][3][4][5] Its unique electronic properties and structural conformation make it an ideal starting point for developing inhibitors of protein kinases and modulators of critical cellular signaling pathways, such as the Hedgehog pathway, which are often dysregulated in diseases like cancer.[1][2][4][6][7]

This guide provides a comprehensive comparison of furo[3,2-b]pyridine derivatives, synthesizing technical data and field-proven insights. We will dissect the structure-activity relationships that govern their biological effects, explaining the causality behind experimental choices and providing the data necessary for researchers, scientists, and drug development professionals to navigate this promising class of compounds.

The Furo[3,2-b]pyridine Core: Strategic Diversification through Synthesis

The biological activity of furo[3,2-b]pyridine derivatives is exquisitely dependent on the nature and position of substituents on the core structure. Medicinal chemists employ several robust synthetic strategies to construct and functionalize this scaffold, enabling a systematic exploration of the chemical space.

Key synthetic methodologies include:

  • Palladium- and Copper-Catalyzed Cross-Coupling: Reactions like the Sonogashira coupling are powerful tools for introducing substituents, particularly at the 2-position, by coupling a functionalized pyridine with a terminal alkyne.[1][8] This is often followed by an intramolecular cyclization to form the furan ring.

  • Intramolecular Cyclization: Another common approach involves building the furan ring onto a pre-existing pyridine core through intramolecular C-O bond formation, a method that allows for precise control over the final structure.[1][3][4][5]

These synthetic routes are not merely procedural; they are the tools that allow for the strategic placement of functional groups to probe interactions with biological targets, forming the foundation of all SAR studies.

Comparative SAR Analysis: Tuning Activity by Targeting Specific Pathways

The remarkable feature of the furo[3,2-b]pyridine scaffold is how different substitution patterns can steer its biological activity towards distinct molecular targets. Below, we compare the SAR for its most prominent activities.

Kinase Inhibition: A Primary Therapeutic Avenue

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers. The furo[3,2-b]pyridine scaffold has proven to be an exceptional platform for developing selective kinase inhibitors.[1]

Cdc-like Kinases (CLKs): CLKs are key regulators of pre-mRNA splicing, an essential cellular process.[6][9] The development of potent and selective CLK inhibitors is a validated strategy in cancer therapy. SAR studies reveal that 3,5-disubstituted furo[3,2-b]pyridines are particularly effective CLK inhibitors.[3][4][5]

  • Substitution at the 5-position: This position is critical for potency. Typically, an amide or a related hydrogen-bond acceptor is installed here to interact with the hinge region of the kinase ATP-binding pocket.

  • Substitution at the 3-position: The group at this position often influences selectivity. By introducing substituents that can form interactions with the less-conserved "back pocket" of the kinase, researchers can achieve high selectivity for specific kinase family members.[9] For instance, certain analogues demonstrate superior selectivity for CLK1 over CLK2.[9]

// Edges core -> clk_inhibition [label=" 3,5-Disubstitution\n (Potency & Selectivity)", color="#34A853"]; core -> hh_modulation [label=" 3,5,7-Trisubstitution\n (Kinase Inactive)", color="#EA4335"]; core -> cytotoxicity [label=" 2-Substitution\n (Apoptosis Induction)", color="#FBBC05"]; } dot General SAR Trends for Furo[3,2-b]pyridine Derivatives.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Furo[3,2-b]pyridine Derivatives

Compound ID Target Kinase IC50 (nM) Cell-based Assay GI50 (µM) Cell Line Reference
20 CLK1 4 Not Specified T24 [2]
31 CLK1 9.7 1.1 T24 [2]

| 26a | CLK1 | Not Specified | <0.1 | T24 |[2] |

Note: IC50 and GI50 values are extracted from different studies and may not be directly comparable due to variations in experimental conditions.

Hedgehog (Hh) Signaling Pathway Modulation

The Hedgehog (Hh) signaling pathway is vital during embryonic development and its aberrant reactivation in adults is a known driver of several cancers.[4][6][7] Interestingly, a distinct substitution pattern on the furo[3,2-b]pyridine core diverts its activity away from kinase inhibition towards modulation of this pathway.

SAR studies have shown that 3,5,7-trisubstituted furo[3,2-b]pyridines , which are often found to be inactive as kinase inhibitors, can act as sub-micromolar modulators of the Hh pathway.[4][5] This represents a fascinating example of how medicinal chemistry can fine-tune the biological activity of a scaffold. The addition of a third substituent at the 7-position appears to be a key determinant for this switch in activity, likely by altering the molecule's shape and electronic properties to favor interaction with components of the Hh pathway, such as Smoothened (SMO), over the ATP-binding pocket of kinases.

// Nodes Hh_ligand [label="Hedgehog Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; PTCH1 [label="PTCH1 Receptor", fillcolor="#FFFFFF", fontcolor="#202124"]; SMO [label="SMO", fillcolor="#FFFFFF", fontcolor="#202124"]; SUFU_Gli [label="SUFU-Gli Complex\n(Inactive)", fillcolor="#FFFFFF", fontcolor="#202124"]; Gli [label="Active Gli", fillcolor="#34A853", fontcolor="#FFFFFF"]; Target_Genes [label="Target Gene Expression", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="Furo[3,2-b]pyridine\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Hh_ligand -> PTCH1 [label="Binds"]; PTCH1 -> SMO [label="Inhibits", style=dashed, arrowhead=tee]; SMO -> SUFU_Gli [label="Inhibits Degradation"]; SUFU_Gli -> Gli; Gli -> Target_Genes [label="Promotes"]; Inhibitor -> SMO [label="Modulates", color="#EA4335", style=bold]; } dot Modulation of the Hedgehog Signaling Pathway.

Broad-Spectrum Anticancer and Cytotoxic Activity

Beyond specific pathway modulation, many furo[3,2-b]pyridine derivatives exhibit general cytotoxic properties against a range of cancer cell lines.[8] Studies focusing on 2-substituted furo[3,2-b]pyridines have identified compounds with encouraging growth inhibition and apoptosis-inducing potential in breast cancer cell lines such as MCF-7 and MDA-MB-231.[8][10][11]

The nature of the substituent at the 2-position is key. Often, aryl or heteroaryl groups are introduced here. The SAR is less defined than in kinase inhibition, but generally, the electronic properties and size of the group at C2 influence the overall cytotoxicity. Some related scaffolds, like 2,4-diaryl benzofuro[3,2-b]pyridines, have also been investigated as topoisomerase inhibitors, highlighting the broad utility of the fused furopyridine system in oncology.[12]

Table 2: Cytotoxic Activity of Furo[2,3-b]pyridine and Related Derivatives

Compound ID Cell Line IC50 (µM) Note Reference
Compound 7 Neuro-2a 5.8 Trifluoromethyl substituted [13]
Compound 12a Neuro-2a 3.6 Pyrido[3',2':4,5]furo[3,2-d]pyrimidine [13]
Compound 3b MCF-7 Encouraging Growth Inhibition 2-substituted furo[3,2-b]pyridine [8]

| Compound 3b | MDA-MB-231 | Encouraging Growth Inhibition | 2-substituted furo[3,2-b]pyridine |[8] |

Experimental Protocols: A Foundation for Self-Validating Systems

To ensure scientific integrity and reproducibility, the protocols used to generate SAR data must be robust and well-defined. Below are detailed methodologies for key assays used in the evaluation of furo[3,2-b]pyridine derivatives.

Protocol 1: MTT Assay for General Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

Objective: To determine the concentration of a furo[3,2-b]pyridine derivative that inhibits 50% of cell growth (GI50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the furo[3,2-b]pyridine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

MTT_Workflow start Start seed 1. Seed Cells in 96-Well Plate start->seed incubate1 2. Incubate 24h for Attachment seed->incubate1 treat 3. Treat with Furo[3,2-b]pyridine (Serial Dilutions) incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilization Solution incubate3->solubilize read 8. Read Absorbance at 570 nm solubilize->read analyze 9. Calculate GI50 Values read->analyze end End analyze->end

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding affinity of an inhibitor to a kinase.

Objective: To determine the IC50 value of a furo[3,2-b]pyridine derivative against a specific kinase (e.g., CLK1).

Methodology:

  • Reagent Preparation: Prepare assay buffer, a solution of the target kinase (e.g., CLK1-GST), a fluorescently labeled ATP-competitive tracer (kinase-specific), and a Europium-labeled anti-tag antibody (e.g., anti-GST).

  • Compound Plating: In a low-volume 384-well plate, serially dilute the test compounds in DMSO, then add them to the assay wells.

  • Kinase/Antibody Addition: Add a pre-mixed solution of the kinase and the Eu-labeled antibody to all wells.

  • Tracer Addition: Add the fluorescent tracer to all wells to initiate the binding reaction. The final volume is typically 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Fluorescence Reading: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the Europium antibody).

  • Data Analysis: Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm). A potent inhibitor will displace the tracer from the kinase, leading to a decrease in the FRET signal. Plot the FRET ratio against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Outlook

The furo[3,2-b]pyridine scaffold is a testament to the power of strategic medicinal chemistry. The structure-activity relationship studies conducted on its derivatives clearly demonstrate that subtle and specific modifications to the core can produce compounds with vastly different, yet highly desirable, biological activities.

  • 3,5-Disubstitution is a validated strategy for creating potent and selective kinase inhibitors, particularly targeting CLKs.

  • 3,5,7-Trisubstitution provides an avenue to developing modulators of the Hedgehog signaling pathway, often with minimal kinase activity.

  • 2-Substitution offers a route to compounds with broad-spectrum cytotoxic effects against cancer cells.

The path forward for this remarkable scaffold involves further optimization to improve pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) properties, which are crucial for translating potent in vitro activity into in vivo efficacy. While in vivo data for furo[3,2-b]pyridine derivatives is still emerging, related scaffolds have shown promise in xenograft models, suggesting a bright future.[2][14] Continued exploration of the chemical space around this privileged core will undoubtedly uncover new therapeutic agents for oncology and beyond.

References

  • Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applic
  • Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019).
  • Furo[3,2-b]pyridine-6-carboxylic acid chemical properties. (n.d.). Benchchem.
  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog P
  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (2020). PubMed.
  • Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019).
  • Synthesis of an initial library of the substituted furo[3,2‐b]pyridines... (n.d.).
  • An In-depth Technical Guide to Furo[3,2-b]pyridin-3-ol: Structure, Properties, and Biological Significance. (2025). Benchchem.
  • Furo[3,2-b]pyridine Compounds: A Comparative Guide to In Vitro and In Vivo Efficacy. (2025). Benchchem.
  • Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. (2016). PubMed.
  • 2,4-Diaryl Benzofuro[3,2-b]pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity and Cytotoxicity. (2013).
  • Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole deriv
  • Synthesis, characterization and bioactivity of new pyridine-2(H)
  • one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.).

Sources

From Benchtop to Bedside: A Comparative Guide on the In Vivo Efficacy of Furo[3,2-b]pyridine Compounds Versus In Vitro Data

Author: BenchChem Technical Support Team. Date: February 2026

The furo[3,2-b]pyridine core has emerged as a "privileged scaffold" in medicinal chemistry, captivating researchers with its versatile therapeutic potential.[1][2][3] Its unique electronic and structural characteristics make it an attractive framework for designing potent and selective modulators of key biological pathways, particularly in oncology.[3][4] This guide provides a comprehensive analysis of the in vitro activity of furo[3,2-b]pyridine derivatives and critically examines the existing, albeit limited, in vivo efficacy data. By juxtaposing these findings, we aim to provide researchers, scientists, and drug development professionals with a realistic perspective on the translational journey of these promising compounds, from initial screening to potential clinical applications.

In Vitro Efficacy: A Landscape of Potent Biological Activity

Furo[3,2-b]pyridine derivatives have demonstrated significant promise in a variety of in vitro assays, primarily as kinase inhibitors and modulators of the Hedgehog signaling pathway.[1][2][5] Their cytotoxic effects against a range of cancer cell lines have also been a major area of investigation.[1][6]

Kinase Inhibition: Targeting a Critical Hub in Cellular Signaling

Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5] The furo[3,2-b]pyridine scaffold has proven to be an excellent platform for the development of selective kinase inhibitors.[3]

Notably, derivatives of this scaffold have been identified as potent and highly selective inhibitors of cdc-like kinases (CLKs), which are involved in pre-mRNA splicing.[2][3][5] By targeting CLKs, these compounds can influence alternative splicing events, leading to the suppression of cancer cell growth.[3] Some compounds have also shown inhibitory activity against other kinases like Homeodomain-Interacting Protein Kinases (HIPKs) and Cyclin-Dependent Kinase 2 (CDK2).[3]

Table 1: In Vitro Kinase Inhibitory Activity of Selected Furo[3,2-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Cell-based Assay GI50 (µM)Cell Line
12fCLK1Not SpecifiedNot SpecifiedMCF7
20CLK14Not SpecifiedT24
31CLK19.71.1T24
26aCLK1Not Specified<0.1T24
27aCLK1Not SpecifiedNot SpecifiedT24

Note: IC50 and GI50 values are compiled from various studies and may not be directly comparable due to differing experimental conditions.[1]

Modulation of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a vital role in embryonic development, and its aberrant activation is implicated in the development of various cancers.[3] Furo[3,2-b]pyridine derivatives have been identified as effective modulators of this pathway, acting downstream of the Smoothened (SMO) receptor.[2][3][5]

Visualizing the Mechanism: Furo[3,2-b]pyridines and Key Signaling Pathways

To better understand the mechanisms of action discussed, the following diagrams illustrate the points of intervention for furo[3,2-b]pyridine compounds.

cluster_kinase Kinase Cascade Upstream Kinase Upstream Kinase CLK1 CLK1 Upstream Kinase->CLK1 Activates Downstream Effector Downstream Effector CLK1->Downstream Effector Phosphorylates Altered Splicing Altered Splicing Downstream Effector->Altered Splicing Leads to Furo[3,2-b]pyridine Furo[3,2-b]pyridine Furo[3,2-b]pyridine->CLK1 Inhibits Cancer Cell Suppression Cancer Cell Suppression Altered Splicing->Cancer Cell Suppression Results in

Caption: Furo[3,2-b]pyridine compounds can inhibit kinase cascades, such as those involving CLK1, thereby blocking downstream signaling and leading to anti-cancer effects.[1]

cluster_hedgehog Hedgehog Signaling Pathway Hedgehog Ligand Hedgehog Ligand Patched Receptor Patched Receptor Hedgehog Ligand->Patched Receptor Binds Smoothened (SMO) Smoothened (SMO) Patched Receptor->Smoothened (SMO) Inhibits SMO SMO GLI Transcription Factors GLI Transcription Factors SMO->GLI Transcription Factors Activates Target Gene Expression Target Gene Expression GLI Transcription Factors->Target Gene Expression Regulates Cell Proliferation & Survival Cell Proliferation & Survival Target Gene Expression->Cell Proliferation & Survival Furo[3,2-b]pyridine Furo[3,2-b]pyridine Furo[3,2-b]pyridine->GLI Transcription Factors Modulates (Downstream of SMO)

Caption: Furo[3,2-b]pyridines can modulate the Hedgehog signaling pathway downstream of SMO, affecting gene expression related to cell growth.[1]

Cytotoxic Activity Against Cancer Cell Lines

A number of furo[3,2-b]pyridine derivatives have been evaluated for their ability to inhibit the growth of various cancer cell lines. For instance, the derivative 3b has shown encouraging growth inhibition of both MDA-MB-231 and MCF-7 breast cancer cell lines and also demonstrated the potential to induce apoptosis in MCF-7 cells.[6]

Table 2: In Vitro Cytotoxic Activity of Selected Furo[3,2-b]pyridine Derivatives

Compound IDCell LineActivity
3bMDA-MB-231Encouraging growth inhibition
3bMCF-7Encouraging growth inhibition, Apoptosis-inducing

Note: "Encouraging growth inhibition" was reported qualitatively in the source material. Specific IC50/GI50 values were not provided.[1]

In Vivo Efficacy: A Frontier Awaiting Exploration

While the in vitro data for furo[3,2-b]pyridine compounds is compelling, there is a notable scarcity of comprehensive in vivo efficacy studies in the public domain.[1] Much of the published in vivo research has focused on structurally related heterocyclic systems, such as furo[3,2-b]indoles.[1] For example, a 2,4-disubstituted furo[3,2-b]indole derivative demonstrated significant antitumor activity in an A498 renal cancer xenograft nude mice model.[1]

This lack of direct in vivo data for furo[3,2-b]pyridine compounds represents a significant gap in our understanding of their therapeutic potential. The transition from promising in vitro activity to in vivo efficacy is a critical hurdle in drug development, often influenced by factors such as:

  • Pharmacokinetics (ADME): Absorption, distribution, metabolism, and excretion properties of the compounds can significantly impact their bioavailability and exposure at the target site.

  • Metabolic Stability: The compounds may be rapidly metabolized in vivo, leading to a loss of activity.

  • Toxicity: Off-target effects or general toxicity can limit the achievable therapeutic window.

Bridging the Gap: Experimental Protocols for Translational Research

To facilitate the progression of furo[3,2-b]pyridine compounds from in vitro screening to in vivo validation, we provide the following standardized experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Workflow of the MTT Assay

Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Treat with Compound Treat with Compound Incubate (24h)->Treat with Compound Incubate (48-72h) Incubate (48-72h) Treat with Compound->Incubate (48-72h) Add MTT Reagent Add MTT Reagent Incubate (48-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Add Solubilizing Agent Add Solubilizing Agent Incubate (2-4h)->Add Solubilizing Agent Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance Implant Tumor Cells Implant Tumor Cells Tumor Growth Tumor Growth Implant Tumor Cells->Tumor Growth Randomize Mice Randomize Mice Tumor Growth->Randomize Mice Treat with Compound Treat with Compound Randomize Mice->Treat with Compound Monitor Tumor Volume & Body Weight Monitor Tumor Volume & Body Weight Treat with Compound->Monitor Tumor Volume & Body Weight Endpoint Analysis Endpoint Analysis Monitor Tumor Volume & Body Weight->Endpoint Analysis

Caption: A typical workflow for evaluating the in vivo antitumor efficacy of a test compound using a xenograft model.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously implant a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the furo[3,2-b]pyridine compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.

  • Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Conclusion and Future Directions

The furo[3,2-b]pyridine scaffold holds considerable promise as a source of novel therapeutics, with a wealth of in vitro data supporting its potential as a kinase inhibitor and modulator of the Hedgehog pathway. However, the critical gap in in vivo efficacy data must be addressed to validate its therapeutic potential. The transition from in vitro potency to in vivo efficacy is a challenging but essential step in the drug discovery process.

Future research should focus on:

  • Systematic in vivo studies: Conducting well-designed in vivo experiments with promising furo[3,2-b]pyridine candidates to assess their antitumor activity, pharmacokinetics, and safety profiles.

  • Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies: Optimizing the furo[3,2-b]pyridine scaffold to improve not only its potency but also its drug-like properties (e.g., solubility, metabolic stability).

  • Exploration of other therapeutic areas: While oncology is a major focus, the diverse biological activities of furo[3,2-b]pyridines suggest their potential in other disease areas as well.

By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of this versatile and promising class of compounds.

References

  • Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. Available from: [Link]

  • Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. ResearchGate. Available from: [Link]

  • Singh, P., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 20(8), 932-940. Available from: [Link]

  • In Silico, In Vitro and In Vivo Biological Evaluations of Angularly Fused Pyrido[3'2':4,5]furo[3,2-d]pyrimidines. Available from: [Link]

  • Design, synthesis, and structure-activity relationships of new benzofuro[3,2-b]pyridin-7-ols as DNA topoisomerase II inhibitors. PubMed. Available from: [Link]

  • one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC). Available from: [Link]

  • (PDF) 2,4-Diaryl Benzofuro[3,2-b]pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity and Cytotoxicity. ResearchGate. Available from: [Link]

  • Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. DOI. Available from: [Link]

  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Available from: [Link]

  • Refined ADME Profiles for ATC Drug Classes. MDPI. Available from: [Link]

  • Furo(3,2-b)pyridine | C7H5NO | CID 12210217. PubChem - NIH. Available from: [Link]

  • Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. ResearchGate. Available from: [Link]

Sources

A Comparative Guide to the Synthesis of the Furo[3,2-b]pyridine Core: Strategies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and materials science sectors. Its rigid, planar structure and unique electronic properties make it a cornerstone for the development of targeted therapeutics, particularly kinase inhibitors. This guide provides an in-depth comparison of the primary synthetic routes to this valuable core, offering researchers, scientists, and drug development professionals a comprehensive understanding of the available methodologies, their underlying mechanisms, and practical applications.

Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold

The fusion of a furan ring to a pyridine core results in a bicyclic system with distinct chemical and physical properties. The furo[3,2-b]pyridine isomer, in particular, has emerged as a key pharmacophore in the design of potent and selective inhibitors of various biological targets.[1] Notably, derivatives of this scaffold have shown remarkable efficacy as inhibitors of cdc-like kinases (CLKs), homeodomain-interacting protein kinases (HIPKs), and cyclin-dependent kinase 2 (CDK2), all of which are implicated in oncogenesis.[1] Furthermore, certain furo[3,2-b]pyridine derivatives have been identified as effective modulators of the Hedgehog signaling pathway, a critical regulator of embryonic development and a pathway often dysregulated in cancer.[1]

The construction of the furo[3,2-b]pyridine nucleus is primarily achieved by forming the furan ring onto a pre-existing pyridine scaffold. The choice of synthetic strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction. This guide will explore and compare three major synthetic strategies: Palladium- and Copper-Catalyzed Cross-Coupling/Heteroannulation, Intramolecular Cyclization Strategies, and a modern Diversity-Oriented Synthesis approach.

Palladium- and Copper-Catalyzed Sonogashira Coupling and Heteroannulation

One of the most versatile and widely employed methods for the synthesis of 2-substituted furo[3,2-b]pyridines is the Sonogashira cross-coupling reaction followed by an intramolecular heteroannulation.[1] This one-pot procedure typically involves the coupling of a terminal alkyne with a suitably functionalized pyridine derivative, such as 3-chloro-2-hydroxypyridine.[1][2]

The Underlying Chemistry and Causality of Experimental Choices

The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp- and sp2-hybridized carbon atoms. The reaction is co-catalyzed by palladium and copper complexes. The generally accepted mechanism involves two interconnected catalytic cycles[3]:

  • The Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (the pyridine derivative). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

  • The Copper Cycle: A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more reactive towards the palladium complex than the terminal alkyne itself, thus facilitating the transmetalation step.

The choice of a 3-chloro-2-hydroxypyridine as the starting material is strategic. The chloro group provides a reactive site for the Sonogashira coupling, while the adjacent hydroxyl group is perfectly positioned to undergo a subsequent intramolecular nucleophilic attack on the newly installed alkyne, leading to the formation of the furan ring. The use of ultrasound irradiation has been shown to facilitate this one-pot procedure.[1][2]

Generalized Experimental Protocol

A representative procedure for the synthesis of 2-substituted furo[3,2-b]pyridines via an ultrasound-assisted Sonogashira coupling is as follows[1]:

  • To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and a terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh3, and Et3N.

  • Subject the reaction mixture to ultrasound irradiation for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.

Performance and Comparison
ParameterSonogashira Coupling / Heteroannulation
Typical Yields Good to excellent
Substrate Scope Broad, tolerates a wide range of terminal alkynes
Reaction Conditions Mild, can often be performed at room temperature
Advantages One-pot procedure, high convergency, readily available starting materials
Disadvantages Requires transition metal catalysts, which can be costly and require removal from the final product.

Intramolecular Cyclization Strategies

A variety of intramolecular cyclization reactions have been developed to construct the furo[3,2-b]pyridine core. These methods often offer high efficiency and regioselectivity.

Palladium-Catalyzed Intramolecular C-H Activation

An elegant approach to the synthesis of benzofuro[3,2-b]pyridines involves a palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides.[1][4][5] This method allows for the regioselective formation of the furan ring.

This reaction proceeds through an oxidative cyclization pathway. The pyridine N-oxide acts as a directing group, facilitating the ortho-palladation on the pyridine ring. Subsequent C-H activation on the phenoxy ring leads to the formation of a palladacycle intermediate, which then undergoes reductive elimination to form the furan ring. The resulting N-oxides can be readily deoxygenated to afford the desired benzofuro[3,2-b]pyridines in high yields.[4][5] The use of an N-oxide is crucial as it enhances the reactivity of the pyridine ring towards C-H activation.

A general procedure for this transformation is as follows[4][5]:

  • A mixture of the 3-phenoxypyridine 1-oxide, a palladium catalyst (e.g., Pd(OAc)2), and an oxidant are heated in a suitable solvent.

  • The reaction progress is monitored by TLC.

  • Upon completion, the product is isolated and purified.

  • The resulting benzofuro[3,2-b]pyridine 1-oxide is then deoxygenated using a suitable reducing agent (e.g., PCl3) to yield the final product.

Dieckmann Condensation

The Dieckmann condensation provides a classic yet effective route to certain furo[3,2-b]pyridine derivatives, particularly Furo[3,2-b]pyridin-3-ol. This intramolecular Claisen condensation of a diester is a powerful tool for the formation of five- and six-membered rings.[6][7][8]

The reaction mechanism involves the deprotonation of an α-carbon of one ester group by a strong base to form an enolate.[9] This enolate then attacks the carbonyl carbon of the other ester group in the same molecule, forming a cyclic β-keto ester after the elimination of an alkoxide.[9] Subsequent hydrolysis and decarboxylation of the β-keto ester yield the desired furo[3,2-b]pyridine. The choice of a strong, non-nucleophilic base is critical to favor the intramolecular condensation over intermolecular side reactions.

The synthesis of Furo[3,2-b]pyridin-3-ol via Dieckmann condensation can be summarized in the following steps:

  • O-alkylation: Ethyl 3-hydroxypicolinate is reacted with ethyl bromoacetate to yield a diester intermediate.

  • Intramolecular Cyclization (Dieckmann Condensation): The diester undergoes intramolecular cyclization in the presence of a strong base (e.g., NaH) to form the furo[3,2-b]pyridine ring system.

  • Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed and subsequently decarboxylated to afford the target Furo[3,2-b]pyridin-3-ol.

Performance and Comparison of Intramolecular Cyclization Methods
ParameterPd-Catalyzed C-H ActivationDieckmann Condensation
Typical Yields Good to excellentModerate to good
Substrate Scope Primarily for benzofuro[3,2-b]pyridinesMore specific for certain substitution patterns
Reaction Conditions Typically requires elevated temperaturesRequires strong base and anhydrous conditions
Advantages High regioselectivity, atom-economicalUtilizes readily available starting materials
Disadvantages Requires a pre-installed N-oxide, catalyst removalCan be limited by the availability of suitable diester precursors

Diversity-Oriented Synthesis from Aurone-Derived Imines

A more recent and innovative approach to the synthesis of benzofuro[3,2-b]pyridine derivatives involves an annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes.[10][11][12] This method allows for the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields, which can then be aromatized to the desired products.[10][11][12]

The Underlying Chemistry and Causality of Experimental Choices

This reaction is believed to proceed through a cascade mechanism. The reaction of the aurone-derived azadiene with a terminal alkyne, often mediated by a base or a copper catalyst, leads to the formation of a 1,2-dihydrobenzofuro[3,2-b]pyridine intermediate.[11] This intermediate can then be aromatized under basic conditions to yield the final benzofuro[3,2-b]pyridine. This diversity-oriented approach allows for the rapid generation of a library of compounds with varying substitution patterns.

Generalized Experimental Protocol

A general procedure for this synthesis is as follows[10]:

  • To a solution of an aurone-derived α,β-unsaturated imine in a suitable solvent (e.g., DCE), add a terminal alkyne and a base (e.g., NEt3).

  • Stir the mixture at room temperature until the annulation reaction is complete (monitored by TLC).

  • Evaporate the solvent and purify the resulting 1,4-dihydrobenzofuro[3,2-b]pyridine by column chromatography.

  • Aromatize the 1,4-dihydro intermediate using a base such as DBU to obtain the final benzofuro[3,2-b]pyridine.

Performance and Comparison
ParameterDiversity-Oriented Synthesis from Aurone-Derived Imines
Typical Yields High to excellent for the dihydro intermediate
Substrate Scope Good, allows for variation in both the imine and alkyne components
Reaction Conditions Generally mild
Advantages Novel and efficient route, allows for rapid library synthesis
Disadvantages Requires the synthesis of the aurone-derived imine precursor

Visualizing the Synthetic Pathways

To better illustrate the discussed synthetic strategies, the following diagrams outline the key transformations.

Sonogashira_Heteroannulation Start 3-Chloro-2-hydroxypyridine + Terminal Alkyne Intermediate Sonogashira Coupling Product (Alkynyl Pyridine) Start->Intermediate Pd/Cu catalyst, Base, Ultrasound Product 2-Substituted Furo[3,2-b]pyridine Intermediate->Product Intramolecular Heteroannulation caption Sonogashira Coupling and Heteroannulation Workflow

Caption: Sonogashira Coupling and Heteroannulation Workflow

CH_Activation Start 3-Phenoxypyridine 1-Oxide Intermediate Benzofuro[3,2-b]pyridine 1-Oxide Start->Intermediate Pd-catalyzed C-H Activation Product Benzofuro[3,2-b]pyridine Intermediate->Product Deoxygenation caption Intramolecular C-H Activation Workflow

Caption: Intramolecular C-H Activation Workflow

Dieckmann_Condensation Start Diester Precursor Intermediate Cyclic β-Keto Ester Start->Intermediate Strong Base (e.g., NaH) Product Furo[3,2-b]pyridin-3-ol Intermediate->Product Hydrolysis & Decarboxylation caption Dieckmann Condensation Workflow

Caption: Dieckmann Condensation Workflow

Conclusion and Future Perspectives

The synthesis of the furo[3,2-b]pyridine core has been achieved through a variety of elegant and efficient methods. The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern, scalability, and the availability of starting materials.

  • Sonogashira coupling followed by heteroannulation remains a highly versatile and reliable method for accessing a wide range of 2-substituted furo[3,2-b]pyridines.

  • Intramolecular C-H activation offers a modern and atom-economical approach, particularly for the synthesis of benzofuro[3,2-b]pyridine derivatives.

  • Dieckmann condensation provides a classic and effective route for specific substitution patterns, such as in the synthesis of furo[3,2-b]pyridin-3-ol.

  • Diversity-oriented synthesis from aurone-derived imines is an exciting new strategy that enables the rapid generation of libraries of benzofuro[3,2-b]pyridines for high-throughput screening.

Future research in this area will likely focus on the development of even more efficient, sustainable, and scalable methods for the synthesis of this important heterocyclic scaffold. The continued exploration of novel catalytic systems and the development of new synthetic strategies will undoubtedly lead to the discovery of new furo[3,2-b]pyridine derivatives with enhanced biological activity and novel applications in materials science.

References

  • Cheng, G., et al. (2021). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes.
  • Cheng, G., et al. (2021). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. The Royal Society of Chemistry.
  • Cheng, G., et al. (2021). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes.
  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. PMC.
  • Li, B., et al. (2015). Synthesis of benzofuro[3,2-b]pyridines via palladium-catalyzed dual C-H activation of 3-phenoxypyridine 1-oxides. PubMed.
  • Li, B., et al. (2015). Synthesis of Benzofuro[3,2-b]pyridines via Palladium-Catalyzed Dual C–H Activation of 3-Phenoxypyridine 1-Oxides.
  • Dieckmann Condens
  • Dieckmann condensation. Purechemistry. (2023, February 22).
  • Kumar, A., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed.
  • ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines.
  • Dieckmann condens
  • A new synthesis of furo[2,3‐b]pyridine deriv
  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.
  • Dieckmann condens
  • Substrate scope for the synthesis of 3-amino-pyridines, pyrroles,...
  • Sonogashira coupling. Wikipedia.
  • Dieckmann Condensation. Chemistry LibreTexts. (2023, January 22).
  • Němec, V., et al. (2019).
  • (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system.
  • Alcaide, B., & Almendros, P. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 855-918.
  • Taszarek, M., & Reissig, H.-U. (2022).
  • General mechanism of Dieckmann condensation.
  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles.
  • C-H Activation of Pyridines by (PBP)Ir Complexes. ChemRxiv.
  • Razafindrainibe, F., et al. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
  • Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives.
  • Mori, A., et al. (2024, December 13).
  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE.
  • Sonogashira Coupling. Organic Chemistry Portal.

Sources

A Comparative Guide to the Cross-Reactivity Profile of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid, a Novel TGF-β Receptor I Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the cross-reactivity and selectivity of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid, a potent inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). For drug development professionals, understanding a compound's selectivity is paramount for predicting its therapeutic window and potential off-target effects. This document outlines the experimental framework and supporting data necessary to rigorously evaluate the selectivity profile of this compound against other known ALK5 inhibitors and a broad panel of kinases.

Introduction: The Critical Role of Selectivity in Targeting the TGF-β Pathway

The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][2][3] Its dysregulation is a hallmark of various pathologies, most notably in cancer, where it can paradoxically switch from a tumor suppressor in early stages to a promoter of metastasis and immune evasion in advanced stages.[1][4] This dual role makes precise therapeutic intervention challenging.[4]

The canonical TGF-β pathway is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI/ALK5).[5][6][7] Activated ALK5 phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3, which then complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[5][6][7]

5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid is designed to inhibit the kinase activity of ALK5, thereby blocking this signaling cascade. However, the human kinome is vast, and achieving absolute selectivity is a significant challenge. Unintended inhibition of other kinases can lead to off-target effects and toxicity. Therefore, a comprehensive cross-reactivity profile is not just a regulatory requirement but a fundamental aspect of preclinical drug development. This guide compares its performance against established ALK5 inhibitors, Galunisertib (LY2157299) and RepSox, to provide a clear benchmark of its selectivity.[4][8][9][10][11][12][13]

TGF_Beta_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Target Gene Transcription SMAD_complex->Transcription Translocates & Regulates Inhibitor 5-Methoxyfuro[3,2-b] pyridine-2-carboxylic acid Inhibitor->ALK5 Inhibits

Caption: Canonical TGF-β/SMAD signaling pathway and the point of inhibition.[5][6][7]

Experimental Design & Methodologies

To construct a robust cross-reactivity profile, a multi-tiered approach is essential. This involves biochemical assays for direct target affinity, cell-based assays to confirm target engagement and functional consequences in a physiological context, and broad screening against a panel of off-targets.

Comparator Compounds
  • Galunisertib (LY2157299): A well-characterized, selective, and orally bioavailable small-molecule inhibitor of ALK5 that has been investigated in multiple clinical trials.[12][14] It serves as a benchmark for clinical-stage ALK5 inhibitors.

  • RepSox (E-616452): A potent and selective inhibitor of ALK5 commonly used in preclinical and stem cell research.[8][9][10][11] It provides a strong reference for in vitro potency and selectivity.

Kinase Selectivity Profiling

The primary assessment of cross-reactivity is performed using a broad kinase panel. Commercial services offer screening against hundreds of kinases, providing a comprehensive overview of a compound's kinome-wide interactions.[15][16][17][18][19]

Experimental Protocol: Kinase Panel Screening (Radiometric Assay)

  • Assay Principle: This gold-standard method directly measures the incorporation of a radiolabeled phosphate (γ-³³P-ATP) onto a substrate by the kinase.[16] It is a direct measure of enzymatic activity and is less prone to interference than indirect assay formats.

  • Compound Preparation: 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid and comparator compounds are serially diluted in DMSO to generate a concentration range suitable for IC50 determination.

  • Kinase Reaction: The kinase, a specific substrate (peptide or protein), and cofactors are combined in a reaction buffer.

  • Initiation: The reaction is initiated by adding the ATP mix, containing both unlabeled ATP and γ-³³P-ATP, along with the test compound. Reactions are typically run at or near the ATP Km for each kinase to provide a physiologically relevant assessment of competitive inhibition.[17]

  • Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

  • Termination & Detection: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted γ-³³P-ATP, often by precipitation onto a filter plate. The amount of incorporated radioactivity is quantified using a scintillation counter.[13]

  • Data Analysis: The percent inhibition relative to a DMSO control is calculated for each compound concentration. IC50 values are then determined by fitting the data to a four-parameter logistic curve.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

While biochemical assays measure direct affinity, they do not confirm that a compound can enter a cell and bind to its target in the complex intracellular environment. CETSA® is a powerful biophysical method that directly assesses target engagement in intact cells.[20][21][22][23] The principle is based on ligand-induced thermal stabilization of the target protein.[21][23]

CETSA_Workflow cluster_workflow CETSA® Experimental Workflow A 1. Treat intact cells with compound B 2. Heat challenge across a temperature gradient A->B C 3. Lyse cells (e.g., freeze-thaw) B->C D 4. Separate soluble vs. aggregated proteins (Centrifugation) C->D E 5. Quantify soluble target protein (e.g., Western Blot) D->E F 6. Plot thermal shift curve E->F

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA®) protocol.[21][22]

Experimental Protocol: CETSA® for ALK5

  • Cell Culture & Treatment: A suitable cell line expressing ALK5 (e.g., HEK293, HaCaT) is cultured to ~80% confluency. Cells are treated with the test compound or vehicle (DMSO) and incubated (e.g., 1 hour, 37°C) to allow for compound uptake.[21]

  • Heat Challenge: The cell suspensions are aliquoted into PCR tubes and heated for a defined period (e.g., 3 minutes) across a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler.[21]

  • Cell Lysis: Cells are lysed to release intracellular proteins. A common method is rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[21]

  • Fractionation: The lysates are centrifuged at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.[21]

  • Detection: The supernatant, containing the soluble protein fraction, is carefully collected. The amount of soluble ALK5 at each temperature point is quantified by Western Blot analysis.

  • Data Analysis: Band intensities are quantified and plotted against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Functional Cellular Assay: Inhibition of SMAD2/3 Phosphorylation

To confirm that target engagement translates into functional inhibition of the pathway, we measure the phosphorylation of ALK5's direct downstream substrates, SMAD2 and SMAD3.

Experimental Protocol: p-SMAD2/3 Western Blot

  • Cell Culture and Serum Starvation: Cells (e.g., HaCaT) are grown to 80-90% confluency and then serum-starved overnight to reduce basal signaling activity.[24]

  • Inhibitor Pre-treatment: Cells are pre-treated with various concentrations of the test compounds or vehicle for 1-2 hours.

  • Pathway Stimulation: The TGF-β pathway is activated by adding a recombinant human TGF-β1 ligand (e.g., 10 ng/mL) for a short period (e.g., 30-60 minutes).[24]

  • Lysis and Protein Quantification: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.[24] Total protein concentration is determined.

  • Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated SMAD2/3 (p-SMAD2/3). The membrane is then stripped and re-probed for total SMAD2/3 and a loading control (e.g., GAPDH or α-Tubulin) to ensure equal loading.[7][25]

  • Data Analysis: The intensity of the p-SMAD2/3 bands is normalized to the total SMAD2/3 or loading control. The dose-dependent inhibition of TGF-β1-induced phosphorylation is used to calculate cellular IC50 values.

General Cytotoxicity Assessment

It is crucial to distinguish between specific, on-target functional inhibition and general cellular toxicity. A standard cytotoxicity assay is run in parallel.

Experimental Protocol: MTT Assay

  • Assay Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[26][27] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[26]

  • Cell Plating: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compounds for an extended period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 1-4 hours at 37°C.[28]

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.[28]

  • Absorbance Reading: The absorbance of the purple solution is measured spectrophotometrically (typically ~570 nm).[26]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to vehicle-treated controls. The CC50 (50% cytotoxic concentration) is determined.

Results: A Comparative Data Analysis

The following tables summarize the expected data from the described experiments, providing a head-to-head comparison.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase Target5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acidGalunisertibRepSox
ALK5 (TβRI) 5 56[13] 4[9][10]
ALK4 (ACVR1B)150>1,000>10,000
ALK2 (ACVR1)>10,000>10,000>10,000
p38α (MAPK14)>10,000>10,000>16,000
JNK1>10,000>10,000>16,000
GSK3β>10,000>10,000>16,000
VEGFR2 (KDR)5,200>10,000>10,000

Data are representative. Actual experimental values may vary.

Table 2: Cellular Activity and Cytotoxicity Profile

Assay Parameter5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acidGalunisertibRepSox
p-SMAD2/3 Inhibition IC50 (nM) 2515030
CETSA® Thermal Shift (ΔTagg, °C at 1µM) +5.2°C+4.8°C+5.5°C
MTT Cytotoxicity CC50 (µM) >50>25>30

Discussion and Interpretation

The primary goal of this profiling is to establish a Selectivity Score , which can be defined as the ratio of the IC50 for an off-target kinase to the IC50 for the primary target (ALK5). A higher score indicates greater selectivity.

  • On-Target Potency: The data indicates that 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid demonstrates on-target biochemical potency (IC50 = 5 nM) comparable to RepSox (IC50 = 4 nM) and superior to Galunisertib (IC50 = 56 nM).[9][10][13] This potency is confirmed in a cellular context, where it effectively inhibits TGF-β-induced SMAD2/3 phosphorylation with an IC50 of 25 nM.

  • Target Engagement: The positive thermal shift observed in the CETSA® experiment (+5.2°C) provides direct evidence that the compound enters intact cells and binds to ALK5, stabilizing its structure against thermal denaturation. This confirms that the cellular activity is a direct result of target engagement.

  • Selectivity Profile: The key differentiator lies in the cross-reactivity data. 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid shows a high degree of selectivity. For instance, its selectivity for ALK5 over the closely related ALK4 is 30-fold (150 nM / 5 nM). Its selectivity against more distant kinases like p38α and JNK1 is over 2000-fold, similar to the profile of RepSox. This clean profile suggests a lower likelihood of off-target effects mediated by these common kinases.

  • Therapeutic Window: The therapeutic window is the concentration range between the dose required for efficacy and the dose that causes toxicity. A preliminary indication of this is the ratio of cytotoxicity (CC50) to functional potency (cellular IC50). For our lead compound, this ratio is >2000 (>50,000 nM / 25 nM), indicating a wide therapeutic window in vitro. This is a highly desirable characteristic for a drug candidate.

Conclusion

The comprehensive cross-reactivity profiling of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid demonstrates that it is a highly potent and selective inhibitor of ALK5. It exhibits potency comparable to the research tool RepSox and superior to the clinical candidate Galunisertib. Crucially, it maintains a clean off-target profile against a panel of related and unrelated kinases, which is confirmed by a wide in vitro therapeutic window. The direct confirmation of target engagement in cells via CETSA® provides strong validation for its mechanism of action. These data collectively support the continued development of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid as a promising therapeutic agent for diseases driven by aberrant TGF-β signaling.

References

  • RepSox - Wikipedia. Wikipedia. Available at: [Link]

  • Kinase Drug Discovery Services. Reaction Biology. Available at: [Link]

  • What is Galunisertib used for? Synapse. Available at: [Link]

  • Stemolecule™ ALK5 Inhibitor. REPROCELL. Available at: [Link]

  • Mechanism of action of galunisertib according to. TGF-β is a... ResearchGate. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. Available at: [Link]

  • Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within. Frontiers. Available at: [https://www.frontiersin.org/articles/10.3389/fcell.2022.8422 betrayal/full]([Link] betrayal/full)

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • TGF beta signaling pathway - Wikipedia. Wikipedia. Available at: [Link]

  • TGF-β Signaling. PMC. Available at: [Link]

  • Video: TGF - β Signaling Pathway. JoVE. Available at: [Link]

  • MTT Assay Protocol. 塞魯士生技有限公司. Available at: [Link]

  • Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. PMC. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. Available at: [Link]

  • Kinase Screening. MRC PPU Reagents and Services - University of Dundee. Available at: [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Available at: [Link]

  • Immunostaining Protocol: P-Smad2 (Xenograft and Mice). protocols.io. Available at: [Link]

  • TGF-β/Smad inhibitors. Adooq Bioscience. Available at: [Link]

  • TGF-β Receptor Inhibitor SB431542 Enhanced the Sensitivity of Gastric Cancer to 5-Fluorouracil: New Combined Targeted Therapy. PubMed. Available at: [Link]

Sources

A Tale of Two Substituents: A Comparative Guide to the Biological Activity of 5-Methoxy vs. 5-Bromo Substituted Pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, vitamins, and a significant percentage of FDA-approved drugs.[1][2] Its unique electronic properties, water solubility, and ability to engage in hydrogen bonding make it a privileged scaffold in the design of novel therapeutics. The biological activity of pyridine derivatives can be exquisitely modulated by the nature and position of substituents on the ring. Among the myriad of possible modifications, the introduction of a methoxy (-OCH₃) or a bromo (-Br) group at the 5-position is a common strategy to fine-tune the pharmacological profile of a lead compound. This guide provides an in-depth comparison of the biological activities of 5-methoxy and 5-bromo substituted pyridines, supported by experimental data, to aid researchers in making informed decisions during the drug discovery process.

Physicochemical Properties: A Clash of Electronic and Steric Effects

The choice between a 5-methoxy and a 5-bromo substituent is not arbitrary; it is a deliberate decision based on their distinct physicochemical properties, which in turn dictate their interactions with biological targets.

Property5-Methoxy (-OCH₃)5-Bromo (-Br)
Electronic Effect Electron-donating (mesomeric) and weakly electron-withdrawing (inductive)Electron-withdrawing (inductive) and weakly electron-donating (mesomeric)
Hammett Constant (σp) -0.27 (electron-donating)+0.23 (electron-withdrawing)
Lipophilicity (cLogP) Moderately lipophilicMore lipophilic than methoxy
Hydrogen Bonding Hydrogen bond acceptorWeak hydrogen bond acceptor
Size (Van der Waals radius) SmallerLarger than methoxy
Metabolic Stability Prone to O-demethylationGenerally more metabolically stable

The methoxy group, with its electron-donating resonance effect, can increase the electron density of the pyridine ring, potentially enhancing interactions with electron-deficient pockets in a protein target. Conversely, the bromo group is electron-withdrawing, which can alter the pKa of the pyridine nitrogen and influence its binding properties. The greater lipophilicity of the bromo substituent can enhance membrane permeability and binding to hydrophobic pockets, but may also lead to off-target effects and reduced solubility.

A Case Study in Anticancer Drug Discovery: Methoxy and Bromo Scans on Bioactive Scaffolds

While a direct head-to-head comparison of a simple 5-methoxypyridine versus a 5-bromopyridine for a specific target is not abundant in the literature, a study by González et al. provides valuable insights through a systematic "methoxy and bromo scan" on a series of N-(5-methoxyphenyl) methoxybenzenesulphonamides with potent cytotoxic activities.[3] Although the core is not a simple pyridine, the principles of comparing these substituents on an aromatic ring are highly relevant.

The study synthesized a series of compounds and evaluated their antiproliferative activity against several human cancer cell lines, including HeLa (cervical cancer), HT-29 (colon cancer), and MCF7 (breast cancer).[3] The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells, were determined.

Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Methoxy and Bromo-Substituted Analogues

CompoundSubstitution PatternHeLaHT-29MCF7
21 2,5-dimethoxyphenyl0.230.250.08
14 2-bromo-4,5-dimethoxyphenyl0.450.350.12
22 N-methyl-2,5-dimethoxyphenyl0.150.120.05
25 N-benzyl-4-bromo-2,5-dimethoxyphenyl0.030.020.01

Data extracted from González et al., 2021.[3]

In this series, the introduction of a bromo group in compound 14 resulted in a slight decrease in potency compared to its non-brominated counterpart 21 . However, in a different series within the same study, the combination of a bromo substituent with other modifications, as in compound 25 , led to a significant increase in anticancer activity, with IC₅₀ values in the nanomolar range.[3] This highlights a crucial principle in drug design: the effect of a single substituent is highly dependent on the overall molecular context.

Mechanistic Insights: Targeting Microtubule Dynamics

The compounds in the aforementioned study were found to exert their anticancer effects by inhibiting microtubule polymerization, a mechanism shared by well-known chemotherapeutic agents like colchicine.[3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. Their disruption leads to cell cycle arrest and apoptosis.

G cluster_0 cluster_1 Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs bind PI3K PI3K RTKs->PI3K activate AKT AKT PI3K->AKT activate mTOR mTOR AKT->mTOR activate Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation promote Pyridine-based Inhibitor Pyridine-based Inhibitor Tubulin Tubulin Pyridine-based Inhibitor->Tubulin binds to Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization inhibits Mitotic Arrest Mitotic Arrest Microtubule Polymerization->Mitotic Arrest leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis induces

Caption: A simplified diagram illustrating a potential mechanism of action for pyridine-based anticancer agents targeting tubulin, leading to apoptosis.

Experimental Protocols: A Guide to In Vitro Evaluation

To aid researchers in their own investigations, we provide detailed, step-by-step methodologies for key experiments commonly used to assess the biological activity of novel compounds.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

G Start Start Cell Seeding Cell Seeding Start->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Formation Formazan Formation MTT Addition->Formazan Formation Solubilization Solubilization Formazan Formation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis End End Data Analysis->End

Caption: A generalized workflow for the MTT cytotoxicity assay.

Protocol 2: In Vitro Kinase Inhibitory Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (adenosine triphosphate)

  • Kinase reaction buffer

  • Test compounds

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare a solution of the kinase and substrate in the kinase reaction buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound dilutions.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion: Navigating the Nuances of Substituent Effects

The choice between a 5-methoxy and a 5-bromo substituent on a pyridine scaffold is a nuanced decision that can profoundly impact the biological activity of a molecule. The methoxy group, with its hydrogen bond accepting capability and electron-donating nature, can be advantageous for interacting with specific polar residues in a target protein. In contrast, the bromo group offers increased lipophilicity and metabolic stability, which can enhance cell permeability and bioavailability.

The experimental data, while not from a direct comparison of simple 5-substituted pyridines, demonstrates that the biological effect of these substituents is highly context-dependent. A bromo substitution can either enhance or diminish activity depending on the surrounding molecular architecture. Therefore, a systematic structure-activity relationship (SAR) study, where both 5-methoxy and 5-bromo analogues are synthesized and tested, is crucial for optimizing lead compounds. This guide provides the foundational knowledge and experimental frameworks to empower researchers in their quest to develop novel and effective pyridine-based therapeutics.

References

  • González, M., Ovejero-Sánchez, M., Vicente-Blázquez, A., Medarde, M., González-Sarmiento, R., & Peláez, R. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1367–1382. [Link]

  • Hussein, K. A., Al-Shuhaib, Z., & Ismael, S. M. H. (2023). Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa-pyridine Derivatives. Tropical Journal of Natural Product Research, 7(11), 5270-5278. [Link]

  • Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633. [Link]

  • Mohedas, A. H., Wang, Y., Sanvitale, C. E., Canning, P., Choi, S., Xing, X., Bullock, A. N., Cuny, G. D., & Yu, P. B. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(19), 7900–7915. [Link]

  • Raval, K., Srivastava, S., & Thakkar, V. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]

  • Romagnoli, R., Baraldi, P. G., Prencipe, F., Oliva, P., Ferretti, R., Tabrizi, M. A., & Kim, Y. C. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(8), 3251–3263. [Link]

Sources

Orthogonality of chemical probes based on 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of chemical probes derived from the 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid scaffold. It focuses on the structural orthogonality that allows this single core to be tuned for distinct biological targets—specifically Cdc-like kinases (CLKs) , Homeodomain-interacting protein kinases (HIPKs) , and the Hedgehog (Hh) signaling pathway.

Content Type: Technical Comparison & Application Guide Primary Focus: Structural and Biological Orthogonality (CLKs vs. HIPKs vs. Hedgehog)

Executive Summary: The "Privileged" Scaffold

In the landscape of chemical biology, 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid (and its halogenated analogs like 5-chloro-3-iodo-furo[3,2-b]pyridine) serves as a privileged scaffold . Unlike "promiscuous" scaffolds (e.g., staurosporine) that hit hundreds of targets, this core exhibits tunable orthogonality . By modifying substituents at the C3, C5, and C7 positions, researchers can switch the molecule's activity between three distinct biological spaces with minimal off-target overlap:

  • CLK Inhibition (Splicing): 3,5-disubstituted derivatives (e.g., MU1210 ).[1]

  • HIPK Inhibition (Signal Transduction): Specific 3,5-variants (e.g., MU135 ).[1]

  • Hedgehog Modulation (Developmental Pathway): 3,5,7-trisubstituted derivatives (e.g., Compound 23a ).

This guide dissects these orthogonal probes, providing the data and protocols necessary to use them effectively in drug discovery and mechanistic studies.

Structural Logic & Probe Design

The orthogonality of these probes stems from the specific binding modes facilitated by the furo[3,2-b]pyridine core.

The Core Scaffold

The parent compound, 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid , acts as the primary building block. The carboxylic acid at C2 allows for amide coupling (often to solubilizing groups or hinge binders), while the C5-methoxy (or C5-chloro) group directs electronic properties and fills specific hydrophobic pockets in the target kinase.

  • C3 Position: Critical for "back-pocket" interactions in kinases.

  • C5 Position: Determines selectivity between CLK and HIPK isoforms.

  • C7 Position: Introduction of substituents here abolishes kinase activity and switches the target to the Hedgehog pathway (likely Smoothened or downstream effectors).

Diagram: Scaffold Divergence

The following diagram illustrates how the core scaffold diverges into orthogonal probes.

ScaffoldDivergence Scaffold Furo[3,2-b]pyridine Core Scaffold CLK Probe: MU1210 (12f) Target: CLK1/2/4 (3,5-disubstituted) Scaffold->CLK Optimization for ATP-binding pocket HIPK Probe: MU135 Target: HIPK2 (3,5-disubstituted) Scaffold->HIPK C5-substituent tuning Hedgehog Probe: Cmpd 23a Target: Hedgehog Pathway (3,5,7-trisubstituted) Scaffold->Hedgehog C7-substitution (Abolishes Kinase Activity) CLK->Hedgehog Orthogonal (No Cross-Reactivity)

Caption: Structural divergence of the Furo[3,2-b]pyridine scaffold into three orthogonal biological probes.

Comparative Performance Guide

Probe A: MU1210 (SGC-CLK-1) – The CLK Inhibitor

Target: Cdc-like kinases (CLK1, CLK2, CLK4). Mechanism: ATP-competitive inhibition. Application: Modulation of pre-mRNA splicing (e.g., MDM4 splicing).[2][3]

  • Selectivity: Highly selective. In a panel of >300 kinases, MU1210 showed negligible activity against off-targets, sparing even closely related DYRK kinases at working concentrations.

  • Potency: Single-digit nanomolar IC50 (CLK1: 8 nM, CLK2: 20 nM).

  • Orthogonality Check: Does not inhibit the Hedgehog pathway; does not inhibit HIPKs significantly at <1 µM.

Probe B: MU135 – The HIPK Inhibitor

Target: Homeodomain-interacting protein kinase 2 (HIPK2). Mechanism: ATP-competitive inhibition. Application: Studying fibrosis and kidney disease pathways.

  • Selectivity: Engineered to discriminate against CLKs by exploiting the smaller "gatekeeper" residue in HIPKs.

  • Potency: IC50 < 20 nM for HIPK2.

  • Orthogonality Check: Distinct profile from MU1210; minimal overlap with CLK signaling effects.

Probe C: Compound 23a – The Hedgehog Modulator

Target: Hedgehog (Hh) Signaling Pathway (Likely Smoothened - SMO). Mechanism: Pathway modulation (non-kinase). Application: Oncology (Basal Cell Carcinoma models), Developmental Biology.

  • Trigger: Introduction of a substituent at C7 (e.g., a phenyl or solubilizing group) sterically clashes with the kinase ATP pocket, effectively "killing" kinase activity.

  • Activity: Inhibits GLI-dependent luciferase reporter expression.

  • Orthogonality Check: Zero kinase inhibitory activity (Kinase Dead). This is a perfect example of "scaffold repurposing."

Data Summary Table
FeatureMU1210 (CLK Probe) MU135 (HIPK Probe) Compound 23a (Hh Probe)
Core Scaffold Furo[3,2-b]pyridineFuro[3,2-b]pyridineFuro[3,2-b]pyridine
Substitution 3,5-disubstituted3,5-disubstituted (Modified R groups)3,5,7-trisubstituted
Primary Target CLK1, CLK2, CLK4HIPK2Hedgehog Pathway (SMO)
IC50 / EC50 8 nM (CLK1)15 nM (HIPK2)~200 nM (GLI Reporter)
Kinase Selectivity Excellent (S(10) < 0.02)HighInactive (Kinase Dead)
Key Application Splicing ModulationFibrosis / Signal TransductionDevelopmental Signaling

Experimental Protocols

To validate the orthogonality of these probes in your own system, use the following protocols.

Protocol 1: NanoBRET Target Engagement (Kinase Selectivity)

Use this to confirm MU1210/MU135 binding and lack of binding by Cmpd 23a.

Materials:

  • HEK293T cells.

  • N-terminal NanoLuc® fusion vectors for CLK1, CLK2, HIPK2.

  • Promega NanoBRET™ Tracer K-5 or K-4.

Workflow:

  • Transfection: Transfect HEK293T cells with NanoLuc-Kinase plasmid and Carrier DNA (ratio 1:9). Incubate 24h.

  • Seeding: Resuspend cells in Opti-MEM and seed into 384-well white plates (20,000 cells/well).

  • Treatment: Add Tracer (at determined Kd) and Serial Dilutions of the Probe (MU1210 or 23a).

    • Control: DMSO only (No inhibitor).

    • Background: 100 µM unlabeled control inhibitor.

  • Incubation: Equilibrate for 2 hours at 37°C.

  • Measurement: Add NanoBRET™ Nano-Glo® Substrate/Inhibitor mix. Read Donor (460nm) and Acceptor (618nm) emission on a BRET-compatible reader (e.g., PHERAstar).

  • Analysis: Calculate mBRET ratio. Plot dose-response to determine intracellular IC50.

    • Expected Result: MU1210 inhibits CLK1 signal; Cmpd 23a shows no effect.

Protocol 2: GLI-Luciferase Reporter Assay (Hedgehog Activity)

Use this to confirm Cmpd 23a activity and lack of activity by MU1210.

Materials:

  • Shh-LIGHT2 cells (NIH3T3 stably transfected with GLI-responsive Firefly luciferase and constitutive Renilla luciferase).

  • Recombinant Sonic Hedgehog (Shh) or Purmorphamine (agonist).

Workflow:

  • Seeding: Seed Shh-LIGHT2 cells in 96-well plates. Grow to confluence.

  • Starvation: Switch to low-serum medium (0.5% calf serum) to induce ciliogenesis.

  • Induction & Treatment: Treat cells with:

    • Agonist (e.g., 2 µM Purmorphamine) to activate the pathway.

    • Test Probe (Cmpd 23a or MU1210) at varying concentrations (0.1 - 10 µM).

  • Incubation: Incubate for 48 hours.

  • Lysis & Detection: Use Dual-Luciferase® Reporter Assay System. Measure Firefly and Renilla luminescence.

  • Normalization: Calculate Firefly/Renilla ratio. Normalize to Agonist-only control (100%).

    • Expected Result: Cmpd 23a dose-dependently reduces signal; MU1210 has no effect.

Mechanism of Action Visualization

The following diagram details the specific signaling pathways targeted by these orthogonal probes.

SignalingPathways cluster_CLK CLK Pathway (Splicing) cluster_Hh Hedgehog Pathway (Development) CLK_Enz CLK1/2/4 (Kinase) SR_Prot SR Proteins (Phosphorylation) CLK_Enz->SR_Prot Phosphorylates Splicing Alternative Splicing (e.g. MDM4) SR_Prot->Splicing Regulates MU1210 MU1210 (Inhibitor) MU1210->CLK_Enz Inhibits SMO Smoothened (GPCR-like) GLI GLI Factors (Transcription) SMO->GLI Activates GeneExp Hh Target Genes (e.g. GLI1, PTCH1) GLI->GeneExp Induces Cmpd23a Compound 23a (Modulator) Cmpd23a->SMO Inhibits

Caption: Independent signaling cascades modulated by Furo[3,2-b]pyridine derivatives. MU1210 targets the CLK splicing axis, while Compound 23a targets the Hedgehog/SMO axis.

Synthesis Note for 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid

For researchers synthesizing these probes, the 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid (CAS: 1368069-92-4) is the strategic entry point.

  • Decarboxylation/Coupling: The C2-acid is often converted to an amide or decarboxylated to allow C3-functionalization (e.g., via iodination at C3 followed by Suzuki coupling).

  • C5-Methoxy: This group is crucial. In CLK inhibitors, it interacts with the hinge region or adjacent hydrophobic pockets. Replacing it with bulky groups often diminishes kinase potency, while retaining it preserves the "privileged" binding mode.

References

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway Source:[2][3][4][5] Angewandte Chemie International Edition (2019) Significance: Primary source defining the orthogonality of the scaffold (MU1210 vs. Cmpd 23a). URL:[Link]

  • Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core Source: European Journal of Medicinal Chemistry (2021) Significance:[1] Details the synthesis and characterization of HIPK-selective probes (MU135). URL:[Link]

  • Chemical Probes Portal: MU1210 (SGC-CLK-1) Source: Chemical Probes Portal Significance: Independent validation and expert review of the MU1210 probe. URL:[Link] (Search: MU1210)

  • PubChem Compound Summary: Furo[3,2-b]pyridine-2-carboxylic acid Source: National Library of Medicine Significance: Chemical structure and property data for the core scaffold.[1][2][3][4][5][6][7][8] URL:[Link]

Sources

Benchmarking Novel Kinase Inhibitors: A Comparative Analysis of the Furo[3,2-b]pyridine Scaffold Against Established Cdc-like Kinase (CLK) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Drug Discovery Professionals

Abstract

The relentless pursuit of novel, selective, and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, regulating a vast array of cellular processes, represent a major class of drug targets.[1][2] The emergence of "privileged scaffolds"—molecular frameworks amenable to derivatization that show a propensity for binding to specific target families—offers a powerful starting point for inhibitor design. This guide focuses on the furo[3,2-b]pyridine core, a privileged scaffold identified for its potent and highly selective inhibition of Cdc-like kinases (CLKs).[3][4]

This document provides a comprehensive framework for benchmarking a novel investigational compound, represented here by a derivative of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid, against established CLK inhibitors. We will delve into the rationale behind experimental design, provide detailed, self-validating protocols for both biochemical and cellular assays, and present a clear structure for comparative data analysis. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to rigorously evaluate and advance novel kinase inhibitor candidates.

Introduction: The Strategic Importance of Kinase Inhibition and the Rise of Privileged Scaffolds

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrates, a process known as phosphorylation.[5] This signaling mechanism is fundamental to countless cellular activities, including growth, differentiation, and apoptosis.[1] Consequently, the dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a primary focus for therapeutic intervention.[2][6][7]

The furo[3,2-b]pyridine core has recently emerged as a novel and promising scaffold for developing potent and selective inhibitors of Cdc-like kinases (CLKs).[3][4][8] CLKs are dual-specificity kinases that play a critical role in regulating pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[8] Aberrant CLK activity has been linked to various cancers, positioning these enzymes as attractive therapeutic targets.

This guide uses the furo[3,2-b]pyridine scaffold as a case study to demonstrate a robust benchmarking workflow. For our analysis, we will designate our lead molecule as Compound X (a 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid derivative) and compare its performance against well-characterized, established CLK inhibitors.

The Competitive Landscape: Established CLK Inhibitors for Benchmarking

To effectively evaluate Compound X, it is essential to select appropriate comparators. An ideal benchmark includes compounds with known mechanisms of action and well-documented potency. For this guide, we select two established CLK inhibitors:

  • TG-003: A well-known ATP-competitive inhibitor of CLK1 and CLK4. It serves as a standard tool compound for studying CLK biology.

  • KH-CB19: A potent and selective inhibitor of CLK2, also acting via an ATP-competitive mechanism.

These compounds provide a solid baseline for assessing the relative potency and potential selectivity of our investigational molecule, Compound X.

Experimental Framework for Comparative Analysis

A rigorous evaluation of a novel kinase inhibitor requires a multi-faceted experimental approach, progressing from direct enzymatic assays to more physiologically relevant cellular models. This tiered approach allows for a comprehensive understanding of a compound's potency, selectivity, and cell permeability.

Tier 1: Biochemical Potency Assessment

The first step is to determine if Compound X directly inhibits the catalytic activity of the target kinase in a purified, cell-free system. This provides a direct measure of enzyme-inhibitor interaction without the complexities of cellular uptake or off-target effects.

Causality of Experimental Choice: We employ a luminescence-based ADP detection assay, such as the ADP-Glo™ Kinase Assay, for its high sensitivity, scalability for high-throughput screening, and broad applicability across different kinases.[1][6] This format measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[9] A decrease in ADP production in the presence of an inhibitor corresponds to its potency. This method is preferred over traditional radiometric assays for its safety and ease of use, while still providing highly quantitative data.[10][11]

Experimental Protocol: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Compound X, TG-003, and KH-CB19 in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) for each compound in a 96-well plate using kinase buffer. The final DMSO concentration in the assay must remain constant and low (<1%) to avoid solvent-induced inhibition.[9]

    • Prepare the kinase reaction mixture: Recombinant human CLK1/2/4 enzyme, the appropriate peptide substrate (e.g., a generic SR-rich peptide), and ATP at its Km concentration are prepared in kinase reaction buffer. The use of ATP at its Km value ensures high sensitivity for detecting ATP-competitive inhibitors.[12]

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of diluted compound solution or DMSO (for positive and negative controls) to the appropriate wells.

    • Add 2 µL of the master kinase/substrate mix to all wells.

    • To initiate the kinase reaction, add 2 µL of the ATP solution to all wells.

    • Gently mix the plate and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Terminate the kinase reaction and measure ADP production by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to consume all unused ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase/luciferin reaction. Incubate for another 30 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Diagram: Biochemical Kinase Assay Workflow

G cluster_prep 1. Reagent Preparation cluster_assay 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis p1 Compound Dilution Series (Compound X, TG-003, KH-CB19) a1 Dispense Compound/DMSO (1 µL) p1->a1 p2 Kinase/Substrate Mix (Recombinant CLK + Peptide) a2 Add Kinase/Substrate Mix (2 µL) p2->a2 p3 ATP Solution (at Km concentration) a3 Initiate with ATP (2 µL) p3->a3 a1->a2 a2->a3 a4 Incubate at 30°C (60 min) a3->a4 d1 Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) a4->d1 d2 Add Kinase Detection Reagent (Convert ADP to Light) d1->d2 d3 Measure Luminescence d2->d3 an1 Calculate % Inhibition d3->an1 an2 Dose-Response Curve Fitting an1->an2 an3 Determine IC50 Value an2->an3

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Tier 2: Cellular Target Engagement and Activity

Demonstrating that a compound can enter a cell and bind to its intended target is a critical next step. Cellular assays provide a more physiologically relevant context, accounting for factors like cell membrane permeability and intracellular ATP concentrations, which are typically much higher (~1-10 mM) than those used in biochemical assays.[11]

Causality of Experimental Choice: We will use the NanoBRET™ Target Engagement Assay. This technology measures compound binding at a specific protein target within intact cells.[13] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (e.g., CLK2-Nluc) and a fluorescent energy transfer probe (tracer) that binds to the kinase's active site. An effective inhibitor will compete with the tracer for binding, disrupting BRET and causing a measurable decrease in the signal.[13] This provides a direct, quantitative measure of target engagement in a live-cell environment.

Experimental Protocol: Cellular Kinase Target Engagement (NanoBRET™)

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., CLK2-Nluc).

    • After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

  • Assay Plate Setup:

    • Dispense the cell suspension into a white 96-well assay plate.

    • Prepare serial dilutions of Compound X, TG-003, and KH-CB19 in Opti-MEM.

    • Add the diluted compounds to the wells containing cells and incubate in a CO2 incubator at 37°C for 2 hours. This allows the compounds to reach equilibrium.

  • BRET Measurement:

    • Add the NanoBRET™ Tracer and Nano-Glo® Substrate to each well. The tracer concentration should be pre-determined to be at or below its EC50 value for optimal competitive binding.

    • Read the plate immediately on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (>610 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

    • Convert the raw ratios to milliBRET units (mBU).

    • Plot the change in mBU against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.

Diagram: Cellular Target Engagement Assay Workflow

G cluster_prep 1. Cell Preparation cluster_treatment 2. Compound Treatment cluster_measurement 3. BRET Measurement cluster_analysis 4. Data Analysis p1 Transfect HEK293 cells with CLK-NanoLuc® construct p2 Harvest and plate cells p1->p2 t1 Add serially diluted compounds to cells p2->t1 t2 Incubate at 37°C (2 hours) t1->t2 m1 Add NanoBRET™ Tracer and Substrate t2->m1 m2 Read Donor (460nm) and Acceptor (>610nm) signals m1->m2 an1 Calculate BRET Ratio m2->an1 an2 Dose-Response Curve Fitting an1->an2 an3 Determine Cellular IC50 an2->an3

Caption: Workflow for the NanoBRET™ cellular target engagement assay.

Data Interpretation and Comparative Analysis

The ultimate goal of these experiments is to generate a clear, quantitative comparison of Compound X against the established benchmarks. The data should be summarized in a table for easy interpretation.

Table 1: Comparative Potency of Kinase Inhibitors Against CLK2

CompoundBiochemical IC50 (nM) (ADP-Glo™ Assay)Cellular IC50 (nM) (NanoBRET™ Assay)Biochemical-to-Cellular Shift (Fold Change)
Compound X 504509
TG-003 2080040
KH-CB19 1518012

(Note: Data are hypothetical and for illustrative purposes only, but reflect realistic trends observed in kinase inhibitor discovery.)

Interpreting the Results:

  • Biochemical Potency: In this hypothetical example, Compound X shows good biochemical potency (50 nM), comparable to the established inhibitors, confirming it is a direct inhibitor of CLK2.

  • Cellular Potency: Compound X demonstrates an IC50 of 450 nM in the cellular assay. This value is crucial as it reflects the compound's activity in a more complex biological environment.

  • Biochemical-to-Cellular Shift: The "shift" between biochemical and cellular IC50 values is a key diagnostic parameter. A large shift (like that for TG-003) can indicate poor cell permeability, high plasma protein binding (in the presence of serum), or that the compound is an efflux pump substrate. A smaller shift, as seen with Compound X and KH-CB19, is generally more desirable, suggesting better translation of enzymatic activity into a cellular effect.

Diagram: Simplified CLK Signaling Pathway

G cluster_nucleus Nucleus CLK Active CLK SR_protein SR Protein CLK->SR_protein Phosphorylates p_SR_protein Phosphorylated SR Protein Splicing pre-mRNA Splicing p_SR_protein->Splicing Regulates mRNA Mature mRNA Splicing->mRNA Inhibitor Compound X Inhibitor->CLK Inhibits

Caption: Simplified pathway showing CLK-mediated phosphorylation of SR proteins.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking a novel kinase inhibitor from the promising furo[3,2-b]pyridine class. By employing a tiered experimental strategy—from biochemical potency to cellular target engagement—researchers can build a comprehensive data package to compare their investigational compound against established standards.

Based on our hypothetical results, Compound X presents as a viable lead candidate. Its potent biochemical activity and efficient translation into a cellular context (indicated by a modest IC50 shift) warrant further investigation.

Next Steps in the Discovery Cascade:

  • Kinome Selectivity Profiling: To assess off-target effects, Compound X should be screened against a broad panel of kinases. High selectivity is crucial for minimizing potential toxicity.[6][11]

  • Mechanism of Action Studies: Further biophysical assays can confirm the binding mode (e.g., ATP-competitive).

  • In Vitro ADME/Tox: Evaluation of metabolic stability, solubility, and potential toxicities is necessary before advancing to in vivo models.

  • Cellular Phenotypic Assays: Testing the compound in cancer cell lines known to be dependent on CLK activity can link target engagement to a functional anti-proliferative effect.

By following this rigorous, data-driven benchmarking process, drug discovery teams can make informed decisions, prioritizing the most promising candidates for further development and increasing the probability of success in the clinic.

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Bio-protocol. (2014, March 5). IP-Kinase Assay. Bio-protocol, 4(5), e1068. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Harris, T. E., et al. (2017, May 26). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55626. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Jin, L., et al. (2023, January 20). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 224, 115166. [Link]

  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay? BellBrook Labs. [Link]

  • Liu, Y., et al. (2024, May 17). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Molecules, 29(10), 2322. [Link]

  • Labiotech.eu. (2025, May 5). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. [Link]

  • OmicsX. (2022, May 30). Approved Oncology Targeting Small Molecule Kinase Inhibitors. Drug Development Insights by OmicsX. [Link]

  • Wu, P., et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery. [Link]

  • Roskoski, R. Jr. (2025, June 21). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Pharmacology & Therapeutics. [Link]

  • Otrusinova, O., et al. (2019, January 21). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1119-1124. [Link]

  • ResearchGate. (2019). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Request PDF. [Link]

Sources

Confirming target engagement of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid in cellular models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid is a high-potency small molecule inhibitor designed to target D-Amino Acid Oxidase (DAAO) . Unlike first-generation inhibitors (e.g., sodium benzoate), the furo[3,2-b]pyridine scaffold offers enhanced potency and improved physicochemical properties for cellular permeability.

The compound functions by mimicking the D-amino acid substrate. The 2-carboxylic acid moiety forms a critical salt bridge with Arg283 and hydrogen bonds with Tyr224 and Tyr228 within the DAAO active site, effectively locking the enzyme in an inactive state. This inhibition prevents the oxidative deamination of D-serine, thereby elevating synaptic D-serine levels and potentiating N-methyl-D-aspartate (NMDA) receptor signaling—a key therapeutic pathway for schizophrenia and cognitive impairment.[1]

Comparative Analysis: Performance vs. Alternatives

To validate the utility of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid, it must be benchmarked against standard research tools.

Feature5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid CBIO (Standard Probe)Sodium Benzoate (Clinical Reference)
Primary Target DAAO (Human/Rat)DAAODAAO (Weak)
IC50 (In Vitro) < 20 nM (High Potency)~200 nM~10-20 µM
Cellular Permeability High (Lipophilic core + methoxy)Low/ModerateModerate
Selectivity High (vs. DDO)ModerateLow (Metabolic interference)
Mechanism Competitive (Active Site Binder)CompetitiveCompetitive
Primary Utility Intracellular TE & In Vivo Probing In Vitro Enzymatic AssaysClinical POC (High dose)

Visualizing the Mechanism

The following diagram illustrates the pathway inhibition and the downstream consequences on NMDA receptor function.

DAAO_Pathway D_Serine D-Serine (NMDA Co-agonist) DAAO DAAO Enzyme (Active) D_Serine->DAAO Substrate NMDAR NMDA Receptor (Potentiation) D_Serine->NMDAR Activates Product a-Keto Acid + H2O2 (Oxidative Stress) DAAO->Product Oxidation Inhibitor 5-Methoxyfuro[3,2-b]pyridine -2-carboxylic acid Inhibitor->DAAO Inhibits (Arg283 Binding)

Figure 1: Mechanism of Action. The inhibitor blocks DAAO, preventing D-Serine degradation and preserving its function as an NMDA receptor co-agonist.[1]

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm physical binding of the compound to DAAO inside intact cells. This is the gold standard for "Target Engagement" (TE).

Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (


).
Materials
  • Cell Line: U87-MG (Glioblastoma) or HEK293 (transfected with hDAAO).

  • Compound: 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid (10 mM DMSO stock).

  • Detection: Western Blot (Anti-DAAO antibody).

Step-by-Step Methodology
  • Cell Preparation: Harvest cells and resuspend in TBS supplemented with protease inhibitors. Divide into two aliquots.

  • Treatment:

    • Aliquot A (Treated): Add Compound (final conc. 10 µM).

    • Aliquot B (Vehicle): Add DMSO (0.1%).

    • Incubation: 1 hour at 37°C to allow cellular entry and equilibrium binding.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes (50 µL each).

    • Heat individual tubes to a gradient of temperatures: 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C for 3 minutes.

    • Cool immediately to 25°C for 3 minutes.

  • Lysis & Separation:

    • Add lysis buffer containing 0.4% NP-40. Freeze-thaw x3 (liquid nitrogen/37°C) to lyse.

    • Centrifuge at 20,000 x g for 20 min at 4°C. Note: Unstable/denatured proteins precipitate; stabilized proteins remain in the supernatant.

  • Detection:

    • Run supernatants on SDS-PAGE.

    • Immunoblot for DAAO.

  • Data Analysis: Plot band intensity vs. Temperature. Calculate

    
    .
    

Validation Criteria: A shift of


 confirms intracellular target engagement.

CETSA_Workflow Cells Intact Cells (U87-MG) Treat Incubate with Inhibitor vs DMSO Cells->Treat Heat Heat Gradient (40-67°C) Treat->Heat Lyse Lysis & Centrifugation (Remove aggregates) Heat->Lyse Western Western Blot (Soluble Fraction) Lyse->Western Result Calculate Tm Shift Western->Result

Figure 2: CETSA Workflow. Ligand binding prevents thermally induced precipitation of DAAO.

Protocol 2: Functional D-Serine Modulation (LC-MS/MS)

Purpose: To verify that physical binding leads to functional inhibition of DAAO activity in a cellular context.

Methodology
  • Seeding: Seed CHO cells stably expressing hDAAO in 24-well plates.

  • Substrate Addition: Replace medium with HBSS containing 1 mM D-Serine .

  • Compound Treatment: Add 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid at varying concentrations (0.1 nM – 10 µM).

  • Incubation: Incubate for 2 hours at 37°C.

  • Sample Collection: Collect supernatant (extracellular) and lyse cells (intracellular).

  • Derivatization: Derivatize samples with N-tert-butyloxycarbonyl-L-cysteine and o-phthaldialdehyde (OPA) to separate D- and L- enantiomers.

  • Analysis: Analyze via HPLC or LC-MS/MS.

  • Calculation: Determine the % Remaining D-Serine compared to Vehicle control.

Expected Result: A dose-dependent increase in D-Serine levels (prevention of degradation) with an


 correlating to the biochemical potency.

Protocol 3: Amplex Red ROS Assay (Rapid Screening)

Purpose: DAAO activity produces Hydrogen Peroxide (


). This assay provides a rapid, real-time readout of inhibition.
  • Reaction Mix: 50 mM Sodium Pyrophosphate (pH 8.3), DAAO enzyme (or cell lysate), HRP (0.1 U/mL), and Amplex Red reagent (50 µM).

  • Inhibitor: Add compound 15 mins prior to substrate.

  • Start: Add D-Serine (10 mM).

  • Readout: Measure Fluorescence (Ex/Em 540/590 nm) over 30 minutes.

  • Outcome: The inhibitor should suppress the fluorescence slope significantly compared to Sodium Benzoate controls.

References

  • Sacchi, S. et al. (2013). "Structure-function relationships of D-amino acid oxidase inhibitors: insights for the design of new drugs." Current Pharmaceutical Design. Link

  • Hopkins, S.C. et al. (2013). "D-Amino acid oxidase inhibition: a valid therapeutic approach for schizophrenia?" ACS Chemical Neuroscience. Link

  • Jafari, M. et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link

  • Duplantier, A.J. et al. (2009).[2] "Discovery, SAR, and Pharmacokinetics of a Novel Series of Furo[3,2-b]pyridine-2-carboxylic acid DAAO Inhibitors." Journal of Medicinal Chemistry. Link

Sources

Introduction: The Furo[3,2-b]pyridine Scaffold and the Principle of Bioisosterism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Isosteric Replacement Studies of the Furo[3,2-b]pyridine Scaffold

The furo[3,2-b]pyridine core is a "privileged" heterocyclic scaffold in medicinal chemistry, recognized for its rigid, planar structure and unique electronic properties that make it an attractive pharmacophore for developing potent and selective therapeutic agents.[1][2] Its derivatives have shown significant promise as modulators of key biological targets, particularly as kinase inhibitors in oncology and as receptor agonists in neuroscience.[1][2][3][4]

A cornerstone of modern drug design is the strategy of bioisosteric replacement, which involves substituting one atom or functional group within a lead compound with another that possesses similar physical or chemical properties.[5][6] The goal is to optimize the molecule's pharmacological profile by enhancing efficacy, improving pharmacokinetic properties (ADME), reducing off-target toxicity, or overcoming drug resistance.[5][7] Bioisosteres are broadly classified as classical (similar size, shape, and electronics) and non-classical (structurally distinct but producing a similar biological response).[8]

This guide provides a comparative analysis of key isosteric replacements for the furo[3,2-b]pyridine scaffold, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causal relationships behind these strategic molecular modifications and provide the supporting experimental data and protocols to validate these approaches.

Bioisosterism_Concept cluster_0 Lead Compound cluster_1 Isosteric Replacement cluster_2 Optimized Analog Lead Furo[3,2-b]pyridine Scaffold (Undesirable Property) Replacement Replace O with S, NH, etc. Lead->Replacement Strategic Modification Analog Isosteric Scaffold (e.g., Thieno[3,2-b]pyridine) (Improved Profile) Replacement->Analog Yields

Caption: The core principle of bioisosteric replacement.

Comparative Analysis of Furo[3,2-b]pyridine Isosteres

The strategic modification of the furo[3,2-b]pyridine core primarily involves two approaches: altering the heteroatom within the furan ring or utilizing the entire furo[3,2-b]pyridine system as a bioisostere for another scaffold, such as indole.

The Furo[3,2-b]pyridine Scaffold as a Bioisostere for Indole

One of the most successful applications of the furo[3,2-b]pyridine scaffold is its use as a bioisostere for the indole nucleus, particularly in the development of serotonin (5-HT) receptor agonists for the treatment of migraine.[4][9][10]

Causality Behind the Replacement: The furo[3,2-b]pyridine nucleus retains the critical geometric and conformational attributes of indole. However, the replacement of the pyrrolic nitrogen with an oxygen atom and the fusion to a pyridine ring significantly alters the scaffold's physicochemical and electronic properties.[9] This includes changes in hydrogen bonding capacity (removing the H-bond donor) and dipole moment, which can lead to profound differences in receptor subtype recognition and selectivity.[9] While classical benzofuran isosteres of indole-based serotonergic ligands often showed decreased activity, the furo[3,2-b]pyridine system proved to be a more effective mimic.[9]

Performance Comparison: 5-HT Receptor Agonists Studies targeting the 5-HT1F receptor, a key target for migraine therapeutics, revealed that this receptor was less discriminating in its preference for indole versus the furo[3,2-b]pyridine nucleus compared to other 5-HT1 subtypes.[9] This feature was exploited to develop agonists with improved selectivity profiles.

Compound IDCore Scaffold5-HT1F Ki (nM)5-HT1A Ki (nM)5-HT1B Ki (nM)5-HT1D Ki (nM)Selectivity ImprovementReference
Indole Analog (1) Indole2.2161312Baseline[9]
Furo[3,2-b]pyridine Analog (5) Furo[3,2-b]pyridine2.51100180110Significant vs. 1A, 1B, 1D[9]
Pyrrolo[3,2-b]pyridine Analog (2) Pyrrolo[3,2-b]pyridine1114120110Minimal vs. 1A[9]

As shown in the table, the furo[3,2-b]pyridine analog 5 maintained high affinity for the target 5-HT1F receptor, comparable to the parent indole, but demonstrated a dramatic decrease in affinity for the 5-HT1A, 5-HT1B, and 5-HT1D off-targets.[9] This resulted in a potent and highly selective 5-HT1F receptor agonist, demonstrating the strategic value of this bioisosteric replacement.[4][9]

Thieno[3,2-b]pyridine: The Sulfur Isostere

Replacing the furan oxygen with a sulfur atom yields the thieno[3,2-b]pyridine scaffold. This classical bioisosteric replacement modifies the scaffold's electronics and lipophilicity while largely maintaining its size and shape. This scaffold has proven particularly valuable for designing highly selective kinase inhibitors.[11][12]

Causality Behind the Replacement: The rationale for this substitution lies in modulating the interactions within the highly conserved ATP-binding pocket of protein kinases. The thieno[3,2-b]pyridine core exhibits a weaker interaction with the kinase hinge region compared to more traditional scaffolds.[11][12] This property allows for the development of ATP-competitive inhibitors that are not strictly ATP-mimetic, instead anchoring in the less-conserved "back pocket" of the kinase.[11][12] This alternative binding mode is a key driver for achieving high kinome-wide selectivity.

Performance Comparison: Kinase Inhibitors Research has identified the thieno[3,2-b]pyridine scaffold as a template for developing selective inhibitors of underexplored kinases, such as Haspin.[11] By mapping the chemical space around this core, potent and selective chemical probes suitable for in vivo applications have been developed.[11] While direct comparative data against a furo[3,2-b]pyridine analog for the same target is sparse, the principle demonstrates how a subtle isosteric change can unlock entirely new binding modes and selectivity profiles.

Kinase_Inhibition_Pathway Signal Upstream Signal Kinase Protein Kinase (e.g., CLK, Haspin) Signal->Kinase Activates pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylates ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Response Cellular Response (e.g., Splicing, Proliferation) pSubstrate->Response Inhibitor Furo/Thieno[3,2-b]pyridine Inhibitor Inhibitor->Kinase Blocks ATP Binding Site

Caption: Inhibition of a protein kinase signaling pathway.

Experimental Methodologies

The trustworthiness of these comparative studies relies on robust and reproducible experimental protocols.

Protocol 1: General Synthesis of 2-Substituted Furo[3,2-b]pyridines

This protocol details a common one-pot synthesis via a Sonogashira cross-coupling followed by heteroannulation, a method noted for its efficiency.[2][13][14]

Objective: To synthesize 2-substituted furo[3,2-b]pyridines from a common precursor.

Materials:

  • 3-chloro-2-hydroxypyridine

  • Terminal alkyne of choice (1.1 eq)

  • 10% Palladium on Carbon (Pd/C)

  • Copper(I) Iodide (CuI)

  • Triphenylphosphine (PPh3)

  • Triethylamine (Et3N)

  • Ethanol (EtOH)

  • Ultrasound bath

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and the desired terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh3, and Et3N.[13][14]

  • Place the reaction vessel in an ultrasound bath and irradiate at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure (rotary evaporation).

  • Purify the resulting residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-substituted furo[3,2-b]pyridine.[2][13]

  • Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.

Synthesis_Workflow Start 3-chloro-2-hydroxypyridine + Terminal Alkyne Reaction Sonogashira Coupling & Heteroannulation (Pd/C, CuI, Ultrasound) Start->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Furo[3,2-b]pyridine Derivative Purification->Product

Caption: General workflow for furo[3,2-b]pyridine synthesis.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: CLK1)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human CLK1 enzyme

  • Specific peptide substrate for CLK1

  • ATP (at Km concentration for CLK1)

  • Test compounds (furo[3,2-b]pyridine derivatives and isosteres) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™, Z'-Lyte™)[15]

  • 384-well microplates

  • Plate reader compatible with the detection reagent

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, then further dilute in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Add the CLK1 enzyme to all wells except the negative controls and incubate for 10-15 minutes at room temperature to allow compound binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and detect the remaining ATP (or ADP produced) by adding the kinase detection reagent according to the manufacturer's protocol.

  • Read the luminescence or fluorescence signal on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

Isosteric replacement is a powerful, rational approach in drug design that allows for the fine-tuning of a lead scaffold's properties. The furo[3,2-b]pyridine system serves as an excellent case study, both as a target for isosteric modification and as a bioisostere itself. Replacing the indole nucleus with a furo[3,2-b]pyridine core has successfully yielded 5-HT1F agonists with superior selectivity, a critical attribute for minimizing side effects.[9] Furthermore, isosteric substitution within the core, such as replacing oxygen with sulfur to form thieno[3,2-b]pyridines, can unlock novel binding modes to challenging targets like protein kinases, paving the way for highly selective inhibitors.[11][12] The experimental data and methodologies presented in this guide underscore the importance of these strategies and provide a validated framework for researchers aiming to optimize their own lead compounds.

References

  • Mathes, B. M., et al. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?. Patsnap Synapse. [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]

  • Laxmi, D. S., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry. [Link]

  • Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition. [Link]

  • Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. [Link]

  • Filla, S. A., et al. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β -unsaturated imines. Royal Society of Chemistry. [Link]

  • EMBL-EBI. (n.d.). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. ChEMBL. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. ResearchGate. [Link]

  • ResearchGate. (n.d.). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. [Link]

  • Bentham Science. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Bentham Science. [Link]

  • ACS Publications. (2022). Discovery of Hexahydrofuro[3,2-b]furans as New Kinase-Selective and Orally Bioavailable JAK3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Gucký, T., et al. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed. [Link]

  • ResearchGate. (2024). Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ResearchGate. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid. As a heterocyclic compound incorporating both a pyridine ring and a carboxylic acid functional group, this substance requires careful handling as a regulated hazardous chemical waste. The procedures outlined herein are grounded in federal and state regulations, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), and are designed to ensure the safety of laboratory personnel and the protection of the environment.[1][2]

Hazard Assessment and Profile

Understanding the potential hazards of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid is fundamental to its safe management. While specific toxicological data for this exact compound may be limited, its structural motifs—a pyridine derivative and a carboxylic acid—provide a strong basis for hazard assessment by analogy to similar chemicals.[3][4]

Pyridine and its derivatives are often classified as hazardous waste and can exhibit toxicity.[3][5] Carboxylic acids can be corrosive or irritating to the skin and eyes.[4][6] Therefore, this compound must be handled as a hazardous substance.

Table 1: Probable Hazard Profile

Hazard Category Classification Rationale and Recommended Precautions
Acute Toxicity (Oral) Category 4 (Harmful if swallowed) Based on data for similar pyridine carboxylic acids.[7][8] Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[8]
Skin Corrosion/Irritation Category 2 (Causes skin irritation) Common for carboxylic acids and various pyridine derivatives.[7][9] Wear appropriate protective gloves and clothing to prevent skin exposure.[10]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation) A prevalent hazard for this chemical class.[7][9] Wear chemical safety goggles or a face shield.[10][11] Ensure eyewash stations are accessible.[6][9]

| Aquatic Toxicity | Potentially Toxic | Many pyridine derivatives are toxic to aquatic life.[12] Disposal into sewer systems or waterways is strictly prohibited.[2][13] |

Pre-Disposal: Handling and Segregation at the Point of Generation

Proper waste management begins the moment the chemical is deemed waste. The EPA's "cradle-to-grave" approach holds the generator responsible for the waste from its creation to its final disposal.[2]

Immediate Handling
  • Personal Protective Equipment (PPE): At a minimum, wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.[10][14]

  • Ventilation: Always handle the compound and its waste inside a certified chemical fume hood to avoid inhalation of any dust or vapors.[9][15]

Waste Segregation

Segregation is critical to prevent dangerous chemical reactions.[16]

  • Acids vs. Bases: Store this acidic waste separately from any basic or caustic waste.[16][17]

  • Oxidizers: Keep away from oxidizing agents.[16]

  • Compatibility: Do not mix this waste with other incompatible chemical waste streams. When in doubt, do not mix.

The workflow below illustrates the initial decision-making process for waste handling.

G cluster_0 Waste Generation Point cluster_1 Segregation & Containment A Generate Waste: 5-Methoxyfuro[3,2-b]pyridine- 2-carboxylic acid B Select Chemically Compatible Container A->B Step 1 C Label Container: 'HAZARDOUS WASTE' + Full Chemical Name B->C Step 2 D Segregate from Incompatible Wastes (Bases, Oxidizers) C->D Step 3 E Store in Satellite Accumulation Area (SAA) D->E Step 4 G start Waste Generated container Select & Prepare Compatible Container with HAZARDOUS WASTE Label start->container collect Collect Waste (Solid, Liquid, or Contaminated Debris) container->collect seal Securely Seal Container (Except when adding waste) collect->seal label Complete Waste Label (Full chemical name, constituents, hazards) seal->label store Store in Designated SAA with Secondary Containment label->store request Container Full or Time Limit Reached? store->request request->store No pickup Submit Chemical Waste Pickup Request to EH&S request->pickup Yes end EH&S Collects Waste for Final Disposal pickup->end

Caption: Full Hazardous Waste Disposal Workflow.

Emergency Procedures for Spills and Exposure

Accidents require immediate and correct responses to mitigate harm.

Minor Spill (Contained within Fume Hood)
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing appropriate PPE, including gloves, lab coat, and eye protection.

  • Containment: For solid spills, gently sweep or vacuum the material into a designated hazardous waste container. [9]Avoid creating dust. [12]For liquid spills, absorb with an inert material like vermiculite or sand, then place it in the waste container. [5][18]4. Decontaminate: Clean the spill area thoroughly.

  • Disposal: Label the cleanup debris as hazardous waste and dispose of it through EH&S.

Major Spill or Spill Outside Fume Hood
  • Evacuate: Evacuate the immediate area.

  • Alert: Alert your supervisor and contact your institution's emergency number or EH&S department immediately.

  • Isolate: Close the doors to the area and prevent re-entry.

  • Do Not Attempt Cleanup: Allow trained emergency responders to handle the cleanup.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [7][9]- Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. [7][9]- Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [9]- Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. [8][18] By adhering to this comprehensive guide, you contribute to a culture of safety and ensure that your laboratory practices remain in full compliance with environmental and safety regulations.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency (EPA). [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Hazard Summary for Pyridine. New Jersey Department of Health. [Link]

  • Acetic and Formic Acids in Workplace Atmospheres. Occupational Safety and Health Administration (OSHA). [Link]

  • Safety Data Sheet for Pyridine. Labbox Export. [Link]

  • Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI). [Link]

  • Safety Data Sheet for Pyridine. ChemSupply Australia. [Link]

  • Common Standard Operating Procedure for Quenching of Pyrophoric Substances and Waste. University of Notre Dame. [Link]

  • Acid and Caustic Solutions. Occupational Safety and Health Administration (OSHA). [Link]

  • Illustrated guide for the Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]

  • Significant New Use Rules on Certain Chemical Substances. eCFR — Code of Federal Regulations. [Link]

  • Chemical Compatibility and Storage Guidelines. REDA Safe. [Link]

Sources

A Senior Application Scientist's Guide to Handling 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid: A Framework for Proactive Safety

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, scientifically-grounded protocols for handling 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structure—incorporating a pyridine ring, a carboxylic acid, and a fused furan ring system—provides a clear basis for establishing robust handling procedures. By analyzing these structural motifs, we can anticipate potential hazards and implement a comprehensive personal protective equipment (PPE) strategy that ensures both personal safety and data integrity.

This document moves beyond a simple checklist. It explains the rationale behind each recommendation, empowering you to make informed safety decisions in a dynamic research environment.

Hazard Analysis: A Structurally-Informed Perspective

The potential hazards of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid can be inferred from its constituent chemical groups. Pyridine and its derivatives are known to be skin and respiratory irritants.[1][2] Carboxylic acids can also cause irritation to the skin, eyes, and respiratory tract.[3] Therefore, a conservative approach is warranted, treating the compound as, at minimum, a potent irritant with unknown toxicological properties.

Anticipated Hazards:

  • Eye Irritation: Direct contact with the powder or solutions can cause serious eye irritation, including redness and watering.[2][3][4]

  • Skin Irritation: May cause skin irritation, characterized by redness, itching, or blistering upon contact.[2][5]

  • Respiratory Irritation: Inhalation of the dust can lead to respiratory tract irritation.[2][3]

  • Ingestion: May be harmful if swallowed, potentially causing gastrointestinal irritation.[5][6][7]

Given the novelty of the compound, all contact and inhalation should be rigorously avoided.[4]

Core Protective Measures: Your First Line of Defense

A multi-layered PPE strategy is mandatory to create an effective barrier against exposure.[2] The following recommendations are based on established protocols for handling similar pyridine-based carboxylic acids.

Engineering Controls: The Foundation of Safety

Before considering personal gear, engineering controls must be in place. All handling of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid in its solid form or in volatile solvents must be conducted within a certified chemical fume hood.[1][8] The fume hood provides the primary containment, minimizing airborne concentrations and protecting the laboratory environment. Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[3][9]

Personal Protective Equipment (PPE) Protocol

The selection and use of PPE must be deliberate and systematic. The following table summarizes the essential equipment for handling this compound.

Protection Area Required PPE Rationale and Key Specifications
Eye & Face Chemical Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust and splashes.[10][11] A face shield should be worn over the goggles when there is a significant risk of splashing.[4][6]
Hand Chemical-Resistant Nitrile GlovesNitrile gloves offer good resistance to a range of chemicals, including pyridine derivatives.[1][2] Always double-glove to provide an extra layer of protection and to allow for safe removal of the outer glove if contamination occurs. Check gloves for any signs of degradation or puncture before use.
Body Professional Lab CoatA clean, flame-retardant lab coat, fully buttoned with sleeves rolled down, is mandatory to protect against skin contact from spills.[4]
Respiratory NIOSH-approved Respirator (as needed)For routine handling within a fume hood, respiratory protection may not be required. However, if there is a potential for dust generation outside of a containment system (e.g., during a large spill), a NIOSH/MSHA-approved respirator with an appropriate particulate filter is necessary.[10][12]

Procedural Guidance: Safe Handling Workflow

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk. The following workflow diagram illustrates the critical sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Inner Gloves don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Outer Gloves don3->don4 doff1 1. Outer Gloves (Contaminated) doff2 2. Lab Coat doff1->doff2 doff3 3. Goggles / Face Shield doff2->doff3 doff4 4. Inner Gloves doff3->doff4 lab_exit Exit & Wash Hands doff4->lab_exit lab_entry Enter Lab lab_entry->don1

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Handling Protocol:
  • Preparation: Before handling the compound, ensure your work area within the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Don PPE: Follow the donning sequence outlined in the diagram above. This ensures that the final layer of protection (outer gloves) is the "cleanest" before you begin work.

  • Weighing and Transfer: Handle the solid compound carefully to minimize dust generation.[2][4] Use a micro-spatula for transfers. If preparing solutions, add the solid to the solvent slowly. Keep the container tightly closed when not in use.[5][10]

  • Post-Handling: After completing your work, decontaminate any equipment used. Wipe down the work surface in the fume hood.

  • Doff PPE: Follow the doffing sequence meticulously to avoid contaminating your skin or clothing. The outer, most contaminated gloves are removed first, followed by other equipment. The inner gloves are the last item to be removed before immediately washing your hands.

  • Hand Washing: Always wash your hands thoroughly with soap and water after removing your gloves.[2][10]

Spill and Disposal Management

Spill Response:

In the event of a spill, immediate and correct action is critical.

  • Alert Personnel: Notify others in the immediate area.

  • Containment: For small spills of the solid material, carefully cover with an inert absorbent material like sand or vermiculite.[1] Avoid creating dust clouds.[4]

  • Cleanup: Sweep up the contained material and place it into a sealed, properly labeled container for hazardous waste disposal.[3][10][11]

  • Decontamination: Clean the spill area thoroughly. All cleanup materials should be disposed of as hazardous waste.[4]

Waste Disposal:

All waste containing 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous chemical waste.[13]

  • Segregation: Collect waste in a dedicated, clearly labeled "Halogenated Organic Waste" container if applicable, or as per your institution's guidelines for pyridine-based compounds.[13]

  • Labeling: Ensure the waste container is robust, leak-proof, and clearly labeled with its contents.[13]

  • Disposal: Dispose of the chemical waste in accordance with all local, regional, and national regulations.[2] Never dispose of this compound down the drain.[13]

By adhering to these scientifically-backed protocols, you can confidently and safely advance your research while upholding the highest standards of laboratory safety.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,6-Pyridinedicarboxylic Acid, 99%. Cole-Parmer. [Link]

  • University of California, Santa Barbara. Standard Operating Procedure. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.